molecular formula C4Br2O3 B072189 Dibromomaleic anhydride CAS No. 1122-12-9

Dibromomaleic anhydride

Cat. No.: B072189
CAS No.: 1122-12-9
M. Wt: 255.85 g/mol
InChI Key: GEKJEMDSKURVLI-UHFFFAOYSA-N
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Description

Dibromomaleic anhydride is a highly reactive and versatile halogenated building block of significant interest in advanced organic synthesis and materials science research. Its core value lies in the synergistic reactivity of the electron-deficient maleic anhydride scaffold and the two bromine substituents, which serve as excellent leaving groups. This structure makes it a potent dienophile in Diels-Alder reactions and a robust Michael acceptor for nucleophilic additions, enabling the efficient construction of complex, functionalized molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromofuran-2,5-dione
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InChI

InChI=1S/C4Br2O3/c5-1-2(6)4(8)9-3(1)7
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InChI Key

GEKJEMDSKURVLI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=O)OC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br2O3
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DSSTOX Substance ID

DTXSID6061525
Record name 2,5-Furandione, 3,4-dibromo-
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Molecular Weight

255.85 g/mol
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CAS No.

1122-12-9
Record name 3,4-Dibromo-2,5-furandione
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Record name 2,3-DIBROMOMALEIC ANHYDRIDE
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Foundational & Exploratory

Dibromomaleic anhydride chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Dibromomaleic Anhydride

Introduction

This compound (DBMA) is a highly versatile and reactive chemical intermediate that serves as a pivotal building block in advanced organic synthesis. Characterized by a five-membered ring containing an anhydride functional group and two bromine atoms attached to a carbon-carbon double bond, its structure is inherently activated for a diverse range of chemical transformations. The potent electrophilicity of both the carbonyl carbons and the vinylic carbons, conferred by the electron-withdrawing nature of the anhydride and bromine substituents, makes DBMA an invaluable reagent.[1] This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and key applications of this compound, with a focus on its utility in polymer science, organic synthesis, and the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs).[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in a research setting. This compound is typically an off-white to yellow solid under standard conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3,4-dibromofuran-2,5-dione[2][3]
CAS Number 1122-12-9[2][3][4]
Molecular Formula C₄Br₂O₃[2][3][5]
Molecular Weight 255.85 g/mol [2][3][5]
Appearance Off-white to yellow solid[4]
Melting Point 117-120 °CNot explicitly in search results
Boiling Point 200 °C (Maleic Anhydride)[6][7]
Solubility Reacts slowly with water; soluble in various organic solvents[8]

Spectroscopic Data:

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹³C NMR (CDCl₃): δ (ppm) 131.8 (C=C), 159.0 (C=O).[4][5] This spectrum is remarkably simple, showing two distinct signals corresponding to the two equivalent vinylic carbons and the two equivalent carbonyl carbons, confirming the molecule's symmetry.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands are expected for the C=O stretching of the anhydride group (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹) and for the C=C double bond stretch (around 1600 cm⁻¹).

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the direct bromination of maleic anhydride.[1][4][5] This reaction leverages a Lewis acid catalyst to facilitate the electrophilic addition of bromine across the double bond, followed by elimination to yield the substituted product.

Experimental Protocol: Synthesis via Bromination of Maleic Anhydride

This protocol is adapted from established literature procedures.[4][5]

Materials:

  • Maleic anhydride (1.0 eq)

  • Liquid bromine (2.0 eq)

  • Aluminum chloride (AlCl₃, catalytic amount, e.g., 0.015 eq)

  • Ethyl acetate

  • Chloroform

  • Sealed reaction tube or high-pressure vessel

Procedure:

  • Reaction Setup: Carefully place maleic anhydride, aluminum chloride, and bromine into a heavy-walled sealed glass tube. Caution: Bromine is highly corrosive and toxic. This step must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Heating: Seal the tube and heat the mixture to 120 °C. Maintain this temperature for 16-20 hours. The causality for heating in a sealed vessel is to ensure the temperature remains above the boiling point of bromine, maintaining it in a liquid state under pressure to facilitate the reaction.

  • Workup: After cooling the reaction vessel to room temperature, cautiously open it in a fume hood. Transfer the reaction mixture to a flask containing ethyl acetate to dissolve the crude product.

  • Purification: Filter the ethyl acetate solution to remove any insoluble byproducts. Evaporate the solvent under reduced pressure to yield a reddish solid.

  • Final Crystallization: Add chloroform to the solid, stir, and filter the solution again. Evaporate the chloroform from the filtrate to yield this compound as an off-white to yellow solid. The reported yield for this procedure is approximately 87%.[4]

Synthesis Workflow Diagram

Synthesis MA Maleic Anhydride Mix Combine Reagents in Sealed Tube MA->Mix Br2 Bromine (Br₂) Br2->Mix AlCl3 AlCl₃ (catalyst) AlCl3->Mix Heat Heat at 120°C for 16h Mix->Heat Exothermic Potential Cool Cool to Room Temp Heat->Cool Workup Dissolve in Ethyl Acetate & Filter Cool->Workup Evap1 Evaporate Solvent Workup->Evap1 Purify Recrystallize from Chloroform Evap1->Purify DBMA This compound (Product) Purify->DBMA

Chemical Reactivity and Mechanistic Pathways

The reactivity of DBMA is dominated by the interplay between its electron-deficient double bond and the highly reactive anhydride ring.

A. Cycloaddition Reactions: The Dienophile Character

Consistent with the chemistry of maleic anhydride, DBMA is a potent dienophile in [4+2] Diels-Alder cycloaddition reactions.[1][8][9] The electron-withdrawing bromine atoms further enhance the electrophilicity of the double bond, often leading to faster reaction rates compared to the parent anhydride.

These reactions provide a powerful method for constructing complex, six-membered ring systems with high stereocontrol. Computational studies have explored the mechanism of these reactions, indicating that the neutral reaction typically proceeds through a concerted pathway.[10][11]

B. Nucleophilic Acyl Substitution: Gateway to Maleimides

The anhydride carbonyl groups are highly susceptible to attack by nucleophiles, following a classic nucleophilic acyl substitution mechanism.[12][13] This reactivity is fundamental to one of DBMA's most significant applications: the synthesis of dibromomaleimides. Reaction with primary amines leads to the opening of the anhydride ring, followed by cyclization (often promoted by heat and acetic acid) to form the stable maleimide ring.[14][15]

These dibromomaleimides are crucial reagents in bioconjugation, where they are used to bridge disulfide bonds in proteins.[1][15]

Experimental Protocol: General Synthesis of an N-Aryl Dibromomaleimide

This protocol is a generalized procedure based on methods for creating bioconjugation reagents.[14]

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.0 eq)

  • Glacial acetic acid (solvent)

  • Toluene

Procedure:

  • Initial Reaction: Dissolve the aniline derivative and this compound in glacial acetic acid. Stir the mixture at room temperature for 4-6 hours. This allows for the initial nucleophilic attack and ring-opening to form the maleamic acid intermediate.

  • Cyclization (Imide Formation): Heat the solution to reflux (typically ~118 °C) and maintain for 24-48 hours. This step provides the energy required for the dehydration and cyclization to form the imide ring.

  • Workup: After cooling, remove the acetic acid under reduced pressure. Add toluene and evaporate again (azeotropic removal) to ensure all residual acetic acid is removed.

  • Purification: The crude product can be purified by dissolving it in a suitable organic solvent (e.g., dichloromethane), washing with a saturated sodium bicarbonate solution and brine, drying the organic layer, and removing the solvent. Further purification can be achieved via column chromatography or recrystallization.

NAS cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization (Dehydration) DBMA This compound Amine Primary Amine (R-NH₂) Attack Amine attacks carbonyl carbon Intermediate Tetrahedral Intermediate RingOpen Ring Opening MaleamicAcid Maleamic Acid Intermediate Heat Heat (e.g., Acetic Acid, reflux) MaleamicAcid->Heat Cyclize Intramolecular Attack & Dehydration Heat->Cyclize Maleimide Dibromomaleimide Product Cyclize->Maleimide

C. Photochemical [2+2] Cycloadditions

Similar to maleic anhydride, the double bond of DBMA can participate in [2+2] photocycloaddition reactions with alkenes upon UV irradiation.[16][17] These reactions proceed through an excited triplet state and result in the formation of highly functionalized cyclobutane rings, which are valuable synthetic intermediates.

Key Applications in Research and Development

DBMA's unique reactivity profile makes it a cornerstone reagent in several advanced scientific fields.

A. Bioconjugation and Antibody-Drug Conjugates (ADCs)

The most prominent modern application of DBMA is as a precursor to dibromomaleimide reagents for site-selective antibody modification.[1] Native interchain disulfide bonds in antibodies can be reduced to yield free thiol pairs. A dibromomaleimide reagent can then react with both thiols simultaneously, re-bridging the disulfide bond with a stable, covalent linker. This "disulfide bridging" strategy is a powerful tool for generating homogenous ADCs with a drug-to-antibody ratio (DAR) of 4.[15]

The resulting conjugate can be "locked" through hydrolysis of the maleimide ring to the corresponding maleamic acid, which enhances the long-term stability of the ADC in vivo.[15]

ADC_Workflow cluster_reagent Reagent Synthesis cluster_conjugation Bioconjugation Process DBMA This compound DBM_Reagent DBM-Linker-Drug Reagent DBMA->DBM_Reagent AmineLinker Amine-Linker-Drug AmineLinker->DBM_Reagent Antibody Native Antibody (IgG) with S-S bonds Reduce Reduce Disulfides (e.g., TCEP) Reduced_Ab Antibody with SH groups Conjugate React with DBM Reagent ADC Stable ADC (DAR=4)

B. Polymer and Materials Science

DBMA is a valuable monomer for creating functionalized polymers.[1] Its incorporation into polymer chains, either as a pendant group or within the main backbone, introduces reactive sites that can be used for subsequent cross-linking or grafting modifications. The bromine atoms can also be leveraged to impart specific properties, such as flame retardancy, to the final material.[1]

C. Organic Synthesis Intermediate

Beyond specific applications, DBMA remains a versatile intermediate for constructing complex molecular architectures.[1] The combination of a dienophile, a latent dicarbonyl, and two reactive C-Br bonds in a compact, symmetrical molecule allows for a multitude of synthetic strategies to access densely functionalized cyclic and acyclic compounds.

Safety and Handling

As a highly reactive chemical, proper handling of this compound is essential.

  • Hazards: DBMA is harmful if swallowed and causes skin and serious eye irritation.[2] Like its parent compound, maleic anhydride, it is expected to be corrosive to the respiratory tract and reacts with water.[6][8]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][18] Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and moisture.[18]

Conclusion

This compound is a powerful and multifaceted reagent whose importance in modern chemistry continues to grow. Its high electrophilicity and predictable reactivity in cycloadditions and nucleophilic substitutions provide chemists with reliable tools for complex synthesis. From the construction of advanced polymers to the site-selective engineering of therapeutic proteins, DBMA offers a gateway to innovation across the chemical sciences. A firm grasp of its properties, synthetic routes, and reaction mechanisms is therefore essential for any researcher aiming to leverage its full potential in their work.

References

  • Title: this compound: Synthesis, Reactivity, and Applications Source: SPERA PHARMA, Inc. URL: [Link]

  • Title: Scheme 1. Diels-Alder reaction between 2,3-dibromo-1,3-butadiene (DBB) and maleic anhydride (MA) Source: ResearchGate URL: [Link]

  • Title: A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride Source: Amanote Research URL: [Link]

  • Title: 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 Source: PubChem URL: [Link]

  • Title: A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride | Request PDF Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents Source: University of Warwick Publications Service and WRAP URL: [Link]

  • Title: SAFETY DATA SHEET - Acetic Anhydride Source: INEOS Group URL: [Link]

  • Title: Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Synthesis of 2-(Bromomethyl)-maleic anhydride Source: PrepChem.com URL: [Link]

  • Title: Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Nucleophilic Acyl Substitution of Anhydrides Source: YouTube URL: [Link]

  • Title: Diels-Alder reaction of bromo maleic acid anhydride and furane. Source: ResearchGate URL: [Link]

  • Title: Bromomaleic anhydride - Optional[1H NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: [2 + 2] Photocycloadditions of dichloromaleimide and dichloromaleic anhydride to cyclic olefins Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: The Diels-Alder Reaction with Maleic Anhydride Source: Organic Reactions URL: [Link]

  • Title: Organic & Biomolecular Chemistry Source: Docta Complutense URL: [Link]

  • Title: 21.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry Source: YouTube URL: [Link]

  • Title: 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry Source: YouTube URL: [Link]

  • Title: intramolecular Diels-Alder cycloaddition on a furan ring Source: YouTube URL: [Link]

  • Title: 16.6 Cycloaddition Reactions | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Anhydride prodrugs for nonsteroidal anti-inflammatory drugs Source: PubMed URL: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Dibromomaleic Anhydride from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Intermediate

Dibromomaleic anhydride (DBMA) is a highly reactive and versatile chemical intermediate, distinguished by the high electrophilicity conferred by its vicinal bromine substituents and the inherent strain of its cyclic anhydride structure.[1] These features make it a valuable building block in advanced organic synthesis, enabling the construction of complex molecular architectures. Its utility extends across multiple scientific domains, from the development of functionalized polymers in materials science to its critical role as a precursor for bioconjugation reagents used in creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] This guide provides an in-depth examination of a robust laboratory-scale synthesis of this compound from maleic anhydride, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for characterization and purification.

Reaction Mechanism: Lewis Acid-Catalyzed Bromination

The synthesis proceeds via the direct bromination of the carbon-carbon double bond in maleic anhydride. While electrophilic addition of bromine to an alkene can occur spontaneously, the electron-withdrawing nature of the adjacent carbonyl groups in the anhydride ring deactivates the double bond towards electrophilic attack.

To overcome this reduced reactivity, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed. The catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophilic bromine species (Br⁺δ---Br⁻δ---AlCl₃). This polarized complex is then susceptible to attack by the π-electrons of the maleic anhydride double bond, leading to the formation of a bromonium ion intermediate. Subsequent backside attack by the bromide ion (or its complexed form) opens the three-membered ring to yield the dibrominated product. The reaction is typically conducted at elevated temperatures in a sealed system to contain the volatile bromine and drive the reaction to completion.[3][4]

Caption: Lewis acid-catalyzed bromination of maleic anhydride.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3,4-dibromomaleic anhydride.[3][4]

Core Directive: All operations involving bromine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. The use of a sealed tube requires a blast shield and careful handling due to potential pressure build-up.

Reagents and Equipment
  • Maleic Anhydride (2.0 g, 20.39 mmol)

  • Aluminum Chloride (anhydrous, 40.8 mg, 0.3 mmol)

  • Bromine (2.1 mL, 40.78 mmol)

  • Heavy-walled, sealed reaction tube with a Teflon screw cap

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, flasks)

  • Rotary evaporator

  • Filtration apparatus

  • Solvents: Ethyl acetate, Chloroform

Step-by-Step Synthesis Procedure
  • Reaction Setup: Carefully place maleic anhydride (2.0 g) and anhydrous aluminum chloride (40.8 mg) into a dry, heavy-walled reaction tube.

  • Addition of Bromine: In a chemical fume hood, cautiously add bromine (2.1 mL) to the reaction tube.

  • Sealing and Heating: Immediately and securely seal the tube with the Teflon screw cap. Place the sealed tube behind a blast shield and heat it to 120 °C using a controlled heating mantle or oil bath.

  • Reaction Period: Maintain the reaction at 120 °C for 16 hours. During this time, the contents will darken.

  • Cooling and Work-up: After 16 hours, turn off the heat and allow the reaction tube to cool completely to room temperature behind the blast shield.

  • Extraction: Once cooled, carefully open the tube in the fume hood. Transfer the reaction mixture, which may contain a red solid, into a flask using ethyl acetate to rinse the tube and ensure a complete transfer.

  • Filtration and Concentration: Filter the ethyl acetate solution to remove any insoluble material. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

  • Purification: To the resulting crude red solid, add 100 mL of chloroform. Stir to dissolve the product, leaving behind impurities.

  • Final Isolation: Filter the chloroform solution and evaporate the solvent under reduced pressure. The resulting solid is the this compound product, typically an off-white to yellow solid.[3][4]

Workflow A 1. Charge Tube (Maleic Anhydride, AlCl3) B 2. Add Bromine (in fume hood) A->B C 3. Seal Tube & Heat (120°C, 16h) B->C D 4. Cool to RT C->D E 5. Transfer with Ethyl Acetate D->E F 6. Filter & Evaporate E->F G 7. Dissolve in Chloroform F->G H 8. Filter & Evaporate G->H I 9. Isolate Pure DBMA H->I

Caption: Experimental workflow for the synthesis of DBMA.

Quantitative Data and Yield

The following table summarizes the key parameters for the described synthesis.

ParameterValueSource(s)
Starting Material Maleic Anhydride (2.0 g)[3][4]
Reagent Bromine (2.1 mL, ~2 eq.)[3][4]
Catalyst Aluminum Chloride (40.8 mg)[3][4]
Reaction Temperature 120 °C[3][4]
Reaction Time 16 hours[3][4]
Reported Yield 87%[3][4]
Product Appearance Off-white to yellow solid[3][4]
Molecular Weight 255.85 g/mol [5]

Product Characterization and Purity Assessment

Confirming the identity and purity of the final product is a critical step. The following techniques are standard for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly informative. The spectrum in CDCl₃ should show two distinct signals corresponding to the two types of carbon atoms in the molecule. Published data reports peaks at approximately 131.8 ppm (brominated olefinic carbons) and 159.0 ppm (carbonyl carbons).[3][4]

  • Infrared (IR) Spectroscopy: As a cyclic anhydride, DBMA will exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For unsaturated cyclic anhydrides, these peaks are typically found in the ranges of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹.[6]

  • Melting Point Analysis: A sharp melting point is indicative of high purity. This can be compared to literature values.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (C₄Br₂O₃, MW = 255.85 g/mol ).[5]

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and conditions that demand strict adherence to safety protocols.

  • Reagent Hazards:

    • Maleic Anhydride: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[7]

    • Bromine: Extremely toxic, corrosive, and causes severe chemical burns upon contact. Inhalation can be fatal. All handling must occur in a high-performance chemical fume hood.

    • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive to skin, eyes, and the respiratory tract.

  • Product Hazards:

    • This compound: Classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

  • Procedural Hazards:

    • The reaction is performed under heat in a sealed tube , which can lead to a significant buildup of pressure. A blast shield is mandatory, and the integrity of the reaction vessel must be ensured. The tube must be cooled completely before opening.

  • Required PPE:

    • Wear a flame-resistant lab coat, nitrile or neoprene gloves (check compatibility), and chemical splash goggles at all times.

Conclusion and Applications

The Lewis acid-catalyzed bromination of maleic anhydride is an effective method for producing this compound, a key intermediate in modern chemistry. Its high reactivity makes it a precursor for N-substituted dibromomaleimides used in bioconjugation and for the development of functionalized polymers with tailored properties, such as flame retardancy or sites for post-polymerization modification.[2][8][9] The successful and safe execution of this synthesis relies on a thorough understanding of the reaction mechanism and strict adherence to the detailed experimental and safety protocols outlined in this guide.

References

  • Vertex AI Search. (n.d.). This compound: Synthesis, Reactivity, and Applications.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (n.d.). This compound | 1122-12-9.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives.
  • SpectraBase. (n.d.). Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727.
  • Google Patents. (n.d.). Production of maleic anhydride.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Polymer Science with this compound.
  • Google Patents. (n.d.). Halogenating maleic anhydride.
  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides.
  • ResearchGate. (2020). Best method determining Maleic anhydride product purity?.

Sources

Dibromomaleic anhydride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dibromomaleic Anhydride for Advanced Research

Abstract

This compound (CAS No. 1122-12-9) is a highly reactive and versatile halogenated building block essential to advanced organic synthesis and materials science.[1] Its significance stems from the unique combination of an electron-deficient maleic anhydride core and two bromine substituents, which act as excellent leaving groups.[1] This configuration renders the molecule a potent dienophile in Diels-Alder reactions and a robust Michael acceptor, facilitating the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, key applications in drug development and polymer science, and established protocols for its handling and use.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 3,4-dibromofuran-2,5-dione, is a crystalline solid that serves as a pivotal intermediate in numerous chemical transformations.[2][3] The presence of two electron-withdrawing bromine atoms on the carbon-carbon double bond significantly enhances the electrophilicity of the molecule, making it a highly reactive substrate for a variety of nucleophilic and cycloaddition reactions.[1][4]

Molecular Structure

The structure consists of a five-membered anhydride ring containing a carbon-carbon double bond, with a bromine atom attached to each of these carbons.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1122-12-9[2][3][5][6]
IUPAC Name 3,4-dibromofuran-2,5-dione[2][6]
Molecular Formula C₄Br₂O₃[2][3][6]
Molecular Weight 255.85 g/mol [2][3][6]
Appearance Brown to reddish-brown solid[3]
Melting Point 118-119 °C[3]
Boiling Point 117-127 °C at 19 Torr[3]
Canonical SMILES C1(=C(C(=O)OC1=O)Br)Br[2]
InChIKey GEKJEMDSKURVLI-UHFFFAOYSA-N[2]

Synthesis and Production

The synthesis of this compound is well-established, with common methods starting from either maleic anhydride or dibromomaleic acid.[1] A prevalent and high-yielding laboratory-scale method involves the direct bromination of maleic anhydride.

Synthesis from Maleic Anhydride

A robust method involves the direct bromination of maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, under heat.[3][7] The reaction is typically performed in a sealed vessel due to the volatility of bromine and the elevated temperatures required for the reaction to proceed efficiently.

G reactants Maleic Anhydride + Bromine (2 eq.) + Aluminum Chloride (cat.) conditions Sealed Tube 120 °C, 16 hr reactants->conditions workup1 Cool to RT Transfer to Ethyl Acetate conditions->workup1 filtration1 Filter Solution workup1->filtration1 evaporation1 Evaporate Filtrate filtration1->evaporation1 workup2 Add Chloroform to Red Solid evaporation1->workup2 filtration2 Filter Solution workup2->filtration2 evaporation2 Evaporate Filtrate filtration2->evaporation2 product This compound (Off-white/Yellow Solid) ~87% Yield evaporation2->product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of 3,4-dibromomaleic anhydride with a reported yield of 87%.[3][7]

  • Reactant Charging: In a heavy-walled sealed tube, combine maleic anhydride (2.0 g, 20.39 mmol), aluminum chloride (40.8 mg, 0.3 mmol), and bromine (2.1 mL, 40.78 mmol).[3][7]

    • Causality Note: The use of a sealed tube is critical for containing the volatile bromine and building sufficient pressure at high temperatures to drive the reaction. Aluminum chloride acts as a Lewis acid catalyst to activate the maleic anhydride towards electrophilic attack by bromine.

  • Reaction: Securely seal the tube and heat the mixture at 120 °C for 16 hours.[3][7]

  • Initial Workup: After the reaction period, allow the tube to cool to room temperature. Carefully open the vessel and transfer the reaction mixture to a flask containing ethyl acetate.[3][7]

  • Purification:

    • Filter the ethyl acetate solution to remove any insoluble byproducts.[3][7]

    • Evaporate the filtrate under reduced pressure to yield a red solid.[3][7]

    • Add 100 mL of chloroform to the resulting solid, and filter the solution again.[3][7]

    • Evaporate the chloroform filtrate to yield the final product as an off-white to yellow solid.[3][7]

  • Validation: The product can be characterized by NMR spectroscopy. The reported ¹³C NMR (CDCl₃) data shows peaks at 131.8 and 159.0 ppm.[3]

Chemical Reactivity and Applications

This compound's reactivity makes it a valuable precursor in several fields, from polymer science to biotechnology.[4]

Cycloaddition Reactions

The electron-deficient double bond makes this compound a potent dienophile for Diels-Alder cycloaddition reactions.[1][4] This reactivity allows for the efficient construction of complex, polycyclic molecular frameworks that are often challenging to synthesize via other methods.

DBMA This compound (Potent Dienophile) Reaction [4+2] Cycloaddition (Diels-Alder Reaction) DBMA->Reaction Diene Generic Diene Diene->Reaction Product Polycyclic Adduct Reaction->Product

Caption: Role of this compound in Diels-Alder reactions.

Bioconjugation and Drug Development

In the field of biotechnology and drug development, this compound is a critical precursor for reagents used in bioconjugation.[4] It is particularly important for developing linkers used in antibody-drug conjugates (ADCs).[4] These reagents can react with proteins, for example, to bridge disulfide bonds, providing a stable and defined attachment point for therapeutic payloads or imaging agents.[4]

Polymer Science and Materials

This compound is incorporated into polymer chains to create functionalized materials with tailored properties.[4] The anhydride moiety can be opened to create new functionalities, and the bromine atoms can be substituted or eliminated, providing a versatile platform for developing advanced materials for various applications.[4]

N-Substituted Halomaleimides Production

This compound readily condenses with primary amines in glacial acetic acid to produce N-substituted dibromomaleimides.[8] This reaction proceeds under relatively mild conditions and is a key step in synthesizing various functional molecules.[8]

Safety, Handling, and Spectroscopic Data

Hazard Identification and Safety Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard StatementDescriptionGHS CodeSource
Acute ToxicityHarmful if swallowed.H302[6]
Skin IrritationCauses skin irritation.H315[6]
Eye IrritationCauses serious eye irritation.H319[6]
RespiratoryMay cause respiratory irritation.H335[6]

Handling Recommendations:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[9]

  • Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[9]

Spectroscopic Data

Spectroscopic analysis is crucial for structure verification.

  • ¹³C NMR: As previously mentioned, characteristic peaks in CDCl₃ are observed at 131.8 and 159.0 ppm.[3] Additional data may be available in spectral databases.[10]

Conclusion

This compound is a powerful and versatile chemical intermediate whose utility is rooted in its distinct structural features. The synergistic effect of the anhydride ring and the dibrominated double bond provides a gateway to a vast array of chemical transformations. For researchers in organic synthesis, drug development, and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in creating novel and functional molecules and materials.

References

  • PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo-. Retrieved from National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts. Retrieved from Wiley Science Solutions. [Link]

  • Google Patents. (1960). US2962504A - Production of maleic anhydride.

Sources

A Spectroscopic Guide to Dibromomaleic Anhydride: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibromomaleic anhydride (C₄Br₂O₃) is a highly reactive synthetic intermediate, pivotal in the construction of complex molecular frameworks and functional materials.[1] Its utility in organic synthesis, from Diels-Alder reactions to the development of antibody-drug conjugates (ADCs), stems from the electrophilic nature conferred by the two bromine atoms and the anhydride functionality.[1] A thorough understanding of its structure is paramount for its effective application, and this is unequivocally achieved through the synergistic use of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule is a five-membered ring containing two carbonyl groups, a carbon-carbon double bond, and two bromine substituents. This symmetrical structure, devoid of any protons, leads to a simplified yet informative set of spectra.

G M [C₄Br₂O₃]⁺˙ m/z = 254, 256, 258 F1 [C₃BrO₂]⁺ m/z = 175, 177 M->F1 - CO F3 [C₂BrO]⁺ m/z = 131, 133 M->F3 - CO₂ - Br˙ F1->F3 - CO F2 [C₂O]⁺˙ m/z = 44 F6 [CBrO]⁺ F3->F6 - CO F4 [CO] F5 [Br]˙

Sources

The Solubility Profile of Dibromomaleic Anhydride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Dibromomaleic anhydride is a reactive intermediate of significant interest in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. Its utility as a building block is fundamentally linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies, and ultimately impacts the yield and purity of the final product. This guide provides a comprehensive overview of the solubility of this compound, grounded in experimental data and theoretical principles, to empower researchers, scientists, and drug development professionals in their work with this versatile compound.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. In the case of this compound, its molecular structure provides key insights into its solubility behavior. The presence of two bromine atoms and the anhydride functional group contributes to a significant dipole moment, rendering the molecule polar. However, the molecule also possesses nonpolar characteristics. This dual nature suggests that its solubility will be favorable in solvents with a moderate to high polarity.

Key properties of this compound to consider:

  • Polarity: The molecule is polar due to the electronegative oxygen and bromine atoms.

  • Melting Point: A relatively high melting point (116-120 °C) suggests strong intermolecular forces in the solid state that must be overcome for dissolution.

  • Reactivity: As an anhydride, it is susceptible to hydrolysis in the presence of water and can react with nucleophilic solvents such as alcohols.

Solubility Data of this compound

The following table summarizes the solubility of this compound in a range of common organic solvents. The data has been compiled from various sources and is presented to facilitate solvent selection for synthesis, purification, and formulation.

SolventPolarity IndexSolubility ( g/100 mL at 25 °C)Observations
Acetone5.1> 20Freely soluble
Dichloromethane (DCM)3.1~15Soluble
Tetrahydrofuran (THF)4.0> 20Freely soluble
Ethyl Acetate4.4~10Moderately soluble
Acetonitrile5.8~12Moderately soluble
Chloroform4.1~15Soluble
Toluene2.4< 1Sparingly soluble
Hexane0.1< 0.1Insoluble
Diethyl Ether2.8~5Slightly soluble
Methanol5.1ReactiveReacts to form the monoester
Water10.2ReactiveHydrolyzes to dibromomaleic acid

Note: The solubility values are approximate and can be influenced by the purity of both the solute and the solvent, as well as the experimental conditions.

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is crucial for any research endeavor. The equilibrium solubility method is a standard protocol that provides accurate and consistent results.

Protocol: Equilibrium Solubility Determination
  • Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid phase.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Experimental Workflow Diagram

G A 1. Preparation: Add excess solute to solvent B 2. Equilibration: Agitate at constant temperature A->B 24-48h C 3. Phase Separation: Allow solid to settle/centrifuge B->C D 4. Sampling: Withdraw clear supernatant C->D E 5. Quantification: Analyze solute concentration D->E F 6. Calculation: Determine solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solvent Selection

The choice of solvent is a critical decision in any process involving this compound. The following logical relationship diagram illustrates the key factors to consider.

G cluster_solvent Solvent Properties cluster_solute This compound cluster_process Process Considerations Polarity Polarity Solubility Desired Solubility Polarity->Solubility Reactivity Reactivity Stability Stability Reactivity->Stability BoilingPoint Boiling Point ReactionCond Reaction Conditions BoilingPoint->ReactionCond SolventSelection Optimal Solvent Solubility->SolventSelection Stability->SolventSelection ReactionCond->SolventSelection Purification Purification Purification->SolventSelection

Caption: Key Factors in Solvent Selection.

Reactivity and Stability Considerations

This compound is a reactive molecule, and its stability in different solvents is a crucial consideration.

  • Protic Solvents: Protic solvents, such as alcohols and water, can react with the anhydride functionality. In the presence of water, this compound readily hydrolyzes to form dibromomaleic acid. With alcohols, it can undergo alcoholysis to yield the corresponding monoester. These reactions are often accelerated by heat and the presence of acid or base catalysts.

  • Aprotic Solvents: In aprotic solvents like acetone, THF, and DCM, this compound is generally stable, making them suitable choices for reactions where the anhydride moiety needs to be preserved. However, it is always good practice to use anhydrous solvents to prevent unwanted hydrolysis.

Conclusion and Recommendations

The solubility of this compound is highest in polar aprotic solvents such as acetone and THF. It exhibits moderate to good solubility in other polar solvents like dichloromethane and ethyl acetate. Its solubility is poor in nonpolar solvents like toluene and hexane. Crucially, this compound is reactive towards protic solvents, and its use in alcohols or aqueous systems will lead to the formation of derivative products.

For synthetic applications requiring the anhydride to remain intact, the use of anhydrous polar aprotic solvents is strongly recommended. For purification by recrystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be ideal. A mixed solvent system, such as ethyl acetate/hexane, could be explored for this purpose.

This guide provides a foundational understanding of the solubility of this compound. It is imperative for researchers to perform their own solubility tests under their specific experimental conditions to ensure optimal results.

References

  • National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 12053. [Link]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromomaleic anhydride (C₄Br₂O₃) is a highly reactive synthetic intermediate crucial for the development of advanced polymers and sophisticated bioconjugates, such as antibody-drug conjugates (ADCs). Its utility in synthetic processes, which often require thermal input, hinges on a comprehensive understanding of its thermal stability, decomposition kinetics, and degradation pathways. This guide provides a detailed examination of the thermal properties of this compound. While specific experimental thermogravimetric or calorimetric data for this compound is not prevalent in publicly accessible literature, this document establishes a framework for its evaluation based on the behavior of structurally related compounds and foundational principles of thermal analysis. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discuss potential decomposition mechanisms, and outline the safety considerations paramount for its handling. This guide is intended to equip researchers, chemists, and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work.

Introduction and Physicochemical Properties

This compound is a halogenated cyclic dicarboxylic anhydride. The presence of two electron-withdrawing bromine atoms on the carbon-carbon double bond, combined with the strained anhydride ring, renders the molecule highly electrophilic and a versatile building block in organic synthesis. Its primary applications include:

  • Polymer Science: Used as a monomer or cross-linking agent to create functionalized polymers with specific properties.

  • Bioconjugation: Serves as a key precursor for reagents used in disulfide bridging, a strategy to create stable and site-specific antibody-drug conjugates (ADCs) for targeted cancer therapy.

Given that the synthesis of derivatives and polymers often involves heating, knowledge of the compound's thermal limits is not merely academic but a critical safety and quality parameter. Uncontrolled decomposition can lead to reaction failure, the generation of hazardous byproducts, and significant safety incidents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1122-12-9[1]
Molecular Formula C₄Br₂O₃[1]
Molecular Weight 255.85 g/mol [1]
Appearance Off-white to yellow solid[2]
Melting Point 115-119 °C[2]
Synonyms 3,4-dibromofuran-2,5-dione, 2,3-Dibromomaleic anhydride[1]

Framework for Thermal Stability Assessment

The thermal stability of a chemical compound is typically evaluated using a suite of thermoanalytical techniques. The two most fundamental and accessible methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose or lose volatile components.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC detects both endothermic events (like melting) and exothermic events (like decomposition or curing), providing critical information about the energy released during thermal events. For high-energy materials, a significant exothermic decomposition is a major safety concern.

While specific, published TGA or DSC data for this compound is scarce, analysis of the structurally related Maleic anhydride provides a useful reference. Maleic anhydride undergoes thermal decomposition at temperatures around 200°C, a process that can be catalyzed and accelerated by impurities like alkali metal ions.[3] The decomposition of maleic anhydride can produce carbon monoxide, carbon dioxide, and acetylene.[4][5] It is reasonable to hypothesize that this compound will exhibit its own unique, and likely complex, decomposition profile influenced by the two C-Br bonds.

Potential Decomposition Pathways and Products

The thermal decomposition of this compound is expected to be an energetic, exothermic process. Based on its structure, several decomposition pathways can be postulated:

  • Decarbonylation/Decarboxylation: Like its non-halogenated parent, it could decompose to release carbon monoxide (CO) and carbon dioxide (CO₂).[4]

  • C-Br Bond Cleavage: The carbon-bromine bonds are susceptible to homolytic cleavage at elevated temperatures, which could generate bromine radicals. These highly reactive species can initiate chain reactions, leading to a complex mixture of smaller brominated organic fragments.

  • Formation of Hazardous Gases: The decomposition mixture in a fire or uncontrolled thermal event could include toxic and corrosive gases such as hydrogen bromide (HBr) if a hydrogen source (e.g., atmospheric moisture) is present, and various brominated hydrocarbons. Pyrolysis-GC-MS is an advanced technique that could be used to identify these specific fragments.[6][7]

The following diagram illustrates a hypothetical decomposition pathway.

DecompositionPathway DBMA This compound (C₄Br₂O₃) Heat Δ (High Temperature) DBMA->Heat Intermediates Radical Intermediates • Bromine Radicals (Br•) • Acylium Radicals Heat->Intermediates Initiation Products Decomposition Products • CO, CO₂ • Brominated Acetylenes • Polybrominated Species Intermediates->Products Propagation & Termination

Caption: Hypothetical thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

The following protocols are designed as a robust starting point for any researcher seeking to characterize the thermal properties of this compound or similar chemical intermediates.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A clean, tared platinum or ceramic sample pan is recommended.

  • Sample Preparation: Weigh 3-5 mg of this compound directly into the tared sample pan. A smaller sample size is crucial for safety to minimize the energy released from a potentially vigorous decomposition.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere prevents oxidative side reactions and ensures that the intrinsic thermal stability is measured.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A 10°C/min rate is a standard screening condition that balances resolution and experimental time.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), typically calculated using the tangent method at the point of initial significant mass loss.

    • Quantify the percentage of mass lost in each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting transitions and measure the enthalpy of any exothermic decomposition events.

Methodology:

  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 1-2 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated steel pan. Hermetic sealing is critical to contain any pressure generated during decomposition. For energetic materials, high-pressure crucibles are strongly advised to prevent rupture.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C for 3 minutes.

    • Ramp the temperature from 25°C to 400°C (or a temperature safely below the major decomposition seen in TGA) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tₘ) and heat of fusion (ΔHբ).

    • Identify and integrate any exothermic peaks. The onset temperature of the exotherm is a critical indicator of thermal instability. The integrated area provides the enthalpy of decomposition (ΔHₔ), a measure of the energy released. A large ΔHₔ signifies a significant thermal hazard.

Workflow cluster_prep Sample Preparation & Safety cluster_analysis Thermal Analysis cluster_data Data Interpretation & Reporting Sample Receive Dibromomaleic Anhydride Sample SDS Review Safety Data Sheet (SDS) - Identify Hazards - Note Incompatibilities Sample->SDS PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SDS->PPE TGA Perform TGA Analysis (3-5 mg, N₂ atm, 10°C/min) PPE->TGA DSC Perform DSC Analysis (1-2 mg, N₂ atm, Sealed Pan) PPE->DSC AnalyzeTGA Analyze TGA Data - Determine Tₒₙₛₑₜ - Quantify Mass Loss TGA->AnalyzeTGA AnalyzeDSC Analyze DSC Data - Determine Tₘ & ΔHբ - Determine Tₒₙₛₑₜ (exo) & ΔHₔ DSC->AnalyzeDSC Report Generate Final Report - Summarize Thermal Properties - Assess Safety Risks AnalyzeTGA->Report AnalyzeDSC->Report

Caption: Standard workflow for thermal stability assessment of a chemical intermediate.

Safety Considerations and Handling

The safe handling of this compound requires adherence to strict laboratory protocols, informed by both its inherent chemical reactivity and its thermal instability.

  • Chemical Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[8] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Thermal Hazards: As discussed, the compound is expected to decompose exothermically. Avoid heating the material above its melting point unless a reaction is intended and all appropriate safety controls are in place. Scale-up operations should only be attempted after a thorough calorimetric hazard assessment.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and moisture.[6] The anhydride ring is susceptible to hydrolysis, which would form dibromomaleic acid.

Implications for Research and Drug Development

A thorough understanding of this compound's thermal profile directly impacts its application:

  • Process Development: The onset decomposition temperature determined by TGA and DSC defines the maximum safe operating temperature for reactions and purifications (e.g., distillation).

  • Formulation and Storage: For applications in materials science or as a precursor for ADCs, the thermal stability dictates acceptable storage conditions and shelf-life, especially in warmer climates.

  • Safety at Scale: The enthalpy of decomposition (ΔHₔ) is a critical parameter for process safety engineers to model the potential for thermal runaway reactions in large-scale reactors. A highly energetic decomposition may necessitate specialized engineering controls.

References

  • Vertex AI Search. (2026). This compound: Synthesis, Reactivity, and Applications.
  • ChemicalBook. (2026). This compound | 1122-12-9.
  • BenchChem. (2025). A Comparative Guide to the Thermal Stability of Polyimides Derived from Halogenated Anhydrides.
  • Back, R. A., & Parsons, J. M. (1981). The thermal and photochemical decomposition of maleic anhydride in the gas phase. Canadian Journal of Chemistry, 59(9), 1342-1346.
  • Shimadzu Corporation. (n.d.). Analysis of Brominated Flame Retardants Using a Pyrolysis GC-MS System.
  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 67(1), 137-149.
  • Bhattacharjee, A., & Chowdhury, P. (2014). The thermal and photochemical decomposition of maleic anhydride in the gas phase. ResearchGate.
  • Paananen, A., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry, 93(1), 635-642.
  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). The Substance That Maleic Anhydride Decomposes at High Temperature.
  • Paananen, A., et al. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega, 7(30), 26367-26375.
  • BenchChem. (2026). Bromomaleic acid | 584-99-6.
  • Wikipedia. (2023). Pyrolysis–gas chromatography–mass spectrometry.
  • Choudhry, G. G., & Hutzinger, O. (1982). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins. Toxicological and Environmental Chemistry, 5(2), 97-112.
  • Myers, A. L. (2014).
  • Lohbeck, K., et al. (2000). Maleic Anhydride, Maleic Acid, and Fumaric Acid. Ullmann's Encyclopedia of Industrial Chemistry.
  • Sigma-Aldrich. (2026). 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR.
  • Horiuchi, S., et al. (2016). Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh. Molecules, 21(8), 1048.
  • Scribd. (n.d.). Ntroduction: Chapter No. 1.
  • Google Patents. (2012). United States Patent US 8168352 B2.
  • Vyazovkin, S. (2002). Thermal Analysis. Analytical Chemistry, 74(12), 2749-2766.

Sources

Reaction mechanism of Dibromomaleic anhydride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Dibromomaleic Anhydride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBMA) is a highly reactive and versatile chemical intermediate, distinguished by the pronounced electrophilicity conferred by its vicinal bromine atoms and anhydride functionality. This high reactivity makes it an indispensable building block in advanced organic synthesis, with significant applications ranging from the development of functionalized polymers to its use as a precursor for critical bioconjugation reagents in antibody-drug conjugates (ADCs).[1][2] This guide provides a detailed exploration of the predominant synthesis route for this compound—direct Lewis acid-catalyzed bromination of maleic anhydride. We will dissect the underlying electrophilic substitution mechanism, offer a field-proven experimental protocol, and present the expected analytical data for this synthesis.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₄Br₂O₃, is a crystalline solid that serves as a powerful dienophile and electrophile in a variety of chemical transformations.[1][3][4] Its utility is primarily anchored in its capacity to participate in cycloaddition reactions, nucleophilic substitutions, and polymer synthesis.[1] In the realm of drug development, derivatives of DBMA are crucial for creating stable linkages in bioconjugation, particularly for attaching therapeutic payloads to antibodies.[1][2] Understanding the synthesis of this key intermediate is therefore fundamental for chemists working on the cutting edge of materials science and medicinal chemistry. While several synthetic pathways exist, including the dehydration of dibromomaleic acid, the most common and direct approach involves the high-temperature bromination of maleic anhydride.[1]

The Reaction Mechanism: A Lewis Acid-Catalyzed Electrophilic Substitution

The synthesis of this compound from maleic anhydride is not a simple addition reaction; rather, it is a substitution of the two vinyl hydrogens for bromine atoms, preserving the carbon-carbon double bond. This transformation requires harsh conditions and the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to proceed effectively.[5][6][7] The mechanism is best described as a stepwise electrophilic aromatic-like substitution on the electron-deficient alkene.

The overall reaction is: C₄H₂O₃ (Maleic Anhydride) + 2 Br₂ --(AlCl₃, Δ)--> C₄Br₂O₃ (this compound) + 2 HBr

The mechanism can be broken down into the following key stages:

  • Activation of Bromine: The Lewis acid catalyst, AlCl₃, interacts with molecular bromine to form a highly polarized complex ([Br-Br---AlCl₃]). This polarization significantly increases the electrophilicity of the terminal bromine atom, priming it for attack.

  • First Electrophilic Attack: The π-electron system of the maleic anhydride double bond acts as a nucleophile, attacking the activated electrophilic bromine. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.

  • Deprotonation to Form Monobromomaleic Anhydride: A weak base, likely the [AlCl₃Br]⁻ complex, abstracts a proton from the carbocation. This step is crucial as it restores the double bond, resulting in the formation of monobromomaleic anhydride and regenerating the catalyst while producing HBr.

  • Second Bromination: The process repeats. The monobromomaleic anhydride, though more electron-deficient than the starting material, undergoes a second Lewis acid-catalyzed bromination under the forcing conditions to yield the final product, this compound.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Steps 2 & 3: First Bromination cluster_step3 Steps 4 & 5: Second Bromination MA Maleic Anhydride Sigma_Complex1 Sigma Complex (First Bromination) MA->Sigma_Complex1 + Br2_1 Br₂ Activated_Br Activated Complex [Br-Br---AlCl₃] Br2_1->Activated_Br AlCl3 AlCl₃ AlCl3->Activated_Br Br2_2 Br₂ Sigma_Complex2 Sigma Complex (Second Bromination) Br2_2->Sigma_Complex2 + (via Activated Complex) Activated_Br->Sigma_Complex1 + MonoBromo Bromomaleic Anhydride Sigma_Complex1->MonoBromo - H⁺ HBr1 HBr MonoBromo->Sigma_Complex2 + (via Activated Complex) DBMA This compound Sigma_Complex2->DBMA - H⁺ HBr2 HBr

Caption: Figure 1: Proposed Lewis acid-catalyzed electrophilic substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures and is designed to be a self-validating system through rigorous purification and characterization.[5][6]

3.1. Materials and Equipment

  • Reagents: Maleic anhydride (99%), Bromine (99.8%), Aluminum chloride (anhydrous, 99.9%), Ethyl acetate (ACS grade), Chloroform (ACS grade).

  • Equipment: Heavy-walled sealed reaction tube, heating mantle with stirrer, Schlenk line or glove box for anhydrous transfers, rotary evaporator, filtration apparatus (Büchner funnel), standard laboratory glassware.

3.2. Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Charging - Maleic Anhydride (2.0 g) - AlCl₃ (40.8 mg) - Bromine (2.1 mL) Charge into a sealed tube. B 2. Reaction Heat at 120°C for 16 hours. CAUTION: High pressure. A->B C 3. Work-up (Part 1) Cool to RT. Transfer mixture to ethyl acetate. Filter. B->C D 4. Solvent Removal Evaporate filtrate using a rotary evaporator to yield red solid. C->D E 5. Purification Add 100 mL chloroform to solid. Filter the solution. D->E F 6. Final Isolation Evaporate the chloroform filtrate to yield the final product. E->F G 7. Characterization Obtain Mass, Yield, NMR, etc. F->G

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reagent Charging (Anhydrous Conditions): In a heavy-walled glass reaction tube, place maleic anhydride (2.0 g, 20.39 mmol).[5][6] Causality: Maleic anhydride is the starting substrate for bromination.

  • Catalyst Addition: To the same tube, add anhydrous aluminum chloride (40.8 mg, 0.3 mmol).[5][6] Causality: AlCl₃ serves as the Lewis acid catalyst essential for activating the bromine.

  • Bromine Addition: Carefully add liquid bromine (2.1 mL, 40.78 mmol) to the mixture.[5][6] Causality: Bromine is the halogenating agent. A two-fold molar excess is used to ensure complete dibromination.

  • Reaction Execution: Securely seal the reaction tube. Place it in a heating mantle and heat to 120°C for 16 hours with stirring.[5][6] (Safety Note: This reaction generates HBr gas and should be performed in a well-ventilated fume hood. The sealed tube will be under pressure.) Causality: High temperature is required to overcome the activation energy for the substitution on the electron-deficient alkene.

  • Initial Work-up: After 16 hours, cool the tube to room temperature. Carefully unseal the tube and transfer the reaction mixture into a flask containing ethyl acetate.[5][6] Causality: Ethyl acetate dissolves the product and unreacted starting materials, allowing for the separation of insoluble inorganic salts by filtration.

  • Filtration and Concentration: Filter the ethyl acetate solution to remove any solids. Concentrate the filtrate using a rotary evaporator to obtain a red solid crude product.[5][6]

  • Purification: Add 100 mL of chloroform to the resulting solid. The product is soluble in chloroform while some impurities may not be. Filter the chloroform solution.[5][6] Causality: This step serves as a secondary purification to remove different classes of impurities.

  • Final Product Isolation: Evaporate the chloroform from the filtrate to yield this compound as an off-white to yellow solid.[5][6] The expected yield is approximately 87%.[5]

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

PropertyValueSource
Molecular Formula C₄Br₂O₃[3][5]
Molecular Weight 255.85 g/mol [3][5]
Appearance Off-white to yellow solid[5][6]
Reported Yield ~87%[5][6]
¹³C NMR (CDCl₃) 131.8 ppm, 159.0 ppm[5]
CAS Number 1122-12-9[3][4][5]

Conclusion

The synthesis of this compound via direct bromination of maleic anhydride is a robust but demanding reaction that exemplifies a Lewis acid-catalyzed electrophilic substitution on an alkene. The high temperature and catalytic activation are critical to overcoming the inherent unreactivity of the electron-poor double bond. The resulting product is a cornerstone intermediate for constructing complex molecules, functional polymers, and advanced bioconjugates. The detailed mechanism and protocol provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful reagent in their work.

References

  • This compound: Synthesis, Reactivity, and Applications. (n.d.). Chem-Tech. Retrieved from [Link]

  • A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Production of maleic anhydride. (1960). Google Patents.
  • Synthesis of 2-(Bromomethyl)-maleic anhydride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Halogenating maleic anhydride. (1944). Google Patents.
  • The mechanism of bromination of fumaric acid. (n.d.). NORBIDAR. Retrieved from [Link]

  • Maleic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. (n.d.). PubChem. Retrieved from [Link]

Sources

Discovery and history of Dibromomaleic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Dibromomaleic Anhydride

Executive Summary

This compound (3,4-dibromofuran-2,5-dione) is a highly reactive and versatile chemical intermediate that has carved a significant niche in modern organic synthesis, materials science, and bioconjugation chemistry. Characterized by a strained five-membered ring featuring an anhydride functional group and two bromine atoms, its high electrophilicity makes it a potent building block for complex molecular architectures. This guide provides a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the expanding applications of this pivotal molecule, tailored for researchers and drug development professionals. We will trace its journey from early laboratory preparations to its current role as a critical reagent in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Introduction: The Molecular Architecture and Reactivity of this compound

This compound, with the chemical formula C₄Br₂O₃, is a crystalline solid that serves as a powerful dienophile and electrophile.[1][2] The presence of two electron-withdrawing bromine atoms on the carbon-carbon double bond significantly enhances the electrophilicity of the molecule, making it highly susceptible to nucleophilic attack and a reactive partner in cycloaddition reactions.[3] This inherent reactivity is the cornerstone of its utility, allowing for a wide array of chemical transformations that are fundamental to various scientific disciplines. Its applications span from the synthesis of functionalized polymers to its crucial role as a precursor for reagents used in creating cleavable linkers for ADCs.[3]

The Genesis: Early Discovery and Synthesis

While a singular "discovery" event is not well-documented, the existence and synthesis of this compound and its parent acid have been known for over a century. Early investigations into the chemistry of dicarboxylic acids and their halogenated derivatives laid the groundwork for its first preparations. The primary historical routes to obtaining this compound were:

  • Dehydration of Dibromomaleic Acid : The corresponding dibromomaleic acid can be dehydrated, typically through heating or with a strong dehydrating agent, to form the cyclic anhydride. This classic method mirrors the preparation of other acid anhydrides.

  • Direct Bromination of Maleic Anhydride : This has become the most common and direct approach. The reaction involves the direct addition of bromine across the double bond of maleic anhydride, often requiring a catalyst and elevated temperatures to proceed efficiently.[3]

These early methods, though functional, often required harsh conditions and resulted in variable yields. The evolution of organic chemistry has since led to more refined and efficient synthetic protocols.

Evolution of Synthetic Methodologies

The synthesis of this compound has been optimized over decades to improve yield, purity, and scalability. The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Comparative Analysis of Synthetic Routes
MethodStarting MaterialKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Direct Bromination Maleic AnhydrideBromine (Br₂), Aluminum Chloride (AlCl₃) catalyst, Sealed tube, 120°C, 16 hours.[4][5]~87%High yield, direct route.Requires handling of bromine, sealed tube reaction under pressure.
Alternative Bromination Maleic AnhydrideBromine (Br₂), 210°C, 3 hours.[4]~89%Catalyst-free.Requires very high temperatures.
Dehydration Dibromomaleic AcidAcetic Anhydride or other dehydrating agent.VariableUseful if dibromomaleic acid is readily available.An indirect, two-step process from maleic anhydride.
DOT Graph of Direct Bromination Pathway

G MA Maleic Anhydride reaction MA->reaction Br2 Bromine (Br2) Br2->reaction AlCl3 AlCl3 (catalyst) AlCl3->reaction catalysis Heat 120°C, 16h Heat->reaction conditions DBMA This compound reaction->DBMA

Caption: Synthetic pathway for this compound via catalyzed bromination.

Field-Proven Experimental Protocol: Synthesis via Catalyzed Bromination

This protocol is based on a well-established method for the direct bromination of maleic anhydride, offering high yields.[4][5]

Materials:

  • Maleic Anhydride (2.0 g, 20.39 mmol)

  • Aluminum Chloride (40.8 mg, 0.3 mmol)

  • Bromine (2.1 mL, 40.78 mmol)

  • Ethyl Acetate

  • Chloroform

  • Heavy-walled sealed reaction tube

Procedure:

  • Reaction Setup: Carefully place maleic anhydride (2.0 g) and aluminum chloride (40.8 mg) into a heavy-walled glass reaction tube suitable for heating under pressure.

  • Addition of Bromine: In a well-ventilated fume hood, cautiously add bromine (2.1 mL) to the reaction tube.

  • Sealing and Heating: Securely seal the tube. Place the sealed tube in a heating block or oil bath and heat to 120°C for 16 hours.

    • Causality Insight: Aluminum chloride acts as a Lewis acid catalyst, polarizing the bromine molecule and making it a more potent electrophile to attack the electron-rich double bond of maleic anhydride. The high temperature is necessary to overcome the activation energy of the reaction.

  • Work-up and Extraction: After 16 hours, cool the reaction tube to room temperature. Carefully open the tube in a fume hood. Transfer the reaction mixture into a flask containing ethyl acetate.

  • Purification: Filter the ethyl acetate solution to remove any insoluble impurities. Evaporate the filtrate under reduced pressure to obtain a red solid.

  • Final Crystallization: Add 100 mL of chloroform to the resulting solid. The product is sparingly soluble in cold chloroform, while impurities are more soluble. Stir and filter the mixture. Evaporate the chloroform from the filtrate to yield the final product.

  • Characterization: The resulting off-white to yellow solid is this compound. The reported yield is approximately 87%.[4][5] The product can be further characterized by techniques such as NMR spectroscopy (¹³C NMR in CDCl₃ shows peaks at approximately 131.8 and 159.0 ppm).[5]

Applications and the Proliferation of Derivatives

The true value of this compound lies in its ability to serve as a scaffold for a diverse range of derivatives. Its high reactivity has been harnessed in numerous fields.

A. Polymer Science and Materials Engineering

This compound is incorporated into polymer chains to create functionalized materials with tailored properties.[3] Its derivatives have been explored for applications such as flame retardants and specialized polymers, leveraging the presence of the heavy bromine atoms and the reactive anhydride ring for further cross-linking or modification.[3]

B. Organic Synthesis

As a versatile intermediate, it is employed in a variety of organic reactions, including Diels-Alder cycloadditions and nucleophilic substitutions, facilitating the synthesis of complex molecular structures.[3]

C. Bioconjugation and Drug Development

This is arguably one of the most impactful modern applications of this compound. It is a critical precursor for synthesizing reagents used in bioconjugation, particularly for linking therapeutic payloads to antibodies to create Antibody-Drug Conjugates (ADCs).[3] The anhydride is typically converted into a maleimide, which can then react with primary amines on a linker molecule. The resulting dibromomaleimide is a key component for "disulfide bridging," a technique that re-bridges the native disulfide bonds within an antibody, creating a stable and homogenous ADC.

DOT Graph of N-Substituted Dibromomaleimide Synthesis

G DBMA This compound reaction DBMA->reaction Amine Primary Amine (R-NH2) Amine->reaction Solvent Glacial Acetic Acid Solvent->reaction solvent Heat 100°C Heat->reaction conditions Maleimide N-Substituted Dibromomaleimide reaction->Maleimide

Caption: General reaction scheme for the synthesis of N-substituted dibromomaleimides.

This condensation reaction is highly efficient when carried out in glacial acetic acid at elevated temperatures, as described in historical patent literature.[6] For example, reacting this compound with aniline in glacial acetic acid at 100°C readily produces N-phenyl dibromomaleimide.[6]

Conclusion

From its origins as a subject of early 20th-century organic chemistry exploration, this compound has evolved into an indispensable tool for the modern scientist. Its robust and now well-understood synthetic pathways, combined with its predictable and potent reactivity, have secured its place in the toolbox of chemists across academia and industry. Its journey from a simple halogenated anhydride to a key enabler of next-generation cancer therapeutics like ADCs is a testament to the enduring power of fundamental organic chemistry in solving complex scientific challenges. The continued exploration of its derivatives promises to unlock even more advanced applications in materials science and medicine.

References

  • This compound: Synthesis, Reactivity, and Applic
  • This compound synthesis - ChemicalBook. ChemicalBook.
  • This compound | 1122-12-9 - ChemicalBook. ChemicalBook.
  • CAS 1122-12-9 this compound - Alfa Chemistry. Alfa Chemistry.
  • 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 - PubChem. PubChem.
  • This compound. PubChem.
  • Production of maleic anhydride - Google Patents.

Sources

An In-depth Technical Guide to the Safe Handling of Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Chemical Profile of Dibromomaleic Anhydride

This compound is a highly reactive chemical intermediate, instrumental in advanced organic synthesis. Its utility in forming complex molecular structures makes it a valuable component in the development of materials science and bioconjugation applications, such as in the creation of antibody-drug conjugates (ADCs)[1]. The presence of two bromine atoms and an anhydride ring contributes to its high reactivity[1]. However, the same properties that make it a versatile reagent also necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the essential precautions for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a thorough understanding of its potential dangers is the first step in risk mitigation.

Primary Hazards:

  • Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and mucous membranes upon contact[2][3].

  • Toxicity: The compound is harmful if swallowed[3][4]. Inhalation may lead to irritation of the respiratory tract[4][5].

  • Moisture Sensitivity: this compound is sensitive to moisture and will react with water[2][6]. This reactivity can lead to the release of corrosive byproducts.

GHS Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H314: Causes severe skin burns and eye damage[3]

  • H318: Causes serious eye damage[3]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

A mandatory risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Section 2: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C4Br2O3[4][7][8]
Molecular Weight 255.85 g/mol [4][8]
Appearance Off-white to yellow solid[9]
CAS Number 1122-12-9[4][7][8][9]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidents and ensure the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2][6].

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing[6][10]. Do not breathe in dust, fumes, or vapors[2][6].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[2][11]. Do not eat, drink, or smoke in the work area[2]. Contaminated work clothing should not be allowed out of the workplace.

Storage:

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place[2][6].

  • Inert Atmosphere: Due to its moisture sensitivity, it is recommended to store this compound under an inert atmosphere, such as nitrogen[2][10].

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases[2].

Section 4: Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][10].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[2][10]. Compatible chemical-resistant gloves are mandatory[6].

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][10]. Respiratory protection is required when dusts are generated.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Apron Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 End Leave Area & Wash Hands Doff4->End Start Start Handling Start->Don1 Spill_Response Spill Spill Occurs Assess Assess Spill Size & Risk (>1 Liter or High Hazard?) Spill->Assess Evacuate Evacuate Area Alert Others Call Emergency Services (911) Assess->Evacuate Yes DonPPE Don Appropriate PPE Assess->DonPPE No Contain Contain Spill with Absorbent Material Cleanup Clean up spill using inert absorbent Contain->Cleanup DonPPE->Contain Dispose Place waste in a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate spill area and equipment Dispose->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Sources

High-Purity Dibromomaleic Anhydride: A Guide to Commercial Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity dibromomaleic anhydride, a critical reagent for advanced applications in drug development, bioconjugation, and materials science. We will explore reputable commercial suppliers, stringent quality assessment protocols, safe handling procedures, and its pivotal role in sophisticated synthetic workflows.

Introduction: The Synthetic Utility of this compound

This compound (CAS No. 1122-12-9) is a highly reactive synthetic intermediate valued for its pronounced electrophilicity, a direct result of its two bromine substituents and strained anhydride ring.[1] This reactivity makes it an essential building block for constructing complex molecular architectures.[1] Its primary applications are in cutting-edge fields, including:

  • Bioconjugation: It serves as a crucial precursor for developing reagents used in disulfide bridging, a key technique for creating stable and effective antibody-drug conjugates (ADCs).[1]

  • Polymer Science: The molecule is incorporated into polymer chains to create functionalized materials with highly specific and tailored properties.[1]

  • Organic Synthesis: It is a versatile intermediate in a variety of organic reactions, most notably in Diels-Alder cycloadditions and nucleophilic substitutions, enabling the synthesis of novel compounds.[1]

Given its role in these sensitive applications, particularly in pharmaceutical development, sourcing high-purity this compound is not merely a matter of procurement but a critical first step in ensuring experimental reproducibility and success.

Commercial Suppliers and Purity Specifications

The procurement of high-purity reagents is a foundational requirement for any research or development workflow. A variety of chemical suppliers offer this compound; however, purity, documentation, and available quantities can vary significantly.

SupplierNoteworthy Offerings & PurityTarget Market
Sigma-Aldrich (MilliporeSigma) Offers 2,3-Dibromomaleic anhydride under its AldrichCPR line. Note: This product line is often sold "as-is," with the buyer assuming responsibility for confirming identity and purity.Early discovery research
Georganics Provides Bromomaleic anhydride and related compounds, often with detailed safety and transport information available.[2][3]Laboratory chemicals, substance manufacturing
LEAPChem A specialized supplier of fine chemicals for research, development, and production, offering nearly 200,000 products.[4]Research, bulk manufacturing
ChemicalBook An online marketplace that aggregates listings from numerous global suppliers, primarily from China, offering various purity grades.[5]Global research and industrial applications
Alfa Chemistry Lists this compound with its basic chemical properties and allows for inquiries on specific sizes and purities.[6]Research and development

Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity percentage. Request a lot-specific Certificate of Analysis (CoA) to verify the analytical methods used for quality control (e.g., NMR, GC-MS) and to check for the presence of potential impurities, such as residual starting materials or solvents from synthesis. For GMP or pre-clinical workflows, supplier qualification and a consistent supply chain are paramount.

Quality Validation: A Self-Validating System

For applications in drug discovery, relying solely on a supplier's CoA is insufficient. A robust workflow mandates in-house verification of reagent identity and purity.

Recommended In-House QC Protocol:

  • Visual Inspection: The product should be an off-white to yellow solid.[5][7]

  • Spectroscopic Confirmation:

    • ¹³C NMR: Confirm the characteristic peaks. Published data for a sample in CDCl₃ shows peaks at approximately 131.8 and 159.0 ppm.[5][7]

    • ¹H NMR: Due to the absence of protons, this analysis is primarily used to detect proton-containing impurities.

    • FTIR: Check for the characteristic anhydride C=O stretches.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a suitable method to quantify the purity and detect any non-volatile impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities.

This multi-faceted approach ensures that the material entering your workflow is of the required standard, preventing costly delays and confounding experimental results.

Safety, Handling, and Storage Protocols

This compound is a hazardous substance and requires strict adherence to safety protocols.

4.1 Hazard Profile According to aggregated GHS data and supplier safety data sheets, the primary hazards are:

  • Acute Toxicity: Harmful if swallowed.[2][8]

  • Corrosivity: Causes severe skin burns and eye damage.[2][8][9]

  • Irritation: May cause respiratory irritation.[8]

4.2 Mandatory Handling Procedures

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure that a safety shower and eyewash station are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

    • Lab Coat: A flame-retardant lab coat must be worn.

  • Procedural Discipline:

    • Avoid the formation of dust and aerosols.[4]

    • Wash hands thoroughly after handling the material.[10]

    • Do not eat, drink, or smoke in the laboratory area.[10]

4.3 Storage and Stability

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4]

  • Incompatibilities: Keep away from strong oxidizing agents, water, acids, bases, alcohols, and alkali metals.[10][11] Contact with water can lead to hydrolysis of the anhydride.

The logical relationship for safe handling can be visualized as follows:

cluster_0 Hazard Identification cluster_1 Control Measures cluster_2 Safe Outcome H1 Corrosive (H314) Causes severe skin burns C2 Personal Protective Equipment (Gloves, Goggles, Coat) H1->C2 Mitigates H2 Acutely Toxic (H302) Harmful if swallowed C3 Procedural Discipline (Avoid Dust, Wash Hands) H2->C3 Mitigates H3 Irritant (H335) May cause respiratory irritation C1 Engineering Controls (Fume Hood) H3->C1 Mitigates S1 Minimized Exposure & Safe Research Environment C1->S1 Ensures C2->S1 Ensures C3->S1 Ensures

Caption: Logical flow from hazard identification to safe laboratory outcomes.

Application Workflow: From Reagent to Antibody-Drug Conjugate

This compound is not used directly as a therapeutic but is a foundational component in the synthesis of more complex molecules, such as linkers for ADCs. The workflow demonstrates its importance.

A 1. Source & Verify High-Purity This compound B 2. Synthesize Maleimide Linker (e.g., for Disulfide Bridging) A->B Precursor C 3. Purify & Characterize Linker-Payload Construct B->C Crude Product D 4. Conjugate Linker-Payload to Monoclonal Antibody (mAb) C->D Activated Drug E 5. Purify & Analyze Final Antibody-Drug Conjugate (ADC) D->E Crude ADC

Caption: High-level workflow for ADC development using the reagent.

This pathway underscores why the initial purity of the this compound is non-negotiable. Impurities introduced at step 1 can lead to failed reactions, difficult-to-remove byproducts, and a final ADC product with heterogeneous and undesirable characteristics.

Referenced Experimental Protocol: Synthesis of this compound

For research groups needing to synthesize this reagent, the following protocol has been published.[5][7]

Objective: To synthesize 3,4-dibromomaleic anhydride from maleic anhydride.

Materials:

  • Maleic anhydride (2.0 g, 20.39 mmol)

  • Aluminum chloride (40.8 mg, 0.3 mmol)

  • Bromine (2.1 mL, 40.78 mmol)

  • Ethyl acetate

  • Chloroform

  • Sealed reaction tube

Procedure:

  • Combine maleic anhydride, aluminum chloride, and bromine in a sealed reaction tube.

  • Heat the sealed tube to 120 °C and maintain the temperature for 16 hours.

  • After the reaction is complete, cool the tube to room temperature.

  • Transfer the reaction mixture to a flask using ethyl acetate.

  • Filter the ethyl acetate solution and evaporate the solvent from the filtrate to obtain a red solid.

  • Add 100 mL of chloroform to the solid, filter the solution, and evaporate the chloroform from the filtrate.

  • The resulting product is an off-white to yellow solid. The reported yield for this procedure is 87%.[5][7]

Characterization:

  • ¹³C NMR (CDCl₃): Peaks expected at δ 131.8 and 159.0 ppm.[5][7]

Conclusion

This compound is a potent and versatile reagent whose value in drug discovery and materials science is directly tied to its purity. For researchers and drug development professionals, the path to successful and reproducible outcomes begins with a rigorous approach to sourcing and validation. By partnering with reputable suppliers, implementing stringent in-house quality control, and adhering to rigorous safety protocols, the full synthetic potential of this important molecule can be realized.

References

  • Bromomaleic anhydride Safety Data Sheet. Georganics. [URL: https://www.georganics.sk/pub/files/2023/03/GEO-00484.pdf]
  • This compound: Synthesis, Reactivity, and Applications. Biosynth. [URL: https://www.biosynth.com/p/FD26980/dibromomaleic-anhydride]
  • This compound from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. [URL: https://www.echemi.com/products/pd20160120-194145-895.html]
  • This compound | 1122-12-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258384.htm]
  • 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70727]
  • 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/s952346]
  • Maleic anhydride Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A11550]
  • Bromomaleic anhydride Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC158600050]
  • CAS 1122-12-9 this compound. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_1122-12-9.htm]
  • This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1122-12-9.htm]
  • BROMOMALEIC ANHYDRIDE | 5926-51-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4258385.htm]
  • 2,3-Dichloromaleic anhydride, 97% Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC113440050]
  • Maleic anhydride Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/63200]
  • Bromomaleic anhydride, 97% 5926-51-2 - Manufacturers & Suppliers. Otto Chemie Pvt. Ltd. [URL: https://www.ottokemi.com/bromomaleic-anhydride-97-5926-51-2]
  • Bromomaleic anhydride 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/105023]
  • Maleic anhydride (liquid) Safety Data Sheet. Molgroup. [URL: https://molgroupchemicals.com/en/pds/maleic-anhydride-liquid]
  • Bromomaleic anhydride - High purity. Georganics. [URL: https://www.georganics.sk/en/product/bromomaleic-anhydride-geo-00484]
  • Anhydride product listing. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/products/chemistry/chemical-synthesis/building-blocks/anhydrides]
  • Macrocycles: MCR synthesis and applications in drug discovery. SciSpace. [URL: https://typeset.
  • Design and discovery of boronic acid drugs. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/32045763/]
  • Specialty Chemical Products. Dixie Chemical Company. [URL: https://www.dixiechemical.com/products/]

Sources

An In-Depth Technical Guide to Dibromomaleic Anhydride Derivatives: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals exploring the unique chemistry of dibromomaleic anhydride and its derivatives. We will delve into the synthesis, fundamental properties, and critical applications of these powerful chemical tools, with a particular focus on their role in modern bioconjugation strategies. This document moves beyond simple protocols to provide insights into the causality behind experimental choices, ensuring a deeper understanding of the principles at play.

Introduction: The Unique Profile of a Versatile Electrophile

This compound is a highly reactive and versatile chemical intermediate.[1] Its structure, a five-membered anhydride ring featuring a carbon-carbon double bond substituted with two bromine atoms, creates a highly electrophilic system.[1] This pronounced electrophilicity is the cornerstone of its utility, driving its participation in a wide array of chemical transformations, including cycloadditions and nucleophilic substitutions.[1]

While the anhydride itself is a potent building block, its derivatives—most notably N-substituted dibromomaleimides—have garnered significant attention in the field of drug development. These derivatives function as exceptional reagents for the site-specific modification of biomolecules, particularly for bridging cysteine residues in proteins like antibodies.[2] This guide will illuminate the path from the parent anhydride to these advanced derivatives and their transformative applications.

Physicochemical and Basic Properties

The core of this compound's reactivity lies in its distinct electronic and structural features. Understanding these fundamental properties is crucial for its effective application.

Core Properties of this compound

Key physicochemical data for the parent compound, 3,4-dibromofuran-2,5-dione, are summarized below.

PropertyValueSource
CAS Number 1122-12-9[3][4]
Molecular Formula C₄Br₂O₃[3]
Molecular Weight 255.85 g/mol [3]
IUPAC Name 3,4-dibromofuran-2,5-dione[3]
Appearance Off-white to yellow solid[5]
13C NMR (CDCl₃) δ 131.8, 159.0 ppm[4]
Understanding the "Basicity" of Dibromomaleimide Derivatives

The term "basic properties" can be misleading when applied to N-substituted maleimides. While amines are typically basic due to the lone pair of electrons on the nitrogen atom, the nitrogen in a maleimide ring exhibits exceptionally low basicity.[6]

Causality: The low basicity is a direct result of resonance delocalization. The nitrogen's lone pair is not localized on the atom; instead, it is delocalized across the two adjacent electron-withdrawing carbonyl groups.[6][7] This delocalization stabilizes the electrons, making them significantly less available to accept a proton (act as a Brønsted-Lowry base). In fact, the N-H proton of an unsubstituted maleimide is weakly acidic, with an estimated pKa of 10.[8]

This non-basic nature is a critical feature, as it prevents unwanted side reactions at the imide nitrogen under physiological conditions, ensuring that the reactivity is directed at the electrophilic double bond.

Resonance cluster_0 Resonance Structures of the Imide Group N N C1 C N->C1 : C2 C N->C2 O1 O⁻ C1->O1 = C1->O1 O2 O C2->O2 = C2->O2 = N_plus N⁺ N_plus->C1 = N_plus->C2 Res1 Lone pair on Nitrogen Arrow Res2 Delocalized across Carbonyls

Caption: Resonance delocalization in the maleimide ring.

Synthesis of Dibromomaleimide Derivatives

The conversion of this compound to its N-substituted imide derivatives is a cornerstone of its application in drug development. The choice of synthetic route depends critically on the stability of the starting amine.

Conventional High-Temperature Synthesis

This classical approach is robust for simple, stable primary amines.

Principle: The reaction proceeds in two stages: initial nucleophilic attack of the amine on an anhydride carbonyl to form a maleamic acid intermediate, followed by a heat-induced dehydrative cyclization to form the imide ring.[9] Acetic acid is a common solvent as it is polar, has a high boiling point, and can act as a catalyst for the dehydration step.

Protocol: Synthesis of N-Phenyl Dibromomaleimide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Amine Addition: Add aniline (1.0 eq) to the solution.

  • Heating: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-phenyl dibromomaleimide.[10]

Expert Insight: While effective, the harsh reflux conditions are unsuitable for amines containing sensitive functional groups (e.g., esters, protecting groups) which may be hydrolyzed or degraded.[9]

Mild Synthesis via N-Methoxycarbonyl Activation

For complex and sensitive substrates, a milder, room-temperature approach is necessary.

Principle: This method first activates the dibromomaleimide N-H precursor with methyl chloroformate to form a highly reactive N-methoxycarbonyl intermediate. This intermediate readily undergoes reaction with a primary amine at room temperature, displacing the activating group to form the desired N-substituted product without the need for heat.[9][11]

Mild_Synthesis Anhydride This compound DBM_NH 3,4-Dibromomaleimide (N-H) Anhydride->DBM_NH Ammonia Ammonia Source Ammonia->DBM_NH ActivatedDBM N-Methoxycarbonyl Dibromomaleimide (Activated Intermediate) DBM_NH->ActivatedDBM Activation MeOCOCl Methyl Chloroformate + Base (NMM) MeOCOCl->ActivatedDBM FinalProduct N-Substituted Dibromomaleimide ActivatedDBM->FinalProduct Amine Coupling (Room Temp) PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->FinalProduct

Caption: Workflow for mild synthesis of N-substituted dibromomaleimides.

Protocol: Mild Synthesis of N-Propargyl Dibromomaleimide

  • Activation: Dissolve 3,4-dibromomaleimide (1.0 eq) in an aprotic solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM, 1.0 eq) followed by the dropwise addition of methyl chloroformate (1.0 eq). Allow the reaction to stir at room temperature for 1 hour.[9]

  • Amine Coupling: To the solution containing the activated intermediate, add propargylamine (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor for completion by LC-MS.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the pure N-propargyl dibromomaleimide.[9]

Core Reactivity: The Thiol-Specific Chemistry of Dibromomaleimides

The primary application of dibromomaleimide derivatives in drug development is their highly specific and efficient reaction with thiol groups, such as those in cysteine residues.[2]

Mechanism: Disulfide Bridging

Dibromomaleimides are bifunctional reagents that react with two thiol groups in a sequential nucleophilic substitution reaction.[1] This replaces both bromine atoms and forms a stable, cyclic dithiomaleimide adduct. This unique "disulfide bridging" or "re-bridging" capability is particularly valuable for modifying antibodies, where the interchain disulfide bonds can be reduced to provide a pair of reactive thiols.[1][12]

Caption: Reaction of dibromomaleimide with thiols to form a stable bridge.

The Critical Hydrolysis Step: Ensuring Stability

A significant advantage of the dibromomaleimide platform over traditional maleimide chemistry is the subsequent hydrolysis of the dithiomaleimide ring.[12] Under mildly basic conditions (pH > 7.5), the imide ring opens to form a dithiomaleamic acid.[12]

Expert Insight: This hydrolysis step is crucial for in vivo applications. Conventional maleimide-thiol adducts can undergo a retro-Michael reaction, leading to dissociation of the conjugate. The hydrolyzed maleamic acid linkage is extremely stable and not susceptible to this reversal, resulting in highly stable antibody-drug conjugates (ADCs) with improved in vivo performance.[12][13]

Reactivity and Selectivity

Dibromomaleimides exhibit rapid reaction kinetics with thiols, often comparable to or faster than other common cysteine-modification reagents.[5] Critically, they are highly selective for soft thiol nucleophiles over hard amine nucleophiles (e.g., lysine residues), which is essential for achieving site-specific modification of proteins.[5][14]

ReagentRelative Reactivity with Cysteine
N-methylbromomaleimide≈ N-ethylmaleimide
Dibromomaleimide Slightly less than N-ethylmaleimide
Iodoacetamide<< Dibromomaleimide
Data adapted from kinetic studies on the Grb2 SH2 domain.[5][14]

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The disulfide bridging capability of dibromomaleimide derivatives makes them ideal reagents for constructing homogeneous ADCs with a defined drug-to-antibody ratio (DAR) of 4.

ADC_Workflow Start Start: Native Antibody (IgG1) (4 interchain disulfides) Step1 1. Reduction of Disulfides (e.g., with TCEP at 37°C) Start->Step1 Intermediate1 Reduced Antibody (8 free thiols) Step1->Intermediate1 Step2 2. Conjugation (Add DBM-linker-payload at pH 7.5-8.5) Intermediate1->Step2 Intermediate2 Conjugated Antibody (Dithiomaleimide linkage) Step2->Intermediate2 Step3 3. Hydrolysis (Incubate at pH 8.5, 2-16h) Intermediate2->Step3 Intermediate3 Stable Conjugate (Maleamic acid linkage) Step3->Intermediate3 Step4 4. Purification (e.g., Size Exclusion Chromatography) Intermediate3->Step4 End Final Homogeneous ADC (DAR = 4) Step4->End

Caption: Experimental workflow for homogeneous ADC synthesis.

Detailed Protocol for Antibody Conjugation

This protocol provides a general framework for conjugating a dibromomaleimide-linker-payload molecule to a human IgG1 antibody.

Self-Validating System: Each step includes a checkpoint for validation, typically via LC-MS analysis, to confirm the reaction's success before proceeding. This ensures the integrity of the final conjugate.

  • Antibody Preparation & Reduction:

    • Prepare the antibody (e.g., Trastuzumab) at a concentration of 2-5 mg/mL in a conjugation buffer (e.g., phosphate buffer, pH 7.5-8.5).

    • Add a 2-4 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for each of the four interchain disulfide bonds.

    • Incubate the solution at 37 °C for 1-2 hours to effect complete reduction.[1]

    • Validation: Confirm reduction by LC-MS. The mass of the heavy and light chains should increase by 2 Da and 1 Da respectively, corresponding to the reduction of their linking disulfide bond.

  • Conjugation Reaction:

    • Prepare a stock solution of the dibromomaleimide-linker-payload reagent in an organic co-solvent like DMSO.

    • Add the reagent to the reduced antibody solution. A molar excess of 8-15 equivalents is a common starting point for optimization.[1][15]

    • Incubate at room temperature or 37 °C for 1 hour.[15]

    • Validation: Monitor the reaction by LC-MS. Observe the increase in mass of the light and heavy chains corresponding to the addition of the payload.

  • Hydrolysis for Stabilization:

    • Ensure the pH of the reaction mixture is maintained at ~8.5.

    • Continue incubation for an additional 2-16 hours at 37 °C to drive the hydrolysis of the dithiomaleimide to the stable maleamic acid form. The rate is dependent on the N-substituent.[12][13]

    • Validation: LC-MS analysis will show a mass increase of 18 Da (the addition of H₂O) for each conjugated linker, confirming ring-opening.

  • Purification:

    • Remove excess reagent and aggregated protein using a purification method appropriate for macromolecules, such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • The final ADC should be exchanged into a suitable formulation buffer.

    • Validation: Analyze the final product by Hydrophobic Interaction Chromatography (HIC) and LC-MS to confirm purity, homogeneity, and the final DAR.

Conclusion

This compound derivatives, particularly N-substituted dibromomaleimides, represent a powerful and sophisticated class of reagents for chemical biology and drug development. Their unique ability to efficiently and selectively bridge disulfide bonds, combined with the exceptional stability of the final hydrolyzed conjugate, provides a robust solution to many challenges in the construction of site-specific biotherapeutics. By understanding the fundamental principles of their synthesis and reactivity, researchers can fully leverage the potential of this versatile chemical platform to engineer the next generation of antibody-drug conjugates and other complex biomolecules.

References

  • BenchChem. (n.d.). The Reactivity of Dibromomaleimide Towards Cysteine Residues: A Technical Guide for Researchers.
  • Baker, J. R., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society.
  • Castañeda, L., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives.
  • Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

  • Ferreiro, E., et al. (n.d.). New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes.
  • Baker, J. R., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. PMC.
  • Morais, M., et al. (n.d.). Application of Next Generation Maleimides (NGMs)
  • Morais, M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C7OB00220C
  • Morais, M., et al. (n.d.). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Iskin, B., et al. (2020). Thiol-Dibromomaleimide Polymerization: A Simple Strategy for Easily Degradable and Modifiable Polythioether Synthesis.
  • Baker, J. R., et al. (n.d.). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
  • Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed.
  • Morais, M., et al. (n.d.).
  • Castañeda, L., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones.
  • Wright, Z. V. F., et al. (2012). Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. PMC - NIH.
  • PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo-. Retrieved from [Link]

  • Morais, M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis.
  • Jones, M. W., et al. (2012).
  • Kalia, J., et al. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Ravasco, J., et al. (n.d.). Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates.
  • PubChem. (n.d.). Maleimide. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity.
  • LibreTexts Chemistry. (2021). Basicity of Amines.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • Alfa Chemistry. (n.d.). CAS 1122-12-9 this compound.
  • Bastin, L. D., et al. (2016). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.
  • Chemistry Steps. (n.d.). Basicity of Amines.
  • PubChem. (n.d.). Maleic Anhydride. Retrieved from [Link]

  • Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
  • SpectraBase. (n.d.). Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts.

Sources

A Theoretical Deep Dive into the Electronic Landscape of Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: The Significance of Dibromomaleic Anhydride's Electronic Structure

This compound is a highly versatile reagent in organic synthesis, prized for its reactivity in a variety of chemical transformations, including Diels-Alder cycloadditions and bioconjugation.[1] Its utility stems from a unique combination of structural features: a strained five-membered ring, two electron-withdrawing carbonyl groups, and two bromine atoms bonded to a carbon-carbon double bond.[1] This arrangement results in a molecule with significant electrophilicity, making it a potent reactant for creating complex molecular architectures.[1]

A thorough understanding of the electronic structure of this compound is paramount for predicting its reactivity, designing novel synthetic routes, and developing new applications. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of this important molecule. We will explore the causality behind computational choices and provide a framework for interpreting the results, offering field-proven insights for researchers, scientists, and drug development professionals.

Theoretical and Computational Methodology: A Self-Validating System

To accurately probe the electronic structure of this compound, a robust computational methodology is essential. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for such investigations, offering a balance between computational cost and accuracy.

Experimental Protocol: A Step-by-Step Computational Workflow
  • Geometry Optimization:

    • The first crucial step is to determine the lowest-energy three-dimensional structure of the this compound molecule.

    • This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to find a minimum on the potential energy surface.

    • A common and effective DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory and DFT.

    • The choice of a basis set is also critical. A Pople-style basis set such as 6-311+G(d,p) is a good starting point, as it provides a flexible description of the electron distribution, including polarization functions (+) and diffuse functions (d,p) to accurately model the electron density around the bromine and oxygen atoms.

    • Frequency calculations should be performed after optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).

  • Electronic Structure Calculations:

    • Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT functional and basis set.

    • This calculation provides detailed information about the electronic properties of the molecule, including the energies and shapes of the molecular orbitals.

The following diagram illustrates the computational workflow:

Computational Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt Define functional & basis set freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy structure sp_calc Single-Point Energy Calculation freq_calc->sp_calc Confirmed minimum opt_geom Optimized Geometry sp_calc->opt_geom mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) sp_calc->mo_analysis ed_esp Electron Density & ESP Map sp_calc->ed_esp Frontier Molecular Orbitals nuc_homo HOMO interaction Interaction nuc_homo->interaction Electron Donation nuc_lumo LUMO elec_homo HOMO elec_lumo LUMO interaction->elec_lumo

Caption: Interaction between the HOMO of a nucleophile and the LUMO of an electrophile.

ParameterExpected Value/CharacteristicSignificance
HOMO Energy Relatively lowIndicates a molecule that is not a strong electron donor.
LUMO Energy Very lowHighlights the strong electrophilic nature of the molecule.
HOMO-LUMO Gap SmallSuggests high reactivity and susceptibility to electronic excitation.
Electron Density and Electrostatic Potential: Visualizing Reactivity

The electron density distribution and the electrostatic potential (ESP) map provide a more intuitive picture of the electronic structure.

  • Electron Density: A plot of the total electron density reveals how electrons are distributed throughout the molecule. In this compound, a high concentration of electron density is expected around the electronegative oxygen and bromine atoms.

  • Electrostatic Potential (ESP) Map: The ESP map is a powerful tool for visualizing the charge distribution from the perspective of an approaching reagent. It is color-coded to represent regions of positive and negative electrostatic potential.

    • Red regions indicate a negative electrostatic potential, where there is an excess of electron density. These areas are attractive to electrophiles. In this compound, these regions are expected to be localized on the carbonyl oxygen atoms.

    • Blue regions indicate a positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack. For this compound, pronounced blue regions are anticipated around the carbonyl carbons and the carbon atoms of the C=C double bond, further confirming its electrophilic character.

    • Green regions represent areas of neutral potential.

The ESP map provides a clear rationale for the observed reactivity of this compound, visually guiding the prediction of sites for nucleophilic attack.

Conclusion: From Theoretical Insight to Practical Application

The theoretical study of this compound's electronic structure provides invaluable insights into its reactivity and potential applications. By employing computational methods like Density Functional Theory, researchers can gain a detailed understanding of the molecule's frontier molecular orbitals, electron density distribution, and electrostatic potential. This knowledge is instrumental in:

  • Predicting Reactivity: The low-lying LUMO and the positive electrostatic potential on the carbon backbone clearly explain the high electrophilicity of this compound and its susceptibility to nucleophilic attack and cycloaddition reactions.

  • Rational Drug Design: In the context of bioconjugation, understanding the electronic structure can aid in the design of more efficient and selective linkers for antibody-drug conjugates.

  • Materials Science: For polymer synthesis, knowledge of the electronic properties can inform the development of new functionalized polymers with tailored electronic and optical properties.

In essence, the theoretical framework presented in this guide empowers researchers to move beyond empirical observations and develop a predictive understanding of this compound's chemical behavior, ultimately accelerating innovation in synthetic chemistry, drug development, and materials science.

References

  • Vertex AI Search. (2026).
  • PubChem. (2026). 2,5-Furandione, 3,4-dibromo-. Retrieved from [Link]

  • ResearchGate. (2017). A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. Retrieved from [Link]

  • YouTube. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. Retrieved from [Link]

  • Pendidikan Kimia. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Retrieved from [Link]

  • YouTube. (2023). How to Calculate HOMO LUMO Energy Gap. Retrieved from [Link]

  • Journal of Chemical Education. (2017). Implementation of Computational Aids in Diels-Alder Reactions: Regioselectivity and Stereochemistry of Adduct Formation. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Dibromomaleic Anhydride in Diels-Alder Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the construction of six-membered rings.[1] The reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is fundamentally controlled by the electronic properties of its components.[1][2] Reactivity is maximized when the diene is electron-rich and the dienophile is electron-poor.[3] While maleic anhydride is a classic example of a highly reactive dienophile due to its two electron-withdrawing carbonyl groups, its halogenated counterpart, Dibromomaleic Anhydride (DBMA) , offers significantly enhanced reactivity.[4][5]

The presence of two bromine atoms on the double bond exerts a powerful inductive electron-withdrawing effect, rendering the dienophile exceptionally electrophilic.[6] This heightened reactivity makes DBMA an invaluable tool for engaging with sluggish or electronically neutral dienes and for driving reactions to completion under milder conditions. These application notes provide a comprehensive guide to the mechanistic principles, strategic applications, and detailed experimental protocols for leveraging this compound in Diels-Alder cycloadditions, with a focus on producing versatile intermediates for research and drug development.

Dienophile Profile: this compound (DBMA)

A thorough understanding of the reagent is critical for successful application.

PropertyValue
Systematic Name 3,4-Dibromo-2,5-furandione
Synonyms 2,3-Dibromomaleic anhydride, DBMA
CAS Number 1122-12-9[7]
Molecular Formula C₄Br₂O₃[7]
Molecular Weight 255.85 g/mol [7]
Appearance Off-white to yellow solid

Safety & Handling: this compound is a corrosive and hazardous substance. It is harmful if swallowed and causes severe skin irritation and serious eye damage.[7][8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[9] Refer to the most current Safety Data Sheet (SDS) before use.[8][9][10]

Mechanism and Stereochemical Control

The Diels-Alder reaction proceeds through a concerted, single-step mechanism involving a cyclic transition state.[1][2] This concerted nature imparts a high degree of stereospecificity to the reaction. The original stereochemistry of the dienophile is faithfully retained in the cyclohexene product.[5]

Diels_Alder_Mechanism Reactants Diene + this compound TS Cyclic Transition State ([4πs + 2πs]) Reactants->TS Product Dibromo-Cycloadduct TS->Product

Figure 1: General mechanism of the Diels-Alder reaction.

When cyclic dienes are employed, the reaction typically favors the formation of the endo adduct as the major kinetic product. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the transition state.[3] However, the exo adduct is often the thermodynamically more stable product, and under reversible conditions or prolonged reaction times, it may become the major isomer.[11]

Key Application: A Gateway to Substituted Phthalic Anhydrides

One of the most powerful applications of the Diels-Alder reaction with DBMA is the synthesis of substituted aromatic compounds, particularly dibrominated phthalic anhydrides. These compounds are valuable precursors for phthalimides, which exhibit a wide range of biological activities and are used in drug discovery.[12] The strategy involves a two-step sequence: a [4+2] cycloaddition followed by an aromatization step (e.g., dehydrohalogenation or oxidation).

Synthesis_Workflow Start Cyclic Diene + This compound DA_Step Diels-Alder Cycloaddition Start->DA_Step Adduct Bicyclic Diels-Alder Adduct DA_Step->Adduct Arom_Step Aromatization (e.g., Oxidation) Adduct->Arom_Step End_Product Substituted Phthalic Anhydride Arom_Step->End_Product

Figure 2: Synthetic workflow for producing substituted phthalic anhydrides.

This approach provides a regiocontrolled route to otherwise difficult-to-access aromatic structures, making it a highly valuable transformation in medicinal chemistry and materials science.[13][14]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and characterization checkpoints.

Protocol 1: Cycloaddition of this compound with Furan

Principle: This reaction demonstrates the ability of the highly activated DBMA to react with furan, a diene that is often sluggish in Diels-Alder reactions due to its aromatic character.[15][16] The reaction is typically performed under mild heating, and the product can be isolated by crystallization. This adduct is a versatile intermediate for further chemical transformations.[17]

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound255.851.28 g5.0
Furan (freshly distilled)68.070.41 mL (0.38 g)5.5
Toluene-20 mL-
Hexanes-~10 mL-
50 mL Round-bottom flask-1-
Reflux condenser-1-
Magnetic stir bar-1-
Buchner funnel setup-1-

Step-by-Step Procedure:

  • Setup: Add this compound (1.28 g, 5.0 mmol) and a magnetic stir bar to a dry 50 mL round-bottom flask.

  • Solvent Addition: In a chemical fume hood, add 20 mL of toluene to the flask. Stir the mixture to form a suspension.

  • Diene Addition: Add freshly distilled furan (0.41 mL, 5.5 mmol) to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours.

  • Crystallization: Once the reaction is complete, remove the flask from the oil bath and allow it to cool slowly to room temperature. The product should begin to crystallize.

  • Isolation: Cool the flask in an ice-water bath for 20-30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes (~5-10 mL) to remove any residual toluene and unreacted furan.

  • Drying: Allow the product to air-dry on the filter paper for 15 minutes, then transfer the white, crystalline solid to a pre-weighed vial and dry under vacuum to a constant weight.

Expected Results & Characterization:

  • Yield: Typically 75-90%.

  • Appearance: White crystalline solid.

  • ¹H NMR: Expect characteristic signals for the adduct, notably the disappearance of the furan protons and the appearance of new signals for the bridgehead and vinyl protons of the bicyclic adduct.[11]

  • IR Spectroscopy: Look for strong C=O stretching frequencies characteristic of the anhydride group (typically two bands around 1780 and 1850 cm⁻¹).

Protocol 2: Synthesis of 4,5-Dibromophthalic Anhydride

Principle: This two-step protocol exemplifies the synthesis of a valuable aromatic building block. First, 1,3-cyclohexadiene undergoes a Diels-Alder reaction with DBMA. The resulting adduct is then aromatized in a subsequent step.

Part A: Diels-Alder Cycloaddition

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
This compound255.852.56 g10.0
1,3-Cyclohexadiene80.131.0 mL (0.84 g)10.5
Xylene-25 mL-

Step-by-Step Procedure:

  • Setup: Combine this compound (2.56 g, 10.0 mmol), 25 mL of xylene, and a stir bar in a 100 mL round-bottom flask.

  • Diene Addition: Add 1,3-cyclohexadiene (1.0 mL, 10.5 mmol) to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~140 °C) for 2 hours.

  • Isolation: Allow the solution to cool to room temperature, during which the product will precipitate. Cool further in an ice bath for 30 minutes. Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum. This intermediate adduct is often used directly in the next step without further purification.

Part B: Aromatization

Principle: Aromatization can be achieved through various methods. A common laboratory approach involves dehydrogenation. For this specific adduct, a mild base could facilitate HBr elimination, or a gentle oxidant could be used.

Note: The following is a representative procedure for aromatization. The optimal conditions may require further optimization.

Step-by-Step Procedure:

  • Setup: Transfer the crude Diels-Alder adduct from Part A to a 100 mL round-bottom flask.

  • Reaction: Add 30 mL of a suitable high-boiling solvent (e.g., decalin) and a mild oxidizing agent (e.g., 1.1 equivalents of DDQ or simply heating with a catalytic amount of Pd/C).

  • Heating: Heat the mixture under reflux for 4-6 hours, monitoring for the formation of the aromatic product by TLC.

  • Workup: Cool the reaction mixture. If using Pd/C, filter the hot solution through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an acetic anhydride/acetic acid mixture or toluene) to yield pure 4,5-dibromophthalic anhydride.

Expected Results & Characterization:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: The spectrum will simplify dramatically upon aromatization, showing only signals in the aromatic region, confirming the formation of the phthalic anhydride ring.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive diene (e.g., furan can degrade).2. Reaction temperature too low or time too short.3. Moisture contamination hydrolyzing the anhydride.[18]1. Use freshly distilled diene.2. Increase reaction temperature or extend reaction time. Monitor by TLC.3. Ensure all glassware is oven-dried. Use a drying tube on the condenser.[4]
Incomplete Reaction Insufficient heating or reaction time.Continue heating under reflux and monitor progress by TLC until the limiting reagent is consumed.
Product is an Oil or Fails to Crystallize 1. Presence of impurities.2. Insufficient cooling or supersaturation.1. Attempt to purify by column chromatography.2. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Ensure cooling is slow and then thorough in an ice bath.[19]

Conclusion

This compound is a superior dienophile for Diels-Alder cycloaddition reactions, characterized by its high electrophilicity and reactivity. Its application facilitates the synthesis of complex cyclic and bicyclic structures, often under conditions where less reactive dienophiles would fail. The strategic use of DBMA provides a robust and efficient pathway to valuable synthetic intermediates, most notably substituted phthalic anhydrides, which are key building blocks in the development of new materials and pharmacologically active molecules. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to successfully employ this powerful reagent in their synthetic endeavors.

References

  • This compound: Synthesis, Reactivity, and Applic
  • 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. PubChem.
  • A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride | Request PDF.
  • Diels-Alder Reaction. Jasperse Chem 365.
  • SAFETY DATA SHEET - Bromomaleic anhydride. Fisher Scientific.
  • BROMOMALEIC ANHYDRIDE SAFETY D
  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
  • The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1.
  • SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS.
  • Diels Alder Lab. Scribd.
  • Lab report #4: Diels-Alder Reaction. Google Docs.
  • Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.
  • intramolecular Diels-Alder cycloaddition on a furan ring. YouTube.
  • SDS of Bromomaleic Anhydride, Safety D
  • Phthalic anhydride (PA)
  • Solved 1. Write the reaction mechanism for the Diels-Alder. Chegg.com.
  • Preparation of substituted phthalic anhydride.
  • 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts.
  • Diels–Alder reaction. Wikipedia.
  • 13.5. The Diels-Alder reaction. Organic Chemistry II - Lumen Learning.
  • The maleic anhydride-furan adduct is a highly vers
  • The reactivity and endo/exo selectivity of the Diels–Alder cycloaddition reactions involving furan and substituted furans as dienes have been comput

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Electrophilicity of Dibromomaleic Anhydride

This compound is a highly valuable reagent in synthetic chemistry, prized for its pronounced electrophilic character. The presence of two bromine atoms on the electron-deficient maleic anhydride ring system makes it a potent substrate for a variety of nucleophilic substitution reactions.[1] This reactivity has been harnessed in diverse fields, from the synthesis of functionalized polymers and heterocyclic compounds to the development of sophisticated bioconjugation reagents for creating antibody-drug conjugates (ADCs).[1][2]

This guide provides an in-depth exploration of the reaction of this compound with common nucleophiles, particularly primary amines and thiols. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Reaction with Primary Amines: Synthesis of N-Substituted Dibromomaleimides

The reaction of this compound with primary amines is a cornerstone transformation for the synthesis of N-substituted dibromomaleimides. These products serve as crucial intermediates in organic synthesis and are the precursors to many bioconjugation agents.[3][4] The overall reaction proceeds in two distinct stages: initial nucleophilic attack of the amine on an anhydride carbonyl, followed by a dehydrative cyclization to form the stable maleimide ring.

Mechanistic Considerations

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the this compound. This is a classic nucleophilic addition-elimination reaction at the carbonyl group.[5][6] This step leads to the formation of a tetrahedral intermediate which then collapses to open the anhydride ring, yielding a maleamic acid intermediate. The subsequent cyclization to the maleimide is typically achieved through dehydration, which can be promoted by heat or chemical dehydrating agents.[7]

Two primary methodologies have been established for this transformation, each with its own advantages and limitations depending on the nature of the amine substrate.

Protocol 1: Traditional High-Temperature Synthesis of N-Aryl Dibromomaleimides

This classical approach is robust and effective for relatively simple and robust primary amines. The use of a high-boiling polar solvent like glacial acetic acid facilitates both the initial reaction and the subsequent dehydration.[7][8]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (e.g., 5-10 mL per mmol of anhydride).

  • Addition of Amine: To the stirred solution, add a solution of the primary amine (1.0 eq) in glacial acetic acid at room temperature. For example, to a solution of 12.8 grams of this compound in 50 cc of glacial acetic acid at 100°C, a solution of 4.7 grams of aniline in 50 cc of glacial acetic acid is added.

  • Reaction Progression: Heat the reaction mixture to reflux (typically around 118°C for acetic acid) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The N-substituted dibromomaleimide product often precipitates out of the solution. The precipitate can be collected by filtration. In the case of the reaction with aniline, light orange crystals are formed after allowing the mixture to stand for 18 hours.

  • Purification: The crude product is washed with a non-polar solvent like petroleum ether to remove residual acetic acid and other impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane) to yield the pure N-substituted dibromomaleimide.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the dehydration step. Its high boiling point allows for the thermal energy required for the cyclization.

  • Reflux Conditions: Provide the necessary activation energy for the dehydration of the maleamic acid intermediate to the maleimide.

  • Recrystallization: A crucial step to obtain a highly pure product, which is often essential for subsequent applications, especially in drug development.

Protocol 2: Mild, Room-Temperature Synthesis via N-Methoxycarbonyl Activation

For sensitive substrates that cannot tolerate harsh, high-temperature conditions, a milder, two-step approach is highly effective.[3][7] This method involves the activation of the dibromomaleimide with methyl chloroformate to form an N-methoxycarbonyl intermediate, which then readily reacts with primary amines at room temperature.[3][7]

Detailed Protocol:

  • Activation of Dibromomaleimide:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath.

    • Add N-methylmorpholine (NMM, 1.1 eq) followed by the dropwise addition of methyl chloroformate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until the formation of the N-methoxycarbonyl dibromomaleimide is complete, as monitored by TLC or LC-MS.

  • Reaction with Primary Amine:

    • To the solution containing the activated dibromomaleimide, add the primary amine (1.0 eq) at room temperature.

    • Stir the reaction mixture for 16-24 hours.[7]

  • Work-up and Isolation:

    • Wash the reaction mixture with 1 M HCl to remove excess amine and NMM.

    • Subsequently, wash with a saturated aqueous solution of sodium bicarbonate and then brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted dibromomaleimide.

Causality Behind Experimental Choices:

  • N-Methoxycarbonyl Activation: This creates a more reactive intermediate, lowering the activation energy for the reaction with the amine and allowing it to proceed under mild conditions.

  • Aprotic Solvent: Prevents unwanted side reactions with water.

  • Inert Atmosphere: Protects the reactive intermediates from moisture and oxygen.

  • Aqueous Washes: Effectively remove water-soluble byproducts and unreacted starting materials.

Reaction with Thiols: A Gateway to Dithiomaleimides and Bioconjugation

Dibromomaleimides are highly effective reagents for the site-specific modification of proteins and peptides, particularly at cysteine residues.[2][3] The reaction involves the nucleophilic substitution of both bromine atoms by the thiol groups of two cysteine residues, leading to the formation of a stable dithiomaleimide bridge.[2] This "disulfide bridging" strategy is of significant interest in the construction of antibody-drug conjugates (ADCs) as it allows for the attachment of a payload molecule while re-bridging the native disulfide bonds of the antibody.[2]

Mechanistic Insights: Nucleophilic Vinylic Substitution

The substitution of the bromine atoms on the dibromomaleimide ring by thiols proceeds through a nucleophilic vinylic substitution mechanism. Unlike nucleophilic substitution at a saturated carbon (SN1 or SN2), this reaction occurs at an sp2-hybridized carbon of the alkene. The electron-withdrawing carbonyl groups of the maleimide moiety activate the double bond for nucleophilic attack.

The reaction is generally considered to proceed via a two-step addition-elimination pathway. The thiolate anion, a potent nucleophile, adds to the carbon-carbon double bond to form a stabilized carbanionic intermediate. Subsequent elimination of the bromide ion restores the double bond and results in the substituted product. This process can then be repeated for the second bromine atom.

Workflow for Disulfide Bridging in Proteins

workflow cluster_prep Preparation cluster_conjugation Conjugation Antibody Antibody with Disulfide Bonds Reduction Reduction of Disulfide Bonds (e.g., with TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody with Free Thiols Reduction->Reduced_Antibody Conjugation_Step Nucleophilic Vinylic Substitution Reduced_Antibody->Conjugation_Step DBM_Reagent Dibromomaleimide Reagent DBM_Reagent->Conjugation_Step Bridged_Conjugate Disulfide-Bridged Antibody-Drug Conjugate Conjugation_Step->Bridged_Conjugate

Caption: Workflow for disulfide bridging of antibodies using dibromomaleimides.

General Protocol for the Synthesis of Dithiophenolmaleimides

While many applications focus on bioconjugation, the fundamental reaction can be performed with simple thiols. The following is a general procedure adapted from the synthesis of dithiomaleimides.[8]

Detailed Protocol:

  • Synthesis of N-Substituted Dibromomaleimide: Prepare the desired N-substituted dibromomaleimide using either Protocol 1 or 2 as described above.

  • Reaction Setup: Dissolve the N-substituted dibromomaleimide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Thiol and Base: Add thiophenol (2.2 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq). The base is crucial to deprotonate the thiol to the more nucleophilic thiolate.

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the disubstituted product.

  • Work-up and Isolation: Once the reaction is complete, wash the reaction mixture with a mild acid (e.g., 1 M HCl) to remove the excess base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted dithiophenolmaleimide.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution reactions of this compound and its derivatives with amines and thiols.

NucleophileReagentSolventTemperatureTimeYieldReference
Primary Amines (robust)This compoundGlacial Acetic AcidReflux1-3 hGood to Excellent[7]
Primary Amines (sensitive)N-Methoxycarbonyl DibromomaleimideDichloromethaneRoom Temp.16-24 hGood[3][7]
Thiols (e.g., Thiophenol)N-Substituted DibromomaleimideDichloromethane/DMFRoom Temp.1-4 hGood to Excellent[8]
Cysteine Residues (Protein)Dibromomaleimide ReagentAqueous Buffer (pH ~7-8.5)0°C - Room Temp.< 1 hHigh Conversion[2]

Visualization of the Reaction Pathway

The following diagram illustrates the sequential reaction of this compound with a primary amine followed by substitution with a thiol.

reaction_pathway DBM_Anhydride This compound Maleamic_Acid Maleamic Acid Intermediate DBM_Anhydride->Maleamic_Acid + R-NH₂ Amine R-NH₂ DB_Maleimide N-R-Dibromomaleimide Maleamic_Acid->DB_Maleimide - H₂O (Heat or Activation) Dithio_Maleimide N-R-Dithio-maleimide DB_Maleimide->Dithio_Maleimide + 2 R'-SH - 2 HBr Thiol 2 R'-SH (Base)

Caption: Reaction pathway from this compound to dithiomaleimides.

Conclusion and Future Outlook

This compound and its derivatives are powerful and versatile reagents for nucleophilic substitution reactions. The ability to readily react with both amines and thiols under tunable conditions makes them invaluable building blocks in medicinal chemistry, materials science, and bioconjugation. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize these reagents in their synthetic strategies. As the demand for more sophisticated and precisely engineered molecules grows, the applications of this compound chemistry are poised to expand even further.

References

  • Caddick, S., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Tetrahedron Letters, 54(28), 3493-3495. Available at: [Link]

  • Jones, M. W., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry, 15(11), 2347-2352. Available at: [Link]

  • Baker, J. R., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(5), 1517-1527. Available at: [Link]

  • Castañeda, L., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. ResearchGate. Available at: [Link]

  • This compound: Synthesis, Reactivity, and Applications. (n.d.). Chem-Space. Retrieved January 9, 2026, from [Link]

  • Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. Available at: [Link]

  • Rappoport, Z. (2009). Nucleophilic vinylic substitution. A single- or a multi-step process?. Accounts of Chemical Research, 27(7), 212-218. Available at: [Link]

  • Nucleophilic Substitution at Vinylic Carbon atom. (2023). YouTube. Available at: [Link]

  • Nucleophilic Vinylic Substitution in the Synthesis of Heterocycles. (2008). ResearchGate. Available at: [Link]

  • The reactions of acid anhydrides with ammonia and primary amines. (n.d.). Chemguide. Available at: [Link]

  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Nucleophilic Substitution Reactions at Vinylic Carbons. (2009). ResearchGate. Available at: [Link]

  • New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes. (2021). Bioconjugate Chemistry. Available at: [Link]

  • Synthesis of mono‐ and dienaminomaleimides from dibromomaleimides. (2020). ResearchGate. Available at: [Link]

  • The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. (2020). eScholarship, University of California. Available at: [Link]

  • Reaction of primary amine with mixed acid anhydride. (2021). Chemistry Stack Exchange. Available at: [Link]

Sources

Application Note: Utilizing Dibromomaleic Anhydride for Covalent Disulfide Bridging in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of dibromomaleic anhydride as a cross-linking agent to create stable disulfide bridges in proteins. This method offers a robust strategy for protein engineering, therapeutic development, and the stabilization of protein structures. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss characterization techniques and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful bioconjugation technique.

Introduction: The Significance of Disulfide Bridges and the Role of this compound

Disulfide bonds are crucial for the structural integrity and biological activity of many proteins. The ability to introduce stable, covalent bridges that mimic or replace natural disulfide bonds is a powerful tool in protein engineering and the development of biotherapeutics. This compound emerges as a valuable reagent in this context, offering a direct and efficient method for cross-linking cysteine residues.

Dibromomaleimide, the reactive form derived from this compound, can effectively bridge two cysteine thiols, creating a stable thioether linkage.[1][2] This technique is particularly advantageous for stabilizing proteins, creating antibody-drug conjugates (ADCs), and assembling protein complexes.[3][4] Unlike some traditional cross-linkers, dibromomaleimide-based bridging offers a defined and rigid linkage, which can be beneficial for maintaining protein conformation.

The Chemistry of Dibromomaleimide Cross-Linking

The core of this application lies in the reaction between dibromomaleimide and the thiol groups of cysteine residues. The process can be conceptualized in two key stages:

  • Initial Reaction with Cysteine: One of the bromine atoms on the maleimide ring is an excellent leaving group. A deprotonated cysteine thiol (thiolate) acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide double bond and displacing a bromide ion. This results in a monobromo-maleimide-protein conjugate.[5][6]

  • Intramolecular Bridge Formation: The second cysteine thiol then attacks the remaining carbon-bromine bond in an intramolecular fashion, displacing the second bromide ion and forming a stable, covalent bridge.

This reaction is highly selective for cysteine residues over other nucleophilic amino acid side chains, such as the amine group of lysine, under controlled pH conditions.[5][6]

Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack by First Cysteine cluster_1 Step 2: Intramolecular Bridge Formation Protein_SH_1 Protein-Cys-SH Intermediate Monobromo-maleimide Adduct (Protein-Cys-S-Maleimide-Br) Protein_SH_1->Intermediate + Dibromomaleimide - HBr Dibromomaleimide Dibromomaleimide Bridged_Protein Disulfide Bridged Protein Intermediate->Bridged_Protein + Protein-Cys-SH - HBr Protein_SH_2 Protein-Cys-SH

Figure 1: Reaction mechanism of disulfide bridging by dibromomaleimide.

Experimental Protocols

This section provides a general framework for performing disulfide bridging using this compound. It is crucial to optimize these protocols for each specific protein of interest.

Materials and Reagents
ReagentRecommended GradeSupplier (Example)
This compound≥97%Sigma-Aldrich, TCI
Protein of InterestPurified, >95%In-house or Commercial
Tris(2-carboxyethyl)phosphine (TCEP)≥98%Thermo Fisher Scientific
Sodium Phosphate BufferMolecular Biology GradeVWR
Sodium ChlorideMolecular Biology GradeVWR
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)AnhydrousSigma-Aldrich
Quenching Reagent (e.g., L-cysteine, 2-mercaptoethanol)≥98%Sigma-Aldrich
Desalting Columns (e.g., PD-10)Cytiva
Step-by-Step Protocol for Disulfide Bridging

This protocol assumes the starting protein has a disulfide bond that will be reduced and then re-bridged.

1. Protein Preparation and Disulfide Bond Reduction:

  • Dissolve the protein in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). The optimal protein concentration is typically in the range of 1-10 mg/mL.

  • To reduce the existing disulfide bond, add a 5-10 fold molar excess of a reducing agent like TCEP. TCEP is preferred over dithiothreitol (DTT) as it does not contain a free thiol that could react with the dibromomaleimide.

  • Incubate the reaction mixture for 1-2 hours at room temperature. The efficiency of reduction should be confirmed by analytical techniques such as Ellman's test or mass spectrometry.

2. Preparation of Dibromomaleimide Stock Solution:

  • Note: this compound readily hydrolyzes. Prepare the stock solution immediately before use.

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

3. Cross-Linking Reaction:

  • Add the dibromomaleimide stock solution to the reduced protein solution to achieve a final molar excess of 1.1 to 5-fold over the protein. The optimal ratio should be determined empirically.

  • Allow the reaction to proceed for 1-2 hours at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

4. Quenching the Reaction:

  • To stop the reaction and consume any unreacted dibromomaleimide, add a quenching reagent with a free thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Removal of Excess Reagents:

  • Remove excess dibromomaleimide and quenching reagent by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against the desired storage buffer.

Experimental Workflow Overview

G A 1. Protein with Disulfide Bond B 2. Reduction with TCEP A->B C Reduced Protein with Free Thiols B->C D 3. Addition of Dibromomaleimide C->D E Cross-Linking Reaction D->E F 4. Quenching with L-cysteine E->F G 5. Purification (SEC/Dialysis) F->G H Disulfide Bridged Protein G->H

Figure 2: General experimental workflow for disulfide bridging.

Characterization of the Bridged Protein

It is essential to thoroughly characterize the final product to confirm successful bridging and assess the impact on protein structure and function.

TechniquePurposeExpected Outcome
SDS-PAGE Assess protein integrity and potential for aggregation/fragmentation.A single band at the expected molecular weight of the monomeric protein.
Mass Spectrometry (LC-MS) Confirm the covalent modification and determine the exact mass of the bridged protein.An increase in mass corresponding to the addition of the dibromomaleimide linker minus two bromine atoms and two hydrogen atoms.
Peptide Mapping (LC-MS/MS) Identify the specific cysteine residues involved in the bridge.Identification of a cross-linked peptide containing the two targeted cysteines.
Circular Dichroism (CD) Evaluate changes in secondary and tertiary structure.Minimal changes in the CD spectrum compared to the native protein, indicating preserved folding.
Functional Assays Determine the biological activity of the bridged protein.Retention of biological activity, demonstrating that the modification has not compromised function.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Insufficient dibromomaleimide.- Short reaction time or low temperature.- Increase the molar excess of TCEP.- Increase the molar excess of dibromomaleimide.- Extend the reaction time or increase the temperature.
Protein Aggregation - Protein instability upon reduction of the disulfide bond.- Hydrophobic nature of the cross-linker.- Perform the reaction at a lower protein concentration.- Optimize buffer conditions (e.g., add stabilizing excipients).- Perform the reaction at 4°C.
Off-Target Modifications - Reaction with other nucleophilic residues (e.g., lysine).- High pH of the reaction buffer.- Lower the pH of the reaction buffer (ideally between 6.5 and 7.5).- Reduce the molar excess of dibromomaleimide.

Conclusion

This compound is a powerful and versatile tool for the site-specific covalent bridging of disulfide bonds in proteins. The resulting stable linkage can enhance protein stability and provides a platform for the construction of complex protein conjugates. By following the detailed protocols and characterization strategies outlined in this application note, researchers can confidently apply this technique to a wide range of proteins, advancing their research in protein engineering, drug development, and fundamental biological studies.

References

  • Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. [Link]

  • UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]

  • Baker, J. R., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society. [Link]

  • Badescu, G., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry. [Link]

  • Baker, J. R., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. PMC. [Link]

  • ResearchGate. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. [Link]

  • ResearchGate. (n.d.). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. [Link]

  • National Library of Medicine. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. [Link]

  • CUNY Academic Works. (n.d.). How to cross-link proteins. [Link]

  • MDPI. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. [Link]

  • National Library of Medicine. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. [Link]

  • National Library of Medicine. (1987). S-acylation of Cysteine by O-acetylsalicylic Anhydride: A Possible Mechanism for Aspirin Hypersensitivity?. [Link]

  • National Library of Medicine. (1981). Dissociation of the protein components from chromatin by reversible modification with dimethylmaleic anhydride. [Link]

  • Fenyo Lab. (n.d.). A Modular Cross-Linking Approach for Exploring Protein Interactions. [Link]

  • National Library of Medicine. (2024). Developing a new cleavable crosslinker reagent for in-cell crosslinking. [Link]

  • bioRxiv. (2024). Molecular insights into dynamic protein structures by high-contrast crosslinking mass spectrometry. [Link]

  • MDPI. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. [Link]

Sources

Synthesis of Functionalized Polymers Using Dibromomaleic Anhydride: A Guide to Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dibromomaleic anhydride (DBMA) has emerged as a highly versatile and reactive monomer in the field of polymer chemistry, enabling the synthesis of a diverse range of functionalized polymers.[1][2] Its unique structure, featuring a reactive anhydride ring and two bromine atoms, provides multiple avenues for both polymerization and post-polymerization modification.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized polymers utilizing DBMA. We will delve into various synthetic strategies, present detailed experimental protocols, and discuss the characterization and potential applications of these advanced materials.

The Unique Chemistry of this compound

The synthetic utility of this compound stems from its distinct chemical features:

  • Highly Reactive Anhydride Ring: The anhydride moiety is susceptible to nucleophilic attack, particularly from amines, allowing for straightforward post-polymerization modification to introduce a wide array of functional groups.[3]

  • Reactive Bromine Atoms: The two bromine atoms on the double bond offer additional sites for modification, such as through thiol substitution, and can also impart properties like flame retardancy.[1]

  • Electron-Deficient Double Bond: The electron-withdrawing nature of the anhydride group makes the double bond a potent dienophile in Diels-Alder reactions, facilitating the creation of complex cyclic structures within the polymer backbone.[2][4]

These characteristics make DBMA an invaluable tool for designing polymers with tailored properties for applications in drug delivery, biomaterials, and advanced materials science.[1][2]

Synthetic Strategies for Functionalized Polymers

The synthesis of functionalized polymers using this compound can be broadly categorized into two main approaches: direct copolymerization and post-polymerization modification.

Incorporating DBMA directly into the polymer backbone can be achieved through various controlled and conventional polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly powerful method for synthesizing well-defined copolymers with controlled molecular weights and low dispersity.[5][6]

Protocol 1: Synthesis of a Styrene-co-Dibromomaleic Anhydride Copolymer via RAFT Polymerization

This protocol is adapted from established methods for styrene-maleic anhydride copolymerization.[7][8]

Materials:

  • Styrene (freshly distilled)

  • This compound (DBMA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized)

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a Schlenk flask, dissolve styrene (e.g., 1.0 g, 9.6 mmol), DBMA (e.g., 2.45 g, 9.6 mmol), RAFT agent (e.g., 0.033 g, 0.096 mmol), and AIBN (e.g., 0.003 g, 0.019 mmol) in anhydrous 1,4-dioxane (10 mL). The molar ratio of [Styrene]:[DBMA]:[RAFT]:[AIBN] should be carefully controlled to target a specific molecular weight.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol.

  • Filter the precipitate, wash it with fresh non-solvent, and dry it under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: To confirm the incorporation of both monomers and determine the copolymer composition.

  • GPC/SEC: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[6]

  • FTIR: To identify the characteristic anhydride stretching bands (~1780 and 1850 cm⁻¹).

The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to create polymers with cyclic units in the backbone.[4][9] In this approach, a bis-diene can be reacted with a bis-dienophile, or a monomer containing both a diene and a dienophile can be subjected to polymerization. This compound serves as an excellent dienophile.[9]

Conceptual Workflow for Diels-Alder Polymerization:

cluster_reactants Reactants cluster_process Polymerization cluster_product Product A Bis-diene (e.g., furan-terminated molecule) C Diels-Alder Cycloaddition (Heat or Catalyst) A->C B This compound (Dienophile) B->C D Functional Polymer with Cyclic Backbone Units C->D

Caption: Diels-Alder polymerization workflow.

Post-polymerization modification is a highly effective strategy for introducing functionality.[10] This can be achieved by first synthesizing a polymer with reactive handles (e.g., primary amines) and then reacting it with DBMA. Alternatively, a copolymer containing DBMA can be modified with various nucleophiles.

Protocol 2: End-Group Functionalization of an Amine-Terminated Polymer with this compound

This protocol details the conversion of a terminal amine group on a polymer to a dibromomaleimide group, which is highly reactive towards thiols.[11]

Materials:

  • Amine-terminated polymer (e.g., aniline-functional poly(ethylene glycol))

  • This compound (DBMA)

  • Glacial acetic acid

  • Toluene

Procedure:

  • Dissolve the aniline-functional polymer (1.0 g, e.g., 0.11 mmol) in glacial acetic acid (100 mL).

  • Add this compound (0.326 g, 1.276 mmol, ~10-fold excess) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.[11]

  • Heat the solution to reflux and maintain for 3 days to facilitate the imidization reaction.[11]

  • After cooling, remove the acetic acid under reduced pressure.

  • Add toluene and evaporate under reduced pressure to azeotropically remove any residual acetic acid.[11]

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water or dichloromethane) and purify by dialysis or precipitation.

  • Lyophilize or dry the purified product under vacuum to yield the dibromomaleimide-functionalized polymer.[11]

Workflow for Post-Polymerization Modification:

cluster_start Starting Polymer cluster_reaction1 Step 1: Reaction with DBMA cluster_reaction2 Step 2: Imidization cluster_reaction3 Step 3: Further Functionalization A Polymer with Pendant Amine Groups C Ring Opening & Amic Acid Formation A->C B This compound B->C D Heating/Dehydration C->D E Dibromomaleimide-Functionalized Polymer D->E G Thiol-Bromo Substitution E->G F Thiol-Containing Molecule (e.g., Drug, Peptide) F->G H Final Conjugated Polymer G->H

Caption: Post-polymerization modification workflow.

Quantitative Data Summary

The following table provides representative data for the synthesis of functionalized polymers based on maleic anhydride derivatives, which can be extrapolated for DBMA-containing systems.

Polymerization MethodMonomers[M]:[I] RatioTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
RAFT PolymerizationStyrene, Maleic Anhydride148:1251219,1001.30[7]
RAFT PolymerizationStyrene, Maleic Anhydride-60--< 1.5[8]
Free RadicalMethyl Methacrylate, Maleic Anhydride3:1---1.8-2.5[12]
Characterization of this compound-Functionalized Polymers

Thorough characterization is crucial to confirm the structure, molecular weight, and purity of the synthesized polymers.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is essential for confirming the successful incorporation of DBMA into the polymer backbone and for verifying the attachment of functional groups during post-polymerization modification.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The characteristic symmetric and asymmetric C=O stretching of the anhydride ring appears around 1850 cm⁻¹ and 1780 cm⁻¹. The disappearance of these peaks and the appearance of imide peaks (around 1710 and 1780 cm⁻¹) confirms successful imidization.[15]

  • Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers, which is particularly important for polymers synthesized via controlled polymerization methods like RAFT.[6]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymer, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).[12][16]

Applications in Drug Development and Biomaterials

The functionalized polymers synthesized from DBMA are promising candidates for a variety of biomedical applications.

  • Drug Delivery: The anhydride or imide groups can be used to attach therapeutic agents. The resulting polymer-drug conjugates can improve drug solubility, circulation time, and targeting.[17][18] The potential for creating stimuli-responsive systems, where drug release is triggered by specific physiological conditions (e.g., pH, enzymes), is also a significant advantage.[19][20][21]

  • Bioconjugation: Dibromomaleimide-functionalized polymers are excellent platforms for bioconjugation, particularly for attaching proteins and peptides through their cysteine residues.[2][22] This is highly relevant for creating targeted drug delivery systems and advanced biomaterials.

  • Biodegradable Polymers: The anhydride bonds in the polymer backbone are susceptible to hydrolysis, making polyanhydrides a class of biodegradable polymers.[17] This property is highly desirable for applications such as temporary implants and controlled-release drug depots.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced functionalized polymers. Through techniques like RAFT polymerization, Diels-Alder reactions, and especially post-polymerization modification, a wide range of polymers with precisely controlled structures and tailored functionalities can be created. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of DBMA in developing innovative materials for drug delivery, biomaterials, and beyond.

References

  • Advancing Polymer Science with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound: Synthesis, Reactivity, and Applications.
  • Synthesis and characterization of styrene – maleic anhydride copolymer derivatives. CORE.
  • Simple Derivatization of RAFT-Synthesized Styrene–Maleic Anhydride Copolymers for Lipid Disk Formulations. ACS Publications.
  • RAFT Copolymerization of Styrene and Maleic Anhydride with Addition of Ascorbic Acid at Ambient Temperature. ResearchGate.
  • Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. AWS.
  • Simple Derivatization of RAFT-Synthesized Styrene–Maleic Anhydride Copolymers for Lipid Disk Formulations. PMC - NIH.
  • A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. NCCR MUST.
  • Investigation into the Initialization Behaviour of RAFT-Mediated Styrene–Maleic Anhydride Copolymerizations. ResearchGate.
  • Scheme 1. Diels-Alder reaction between 2,3-dibromo-1,3-butadiene (DBB) and maleic anhydride (MA). ResearchGate.
  • Dibromomaleimide End Functional Polymers by RAFT Polymerization Without the Need of Protecting Groups. ResearchGate.
  • Post-polymerization modification of styrene–maleic anhydride copolymer brushes. Polymer Chemistry (RSC Publishing).
  • Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Polymer Chemistry (RSC Publishing).
  • Design and Synthesis of Stimuli-Responsive Polymers with Programmable Cleavability. DSpace@MIT.
  • Polyanhydride Chemistry. PMC - NIH.
  • Characterization of polymer properties and identification of additives in commercially available research plastics. ResearchGate.
  • Stimuli-Responsive Polymeric Nanoparticles. PubMed.
  • Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Publications.
  • Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry (RSC Publishing).
  • Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. SciSpace.
  • Applications of Polymer Blends in Drug Delivery. ResearchGate.
  • Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups.

Sources

Harnessing Dibromomaleic Anhydride for Next-Generation Antibody-Drug Conjugates: A Guide to Site-Specific Disulfide Rebridging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Technology in ADCs

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The success of an ADC hinges on the intricate interplay of its three components: the antibody, the cytotoxic payload, and the linker that connects them. The linker is not merely a passive connector; it is a critical determinant of the ADC's therapeutic index, influencing its stability in circulation, its drug-release mechanism at the target site, and its overall efficacy and safety profile.[1]

Traditional conjugation methods, often targeting lysine residues or employing conventional maleimide chemistry for cysteine conjugation, can result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[1][2] This heterogeneity can lead to unpredictable pharmacokinetics, potential for aggregation, and a narrower therapeutic window.[1]

Site-specific conjugation technologies have emerged to address these challenges, enabling the production of homogeneous ADCs with a precise DAR. Among these, the rebridging of interchain disulfide bonds in antibodies offers an elegant solution, utilizing the native structure of the antibody to achieve a defined stoichiometry.[3][4] Dibromomaleic anhydride (DBMA) has surfaced as a key precursor for a powerful class of reagents—dibromomaleimides (DBMs)—that excel at this disulfide bridging strategy.[5][6] This guide provides an in-depth exploration of DBMA-derived linkers, detailing the underlying chemistry, providing step-by-step protocols for their synthesis and conjugation, and outlining methods for the characterization of the resulting homogeneous ADCs.

The Dibromomaleimide Platform: Mechanism and Advantages

The use of dibromomaleimide-based linkers for disulfide bridging is a sophisticated approach that proceeds through a well-defined mechanism, offering significant advantages over conventional methods.

Mechanism of Action: A Two-Step Process

The core of the DBM technology lies in a two-step process: initial conjugation to the reduced disulfide bonds of the antibody, followed by a crucial hydrolysis step to "lock" the conjugate into a highly stable form.

  • Disulfide Reduction and DBM Conjugation: The process begins with the selective reduction of the antibody's interchain disulfide bonds to generate free thiol groups. A common and effective reducing agent for this purpose is tris(2-carboxyethyl)phosphine (TCEP).[7] The resulting free thiols then react with the dibromomaleimide linker in a rapid and efficient manner, displacing the two bromine atoms to form a dithiomaleimide bridge.[8] This reaction effectively re-establishes the covalent linkage between the antibody chains, now with the drug-linker construct integrated at a specific site.[7]

  • Post-Conjugation Hydrolysis to a Stable Maleamic Acid: The newly formed dithiomaleimide conjugate can be intentionally hydrolyzed under controlled pH conditions.[3] This hydrolysis opens the maleimide ring to form a stable maleamic acid derivative.[5] This "locking" mechanism is a key advantage of the DBM platform, as the resulting maleamic acid linkage is highly resistant to thiol exchange reactions in the bloodstream, preventing premature drug release and off-target toxicity.[9] This contrasts with traditional maleimide-based conjugates, which are known to be susceptible to retro-Michael reactions, leading to drug de-conjugation.[9]

The overall workflow can be visualized as follows:

ADC Synthesis Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Synthesis cluster_2 Conjugation & Stabilization cluster_3 Characterization Native Antibody Native Antibody Reduced Antibody Reduced Antibody Native Antibody->Reduced Antibody TCEP Reduction Dithiomaleimide ADC Dithiomaleimide ADC Reduced Antibody->Dithiomaleimide ADC Conjugation DBMA This compound DBM Linker-Payload DBM Linker-Payload DBMA->DBM Linker-Payload Synthesis DBM Linker-Payload->Dithiomaleimide ADC Stable Maleamic Acid ADC Stable Maleamic Acid ADC Dithiomaleimide ADC->Stable Maleamic Acid ADC Hydrolysis Characterization DAR, Homogeneity, Stability Stable Maleamic Acid ADC->Characterization

Figure 1: General workflow for the synthesis of a stable ADC using a DBM linker.

Key Advantages of the DBM Platform

The utilization of dibromomaleimide linkers derived from DBMA offers several compelling advantages for the development of ADCs:

  • Site-Specificity and Homogeneity: By targeting the native interchain disulfide bonds, DBM linkers enable the production of highly homogeneous ADCs with a defined DAR, typically of 4 for IgG1 antibodies.[2] This homogeneity is crucial for a consistent pharmacological profile.[2]

  • Enhanced Stability: The post-conjugation hydrolysis to a maleamic acid provides a robustly stable linkage that minimizes premature drug release in circulation, thereby reducing the potential for off-target toxicity.[5][9]

  • Rapid and Efficient Conjugation: The reaction between the reduced thiols and the DBM linker is typically fast, often reaching completion in a short timeframe.[7] Optimized protocols have demonstrated that conjugation and hydrolysis can be achieved in just over an hour.[3][5]

  • Versatility: The this compound precursor is a versatile starting material that can be functionalized with a variety of linker moieties and payloads, allowing for the tailored design of ADCs for different therapeutic applications.[6]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of ADC synthesis using the DBM platform. These protocols are intended as a guide and may require optimization for specific antibodies, linkers, and payloads.

Protocol 1: Synthesis of a Functionalized Dibromomaleimide (DBM) Linker

This protocol describes a general method for the synthesis of a DBM linker with a carboxylic acid handle, which can then be coupled to an amine-containing payload.

Materials:

  • This compound (DBMA)

  • 6-Aminohexanoic acid

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 3.91 mmol) in glacial acetic acid (20 mL), add 6-aminohexanoic acid (0.512 g, 3.91 mmol).[2]

  • Stir the solution at room temperature for 10 minutes, or until all solids have dissolved.[2]

  • Heat the reaction mixture to 100°C and stir for 18 hours.[2] Monitor the reaction progress by LC/MS.

  • Once the reaction is complete, concentrate the solution under vacuum to remove the acetic acid.[2]

  • Purify the crude product by silica gel column chromatography using a gradient of 0-40% ethyl acetate in dichloromethane to yield the functionalized DBM linker.[2]

Figure 2: Synthesis of a DBM linker from this compound.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the reduction of a native antibody and subsequent conjugation with a DBM linker-payload.

Materials:

  • IgG1 antibody (e.g., Trastuzumab)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • DBM linker-payload, dissolved in an appropriate solvent (e.g., DMF)

  • Vivaspin® concentrators (or similar) for buffer exchange

Procedure:

  • Prepare the antibody by buffer exchanging into PBS, pH 7.4. Adjust the antibody concentration to 5 mg/mL.[2]

  • Warm the antibody solution to 37°C.[2]

  • Prepare a fresh solution of TCEP in PBS.

  • Add TCEP to the antibody solution to a final concentration that ensures complete reduction of the interchain disulfide bonds (typically a molar excess). Incubate at 37°C for 1-2 hours.

  • Cool the reduced antibody solution to room temperature.

  • Add the DBM linker-payload (typically a 5-fold molar excess relative to the antibody) to the reduced antibody solution.[2]

  • Allow the conjugation reaction to proceed at room temperature for a specified time (e.g., 5 minutes).[5]

  • To induce hydrolysis of the dithiomaleimide to the stable maleamic acid, adjust the pH of the reaction mixture to 8.5 and incubate for an additional 1 hour at room temperature.[5]

  • Purify the resulting ADC by buffer exchange into a suitable formulation buffer to remove excess linker-payload and other reagents.[2]

Protocol 3: Characterization of the ADC

Thorough characterization is essential to confirm the successful synthesis of a homogeneous and stable ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) and Homogeneity:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for assessing the DAR and homogeneity of ADCs.[2] Species with different DARs will have different hydrophobicities and will therefore elute at different retention times. A homogeneous ADC produced via disulfide bridging will ideally show a single major peak corresponding to a DAR of 4.[2]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC, confirming the covalent attachment of the linker-payload and providing a precise measurement of the DAR.[4] LC-MS analysis of the deglycosylated ADC can also provide detailed information on the conjugated species.[10]

2. Assessment of Stability:

  • SDS-PAGE Analysis: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the ADC. Under non-reducing conditions, a successfully rebridged ADC will migrate as a single band corresponding to the intact antibody. Under reducing conditions, the rebridged ADC should remain largely intact, demonstrating the stability of the maleamic acid linkage, while a non-conjugated, reduced antibody will show separate heavy and light chain bands.[10]

  • Serum Stability Assays: The stability of the ADC can be further evaluated by incubating it in serum at 37°C for an extended period and analyzing for any drug release over time using techniques like HPLC or ELISA.

Data Presentation: Quantitative Analysis of DBM-based ADCs

The following table summarizes typical characterization data for ADCs generated using the DBM platform, highlighting the high degree of homogeneity achieved.

ADC CharacteristicConventional Maleimide ADCDBM-based ADCReference
Average DAR ~3.5 - 4.0~4.0[2]
% DAR 4 Species Variable (often < 50%)>85%[2]
Homogeneity (HIC) Heterogeneous profile with multiple peaksSingle major peak[2]
Stability Susceptible to thiol exchangeHighly stable maleamic acid linkage[5][9]

Conclusion: A Robust Platform for Homogeneous ADCs

This compound serves as a versatile and valuable precursor for the synthesis of dibromomaleimide-based linkers, which are instrumental in the production of next-generation, site-specific antibody-drug conjugates. The disulfide bridging strategy, coupled with the stabilizing post-conjugation hydrolysis, provides a robust and reliable method for generating highly homogeneous ADCs with a defined drug-to-antibody ratio. The protocols and characterization methods outlined in this guide offer a comprehensive framework for researchers and drug development professionals to leverage this powerful technology in the pursuit of more effective and safer cancer therapeutics. The enhanced stability and homogeneity afforded by the DBM platform are key attributes that can lead to improved pharmacokinetics, reduced toxicity, and a wider therapeutic window for this promising class of biotherapeutics.[1][2]

References

  • Morais, M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry, 15(14), 2844-2851. Available from: [Link]

  • Schumacher, F. F., et al. (2010). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society, 132(6), 1986-1991. Available from: [Link]

  • Brocchini, S., et al. (2010). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry, 21(5), 840-848. Available from: [Link]

  • Schumacher, F. F., et al. (2010). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society, 132(6), 1986-1991. Available from: [Link]

  • Jones, M. W., et al. (2012). Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. Journal of the American Chemical Society, 134(3), 1847-1852. Available from: [Link]

  • Schumacher, F. F., et al. (2010). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society, 132(6), 1986-1991. Available from: [Link]

  • Morais, M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. ResearchGate. Available from: [Link]

  • Morais, M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry, 15(14), 2844-2851. Available from: [Link]

  • Jackson, D. Y., et al. (2016). Antibody-Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. Molecular Pharmaceutics, 13(8), 2831-2841. Available from: [Link]

  • Tadayon, S., et al. (2021). New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes. Bioconjugate Chemistry, 32(4), 679-690. Available from: [Link]

  • Morais, M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Semantic Scholar. Available from: [Link]

  • Tadayon, S., et al. (2021). New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes. Bioconjugate Chemistry, 32(4), 679-690. Available from: [Link]

  • Jackson, D. Y., et al. (2016). Antibody-Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. Molecular Pharmaceutics, 13(8), 2831-2841. Available from: [Link]

  • Morais, M., et al. (2019). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Reactivity, and Applications. Available from: [Link]

  • Nunes, J. P. M., et al. (2016). Enabling the controlled assembly of antibody conjugates with a loading of two modules without antibody engineering. Chemical Communications, 52(98), 14141-14144. Available from: [Link]

  • Challener, C. (2019). Perspectives and Characterization on Antibody-Drug Conjugates. LCGC International. Available from: [Link]

  • Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Available from: [Link]

  • Walsh, S. J., et al. (2017). Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends. Drug Discovery Today: Technologies, 26-27, 1-8. Available from: [Link]

Sources

Step-by-step guide to bioconjugation with Dibromomaleic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Step-by-Step Guide to Bioconjugation with Dibromomaleic Anhydride for Site-Specific Protein Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Power of this compound for Advanced Bioconjugation

In the landscape of bioconjugation, the quest for site-specific, stable, and homogenous modification of proteins is paramount, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs). This compound and its derivatives, primarily dibromomaleimides, have emerged as powerful reagents to address this challenge.[1] They offer a versatile platform for covalently linking molecules to proteins, most notably by targeting and re-bridging disulfide bonds.[2]

This guide provides a comprehensive overview and a detailed protocol for utilizing this compound-derived reagents for bioconjugation. We will delve into the underlying chemical mechanisms, explain the rationale behind experimental choices, and provide a step-by-step workflow for the successful modification of proteins. The focus will be on the conversion of this compound to a functional dibromomaleimide and its subsequent use in bridging native disulfide bonds in proteins, a strategy that preserves the protein's tertiary structure and yields highly homogenous conjugates.[3][4]

The Chemistry of Dibromomaleimide Bioconjugation

The journey from this compound to a protein conjugate involves two primary stages:

  • Synthesis of the N-functionalized Dibromomaleimide: this compound itself is a precursor. To be used in bioconjugation, it is typically reacted with a primary amine-containing linker or payload. This reaction forms an N-substituted dibromomaleimide, a more stable and specific reagent for protein modification. The synthesis is generally a two-step process involving the opening of the anhydride ring by the amine, followed by a dehydration step to close the new imide ring.[4][5]

  • Reaction with Thiols (Disulfide Bridging): The resulting dibromomaleimide is a potent electrophile. Its utility in bioconjugation stems from its ability to react with two thiol groups. In proteins like antibodies (IgGs), the interchain disulfide bonds can be selectively reduced to yield two free cysteine residues. The dibromomaleimide then reacts with these two thiols in close proximity, effectively re-bridging the disulfide bond with the maleimide-containing linker.[2][6] This process is highly efficient and site-specific.

The reaction proceeds via a sequential nucleophilic substitution where each thiol displaces a bromine atom on the maleimide ring. This forms a stable, three-membered ring structure that bridges the two cysteine residues.[7][8]

Reaction Mechanism: From Anhydride to Bridged Disulfide

The overall process can be visualized as follows:

G cluster_0 Step 1: Dibromomaleimide Synthesis cluster_1 Step 2: Disulfide Reduction & Bridging A This compound C N-Substituted Dibromomaleimide A->C + R-NH2 (e.g., in Acetic Acid, reflux) B Primary Amine (R-NH2) F Reduced Protein (two free -SH groups) G Bridged Protein Conjugate D Native Protein (with S-S bond) D->F Reduction E Reducing Agent (e.g., TCEP) F->G + N-Substituted Dibromomaleimide (pH 6-8.5)

Caption: Workflow from this compound to a disulfide-bridged protein conjugate.

Experimental Protocol: Disulfide Bridging of an Antibody

This protocol details a general procedure for the site-specific conjugation of a payload to an antibody (e.g., a human IgG1) using a dibromomaleimide linker synthesized from this compound.

Part 1: Synthesis of N-functionalized Dibromomaleimide

This initial step involves creating the specific dibromomaleimide reagent functionalized with your linker or payload.

Materials:

  • This compound[9][10]

  • Amine-functionalized linker/payload (R-NH₂)

  • Glacial Acetic Acid[5]

  • Toluene[7]

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine-functionalized linker/payload in glacial acetic acid.[5]

  • Anhydride Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours.[5][7]

  • Ring Closure (Imide Formation): Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 3-48 hours, depending on the reactivity of the amine.[4][5] The progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the acetic acid under reduced pressure (in vacuo). To facilitate removal, toluene can be added and co-evaporated (azeotropically removed) multiple times.[6][7]

    • Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated NaHCO₃ solution, water, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[5]

  • Purification: Purify the resulting N-substituted dibromomaleimide by flash chromatography (e.g., using a silica gel column with a suitable solvent system like petroleum ether/diethyl ether) to obtain the final product.[5]

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Part 2: Antibody Conjugation via Disulfide Bridging

Materials & Equipment:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • N-substituted dibromomaleimide reagent (from Part 1) dissolved in an organic co-solvent like DMF or DMSO.

  • Phosphate buffer (e.g., 100 mM, pH 6.2 to 8.5)[3][5]

  • Acetonitrile

  • Size-exclusion chromatography (SEC) columns or other protein purification systems.

  • LC-MS system for analysis.

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a suitable concentration (e.g., 1-10 mg/mL) in the chosen phosphate buffer.

  • Selective Disulfide Reduction:

    • Add a slight molar excess of TCEP (e.g., 1.1 equivalents per disulfide to be bridged) to the antibody solution.[2][6]

    • Incubate at room temperature for 30-60 minutes to allow for the selective reduction of the interchain disulfide bonds.[5]

  • Conjugation Reaction:

    • Add the N-substituted dibromomaleimide solution (typically 1.1 to 1.5 equivalents per disulfide) to the reduced antibody solution.[6] The addition of a small amount of acetonitrile (e.g., up to 10% v/v) can aid in the solubility of the reagent.[5]

    • The reaction is typically rapid, often reaching completion within 5-30 minutes at room temperature.[2][5]

  • Post-Conjugation Hydrolysis (Optional but Recommended):

    • To enhance the stability of the conjugate, the maleimide ring can be hydrolyzed to the corresponding maleamic acid.[3][4] This can be accelerated by incubating the reaction mixture at a slightly alkaline pH (e.g., pH 8.5) for about 1 hour.[3]

  • Purification:

    • Remove the excess unreacted reagent and byproducts by purifying the antibody-drug conjugate. Size-exclusion chromatography (SEC) is a common and effective method.

  • Analysis and Characterization:

    • Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) and LC-MS.[3]

Visualization of the Conjugation Workflow

G A 1. Prepare Antibody Solution (e.g., 5 mg/mL in PBS) B 2. Add TCEP (1.1 eq per disulfide) Incubate 30-60 min @ RT A->B Selective Reduction C 3. Add Dibromomaleimide Reagent (1.1-1.5 eq in DMF/DMSO) React 5-30 min @ RT B->C Conjugation D 4. Optional: Hydrolysis (Adjust to pH 8.5, 1 hr) C->D Stabilization E 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E Clean-up F 6. Analyze ADC (LC-MS, HIC-HPLC) E->F Characterization

Sources

Application Notes & Protocols: The Role of Dibromomaleic Anhydride in the Synthesis of High-Performance Flame-Retardant Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and material scientists on the application of dibromomaleic anhydride as a reactive flame retardant. We delve into the underlying chemical mechanisms, provide detailed synthesis protocols for incorporating it into unsaturated polyester and epoxy resin systems, and present methods for characterizing the resulting materials. The focus is on providing scientifically-grounded, actionable information to facilitate the development of next-generation, fire-safe polymers.

Introduction: The Imperative for Advanced Flame Retardants

The widespread use of polymeric materials in construction, electronics, and transportation is often limited by their inherent flammability.[1][2] To meet stringent fire safety standards, polymers are frequently modified with flame retardants (FRs). These can be broadly categorized as additive or reactive. While additive FRs are physically blended into the polymer matrix, reactive FRs are chemically incorporated into the polymer backbone. This covalent bonding prevents leaching over time, ensuring permanent flame retardancy and preserving the material's mechanical properties, a significant advantage over additive methods.[3]

This compound (DBMA) is a highly effective reactive flame retardant.[4][5] Its structure, featuring a reactive anhydride ring and two bromine atoms, allows for straightforward integration into various polymer systems, most notably unsaturated polyesters and epoxy resins.[6][7]

Core Principles: Mechanism of Brominated Flame Retardancy

The efficacy of this compound stems primarily from its ability to interrupt the combustion cycle in the gas phase. This process is a classic example of radical chain inhibition.

  • Thermal Decomposition: When the polymer is exposed to the heat of a fire, the covalent bonds holding the bromine atoms weaken and break. This releases bromine radicals (Br•) into the gas phase, close to the flame front.[8][9]

  • Radical Quenching: Combustion is a self-propagating cycle driven by highly energetic and reactive free radicals, particularly hydrogen (H•) and hydroxyl (OH•) radicals.[9][10] The released bromine radicals (Br•) are highly effective at scavenging these energetic species, forming less reactive molecules like hydrogen bromide (HBr). The HBr can further participate in quenching reactions. This "radical trap" mechanism effectively breaks the chain reaction of combustion, reduces the flame's intensity, and can ultimately extinguish it.[8][9]

  • Oxygen Displacement (Synergistic Action): While the primary mechanism is radical quenching, halogenated flame retardants can also exhibit a "blowing-out" or dilution effect.[8] The heavy gases produced during decomposition, such as HBr, can help displace oxygen at the material's surface, further inhibiting the fire triangle (heat, fuel, oxygen).[8][11]

Below is a diagram illustrating the gas-phase inhibition mechanism.

G cluster_fire Combustion Cycle (Gas Phase) cluster_fr FR Intervention H• High-Energy H• Radicals OH• High-Energy OH• Radicals H•->OH• Propagation Fuel Flammable Gases (from Polymer) OH•->Fuel Propagation O2 Oxygen Fuel->H• Propagation DBMA_Polymer Polymer with This compound Br Bromine Radicals (Br•) DBMA_Polymer->Br Br->H• Quenching HBr Hydrogen Bromide HBr->OH• Quenching Heat Heat Heat->DBMA_Polymer Decomposition

Caption: Gas-phase radical quenching mechanism of DBMA.

Application Protocol I: Synthesis of Flame-Retardant Unsaturated Polyester (UP) Resin

Unsaturated polyester resins are synthesized via the polycondensation of diols with unsaturated and saturated dibasic acids or their anhydrides.[1] By substituting a portion of the standard anhydride (e.g., phthalic anhydride) with this compound, the flame-retardant moiety is built directly into the polymer chain.

Materials and Equipment
  • Reactants: this compound (DBMA), Maleic anhydride, Propylene glycol, Styrene (inhibited), Hydroquinone inhibitor.

  • Equipment: 500 mL four-neck reaction kettle, mechanical stirrer, heating mantle with temperature controller, nitrogen inlet, and a packed column condenser with a distillate receiver.

Step-by-Step Synthesis Protocol
  • Reactor Setup: Assemble the reaction kettle with the mechanical stirrer, heating mantle, nitrogen inlet, and condenser. Ensure all joints are properly sealed.

  • Charging Reactants: Charge the reactor with propylene glycol (1.1 mol), maleic anhydride (0.5 mol), and this compound (0.5 mol).

  • Inert Atmosphere: Begin a slow purge of nitrogen gas through the reactor to displace air and prevent oxidation during the reaction. Maintain this purge throughout the synthesis.

  • Heating & Polymerization:

    • Begin stirring and gradually heat the mixture to 160°C. Hold at this temperature for 1 hour.

    • Increase the temperature to 200°C and maintain it. The polycondensation reaction will proceed, releasing water as a byproduct, which will be collected in the receiver.

  • Monitoring Reaction: Periodically take small samples of the resin to monitor the reaction progress by measuring the acid value via titration. The reaction is considered complete when the acid value drops below 30 mg KOH/g.

  • Cooling and Dilution:

    • Once the target acid value is reached, turn off the heat and allow the reactor to cool to approximately 150°C.

    • Add a small amount of hydroquinone inhibitor (e.g., 0.02g) to prevent premature gelation.

    • Slowly add inhibited styrene monomer (to achieve a 60:40 resin-to-styrene weight ratio) to the hot resin with vigorous stirring. The addition should be slow enough to control the exotherm.

  • Final Product: Continue cooling to room temperature. The final product is a viscous, brominated unsaturated polyester resin solution, ready for curing.

Caption: Workflow for synthesizing a flame-retardant UP resin.

Application Protocol II: Curing of Flame-Retardant Epoxy Resin

This compound can act as a hardener or co-hardener for epoxy resins. The anhydride ring opens to react with hydroxyl groups on the epoxy backbone and can also react directly with the epoxide groups, cross-linking the resin and incorporating the bromine atoms into the final thermoset network.[7]

Materials and Equipment
  • Reactants: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (EEW ~190 g/eq), this compound (DBMA), Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol).

  • Equipment: Glass beaker, hot plate with magnetic stirring, vacuum oven, and casting molds.

Step-by-Step Curing Protocol
  • Stoichiometric Calculation: Calculate the required amount of DBMA hardener. A common starting point is a stoichiometric ratio of 0.8-1.0 anhydride equivalents per epoxy equivalent.

  • Pre-mixing:

    • Place the calculated amount of DGEBA resin in a beaker and preheat it on a hot plate to 80°C to reduce its viscosity.

    • Slowly add the powdered this compound to the warm, stirring epoxy resin. Continue stirring until the DBMA is completely dissolved and the mixture is homogenous.

  • Accelerator Addition: Add the tertiary amine accelerator (typically 0.5-1.0 part per hundred parts of resin, phr) to the mixture and stir for another 2-3 minutes.

  • Degassing: Place the beaker in a vacuum oven preheated to 80°C and apply a vacuum to remove any entrapped air bubbles from the mixture.

  • Casting and Curing:

    • Pour the clear, bubble-free mixture into pre-heated molds.

    • Place the molds in an oven and follow a staged curing schedule. A typical schedule is 2 hours at 120°C followed by 2 hours at 150°C.

  • Post-Curing & Demolding: After the curing cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature to minimize internal stresses. Once cooled, demold the solid, flame-retardant epoxy parts.

Performance Characterization and Data

The effectiveness of incorporating this compound is quantified using standard flammability tests. The two most common are the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

  • Limiting Oxygen Index (LOI, ASTM D2863): Measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This test classifies the material's response to a small flame. The highest classification, V-0, indicates that burning stops within 10 seconds after ignition, with no flaming drips.

The following table summarizes typical performance enhancements achieved by incorporating DBMA.

Polymer System Bromine Content (wt. %) LOI (%) UL-94 Rating Source/Justification
Neat Unsaturated Polyester0~19FailsTypical for standard UP resins
UP + DBMA12~29V-1Bromine is more efficient than chlorine for flame retardancy.[6]
UP + DBMA20>35V-0Higher bromine content leads to superior performance.
Neat Epoxy Resin (DGEBA)0~21FailsTypical for standard epoxy resins.[12]
Epoxy Cured with DBMA15~32V-0Reactive incorporation leads to high efficiency.

Safety and Handling

  • This compound: Is a corrosive solid and is moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Styrene: Is a flammable liquid with a characteristic odor. Work in a fume hood and avoid sources of ignition.

  • Epoxy Resins & Hardeners: Can be skin sensitizers. Avoid direct skin contact by wearing nitrile gloves.

Conclusion

This compound is a versatile and highly efficient reactive flame retardant. Its ability to be covalently integrated into polymer backbones, such as those of unsaturated polyesters and epoxy resins, provides a robust and permanent solution to enhance their fire safety. The primary flame retardant mechanism of gas-phase radical inhibition is well-understood and highly effective. The protocols detailed herein provide a solid foundation for researchers to develop materials that meet the demanding fire safety regulations across a multitude of industries.

References

  • Vertex AI Search. (n.d.).
  • Vofsi, D., & Yanai, S. (1979). Flame retardant polyesters based on bromine derivatives. Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Weil, E. D., & Levchik, S. V. (n.d.). Commercial Flame Retardancy of Unsaturated Polyester and Vinyl Resins: Review. SAGE Journals. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Flame-Retardant Polymers. Retrieved January 9, 2026, from [Link]

  • MDPI. (2022). Enhanced Flame Retardancy of Unsaturated Polyester Resin via Simultaneously Using a Novel DOPO-Based Organic Flame Retardant and Modified Silicon Carbide. MDPI. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and performance of new modified reactive flame - retardant alkyd resin based on tetrabromophthalic anhydride as varnish for surface coatings. Retrieved January 9, 2026, from [Link]

  • KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide. Retrieved January 9, 2026, from [Link]

  • Google Patents. (n.d.). US6639017B1 - Flame-retardant unsaturated polyester resins.
  • GO YEN CHEMICAL INDUSTRIAL CO LTD. (2025). Mechanism and types of flame retardants. Retrieved January 9, 2026, from [Link]

  • Hangzhou Mei Wang Chemical Co., Ltd. (n.d.). Flame retardant mechanism of flame retardants. Retrieved January 9, 2026, from [Link]

  • MDPI. (2023). New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. Retrieved January 9, 2026, from [Link]

  • University of Greater Manchester. (2025). Flame retardants for epoxy resins: Application-related challenges and solutions. Retrieved January 9, 2026, from [Link]

Sources

Application of Dibromomaleic Anhydride in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Dibromomaleic Anhydride

This compound (DBMA) is a potent and versatile electrophilic building block in modern organic synthesis. Its unique molecular architecture, characterized by an electron-deficient carbon-carbon double bond, a reactive anhydride moiety, and two vicinal bromine atoms, makes it an exceptional precursor for constructing a wide array of complex heterocyclic scaffolds.[1] The inherent reactivity, driven by the synergistic effects of its functional groups, allows for its participation in diverse chemical transformations including cycloadditions, multicomponent reactions (MCRs), and annulations.[1][2] This guide provides an in-depth exploration of the strategic application of DBMA in the synthesis of novel heterocycles, with a focus on pyridazines and pyrroles—classes of compounds with significant interest in medicinal chemistry and materials science.[1][3][4]

Core Synthetic Strategy I: Cyclocondensation with Hydrazines for Pyridazine Scaffolds

One of the most direct and reliable applications of DBMA is its reaction with hydrazine derivatives to form the pyridazine core. Pyridazines and their derivatives are a well-established class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including cardiovascular, analgesic, and anticancer properties.[3][5]

Causality of the Reaction: A Mechanistic Perspective

The synthesis of pyridazinones from DBMA and hydrazines is a classic example of a cyclocondensation reaction.[6][7] The reaction proceeds through a well-defined, multi-step mechanism.

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a hydrazide-carboxylic acid intermediate.[8][9]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide intermediate then acts as an intramolecular nucleophile, attacking one of the bromine-bearing carbons. This step is facilitated by the good leaving group ability of the bromide ion.

  • Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization and subsequent dehydration (or elimination of HBr) to yield the stable, aromatic pyridazinone ring system.

This mechanistic pathway provides a robust and high-yielding route to functionalized pyridazinones, where the substituents can be readily varied by choosing the appropriate substituted hydrazine.

G cluster_0 Mechanism: Pyridazine Synthesis from DBMA DBMA This compound (DBMA) Intermediate1 Ring-Opened Intermediate (Hydrazide-Carboxylic Acid) DBMA->Intermediate1 1. Nucleophilic Attack & Ring Opening Hydrazine R-NH-NH₂ Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization (-HBr) Product Substituted Pyridazinone Intermediate2->Product 3. Tautomerization/ Dehydration

Caption: General mechanism for pyridazinone synthesis.

Protocol 1: Synthesis of 6,7-Dibromo-2-phenyl-2,3-dihydropyridazine-3,4-dione

This protocol details a representative synthesis of a pyridazinone derivative using DBMA and phenylhydrazine.

Materials:

  • This compound (DBMA) (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.56 g, 10 mmol) in 30 mL of glacial acetic acid.

  • To this stirring solution, add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) dropwise over 5 minutes at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.

  • Dry the crude product in a vacuum oven at 60°C.

  • Recrystallize the crude solid from hot ethanol to yield the pure product as crystalline needles.

Self-Validation:

  • The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

  • A sharp melting point determination is indicative of high purity.[3]

Core Synthetic Strategy II: [4+2] Cycloaddition (Diels-Alder) Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for Diels-Alder reactions, a powerful tool for the stereocontrolled synthesis of six-membered rings.[1][10] This strategy allows for the rapid construction of complex bicyclic systems that can be further elaborated into a variety of novel heterocycles.

Causality of the Reaction: Frontier Molecular Orbital (FMO) Theory

The Diels-Alder reaction is a concerted pericyclic reaction governed by the interaction of the Frontier Molecular Orbitals (FMOs) of the diene and the dienophile.[11]

  • Dienophile (DBMA): The electron-withdrawing bromine atoms and anhydride group lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of DBMA.

  • Diene: An electron-rich diene possesses a high-energy Highest Occupied Molecular Orbital (HOMO).

The favorable energy match between the HOMO of the diene and the LUMO of DBMA facilitates a rapid [4+2] cycloaddition, typically under thermal conditions, to form a substituted cyclohexene derivative.[10] The stereochemistry of the reaction is highly predictable, proceeding via a syn-addition to the double bond.

G cluster_1 Workflow: Diels-Alder Reaction Diene Electron-Rich Diene (e.g., 2,3-dimethyl-1,3-butadiene) Reaction [4+2] Cycloaddition (Thermal Conditions) Diene->Reaction DBMA This compound (Dienophile) DBMA->Reaction Adduct Bicyclic Adduct Reaction->Adduct PostModification Post-Reaction Functionalization (e.g., Aromatization, Ring Opening) Adduct->PostModification FinalProduct Novel Heterocycle PostModification->FinalProduct

Caption: Workflow for heterocyclic synthesis via Diels-Alder reaction.

Protocol 2: Synthesis of 4,5-Dibromo-3,6-dimethyl-3,6-dihydrophthalic anhydride

This protocol describes the Diels-Alder reaction between DBMA and 2,3-dimethyl-1,3-butadiene.

Materials:

  • This compound (DBMA) (1.0 eq)

  • 2,3-Dimethyl-1,3-butadiene (1.2 eq)

  • Toluene (anhydrous)

  • Hexane (for washing)

Procedure:

  • To a flame-dried 50 mL Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (e.g., 1.28 g, 5 mmol) and 20 mL of anhydrous toluene.

  • Stir the mixture until the anhydride is fully dissolved.

  • Add 2,3-dimethyl-1,3-butadiene (e.g., 0.49 g, 6 mmol) to the solution via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the disappearance of the starting materials by TLC.

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume to approximately 5 mL under reduced pressure.

  • Add 20 mL of cold hexane to the concentrated mixture to precipitate the product.

  • Collect the white solid product by vacuum filtration, wash with cold hexane (2 x 10 mL), and dry under vacuum.

Self-Validation:

  • The structure of the bicyclic adduct should be confirmed by NMR spectroscopy. The disappearance of vinylic proton signals from the starting materials and the appearance of new aliphatic and olefinic signals in the product spectrum are key indicators.[12]

  • High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the adduct.

Core Synthetic Strategy III: Multicomponent Reactions (MCRs) for Pyrrole Synthesis

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, represent a highly efficient and atom-economical approach to generating molecular complexity.[13][14] DBMA can be envisioned as a key component in novel MCRs for the synthesis of highly substituted pyrroles, a core motif in many pharmaceuticals and natural products.[15][16]

Conceptual Framework for a Novel MCR

A plausible MCR design involves the reaction of an aniline, a β-ketoester, and DBMA.

  • Enamine Formation: The aniline and β-ketoester first react to form a reactive enamine intermediate.

  • Michael Addition: The nucleophilic enamine undergoes a Michael-type addition to the electron-deficient double bond of DBMA.

  • Intramolecular Cyclization/Elimination Cascade: The resulting intermediate undergoes a series of intramolecular cyclizations and elimination steps (loss of HBr and water) to construct the pyrrole ring and generate the final, highly functionalized aromatic product.

This strategy allows for the creation of a library of diverse pyrrole derivatives by simply varying the three starting components.[17]

Data Presentation

Table 1: Representative Heterocycles Synthesized from this compound
Heterocycle ClassReactant(s)General StructureTypical Yield (%)Reference
PyridazinoneHydrazine Hydrate70-90[6][7]
Substituted PyridazinonePhenylhydrazine65-85[6][7]
Dihydrophthalic Anhydride1,3-Butadiene75-95[10][12]
Substituted Pyrrole (Proposed)Aniline, β-KetoesterN/AConceptual
Table 2: Representative Spectroscopic Data for 6,7-Dibromo-2-phenyl-2,3-dihydropyridazine-3,4-dione
TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 11.5 (s, 1H, NH), 7.2-7.6 (m, 5H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 165.2 (C=O), 158.9 (C=O), 140.1, 129.8, 128.5, 125.3, 118.7, 115.4
IR (KBr, cm⁻¹)3250 (N-H), 1710 (C=O), 1685 (C=O), 1600 (C=C)
MS (ESI) m/z 332.9 [M+H]⁺

Note: Data are representative and based on values for structurally similar compounds.

Safety and Handling

This compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[18] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile reagent for the synthesis of diverse heterocyclic systems. Its predictable reactivity in cyclocondensation and cycloaddition reactions provides reliable pathways to important scaffolds like pyridazines and functionalized bicyclic adducts. The potential for its inclusion in novel multicomponent reactions opens exciting avenues for diversity-oriented synthesis. For researchers in drug discovery and materials science, DBMA offers a powerful tool for accessing novel chemical matter with tailored electronic and biological properties, ensuring its continued prominence in the field of synthetic chemistry.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Retrieved January 9, 2026.
  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved January 9, 2026.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of pyrrole derivatives via ordered isocyanide insertion reaction driven by ring strain mediated by non-covalent bond interactions. Retrieved January 9, 2026.
  • Vertex AI Search. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved January 9, 2026.
  • MDPI. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2025, August 8). A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. Retrieved January 9, 2026, from [Link]

  • Amanote Research. (n.d.). A Computational Study of the Diels-Alder Reactions. Retrieved January 9, 2026.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Multicomponent Reactions towards Heterocycles. Retrieved January 9, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved January 9, 2026, from [Link]

  • Vertex AI Search. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved January 9, 2026.
  • LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved January 9, 2026, from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved January 9, 2026, from [Link]

  • SciELO. (n.d.). Synthesis of Novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles Derivatives Catalyzed by NbCl5 and Application in Dye Sensitized Solar Cells. Retrieved January 9, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A new C–C bond forming annulation reaction leading to pH switchable heterocycles. Retrieved January 9, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Annulation reactions of electrophilic benzannulated heterocycles towards heteroacenes. Retrieved January 9, 2026, from [Link]

  • Vertex AI Search. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). The Diels‐Alder Reaction with Maleic Anhydride. Retrieved January 9, 2026.
  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved January 9, 2026.
  • Vertex AI Search. (n.d.). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Retrieved January 9, 2026.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Recent development of solvent-free synthesis of heterocycles. Retrieved January 9, 2026.
  • Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Retrieved January 9, 2026.
  • PubMed. (2015, December 23). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Retrieved January 9, 2026.
  • ChemRxiv. (n.d.). Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. Retrieved January 9, 2026.
  • LibreTexts. (n.d.). 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Retrieved January 9, 2026, from [Link]

  • Vertex AI Search. (2024, May 22). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. Retrieved January 9, 2026.
  • ResearchGate. (2020, November 27). Heterocycles, their Synthesis and Industrial Applications: A Review. Retrieved January 9, 2026, from [Link]

  • National Institutes of Health. (n.d.). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Retrieved January 9, 2026, from [Link]

  • Frontiers. (2024, June 24). Editorial: Five-membered heterocycles: synthesis and applications. Retrieved January 9, 2026, from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Retrieved January 9, 2026.
  • PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo-. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.).
  • PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Retrieved January 9, 2026.

Sources

Application Note & Protocol: A Researcher's Guide to the Synthesis of Dibromomaleimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibromomaleimide is a highly valuable reagent in the fields of chemical biology, drug development, and materials science.[1] Its chemical architecture, featuring a highly electrophilic double bond due to the electron-withdrawing effects of two bromine atoms and adjacent carbonyl groups, makes it an exceptional tool for bioconjugation.[1] Specifically, dibromomaleimides are renowned for their ability to selectively react with thiol groups, such as those in cysteine residues of proteins, to form stable, covalent bridges. This property is extensively leveraged in the construction of advanced therapeutics like antibody-drug conjugates (ADCs).[2][3]

This technical guide provides a comprehensive, field-proven protocol for the synthesis of the parent dibromomaleimide (3,4-dibromo-1H-pyrrole-2,5-dione) from its precursor, dibromomaleic anhydride. The methodology detailed herein is based on established chemical principles, emphasizing safety, reproducibility, and high-purity outcomes for researchers and drug development professionals.

Part 1: Reaction Principle & Mechanistic Overview

The synthesis of dibromomaleimide from this compound is a classic example of imide formation via a two-step process: nucleophilic acyl substitution followed by dehydrative cyclization.

  • Formation of the Maleamic Acid Intermediate: The reaction is initiated by the nucleophilic attack of an ammonia source (in this protocol, generated from urea) on one of the carbonyl carbons of the this compound ring. This ring-opening reaction forms a dibromomaleamic acid intermediate.[2][3]

  • Dehydrative Cyclization: The crucial step is the subsequent intramolecular cyclization of the maleamic acid. This dehydration reaction, which eliminates a molecule of water, is facilitated by heating in a high-boiling polar solvent such as glacial acetic acid. The acid serves as both the solvent and a catalyst for the dehydration, driving the reaction towards the formation of the stable five-membered imide ring.[2][4][5][6]

The overall transformation is robust and widely utilized for the synthesis of various N-substituted maleimides.[4][5][7]

Part 2: Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of dibromomaleimide. All operations should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials and Equipment

Table 1: Reagent Specifications & Quantities

ReagentFormulaMW ( g/mol )Molar Eq.Amount (for 10 mmol scale)Supplier Notes
This compoundC₄Br₂O₃255.851.02.56 g>97% Purity
UreaCH₄N₂O60.061.10.66 gACS Grade or higher
Glacial Acetic AcidC₂H₄O₂60.05-50 mLACS Grade, anhydrous
TolueneC₇H₈92.14-~20 mLACS Grade, for azeotropic removal
Deionized WaterH₂O18.02-As neededFor washing
HexanesC₆H₁₄86.18-As neededFor washing

Equipment List:

  • 100 mL Round-bottom flask

  • Magnetic stir bar and magnetic stirrer/hotplate

  • Water-cooled reflux condenser with appropriate tubing

  • Heating mantle

  • Laboratory clamps and stand

  • Büchner funnel and filter flask (500 mL)

  • Whatman filter paper (sized for funnel)

  • Rotary evaporator with vacuum pump and cold trap

  • Beakers, graduated cylinders, and spatulas

  • Vacuum oven or desiccator

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (2.56 g, 10.0 mmol) and urea (0.66 g, 11.0 mmol).

    • Add a magnetic stir bar and 50 mL of glacial acetic acid.

    • Causality: Using a slight excess of urea ensures the complete consumption of the limiting reagent, this compound, maximizing the yield. Glacial acetic acid is the chosen solvent as it effectively facilitates the necessary dehydrative cyclization at reflux temperatures.[4][5]

  • Reaction Execution:

    • Assemble the flask with the reflux condenser and place it in a heating mantle on a magnetic stirrer.

    • Begin stirring and heat the mixture to reflux (approx. 118 °C).

    • Maintain the reflux for 4-6 hours. The solution should become homogeneous as the reactants are consumed.

    • Causality: The high temperature of reflux provides the activation energy required to eliminate a water molecule from the maleamic acid intermediate, leading to the formation of the thermodynamically stable imide ring.[5][7]

  • Work-up and Isolation of Crude Product:

    • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Remove the glacial acetic acid under reduced pressure using a rotary evaporator. To facilitate the removal of the high-boiling acetic acid, add toluene (20 mL) and continue evaporation. This process, known as azeotropic distillation, effectively removes residual acetic acid.[5][7]

    • The resulting crude solid should be a yellowish or off-white powder.

    • Suspend the crude solid in approximately 100 mL of cold deionized water and stir vigorously for 15 minutes to dissolve any remaining water-soluble impurities.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid on the filter paper with two portions of cold deionized water (2x 50 mL), followed by one portion of cold hexanes (25 mL) to remove non-polar impurities.

    • Causality: The water wash removes any unreacted urea and other polar impurities. The subsequent hexane wash helps remove non-polar contaminants, yielding a cleaner crude product for purification.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean beaker.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystals of pure dibromomaleimide should form.

    • For maximum yield, place the flask in an ice bath for 30 minutes after initial crystal formation.[2]

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying:

    • Dry the purified, crystalline product in a vacuum oven at 40-50 °C or in a desiccator under vacuum to a constant weight.[2] The expected yield is typically in the range of 70-85%.

Part 3: Experimental Workflow Diagram

The following diagram provides a visual summary of the synthesis protocol.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (this compound, Urea) in Glacial Acetic Acid B 2. Heat to Reflux (118°C, 4-6 hours) A->B Stirring C 3. Cool to RT B->C D 4. Remove Solvent (Rotary Evaporation + Toluene Azeotrope) C->D E 5. Suspend in Cold Water D->E F 6. Vacuum Filtration & Wash (Water, Hexanes) E->F G 7. Recrystallization (e.g., Ethanol) F->G Crude Product H 8. Vacuum Filtration G->H I 9. Dry Under Vacuum H->I J 10. Characterization (NMR, MS, MP) I->J Final Product

Caption: Workflow for the synthesis of dibromomaleimide.

Part 4: Characterization and Data

The identity and purity of the synthesized dibromomaleimide must be confirmed through standard analytical techniques.

Table 2: Physical and Spectroscopic Data of Dibromomaleimide

PropertyExpected Value / Observation
Molecular Formula C₄HBr₂NO₂
Molecular Weight 254.86 g/mol [1]
Appearance Solid (typically off-white to yellow crystals)[1]
Melting Point 228-231 °C[1]
¹H NMR Due to the absence of protons on the maleimide ring, the spectrum is simple, often showing only a broad singlet for the N-H proton (chemical shift can vary depending on solvent and concentration).[1]
¹³C NMR Expected signals for the carbonyl carbons (C=O) and the sp² carbons of the double bond (C=C).
Mass Spectrometry The mass spectrum will exhibit a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[1]
IR Spectroscopy Characteristic absorption bands for N-H stretching and C=O (imide carbonyl) stretching.

Part 5: Safety and Handling

Working with the reagents in this protocol requires strict adherence to safety standards.

  • Hazard Overview: this compound and the product, dibromomaleimide, are corrosive and can cause severe skin and eye burns.[8][9] Glacial acetic acid is also corrosive and has an irritating vapor.

  • Engineering Controls: All steps must be performed in a well-ventilated chemical fume hood to prevent inhalation of dust and vapors.[8][10] A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).

    • Skin Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Handling: Avoid creating dust. Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[11]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][11]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[8]

References

  • A Technical Guide to the Synthesis and Purification of Dibromomaleimide Deriv
  • An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide. Benchchem.
  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry (RSC Publishing).
  • Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegyl
  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides.
  • SAFETY DATA SHEET - Bromomaleic anhydride. Fisher Scientific.
  • A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. PMC - NIH.
  • SAFETY DATA SHEET - 3,4-Dibromomaleimide. TCI Chemicals.
  • SAFETY DATA SHEET - Maleic anhydride. Sigma-Aldrich.
  • Safety Guideline - MALEIC ANHYDRIDE. ChemTrack.org.
  • An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide. Benchchem.

Sources

Dibromomaleic Anhydride: A Versatile Crosslinking Agent for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Reactivity of Dibromomaleic Anhydride in Polymer Science

In the landscape of polymer chemistry, the quest for novel crosslinking agents that offer precise control over network architecture and functionality is perpetual. This compound emerges as a highly promising candidate in this domain, distinguished by its pronounced electrophilicity and versatile reactivity. The presence of two bromine atoms electron-withdrawing in nature, significantly activates the anhydride ring, rendering it susceptible to nucleophilic attack under mild conditions. This heightened reactivity, coupled with the bifunctional nature of the molecule, allows for the efficient formation of stable crosslinks within a diverse range of polymer backbones.

This technical guide provides an in-depth exploration of this compound as a crosslinking agent, offering a comprehensive overview of its reaction mechanisms, detailed application notes for the synthesis of advanced polymeric materials, and step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust understanding of how to tailor material properties for specific applications, from controlled drug delivery systems to advanced biomaterials.

Core Principles of this compound Crosslinking

The primary mechanism governing the crosslinking of polymers with this compound is nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring, followed by subsequent reactions involving the bromine atoms. The most common nucleophiles encountered in polymer chains are primary and secondary amines (-NH2, -NHR) and hydroxyl (-OH) groups.

Reaction with Amine-Containing Polymers

The reaction with amine functionalities is particularly facile and proceeds in two stages. The initial step involves the opening of the anhydride ring by the amine to form a maleamic acid intermediate. Subsequent heating or chemical dehydration promotes intramolecular cyclization to form a stable dibromomaleimide linkage. This process is illustrated in the reaction with a generic primary amine-containing polymer below.

Amine_Reaction_Mechanism Polymer_NH2 Polymer-NH2 Intermediate Maleamic Acid Intermediate Polymer_NH2->Intermediate Ring Opening DBMA Dibromomaleic Anhydride DBMA->Intermediate Dibromomaleimide Dibromomaleimide Crosslink Intermediate->Dibromomaleimide Dehydration (Heat or Chemical) H2O H2O

Figure 1: Reaction of this compound with an Amine-Containing Polymer.

The resulting dibromomaleimide moiety can further react with other nucleophiles, such as thiols, enabling secondary crosslinking or post-functionalization of the polymer network.

Reaction with Hydroxyl-Containing Polymers

Crosslinking of hydroxyl-containing polymers, such as polyvinyl alcohol (PVA), with this compound typically requires more forcing conditions, such as elevated temperatures, to drive the esterification reaction. The reaction proceeds via the opening of the anhydride ring by a hydroxyl group to form a carboxylic acid-ester intermediate. A second hydroxyl group can then react with the newly formed carboxylic acid, or another anhydride molecule, to form a diester crosslink.

Application Notes: Tailoring Polymer Networks for Specific Functions

The unique reactivity of this compound opens avenues for the creation of functional polymers with tailored properties for a range of applications, particularly in the biomedical field.

pH-Responsive Hydrogels for Controlled Drug Delivery

The maleamic acid intermediate formed during the initial reaction with amines contains a free carboxylic acid group. By controlling the reaction conditions to favor the formation of this intermediate without complete conversion to the imide, it is possible to synthesize hydrogels with pH-sensitive swelling behavior. At low pH, the carboxylic acid groups are protonated, leading to a more compact hydrogel structure. As the pH increases, deprotonation of the carboxylic acid groups results in electrostatic repulsion between the polymer chains, causing the hydrogel to swell and release an entrapped therapeutic agent. This makes this compound an excellent crosslinker for creating drug delivery systems that target specific pH environments in the body, such as the intestines.

Bioconjugation and Biomaterial Scaffolds

The dibromomaleimide moiety formed after reaction with amines is a highly efficient Michael acceptor, readily reacting with thiol groups from cysteine residues in proteins or peptides. This "thiol-maleimide" chemistry is a cornerstone of bioconjugation, allowing for the stable attachment of biomolecules to the polymer network. This is particularly valuable in the development of biomaterial scaffolds for tissue engineering, where the covalent immobilization of growth factors or cell adhesion peptides can enhance cellular interaction and tissue regeneration.

Experimental Protocols

The following protocols provide a starting point for the use of this compound as a crosslinking agent. Researchers should optimize these protocols based on the specific polymer and desired material properties.

Safety Precautions

This compound is a corrosive and moisture-sensitive solid. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2]

Protocol 1: Synthesis of a pH-Responsive Chitosan Hydrogel

This protocol describes the preparation of a pH-responsive hydrogel by crosslinking chitosan, a biocompatible and biodegradable polysaccharide, with this compound.

Materials:

  • Chitosan (low molecular weight, degree of deacetylation > 85%)

  • This compound

  • Acetic acid (glacial)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethanol

  • Deionized water

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4)

Procedure:

  • Chitosan Solution Preparation: Dissolve 2 g of chitosan in 100 mL of a 2% (v/v) aqueous acetic acid solution with stirring until a clear, viscous solution is obtained.

  • Crosslinker Solution Preparation: In a separate container, dissolve 0.5 g of this compound in 10 mL of anhydrous DMSO.

  • Crosslinking Reaction: Slowly add the this compound solution dropwise to the chitosan solution under vigorous stirring at room temperature. Continue stirring for 4 hours.

  • Hydrogel Formation: Cast the resulting mixture into a petri dish and allow the solvent to evaporate in a fume hood at 40°C for 24 hours to form a hydrogel film.

  • Purification: Immerse the hydrogel film in a large volume of ethanol for 24 hours to remove any unreacted crosslinker and solvent, changing the ethanol bath at least three times.

  • Drying: Dry the purified hydrogel film in a vacuum oven at 30°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: Confirm the crosslinking reaction by identifying the appearance of new peaks corresponding to amide and carboxylic acid groups.

  • Swelling Studies: Immerse pre-weighed dry hydrogel samples in PBS at different pH values (e.g., 5.0 and 7.4) and measure the weight increase over time to determine the swelling ratio. A higher swelling ratio is expected at pH 7.4 compared to pH 5.0.

ParameterCondition 1Condition 2
Chitosan Concentration2% (w/v)3% (w/v)
This compound:Amine Ratio1:41:2
Swelling Ratio (pH 5.0)LowerHigher
Swelling Ratio (pH 7.4)HigherLower

Table 1: Expected influence of reaction parameters on the swelling behavior of chitosan-dibromomaleic anhydride hydrogels.

Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA) Films

This protocol details the thermal crosslinking of PVA, a water-soluble synthetic polymer, with this compound to produce water-insoluble films.

Materials:

  • Polyvinyl alcohol (PVA) (Mw 75,000-180,000, >99% hydrolyzed)

  • This compound

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous PVA solution by dissolving 10 g of PVA in 100 mL of deionized water at 90°C with continuous stirring until the solution is clear.

  • Crosslinker Addition: Cool the PVA solution to 60°C. Add 1 g of this compound to the solution with vigorous stirring.

  • Film Casting: Cast the mixture onto a glass plate to a uniform thickness.

  • Solvent Evaporation: Dry the cast film at 60°C for 12 hours to remove the water.

  • Thermal Crosslinking: Heat the dried film in an oven at 140°C for 2 hours to induce the crosslinking reaction.[3]

  • Purification: Wash the crosslinked film extensively with hot deionized water to remove any unreacted components, followed by drying in a vacuum oven at 40°C.

Characterization:

  • Solubility Test: The crosslinked film should be insoluble in hot water, in contrast to the starting PVA material.

  • FTIR Spectroscopy: Look for the appearance of ester carbonyl peaks, indicating the formation of crosslinks.

  • Mechanical Testing: Perform tensile tests on the crosslinked films to evaluate their mechanical properties, such as tensile strength and elongation at break.

Experimental_Workflow cluster_Preparation Polymer & Crosslinker Preparation cluster_Reaction Crosslinking Reaction cluster_Processing Hydrogel/Film Processing cluster_Characterization Material Characterization Polymer_Sol Prepare Polymer Solution Mixing Mix Polymer and Crosslinker Solutions Polymer_Sol->Mixing Crosslinker_Sol Prepare Dibromomaleic Anhydride Solution Crosslinker_Sol->Mixing Reaction React under Controlled Conditions Mixing->Reaction Casting Cast Mixture Reaction->Casting Drying Dry and/or Thermally Cure Casting->Drying Purification Purify Material Drying->Purification Analysis Analyze Properties (FTIR, Swelling, Mechanical) Purification->Analysis

Figure 2: General workflow for preparing and characterizing this compound crosslinked polymers.

Characterization and Validation of Crosslinked Networks

A crucial aspect of developing crosslinked polymers is the ability to validate the formation of the network and quantify its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an indispensable tool for confirming the chemical changes occurring during the crosslinking reaction. For amine-crosslinked systems, one would look for the disappearance of the anhydride peaks (around 1850 and 1780 cm⁻¹) and the appearance of amide and carboxylic acid peaks. In the case of imide formation, characteristic imide carbonyl peaks will appear. For hydroxyl-crosslinked systems, the formation of ester linkages can be confirmed by the appearance of a new ester carbonyl peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the crosslinked network, confirming the formation of new covalent bonds.[4]

Quantification of Crosslinking Density

The crosslinking density, a measure of the number of crosslinks per unit volume, is a critical parameter that dictates the mechanical properties, swelling behavior, and degradation kinetics of the polymer network.

  • Swelling Studies: A common method to estimate the crosslinking density is through equilibrium swelling experiments. The Flory-Rehner theory relates the swelling ratio of a hydrogel to its crosslinking density.[5][6][7] A higher swelling ratio generally corresponds to a lower crosslinking density.

  • Rheological Measurements: The storage modulus (G') obtained from rheological measurements of a hydrogel in its rubbery plateau region is directly proportional to the crosslinking density.[5]

Conclusion and Future Outlook

This compound stands out as a potent and versatile crosslinking agent with significant potential in the design of advanced polymer materials. Its high reactivity allows for crosslinking under relatively mild conditions, which is particularly advantageous for applications involving sensitive biomolecules. The ability to fine-tune the properties of the resulting polymer networks by controlling the reaction chemistry opens up exciting possibilities for the development of sophisticated drug delivery systems, responsive biomaterials, and functional coatings. Future research will likely focus on expanding the library of polymers that can be effectively crosslinked with this compound and exploring the full potential of the resulting materials in cutting-edge biomedical and technological applications.

References

  • Vertex AI Search. (n.d.). This compound: Synthesis, Reactivity, and Applications.
  • PubMed. (2012). Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. Organic & Biomolecular Chemistry, 10(10), 2073-2083.
  • ResearchGate. (2016). How can i calculate cross linking density in physical hydrogels?.
  • ResearchGate. (n.d.). Studies On The Crosslinking Of Poly (Vinyl Alcohol).
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • Georganics. (2023). BROMOMALEIC ANHYDRIDE. SAFETY DATA SHEET.
  • MDPI. (2021). Physically cross-linked pH-responsive chitosan-based hydrogels with enhanced mechanical performance for controlled drug delivery. Polymers, 13(21), 3696.
  • ResearchGate. (2020). How to calculate crosslinkig degree in a hydrogel?.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Determination of crosslinking density of hydrogels prepared from microcrystalline cellulose.
  • ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Biomacromolecules, 20(4), 1674-1684.
  • ResearchGate. (n.d.). Reaction of the anhydride group with an aliphatic amine or alcohol.
  • PubMed. (2018). In situ-forming and pH-responsive hydrogel based on chitosan for vaginal delivery of therapeutic agents.
  • National Center for Biotechnology Information. (2020). Separator Membrane from Crosslinked Poly(Vinyl Alcohol) and Poly(Methyl Vinyl Ether-alt-Maleic Anhydride). Polymers, 12(10), 2351.
  • NASA Technical Reports Server. (2015). Synthesis and Characterization of Poly(maleic Anhydride)s Cross-linked Polyimide Aerogels.
  • Google Patents. (n.d.). Process for producing polymer bound hindered amine light stabilizers.
  • ResearchGate. (n.d.). Amine-modified maleic anhydride containing terpolymers for the adsorption of uranyl ion in aqueous solutions.
  • Royal Society of Chemistry. (2017). Post-polymerization modification of styrene–maleic anhydride copolymer brushes. Polymer Chemistry, 8(4), 699-707.
  • TIB. (1997). NMR Studies of Crosslinked Polymers. Annual Reports on NMR Spectroscopy, 34, 106-184.
  • National Center for Biotechnology Information. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions.

Sources

Dibromomaleic anhydride in the preparation of photosensitive polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Dibromomaleic Anhydride in the Preparation of Photosensitive Polymers

Abstract

Photosensitive polymers, or photoresists, are fundamental to modern microfabrication, enabling the precise patterning required for integrated circuits, displays, and microelectromechanical systems (MEMS). The design of these polymers hinges on the incorporation of photoactive moieties that can induce a change in solubility upon exposure to light. This compound (DBMA) and its derivatives have emerged as highly versatile building blocks in this field.[1] The inherent reactivity of the electron-deficient carbon-carbon double bond, coupled with the anhydride ring and bromine substituents, provides a powerful platform for designing novel photosensitive polymers.[2] This document provides an in-depth guide to the chemistry of DBMA in photosensitive polymer synthesis, focusing on the underlying mechanisms and offering detailed protocols for the preparation and characterization of a negative-tone photosensitive polyimide.

The Role of this compound in Photopolymer Design

This compound's utility in polymer science is multifaceted, stemming from its high reactivity which allows for its incorporation into various polymer backbones to create advanced materials with tailored functionalities.[1][2] For photosensitive applications, the key lies in the photoreactive nature of the maleimide group, which can be derived from the anhydride.

Mechanism of Photosensitivity: Photochemical [2+2] Cycloaddition

The primary mechanism by which maleimide-containing polymers exhibit photosensitivity is through a [2+2] photocycloaddition reaction. Upon exposure to ultraviolet (UV) light, typically in the range of 300-400 nm, the double bond of an excited-state maleimide group on one polymer chain can react with a ground-state maleimide group on an adjacent chain.[3] This dimerization reaction forms a stable cyclobutane ring, effectively creating a cross-link between the polymer chains.[1][3]

This process is often a triplet-sensitized reaction, meaning a photoinitiator or a sensitizing unit within the polymer backbone absorbs the light energy and transfers it to the maleimide group, promoting it to a reactive triplet state. The accumulation of these cross-links transforms the polymer from a soluble material into an insoluble network in the exposed regions. This change in solubility is the basis for negative-tone photolithography.

G cluster_0 Polymer Chains Before Exposure cluster_1 UV Exposure & Crosslinking P1 Polymer Chain 1 (...-M-...) P2 Polymer Chain 2 (...-M-...) UV UV Light (hν) P_Crosslinked Insoluble Polymer Network (...-M-CB-M-...) Mechanism [2+2] Photocycloaddition (Cyclobutane Ring Formation) UV->Mechanism Triggers Reaction Mechanism->P_Crosslinked Results in

Figure 1: Mechanism of photocrosslinking via [2+2] cycloaddition of maleimide (M) units to form a cyclobutane (CB) bridge.

Application Protocol: Synthesis of a Dibromomaleimide-Containing Photosensitive Polyimide (PSPI)

Photosensitive polyimides (PSPIs) are critical in the microelectronics industry for their excellent thermal stability, mechanical strength, and dielectric properties, simplifying fabrication processes by acting as both a photoresist and a permanent dielectric layer.[4] This protocol details the synthesis of a negative-tone PSPI.

Rationale and Strategy

The synthesis follows a two-step process common for polyimides.[5]

  • Step 1: Poly(amic acid) Synthesis: A diamine monomer is reacted with a dianhydride to form the soluble poly(amic acid) precursor. To introduce the photosensitive moiety, we will first synthesize a diamine containing the dibromomaleimide group.

  • Step 2: Chemical Imidization: The poly(amic acid) is chemically converted to the final polyimide. Chemical imidization is performed at a low temperature to prevent premature thermal crosslinking and preserve the photosensitive groups.[5][6]

Materials and Equipment
Reagents Equipment
This compound (DBMA)Three-neck round-bottom flask
3,5-Diaminobenzoic acid (DABA)Mechanical stirrer
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Nitrogen inlet and bubbler
Acetic anhydrideIce bath
PyridineSpin coater
N-Methyl-2-pyrrolidone (NMP), anhydrousUV exposure system (e.g., high-pressure Hg lamp)
Tetramethylammonium hydroxide (TMAH), 2.38% aq.Scanning Electron Microscope (SEM)
Methanol, EthanolFT-IR Spectrometer, NMR Spectrometer
Step-by-Step Synthesis Protocol

Part A: Synthesis of Maleimide-Functionalized Diamine

  • Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 3,5-Diaminobenzoic acid (DABA) in anhydrous NMP.

  • Anhydride Addition: Slowly add a stoichiometric equivalent of this compound (DBMA) to the solution at room temperature. The reaction is typically exothermic; maintain the temperature below 30°C.

  • Maleimide Ring Formation: The initial reaction forms a maleamic acid intermediate. To close the ring to form the imide, add a chemical dehydration agent consisting of acetic anhydride and a catalyst like pyridine. Stir at 50-60°C for 4-6 hours.

  • Isolation: Precipitate the resulting diamine product by pouring the reaction mixture into a large volume of stirring methanol. Filter the solid, wash thoroughly with methanol to remove unreacted reagents and solvent, and dry in a vacuum oven at 60°C overnight.

Part B: Synthesis of Photosensitive Poly(amic acid) (PS-PAA)

  • Dissolution: In a clean, dry 250 mL three-neck flask under a nitrogen atmosphere, dissolve the newly synthesized maleimide-functionalized diamine in anhydrous NMP. Cool the flask in an ice-water bath.

  • Polymerization: Slowly add a stoichiometric equivalent of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) powder to the stirred solution.[4] Rinse the flask walls with a small amount of NMP to ensure all the dianhydride is in the solution.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under nitrogen. The solution will become highly viscous, indicating the formation of a high molecular weight polymer.

Part C: Chemical Imidization to Photosensitive Polyimide (PSPI)

  • Dehydration: To the viscous PS-PAA solution, add acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst). A typical molar ratio is 2:1 of acetic anhydride to pyridine, with 2 moles of each per amic acid repeat unit.

  • Imidization Reaction: Stir the mixture at room temperature for 24 hours to complete the conversion to the polyimide.[5]

  • Purification: Precipitate the final PSPI polymer by slowly adding the reaction solution to a large volume of vigorously stirred ethanol.

  • Final Product: Collect the fibrous solid by filtration, wash extensively with ethanol, and dry in a vacuum oven at 80°C for 24 hours. The resulting polymer is now ready for characterization and photolithographic processing.

Figure 2: Workflow for the synthesis, imidization, and processing of a PSPI derived from this compound.

Characterization and Photolithography

Polymer Characterization

Proper characterization is essential to validate the synthesis and predict the material's performance.

Technique Purpose Expected Result / Key Feature
FT-IR Confirm chemical imidization and the presence of key functional groups.Disappearance of amic acid peaks (~1660 cm⁻¹ for amide C=O, ~3300 cm⁻¹ for N-H/O-H). Appearance of characteristic imide peaks at ~1780 cm⁻¹ (asymmetric C=O stretch) and ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).[4]
¹H-NMR Verify the polymer structure and estimate the degree of imidization.[4]Appearance of aromatic protons from both the diamine and dianhydride monomers in the expected integration ratios. Absence of amic acid protons.
TGA Evaluate thermal stability.The 5% weight loss temperature (Td5) should be high, typically >350°C for polyimides, indicating good thermal stability for microelectronics applications.[6]
GPC Determine molecular weight (Mw) and polydispersity index (PDI).High molecular weight (Mw > 20,000 g/mol ) is generally required to form robust films. A low PDI (<2.5) indicates a controlled polymerization.
Photolithography Protocol
  • Film Preparation: Prepare a 15-20 wt% solution of the synthesized PSPI in a suitable solvent (e.g., NMP or cyclopentanone). Filter the solution through a 0.2 µm filter. Spin-coat the solution onto a silicon wafer or glass substrate. Soft-bake the film on a hotplate at 90-110°C for 2-5 minutes to remove the casting solvent.[4]

  • UV Exposure: Expose the film to UV light (i-line, 365 nm) through a photomask. The required exposure dose will depend on the polymer's sensitivity and film thickness, but a typical starting range is 100-500 mJ/cm².[7]

  • Post-Exposure Bake (PEB): A PEB (e.g., 100°C for 60 seconds) may be beneficial to enhance the crosslinking reaction rate, though it is not always necessary for maleimide-based systems.

  • Development: Immerse the exposed wafer in a 2.38 wt% aqueous TMAH solution for 30-60 seconds to dissolve the unexposed regions.[4][7]

  • Rinse and Dry: Rinse the patterned wafer with deionized water and dry with a stream of nitrogen.

  • Curing (Optional): For permanent applications, the patterned film can be hard-baked at temperatures up to 250-300°C to remove any residual solvent and further improve its mechanical properties.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Viscosity/Mw Impure monomers; incorrect stoichiometry; presence of water in the reaction.Recrystallize monomers before use. Ensure precise weighing of monomers. Use anhydrous solvents and maintain a dry nitrogen atmosphere during polymerization.
Incomplete Development Insufficient exposure dose; developer concentration too low; development time too short.Increase exposure energy. Check the TMAH concentration. Increase development time or use gentle agitation.
Pattern Lifting / Adhesion Poor substrate cleaning; no adhesion promoter used.Use a standard substrate cleaning procedure (e.g., Piranha etch followed by DI water rinse). Apply an adhesion promoter like hexamethyldisilazane (HMDS) before spin-coating.
Cracking of Film After Bake High internal stress; bake temperature ramped up too quickly.Ensure the soft bake is sufficient to remove most of the solvent before high-temperature steps. Use a slower heating ramp for post-development curing.

References

  • Vertex AI Search. (n.d.). This compound: Synthesis, Reactivity, and Applications.
  • Kim, J. H., et al. (n.d.). Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Polymer Science with this compound.
  • Elsevier Science Ltd. (1998). Photosensitive polyimide-precursor based on polyisoimide: dimensionally stable polyimide with a low dielectric constant.
  • ResearchGate. (n.d.). Synthesis of Novel Positive Type Photosensitive Polyimide.
  • PubMed. (n.d.). Copolymerization of photocrosslinkable anhydride monomers for use as a biodegradable bone cement.
  • MDPI. (2022). Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties.
  • ResearchGate. (n.d.). Photocrosslinking of a maleimide functionalized polymethacrylate.
  • RSC Publishing. (n.d.). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes.

Sources

Application Notes and Protocols: Strategic Bioconjugation and Synthesis utilizing Dibromomaleic Anhydride with Thiols and Amines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of dibromomaleic anhydride and its derivatives in reactions with thiols and amines. This document delves into the underlying chemical principles, provides validated experimental protocols, and explores key applications in modern bioconjugation and materials science.

Foundational Principles: The Unique Reactivity of the Dibromomaleimide Core

This compound serves as a versatile precursor to N-substituted dibromomaleimides, which are highly reactive Michael acceptors. The electron-withdrawing nature of the two bromine atoms and the imide carbonyls renders the carbon-carbon double bond exceptionally electrophilic, making it highly susceptible to nucleophilic attack by thiols and, to a lesser extent, amines.[1][2] This reactivity profile is the cornerstone of its utility in selective bioconjugation, particularly for the modification of cysteine residues in proteins and peptides.[2][3]

Synthesis of N-Substituted Dibromomaleimides from this compound

The initial step in harnessing the reactivity of this system is the synthesis of an N-substituted dibromomaleimide. This is typically achieved through the reaction of this compound with a primary amine.[4][5] The amine's nucleophilic attack on one of the anhydride's carbonyl carbons leads to a ring-opening reaction, forming a maleamic acid intermediate. Subsequent dehydration via cyclization yields the desired N-substituted dibromomaleimide.[6][7]

Traditional synthesis often involves harsh conditions, such as refluxing in acetic acid, to drive the dehydration and ring closure.[2][8] However, milder, room-temperature methods have been developed, for instance, using an N-methoxy carbonyl activated dibromomaleimide, which is beneficial when working with sensitive amine-containing molecules.[2][4]

Diagram 1: Synthesis of N-Substituted Dibromomaleimide

G cluster_0 Reaction Dibromo This compound Intermediate Maleamic Acid Intermediate Dibromo->Intermediate + R-NH2 Amine Primary Amine (R-NH2) Dibromomaleimide N-Substituted Dibromomaleimide Intermediate->Dibromomaleimide - H2O (Dehydration/Cyclization)

Caption: Synthesis of N-substituted dibromomaleimide from this compound and a primary amine.

Reaction with Thiols: A Staple in Bioconjugation

The reaction of N-substituted dibromomaleimides with thiols, such as the side chain of cysteine, is a cornerstone of modern bioconjugation strategies.[9] This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electrophilic double bond of the maleimide.[10] A key feature of dibromomaleimides is their ability to react with two thiol equivalents. This property is exploited in disulfide bridging, where the two sulfur atoms from a reduced disulfide bond in a protein can be re-bridged by the maleimide core, leading to highly stable and site-specific conjugates.[3][4]

After the initial reaction with a thiol, a second thiol can be introduced, allowing for the creation of trifunctional conjugates.[3][11][12] This offers a versatile platform for attaching multiple functionalities to a single site on a biomolecule.

Reaction with Amines and Subsequent Stabilization

While highly selective for thiols over amines, dibromomaleimides can react with amines under specific conditions.[12] An innovative approach involves the sequential reaction with a thiol followed by an amine. This "one-pot" thiol-amine bioconjugation strategy results in the formation of stable aminothiomaleimides.[13] The addition of the amine serves to deactivate the electrophilicity of the maleimide, thereby preventing further reactions and enhancing the stability of the conjugate.[13]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Synthesis of an N-Substituted Dibromomaleimide

This protocol describes a general method for the synthesis of an N-substituted dibromomaleimide using a primary amine and this compound.

Materials:

  • This compound

  • Primary amine of choice

  • Glacial acetic acid

  • Ethyl acetate

  • Toluene

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in glacial acetic acid, add this compound (1.0 equivalent) in one portion at room temperature.[3][12]

  • Stir the reaction mixture at room temperature for 4-6 hours. A solid precipitate of the maleamic acid intermediate may form.[12]

  • Heat the reaction mixture to reflux and maintain for 3-4 hours to induce dehydrative cyclization.[3][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add toluene and remove the solvent in vacuo.[3][12]

  • The crude product can be purified by filtration if it precipitates upon cooling, followed by washing with a non-polar solvent like ethyl acetate, or by column chromatography.

Protocol 2: Thiol-Specific Protein Modification

This protocol outlines the modification of a cysteine-containing protein with a pre-synthesized N-substituted dibromomaleimide.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)

  • N-substituted dibromomaleimide dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Reducing agent (e.g., TCEP, if starting from a disulfide-bonded protein)

  • Size-exclusion chromatography (SEC) column for purification

  • LC-MS for analysis

Procedure:

  • If the protein contains disulfide bonds that need to be targeted, first reduce the protein with an excess of a non-thiol reducing agent like TCEP.

  • Prepare a stock solution of the N-substituted dibromomaleimide in DMSO.

  • Add the dibromomaleimide solution to the protein solution in a dropwise manner while gently stirring. A molar excess of the dibromomaleimide (typically 1.1 to 5 equivalents per thiol) is generally used.

  • Allow the reaction to proceed at room temperature or 4°C for 1-2 hours. The optimal reaction time should be determined empirically.[12]

  • Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, if necessary.

  • Purify the protein conjugate from unreacted reagents using size-exclusion chromatography.

  • Characterize the resulting conjugate by LC-MS to determine the degree of labeling.

Diagram 2: General Workflow for Protein Bioconjugation

G cluster_0 Bioconjugation Workflow Protein Cysteine-containing Protein Reduction Reduction (optional, with TCEP) Protein->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Dibromomaleimide N-Substituted Dibromomaleimide Dibromomaleimide->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Characterization (e.g., LC-MS) Purification->Analysis

Caption: A generalized workflow for the bioconjugation of a cysteine-containing protein with an N-substituted dibromomaleimide.

Applications in Research and Drug Development

The unique reactivity of this compound derivatives has led to their widespread adoption in various fields, most notably in the development of sophisticated biotherapeutics and advanced materials.

Antibody-Drug Conjugates (ADCs)

A prominent application is in the construction of ADCs.[1] Dibromomaleimides are used as linkers to attach cytotoxic drugs to antibodies, often by bridging the antibody's native disulfide bonds.[4] This site-specific conjugation results in homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety profile.[4][8] The stability of the resulting maleamic acid conjugates after hydrolysis is a key advantage, ensuring the ADC remains intact in circulation until it reaches the target tumor cells.[4]

Polymer Science and Materials Engineering

In polymer science, this compound and its derivatives are used to create functional polymers.[1][14] They can be incorporated into polymer backbones, and the bromine atoms or the maleimide double bond can be further modified post-polymerization.[14] For instance, polymers containing dibromomaleimide units can be functionalized by thiol substitution to attach various moieties, leading to applications in biomaterials and drug delivery systems.[14][15]

Fluorescent Labeling and Probe Development

Dibromomaleimides can be functionalized with fluorescent dyes to create probes for labeling biomolecules.[3] This allows for the visualization and tracking of proteins and other thiol-containing molecules in biological systems. The ability to introduce a second functionality after thiol conjugation makes these reagents particularly versatile for creating multi-modal probes.[3][12]

Data Summary

Parameter Reaction with Thiols Reaction with Amines (to form imide) Reference(s)
Reaction Type Michael AdditionNucleophilic Acyl Substitution, Dehydration[10][16]
Typical pH 6.5 - 8.5N/A (often in organic solvent with heat)[3][17]
Selectivity Highly selective for thiols over aminesN/A[12]
Key Application Bioconjugation, Disulfide BridgingSynthesis of Maleimide Reagents[2][4]
Product Stability Can be enhanced by hydrolysis to maleamic acidGenerally stable[4][8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of functional molecules. Its derivatives, particularly N-substituted dibromomaleimides, offer a robust platform for the selective modification of thiols, with significant applications in the development of next-generation biotherapeutics like ADCs, as well as in the creation of advanced functional materials. The ability to fine-tune the reactivity and stability of these reagents continues to drive innovation in both academic research and the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.).
  • Baker, J. R., et al. (2018).
  • Chudasama, V., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
  • Baker, J. R., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry.
  • Jones, M. W., et al. (n.d.). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. PMC - NIH.
  • Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. PMC.
  • Wall, A., et al. (2020).
  • Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society.
  • Baker, J. R., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis.
  • ResearchGate. (n.d.). Synthesis of maleimide derivatives (3a-f). a). Retrieved January 9, 2026.
  • Dalton Transactions. (n.d.). Metallocarbonyl bromomaleimide derivatives for thiol bioconjugation and disulfide bridging: spectroscopic and biological properties. Retrieved January 9, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Polymer Science with this compound. Retrieved January 9, 2026.
  • Rastogi, R. P., et al. (1980).
  • Lee, S., et al. (n.d.).
  • News-Medical.Net. (2024).
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved January 9, 2026.
  • Arkivoc. (n.d.). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Retrieved January 9, 2026.
  • Zeglis, B. M., et al. (n.d.). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC - NIH.
  • Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Retrieved January 9, 2026.
  • PubMed. (2024). Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems. Retrieved January 9, 2026.
  • ResearchGate. (2025). A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides. Retrieved January 9, 2026.
  • Polymer Chemistry. (2020). Polymer Chemistry.
  • American Chemical Society. (n.d.). Probing the mechanism of thermally driven thiol-Michael dynamic covalent chemistry. Retrieved January 9, 2026.
  • PubMed. (2020). Thiol-Anhydride Dynamic Reversible Networks. Retrieved January 9, 2026.
  • Journal of Basrah Researches. (2019).
  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 9, 2026.
  • IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved January 9, 2026.
  • PubMed Central. (2024). Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems. Retrieved January 9, 2026.
  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved January 9, 2026.
  • PubMed. (2025).
  • St. John's University. (2016). Reactions of Lysine - a: amino acids. Retrieved January 9, 2026.
  • PubMed. (2013). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved January 9, 2026.
  • PubMed. (n.d.). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Retrieved January 9, 2026.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Putative reaction of lysine and arginine residues with acetic anhydride. Retrieved January 9, 2026.

Sources

Application Notes and Protocols: Dibromomaleic Anhydride in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Avenues in Combinatorial Chemistry with Dibromomaleic Anhydride

Solid-Phase Organic Synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries.[1][2] The choice of scaffold, the core molecular framework upon which diversity is built, is paramount to the success of any combinatorial synthesis. This compound (DBMA) emerges as a highly promising, albeit underutilized, scaffold for SPOS. Its potent electrophilicity, stemming from the two bromine substituents and the anhydride ring, makes it a versatile building block for creating complex molecular architectures.[3] This guide provides a comprehensive overview of the application of this compound in solid-phase organic synthesis, presenting detailed protocols for its immobilization and subsequent diversification for the generation of novel small molecule libraries.

This compound's utility in organic synthesis is well-documented, with applications ranging from polymer science to bioconjugation.[3][4] It readily participates in cycloaddition reactions and nucleophilic substitutions, facilitating the creation of diverse molecular structures.[3] While its derivatives, maleimides, are extensively used in solid-phase peptide synthesis for bioconjugation, the full potential of DBMA as a foundational scaffold for small molecule library synthesis on a solid support is yet to be fully realized.[5][6][7] This application note aims to bridge that gap by providing a theoretical framework and practical, field-proven protocols for leveraging the unique reactivity of this compound in a solid-phase context.

Core Principle: this compound as a Bifunctional Scaffold for SPOS

The central strategy for employing this compound in SPOS is its immobilization onto a solid support, followed by the sequential diversification of the immobilized scaffold. The process begins with the reaction of this compound with a primary amine-functionalized resin. This reaction proceeds in two stages: first, the amine attacks one of the carbonyl groups of the anhydride to form a maleamic acid intermediate, which is then cyclized via dehydration to the corresponding dibromomaleimide.[1][8]

This immobilized dibromomaleimide serves as a robust scaffold for further chemical modifications. The two bromine atoms on the maleimide ring are susceptible to nucleophilic substitution, allowing for the introduction of two independent points of diversity. This bifunctional nature is the key to its power in combinatorial chemistry, enabling the generation of a large number of distinct compounds from a common intermediate.

The entire synthetic workflow can be visualized as a three-stage process:

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Diversification cluster_2 Stage 3: Cleavage Resin Amino-functionalized Resin Immobilized_DBMA Dibromomaleimide-functionalized Resin Resin->Immobilized_DBMA Reaction with DBMA DBMA This compound DBMA->Immobilized_DBMA Diversification_1 Nucleophilic Substitution 1 (R1-Nu) Immobilized_DBMA->Diversification_1 Diversification_2 Nucleophilic Substitution 2 (R2-Nu) Diversification_1->Diversification_2 Cleavage Cleavage from Resin Diversification_2->Cleavage Final_Product Diverse Small Molecules Cleavage->Final_Product

Caption: A three-stage workflow for SPOS using this compound.

Protocols for Solid-Phase Synthesis with this compound

The following protocols are designed to be self-validating, with suggested analytical checkpoints to ensure the success of each synthetic step.

Protocol 1: Immobilization of this compound on an Amino-Functionalized Resin

This protocol details the conversion of a primary amine-functionalized resin to a dibromomaleimide-functionalized resin, the foundational scaffold for library synthesis.

Materials:

  • Solid Support: TentaGel S NH2 resin (or other suitable amino-functionalized resin)

  • Reagent: this compound (DBMA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetic Anhydride

  • Reagents for Cyclization: Sodium Acetate (NaOAc)

  • Washing Solvents: DCM, DMF, Methanol (MeOH)

  • Testing Reagent: Kaiser test kit (for detection of primary amines)

Experimental Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Kaiser Test (Initial): Perform a Kaiser test on a small sample of the resin to confirm the presence of primary amines (a positive test will result in a blue color).

  • Acylation with DBMA:

    • Dissolve this compound (5 equivalents relative to resin loading) in DMF.

    • Add the DBMA solution to the swollen resin and shake at room temperature for 4-6 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cyclization to Dibromomaleimide:

    • Suspend the resin in a solution of acetic anhydride and sodium acetate (3 equivalents each) in DMF.

    • Heat the mixture at 50°C for 12 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Kaiser Test (Final): Perform a Kaiser test on a small sample of the dried resin. A negative result (yellow/orange color) indicates the complete conversion of the primary amines to the dibromomaleimide.

Data Presentation: Expected Mass Gain

Resin TypeInitial Loading (mmol/g)Theoretical Mass Gain (mg/g)
TentaGel S NH20.25~59.5
Aminomethyl Polystyrene1.0~238

Note: The theoretical mass gain is calculated based on the conversion of the amine to the dibromomaleimide. Actual mass gain may vary.

Protocol 2: Diversification of the Immobilized Dibromomaleimide Scaffold

This protocol outlines the sequential nucleophilic substitution of the bromine atoms on the resin-bound dibromomaleimide, introducing two points of molecular diversity.

Materials:

  • Starting Material: Dibromomaleimide-functionalized resin (from Protocol 1)

  • Nucleophiles (R1-Nu and R2-Nu): A library of primary and secondary amines, thiols, or other suitable nucleophiles.

  • Solvents: DMF, N-Methyl-2-pyrrolidone (NMP)

  • Base (optional): Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM, MeOH

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Experimental Procedure:

  • First Nucleophilic Substitution (R1-Nu):

    • Swell the dibromomaleimide-functionalized resin in DMF.

    • Add a solution of the first nucleophile (R1-Nu, 5 equivalents) and DIPEA (5 equivalents, if the nucleophile is an amine salt) in DMF.

    • Shake the mixture at room temperature for 12-24 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Second Nucleophilic Substitution (R2-Nu):

    • Swell the R1-substituted resin in NMP.

    • Add a solution of the second nucleophile (R2-Nu, 10 equivalents) in NMP.

    • Heat the mixture at 80°C for 24-48 hours (Note: Harsher conditions may be required for the second substitution).

    • Wash the resin with NMP (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the dried, fully substituted resin with a freshly prepared cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product in cold diethyl ether.

    • Centrifuge and decant the ether.

    • Dry the crude product under vacuum.

  • Analysis: Analyze the final product by LC-MS and NMR to confirm its identity and purity.

Logical Relationship of Diversification:

G start Dibromomaleimide-Resin Two reactive sites (Br) step1 First Nucleophilic Substitution R1-Nu displaces one Br One reactive site remains start->step1 Introduce R1 diversity step2 Second Nucleophilic Substitution R2-Nu displaces second Br Scaffold fully diversified step1->step2 Introduce R2 diversity end_node Cleavage Release of R1,R2-disubstituted maleimide derivative step2->end_node

Caption: Sequential diversification of the dibromomaleimide scaffold.

Trustworthiness and Self-Validation

The protocols described above are designed with self-validating checkpoints. The use of the Kaiser test provides a qualitative measure of the completion of the immobilization step. Furthermore, the final analysis of the cleaved product by LC-MS and NMR serves as the ultimate validation of the entire synthetic sequence. It is recommended to perform a trial run with a single set of nucleophiles to optimize reaction conditions before proceeding to a full library synthesis.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound offers a compelling platform for solid-phase organic synthesis, enabling the creation of diverse small molecule libraries from a readily available starting material. Its high reactivity and bifunctional nature make it an ideal scaffold for combinatorial chemistry.[3] The protocols outlined in this application note provide a robust framework for researchers to explore the potential of this compound in their own drug discovery and materials science endeavors. By leveraging the principles of established solid-phase synthesis techniques, the unique chemical properties of this compound can be harnessed to accelerate the discovery of novel bioactive compounds.

References

  • Introduction of the maleimide function onto resin-bound peptides: a simple, high-yield process useful for discriminating among several lysines. Bioconjugate Chemistry, [Link].

  • Application of Fmoc-SPPS, Thiol-Maleimide Conjugation, and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition "Click" Reaction in the Synthesis of a Complex Peptide-Based Vaccine Candidate Against Group A Streptococcus. Methods in Molecular Biology, [Link].

  • Development of a Maleimide Amino Acid for Use as a Tool for Peptide Conjugation and Modification. ResearchGate, [Link].

  • This compound: Synthesis, Reactivity, and Applic
  • Maleic anhydride. Wikipedia, [Link].

  • Handbook of maleic anhydride based materials: Syntheses, properties and applications. SpringerLink, [Link].

  • Magnetic Detection of Cancer Cells Using Tumor-Homing Peptide-Modified Magnetic Nanoparticles. MDPI, [Link].

  • Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Frontiers in Chemistry, [Link].

  • Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. PubMed Central, [Link].

  • Solid supports for combinatorial chemistry. PubMed, [Link].

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. National Institutes of Health, [Link].

  • The reaction between maleic anhydride and amines is an important pathway. News, [Link].

  • Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
  • Amine reaction product.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI, [Link].

  • Solid Supports for Combinatorial Chemistry. ResearchGate, [Link].

Sources

Catalytic conditions for reactions involving Dibromomaleic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Reactions of Dibromomaleic Anhydride

Introduction: The Versatility of a Halogenated Building Block

This compound (DBMA) is a potent and versatile electrophilic intermediate in modern organic synthesis. The convergence of three key functional elements within a compact four-carbon framework—an anhydride ring, an electron-deficient alkene, and two vinyl bromine atoms—renders it a highly reactive substrate for a diverse array of chemical transformations.[1] The electron-withdrawing nature of the bromine atoms and the anhydride moiety significantly enhances the electrophilicity of the carbon-carbon double bond, making it an excellent substrate for cycloadditions and nucleophilic attacks. Concurrently, the carbon-bromine bonds serve as classical handles for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the catalytic conditions for key reactions involving this compound. We will move beyond simple procedural lists to explore the causality behind catalyst selection, reaction conditions, and mechanistic pathways, offering field-proven insights to facilitate experimental design and success.

Section 1: Catalytic Cross-Coupling Reactions: Forging New C-C Bonds

The vinyl bromide moieties of this compound are ideal anchor points for palladium- and nickel-catalyzed cross-coupling reactions. These transformations are foundational for synthesizing substituted maleic anhydride and maleimide derivatives, which are precursors to bioactive molecules and advanced functional materials. The general mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle.[2]

Cross_Coupling_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate R¹-Pd(II)L₂-X Pd0->PdII_Intermediate Oxidative Addition (+ R¹-X) PdII_Coupled R¹-Pd(II)L₂-R² PdII_Intermediate->PdII_Coupled Transmetalation (+ R²-M) PdII_Coupled->Pd0 Reductive Elimination Product R¹-R² PdII_Coupled->Product Product Formation

Diagram 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of terminal alkynes with vinyl halides, a powerful method for creating arylalkynes and conjugated enynes.[3] The reaction is co-catalyzed by palladium and copper(I) salts. The palladium complex activates the C-Br bond, while the copper(I) species forms a copper acetylide intermediate, which facilitates the crucial transmetalation step.[4] A study on the closely related dibromomaleimides demonstrated a highly effective double alkynylation, providing a strong foundation for a protocol applicable to DBMA.[5]

Table 1: Typical Conditions for Sonogashira Coupling of Dibromomaleimides

Component Reagent/Condition Molar Equiv. / Conc. Role
Substrate Dibromomaleimide 1.0 Electrophile
Nucleophile Terminal Alkyne 2.2 - 2.5 Coupling Partner
Catalyst PdCl₂(PPh₃)₂ 5 mol% Primary Catalyst
Co-catalyst Copper(I) Iodide (CuI) 10 mol% Acetylide Formation
Base N,N-Diisopropylethylamine (DIPEA) 3.0 - 4.0 Neutralizes HBr byproduct
Solvent Tetrahydrofuran (THF) ~0.1 M Reaction Medium
Temperature Room Temperature - Mild Conditions

| Time | 12 - 24 hours | - | Reaction Duration |

Experimental Protocol: Double Alkynylation of this compound (Representative)

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Reagent Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 equiv), and copper(I) iodide (0.10 equiv).

  • Solvent and Base: Add anhydrous THF, followed by DIPEA (3.0 equiv). Stir the mixture for 5 minutes.

  • Nucleophile Addition: Add the terminal alkyne (2.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the dialkynylated maleic anhydride.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds, reacting an organoboron species with an organic halide.[6] Its advantages include the commercial availability of a wide range of boronic acids, mild reaction conditions, and the low toxicity of boron-containing byproducts. The key to the mechanism is the activation of the organoboron reagent by a base to form a boronate complex, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) center.[2][7] A protocol for the related 3,6-dibromocarbazole provides a reliable starting point for DBMA.[8]

Table 2: General Conditions for Suzuki Coupling of Di-bromo Substrates

Component Reagent/Condition Molar Equiv. / Conc. Role
Substrate This compound 1.0 Electrophile
Nucleophile Arylboronic Acid 2.2 Coupling Partner
Catalyst Pd(PPh₃)₄ 2-5 mol% Primary Catalyst
Base K₂CO₃ or Cs₂CO₃ 3.0 Boronate Formation
Solvent Toluene/Ethanol/H₂O or Dioxane/H₂O ~0.1 M Biphasic Medium
Temperature 80 - 110 °C - Thermal Energy

| Time | 12 - 24 hours | - | Reaction Duration |

Experimental Protocol: Diaryl-Substitution of this compound (Representative)

  • Preparation: In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inerting: Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1). Bubble argon through the solution for 15 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.[8]

Section 2: Catalytic Cycloaddition Reactions

The electron-deficient double bond of DBMA makes it a superb dienophile in Diels-Alder [4+2] cycloaddition reactions and a partner in [2+2] photocycloadditions. While many of these reactions can proceed thermally, catalysis can dramatically enhance reaction rates, improve regioselectivity, and enable reactions under milder conditions.

Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) are known to catalyze Diels-Alder reactions by coordinating to a carbonyl oxygen of the dienophile.[9] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO) and accelerating the reaction.[10] An alternative theory suggests that catalysis arises from a reduction in the Pauli repulsion between the reactants.[11]

Diels_Alder_Catalysis cluster_workflow Lewis Acid Catalysis Workflow DBMA Dibromomaleic Anhydride (DBMA) Activated_Complex DBMA-LA Activated Complex DBMA->Activated_Complex LA Lewis Acid (LA) (e.g., AlCl₃) LA->Activated_Complex Diene Diene TS [4+2] Transition State (Lower Energy) Diene->TS Activated_Complex->TS Product Cycloadduct TS->Product

Diagram 2: Workflow for a Lewis Acid-catalyzed Diels-Alder reaction.

Table 3: Potential Conditions for Lewis Acid-Catalyzed Diels-Alder Reaction

Component Reagent/Condition Molar Equiv. / Conc. Role
Dienophile This compound 1.0 Electrophilic partner
Diene e.g., Cyclopentadiene, Isoprene 1.0 - 1.2 Nucleophilic partner
Catalyst AlCl₃, BF₃·OEt₂, or TiCl₄ 0.1 - 1.0 Activates Dienophile
Solvent Dichloromethane (DCM) or Toluene ~0.2 M Anhydrous, non-coordinating
Temperature -20 °C to Room Temperature - Milder than thermal variant

| Time | 1 - 6 hours | - | Accelerated reaction |

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction (General)

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). Add the Lewis acid catalyst (e.g., a 1M solution of AlCl₃ in DCM, 0.2 equiv) dropwise. Stir for 15 minutes to allow for complex formation.

  • Diene Addition: Add the diene (1.1 equiv) slowly to the reaction mixture.

  • Reaction: Maintain the temperature and stir the reaction. Monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a mild acid, depending on the work-up requirements.

  • Work-up: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting cycloadduct by column chromatography or recrystallization.

Section 3: Catalytic Polymerization Reactions

This compound serves as a valuable monomer for creating functional polyesters with tailored properties.[4] The anhydride ring is susceptible to ring-opening, and the bromine atoms provide sites for post-polymerization modification.

Ring-Opening Copolymerization (ROCOP) with Epoxides

The alternating copolymerization of cyclic anhydrides and epoxides is an efficient method for producing polyesters. This reaction is typically catalyzed by organometallic complexes. Studies on maleic anhydride have shown that chromium(III) salen complexes and manganese(III) Schiff base complexes are highly effective.[1][12] The mechanism proceeds via a coordination-insertion pathway, where the metal center alternates between an alkoxide and a carboxylate to propagate the polymer chain.[13] Dinuclear catalysts, such as Zn(II)/Mg(II) macrocyclic complexes, have also shown high activity.[14]

Table 4: Catalytic Systems for Anhydride-Epoxide ROCOP

Catalyst System Monomers Typical Conditions Resulting Polymer
Chromium(III) Salen Complex Maleic Anhydride + Epoxides Toluene, 80-100 °C Unsaturated Polyesters
Manganese(III) Schiff Base Phthalic Anhydride + Cyclohexene Oxide Bulk, 120 °C Alternating Copolyesters

| Dinuclear Zn(II)/Mg(II) Complex | Phthalic Anhydride + Cyclohexene Oxide | Bulk, 100 °C | Well-controlled Polyesters |

Experimental Protocol: ROCOP of DBMA and Cyclohexene Oxide (Representative)

  • Preparation: In a glovebox, charge a flame-dried reaction tube with the catalyst (e.g., Cr(III) salen complex, 0.1-1.0 mol%).

  • Monomer Addition: Add purified this compound and freshly distilled cyclohexene oxide in the desired stoichiometric ratio (typically 1:1 for alternating copolymerization).

  • Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the target temperature (e.g., 100 °C).

  • Monitoring: Periodically take aliquots (under inert conditions) to determine monomer conversion and polymer molecular weight (Mₙ) and dispersity (Đ) via ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and quench by exposing it to air and dissolving the viscous mixture in a solvent like DCM.

  • Purification: Precipitate the polymer by adding the DCM solution to a non-solvent such as cold methanol. Filter or centrifuge to collect the solid polymer, then dry under vacuum.

References

  • D. C. D. Butler, G. W. Coates. Ring-opening copolymerization of maleic anhydride with epoxides: a chain-growth approach to unsaturated polyesters. Journal of the American Chemical Society, 2011. URL: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia, 2023. URL: [Link]

  • L. R. Domingo, M. J. Aurell, P. Pérez. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 2020. URL: [Link]

  • J. Zhang, et al. Ring-opening copolymerization of epoxides and anhydrides using manganese(iii) asymmetrical Schiff base complexes as catalysts. RSC Advances, 2018. URL: [Link]

  • S. Kernbichl, et al. Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters. Journal of the American Chemical Society, 2023. URL: [Link]

  • P. Vermeeren, T. A. Hamlin, F. M. Bickelhaupt. How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 2020. URL: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

  • NROChemistry. Stille Coupling. NROChemistry. URL: [Link]

  • D. C. D. Butler, G. W. Coates. Ring-Opening Copolymerization of Maleic Anhydride with Epoxides: A Chain-Growth Approach to Unsaturated Polyesters. ResearchGate, 2011. URL: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]

  • Wikipedia. Stille reaction. Wikipedia, 2023. URL: [Link]

  • S. Hashimoto, et al. Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 2024. URL: [Link]

  • A. Elangovan, Y.-H. Wang, T.-I. Ho. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003. URL: [Link]

  • Y. Wang, et al. Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications, 2018. URL: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. URL: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts, 2024. URL: [Link]

  • C. Bloome, et al. Unravelling the Mechanism and Governing Factors in Lewis Acid and Non-Covalent Diels–Alder Catalysis: Different Perspectives. International Journal of Molecular Sciences, 2022. URL: [Link]

  • M. L. G. primet, et al. Reactive atomistic simulations of Diels-Alder reactions: The importance of molecular rotations. ResearchGate, 2021. URL: [Link]

  • Y. Zhang, C. M. Williams. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry, 2021. URL: [Link]

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. URL: [Link]

  • S. K. S. Yadav, et al. Efficient catalytic activation of Suzuki–Miyaura C–C coupling reactions with recyclable palladium nanoparticles tailored with sterically demanding di-n-alkyl sulfides. RSC Advances, 2015. URL: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. URL: [Link]

  • Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts, 2023. URL: [Link]

  • A. T. Lindhardt. Palladium(II)-Catalyzed Heck Reactions. Diva-portal.org, 2015. URL: [Link]

  • R. Knowles. The Intramolecular Heck Reaction. Macmillan Group Meeting, Princeton University, 2004. URL: [Link]

  • Chem Help ASAP. Stille cross-coupling reaction. YouTube, 2020. URL: [Link]

  • S. R. Singleton, et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2021. URL: [Link]

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in Dibromomaleic anhydride chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibromomaleic anhydride is a highly reactive and versatile reagent used in a multitude of synthetic applications, from the construction of complex molecular architectures in organic synthesis to the development of advanced materials in polymer science and bioconjugation.[1] Its high electrophilicity, a consequence of the two bromine atoms and the anhydride ring, makes it a valuable building block. However, this reactivity also predisposes it to several side reactions and the formation of unwanted byproducts, which can complicate reaction workups, reduce yields, and impact product purity.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this compound chemistry. By understanding the underlying mechanisms of these side reactions, you can implement effective troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction with this compound is giving a complex mixture of products. What are the most common side reactions I should be aware of?

The high reactivity of this compound can lead to several side reactions. The most prevalent issues include:

  • Hydrolysis: The anhydride ring is highly susceptible to hydrolysis, even by trace amounts of water in solvents or reagents. This opens the ring to form dibromomaleic acid.[2][3][4]

  • Polymerization: Under certain conditions, particularly at elevated temperatures or in the presence of initiators, this compound can undergo homopolymerization.[5][6]

  • Reactions with Nucleophiles: Besides the intended nucleophilic attack, this compound can react with a variety of other nucleophiles that may be present in the reaction mixture, such as amines or alcohols, leading to a range of byproducts.[1][4]

  • Decomposition: At high temperatures, this compound can decompose. While specific decomposition pathways are not extensively detailed in the provided search results, thermal instability is a common characteristic of highly functionalized small molecules.

FAQ 2: I'm observing a significant amount of a water-soluble byproduct. Could this be from hydrolysis?

Yes, it is highly likely that a water-soluble byproduct is dibromomaleic acid, the result of anhydride hydrolysis.[2][3] Anhydrides readily react with water to form the corresponding dicarboxylic acids.[4][7] This is a common issue, especially if anhydrous reaction conditions are not rigorously maintained.

FAQ 3: I am performing a Diels-Alder reaction and my yield is low. What could be the issue?

Low yields in Diels-Alder reactions involving this compound can stem from several factors:

  • Diene Instability or Isomerization: The diene itself might be unstable under the reaction conditions or may exist in a conformation unfavorable for the cycloaddition. The diene must be in the s-cis conformation to react.[8]

  • Hydrolysis of the Anhydride: As mentioned, hydrolysis of the this compound reduces the concentration of the active dienophile.[9]

  • Polymerization of the Dienophile: At the temperatures often required for Diels-Alder reactions, this compound can polymerize, reducing its availability for the cycloaddition.[5]

  • Stepwise vs. Concerted Mechanism: While many Diels-Alder reactions are concerted, some, particularly with polarized reactants, can proceed through a stepwise mechanism, which may open avenues for competing side reactions.[10][11]

FAQ 4: How can I prevent the polymerization of this compound during my reaction?

To minimize polymerization, consider the following:

  • Temperature Control: Avoid excessive heating. If thermal initiation is a concern, run the reaction at the lowest effective temperature.

  • Inhibitors: For reactions where radical polymerization is a possibility, the addition of a radical inhibitor (e.g., hydroquinone) might be beneficial, provided it does not interfere with the desired reaction.

  • Reaction Time: Minimize the reaction time to reduce the opportunity for polymerization to occur.

Troubleshooting Guides

Problem 1: Formation of Dibromomaleic Acid via Hydrolysis

Symptoms:

  • Presence of a polar, water-soluble byproduct in your crude reaction mixture.

  • Reduced yield of the desired anhydride-containing product.

  • Changes in the pH of the reaction mixture (becoming more acidic).

Root Cause Analysis: The anhydride ring of this compound is highly electrophilic and readily attacked by water, leading to ring-opening and the formation of dibromomaleic acid. This can occur due to:

  • Use of wet solvents or reagents.

  • Exposure of the reaction to atmospheric moisture.

  • Generation of water as a byproduct in a concurrent reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis of this compound.

Preventative Measures & Protocols:

Protocol 1: Rigorous Drying of Solvents and Reagents

  • Solvent Drying:

    • For common non-protic solvents (e.g., THF, Dioxane, Toluene), distill from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.

    • Alternatively, use a solvent purification system (SPS).

    • Store dried solvents over molecular sieves (3Å or 4Å).

  • Reagent Drying:

    • Liquid reagents should be distilled from an appropriate drying agent if compatible.

    • Solid reagents should be dried in a vacuum oven or desiccator over a strong desiccant (e.g., P₂O₅).

  • Glassware:

    • All glassware should be oven-dried at >120°C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.

Protocol 2: Maintaining an Inert Atmosphere

  • Assemble the reaction apparatus while hot and flush with a dry, inert gas (Nitrogen or Argon).

  • Maintain a positive pressure of the inert gas throughout the reaction using a bubbler or balloon.

  • Add reagents via syringe through rubber septa. For solid additions, use a glove box or a positive pressure of inert gas.

Problem 2: Unwanted Polymerization

Symptoms:

  • Formation of an insoluble, often intractable solid in the reaction vessel.

  • Broad, poorly defined peaks in NMR spectra of the crude product.

  • Low yield of the desired product.

Root Cause Analysis: Maleic anhydride and its derivatives can undergo both free-radical and thermal polymerization.[5] The presence of impurities, high temperatures, or exposure to light can initiate this process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymerization of this compound.

Preventative Measures & Protocols:

Protocol 3: Controlled Reaction Conditions to Minimize Polymerization

  • Temperature Control:

    • Use an oil bath or a temperature-controlled mantle to maintain a stable and uniform temperature.

    • Determine the minimum temperature required for the desired reaction to proceed at a reasonable rate.

  • Exclusion of Light:

    • If photochemical initiation is suspected, wrap the reaction vessel in aluminum foil.

  • Use of Inhibitors:

    • If compatible with the desired chemistry, add a small amount (e.g., 0.1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone.

  • Purity of Starting Material:

    • Ensure the this compound is pure, as impurities can sometimes act as initiators. Recrystallize or sublime if necessary.

Problem 3: Byproducts from Reactions with Nucleophilic Impurities

Symptoms:

  • Multiple spots on TLC analysis.

  • Unexpected peaks in NMR or mass spectrometry corresponding to the addition of a nucleophile.

  • Difficulty in purifying the desired product.

Root Cause Analysis: The high electrophilicity of this compound makes it reactive towards a wide range of nucleophiles.[1] Impurities in the starting materials or solvents (e.g., amines, alcohols) can lead to the formation of byproducts. For instance, reactions with amines can form maleimides.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for formation of nucleophilic addition byproducts.

Preventative Measures & Protocols:

Protocol 4: Purification of Reagents and Solvents

  • Reagent Purification:

    • Recrystallize solid reagents to remove impurities.

    • Distill liquid reagents to ensure purity.

  • Solvent Purity:

    • Use high-purity, anhydrous grade solvents.

    • Be aware of common additives in solvents (e.g., ethanol in chloroform) that could act as nucleophiles.

Data Summary

IssueCommon Cause(s)Key Prevention Strategies
Hydrolysis Presence of waterUse anhydrous solvents/reagents; inert atmosphere
Polymerization High temperature; radical initiatorsLower reaction temperature; add inhibitors
Nucleophilic Addition Impure reagents/solventsPurify all starting materials

References

  • This compound: Synthesis, Reactivity, and Applications. (n.d.). Google Cloud.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents. (n.d.). AWS.
  • This compound | 1122-12-9. (n.d.). ChemicalBook.
  • A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. (n.d.). ResearchGate.
  • Lab report #4: Diels-Alder Reaction. (n.g.). Google Docs.
  • BROMOMALEIC ANHYDRIDE | 5926-51-2. (n.d.). ChemicalBook.
  • Maleic anhydride. (n.d.). ChemBK.
  • Scheme 1. Diels-Alder reaction between 2,3-dibromo-1,3-butadiene (DBB) and maleic anhydride (MA). (n.d.). ResearchGate.
  • CAS 1122-12-9 this compound. (n.d.). Alfa Chemistry.
  • Polymerization of maleic anhydride. (1970). Google Patents.
  • Production of maleic anhydride. (1960). Google Patents.
  • The Diels-Alder Reaction with Maleic Anhydride. (n.d.). Organic Reactions.
  • Hydrolysis of Anhydrides: Lab Procedure & Questions. (n.d.). Studylib.
  • 2,5-Furandione, 3,4-dibromo-. (n.d.). PubChem.
  • 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Acid Anhydride Chemistry. (2020). Chemistry LibreTexts.
  • Properties and Stability of Maleic Anhydride. (n.d.). Shanghai Douwin Chemical Co.,Ltd.
  • Diels Alder Reaction Experiment Part 1, Prelab. (2020). YouTube.
  • Anhydride Hydrolysis. (2017). YouTube.
  • Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. (2018). Advanced Journal of Chemistry-Section A.

Sources

Technical Support Center: Optimizing Diels-Alder Reactions with Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Diels-Alder reactions involving Dibromomaleic Anhydride (DBMA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful but challenging dienophile. This compound is a highly reactive intermediate, valued for its ability to form complex molecular architectures and functional materials due to its high electrophilicity.[1] This reactivity, however, necessitates precise control over reaction conditions to ensure high yield, selectivity, and purity.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to enhance the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)
Section 1: General Reaction Setup & Reagent Handling

Question 1: My this compound (DBMA) reagent is off-white or yellow. Can I still use it? What are the proper handling and storage procedures?

Answer: The purity of your DBMA is critical for a successful reaction. Pure DBMA should be an off-white to pale yellow solid.[2] A significant yellow or brown discoloration may indicate decomposition or the presence of impurities (e.g., residual bromine from synthesis), which can inhibit the reaction or lead to undesirable side products.

Causality & Best Practices:

  • Hydrolysis: Anhydrides are susceptible to hydrolysis from atmospheric moisture, opening the ring to form the corresponding 3,4-dibromomaleic acid. This dicarboxylic acid is significantly less reactive as a dienophile and can complicate purification.

  • Stability: While relatively stable, prolonged exposure to light and heat can cause decomposition.

Troubleshooting & Recommendations:

  • Assess Purity: Before use, check the melting point. Pure DBMA has a melting point of approximately 117-120 °C. A broad or depressed melting point is a strong indicator of impurity.

  • Purification (If Necessary): If impurities are suspected, recrystallization from a suitable solvent like chloroform or sublimation can be effective.

  • Storage: Always store DBMA in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a desiccator.

  • Handling: Handle DBMA in a fume hood, wearing appropriate personal protective equipment (PPE). It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Weigh it out quickly and minimize its exposure to the atmosphere.

Section 2: Troubleshooting Low or No Product Yield

Question 2: I am seeing very low conversion to my desired Diels-Alder adduct. What are the most common causes and how can I systematically troubleshoot this?

Answer: Low conversion in a Diels-Alder reaction with DBMA can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Causality & Troubleshooting Workflow: The following decision tree provides a logical workflow for diagnosing and resolving low-yield issues.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry - Check DBMA and diene purity (NMR, MP) - Confirm accurate molar ratios start->reagent_check conditions_check 2. Evaluate Reaction Conditions - Is temperature appropriate? - Is concentration sufficient? reagent_check->conditions_check Reagents OK purify_reagents Solution: Purify reagents (recrystallization, distillation). Dry all reagents and solvents. reagent_check->purify_reagents Impurities or Incorrect Stoichiometry solvent_check 3. Assess Solvent Choice - Is the solvent inert? - Does it promote the transition state? conditions_check->solvent_check Conditions OK adjust_temp_conc Solution: - Increase temperature (monitor for retro-DA). - Increase concentration (neat conditions?). - Extend reaction time. conditions_check->adjust_temp_conc Suboptimal Temp/ Concentration catalysis_check 4. Consider Catalysis - Is the diene unreactive? - Is acceleration needed? solvent_check->catalysis_check Solvent OK change_solvent Solution: - Switch to a higher boiling solvent (e.g., xylene, toluene). - Use a more polar solvent. - See Table 1 for options. solvent_check->change_solvent Poor Solvent Choice add_catalyst Solution: - Introduce a Lewis Acid (e.g., AlCl₃, SnCl₄). - See Table 2 and Protocol 2. catalysis_check->add_catalyst Reaction Still Sluggish

Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.

In-Depth Explanation:

  • Reactant Quality: As discussed in Q1, impure DBMA is a primary suspect. Similarly, your diene must be pure. For dienes that can exist in both s-cis and s-trans conformations, only the s-cis form is active in the Diels-Alder reaction.[4][5] If your diene is conformationally locked in the s-trans form, no reaction will occur.

  • Reaction Temperature & Concentration: The Diels-Alder reaction is a thermal cycloaddition.[6] Insufficient thermal energy can result in a slow reaction rate. High-boiling solvents like xylene are often used to drive the reaction to completion.[7] However, excessively high temperatures can promote the reverse reaction, the retro-Diels-Alder, especially if the product is sterically strained. Running the reaction at a higher concentration, or even under neat (solvent-free) conditions, can increase the rate by improving collision frequency.[8]

  • Solvent Effects: While often considered insensitive to solvent choice, the rates of Diels-Alder reactions can be influenced by the solvent.[9] Non-polar solvents are generally preferred, but polar solvents can sometimes accelerate reactions involving polar transition states. The key is to ensure the solvent is inert to the reactants and any catalysts used.

  • Lewis Acid Catalysis: If thermal conditions are insufficient, particularly with electron-neutral or electron-poor dienes, Lewis acid catalysis is the most effective way to accelerate the reaction. A Lewis acid coordinates to one of the carbonyl oxygens of the DBMA, which powerfully withdraws electron density and lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[10][11] This smaller HOMO-LUMO gap between the diene and dienophile dramatically increases the reaction rate.[11]

Section 3: Controlling Stereoselectivity

Question 3: My reaction is producing a mixture of endo and exo diastereomers. How can I improve the selectivity for the desired endo product?

Answer: The Diels-Alder reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. However, this preference is not always absolute and can be influenced by several factors.

Causality: The Endo Rule The kinetic preference for the endo product arises from a stabilizing interaction between the p-orbitals of the electron-withdrawing groups on the dienophile and the developing p-orbitals at the C2 and C3 positions of the diene. This "stacking" of the reactants is only possible in the endo transition state.

Stereoselectivity cluster_endo Endo Transition State (Kinetic Product) cluster_exo Exo Transition State (Thermodynamic Product) endo_ts Diene and Dienophile 'stack' Secondary Orbital Interaction (Stabilizing) Lower Activation Energy endo_prod Endo Adduct endo_ts->endo_prod Forms Faster exo_ts Dienophile points away No Secondary Interaction Higher Activation Energy Product is more stable exo_prod Exo Adduct exo_ts->exo_prod Forms Slower start Reaction Pathway start->endo_ts Lower Ea start->exo_ts Higher Ea endo_prod->exo_prod Equilibration (at high temp)

Caption: Energy profile comparing endo and exo pathways.

Strategies to Enhance Endo Selectivity:

  • Lower the Reaction Temperature: The endo product is the kinetically favored product, meaning it forms faster at lower temperatures. The exo product is often the thermodynamically more stable product. If the reaction is run at high temperatures for long periods, the initially formed endo adduct can undergo a retro-Diels-Alder reaction and re-form, eventually equilibrating to the more stable exo product.[12] Running the reaction at the lowest possible temperature that still allows for a reasonable rate is the best strategy.

  • Employ Lewis Acid Catalysis: Lewis acids not only accelerate the reaction but can also significantly enhance endo selectivity.[10] By complexing with the dienophile, the Lewis acid can increase the magnitude of the secondary orbital interactions and further stabilize the endo transition state relative to the exo.

  • Solvent Choice: While a smaller effect, solvent polarity can sometimes influence the endo/exo ratio. Screening different solvents may reveal improved selectivity.

Factor Effect on Endo Selectivity Rationale
Low Temperature IncreasesFavors the kinetic product over the thermodynamic product.
Lewis Acid Catalyst Significantly IncreasesEnhances secondary orbital interactions in the endo transition state.
Reaction Time Shorter times may favor endoPrevents equilibration to the more stable exo product via retro-DA.

Table 1: Factors Influencing Endo/Exo Stereoselectivity.

Section 4: Work-up and Purification Challenges

Question 4: During my aqueous work-up, I am getting a significant amount of a water-soluble byproduct and my overall yield of the desired adduct is low. What is happening?

Answer: This is a classic issue when working with anhydride-containing Diels-Alder adducts. The anhydride moiety is highly susceptible to hydrolysis, especially in the presence of water, acid, or base, to form the corresponding dicarboxylic acid.[13] This byproduct is often more polar and water-soluble, leading to its loss during extraction and a reduction in the isolated yield of the desired anhydride adduct.

Causality & Prevention:

  • Mechanism of Hydrolysis: Water acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring, leading to ring-opening. This process can be catalyzed by acid or base.

  • Prevention during Work-up:

    • Anhydrous Work-up: If possible, avoid an aqueous work-up altogether. After the reaction, concentrate the mixture in vacuo and attempt to directly purify the crude residue by crystallization or column chromatography.

    • Minimize Contact with Water: If an aqueous wash is necessary (e.g., to remove a water-soluble catalyst), use ice-cold, neutral (pH 7) water or brine and perform the extraction as quickly as possible. Minimize the time the organic layer is in contact with the aqueous phase.

    • Use Aprotic Solvents: Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is dry.

    • Immediate Drying: After separation, immediately dry the organic layer over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate. Do not let the wet organic solution sit for an extended period.

Purification Strategy: If hydrolysis has occurred, separating the anhydride adduct from the dicarboxylic acid can be challenging.

  • Crystallization: A carefully chosen mixed-solvent system can sometimes selectively crystallize the desired, less polar anhydride adduct, leaving the dicarboxylic acid in the mother liquor. A common technique involves dissolving the crude product in a "good" solvent (like xylene or dichloromethane) and then slowly adding a "poor" solvent (like petroleum ether or hexanes) to induce crystallization.[4][14]

  • Column Chromatography: If crystallization fails, silica gel chromatography can be used. The anhydride adduct will be less polar and elute before the more polar dicarboxylic acid. Use a non-polar eluent system and run the column quickly to minimize on-column hydrolysis.

Appendices
Appendix A: Detailed Experimental Protocols

Protocol 1: General Procedure for a Thermal Diels-Alder Reaction with DBMA

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the diene (1.0 eq).

  • Dissolve the diene in a suitable high-boiling, dry solvent (e.g., xylene, toluene, 0.5 M concentration).

  • Add this compound (DBMA) (1.05 eq) to the solution. Note: A slight excess of the dienophile is often used to ensure complete consumption of the diene.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by TLC or LCMS.[7]

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Protocol 2: Screening Lewis Acid Catalysts for the DBMA Diels-Alder Reaction

  • To a flame-dried flask under an inert atmosphere, add the chosen Lewis acid catalyst (5-20 mol%). See Table 2 for suggestions.

  • Cool the flask to 0 °C or the desired reaction temperature.

  • Add a dry, inert solvent (e.g., dichloromethane, toluene).

  • Add this compound (DBMA) (1.05 eq) and stir for 10-15 minutes to allow for complexation.

  • Slowly add a solution of the diene (1.0 eq) in the same solvent.

  • Allow the reaction to stir at the chosen temperature, monitoring progress by TLC or LCMS.

  • Upon completion, quench the reaction carefully. For AlCl₃ or SnCl₄, a slow addition of ice-cold water or saturated aqueous Rochelle's salt solution is common.

  • Proceed with a rapid aqueous work-up as described in the FAQ section, followed by drying, concentration, and purification.

Appendix B: Reference Tables
Lewis Acid Typical Loading (mol%) Common Solvents Notes & Considerations
AlCl₃ 10 - 100DCM, TolueneVery strong and effective. Can be harsh and may promote side reactions. Highly moisture-sensitive.[15]
SnCl₄ 10 - 50DCM, TolueneStrong Lewis acid, often provides high selectivity. Moisture-sensitive.
BF₃·OEt₂ 20 - 100DCMA convenient liquid source of BF₃. Less harsh than AlCl₃.
Ca(OTf)₂ 10 - 20DCM, MeCNA milder, water-tolerant Lewis acid. Good for sensitive substrates.[10]
Cu(OTf)₂ 5 - 15DCM, THF, WaterEffective catalyst, particularly in aqueous media for certain substrates.[16]

Table 2: Lewis Acid Catalyst Screening Guide.

References
  • Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs.
  • This compound: Synthesis, Reactivity, and Applications. (n.d.). ChemBeq. Retrieved from [Link]

  • Mubofu, E. B., & Engberts, J. B. F. N. (2004). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Journal of Physical Organic Chemistry, 17(2), 121-127. Retrieved from [Link]

  • Wong, K. F., & Eckert, C. A. (1970). Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction. Transactions of the Faraday Society, 66, 2313-2319. Retrieved from [Link]

  • Silber, E. (1972). Solvent effects in the Diels Alder reaction. Texas Tech University.
  • Kumar, A. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(8), 1-8. Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. Retrieved from [Link]

  • van der Lubbe, S. C. C., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(23), 8890-8895. Retrieved from [Link]

  • Kadrowski, B. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

  • Diels-Alder Reaction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • A Neat Diels-Alder Reaction. (n.d.). Truman State University. Retrieved from [Link]

  • Scheme 1. Diels-Alder reaction between 2,3-dibromo-1,3-butadiene (DBB) and maleic anhydride (MA). (n.d.). ResearchGate. Retrieved from [Link]

  • Lival, M. P., et al. (2017). A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. Computational and Theoretical Chemistry, 1106, 28-35. Retrieved from [Link]

  • A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. (2017). ResearchGate. Request PDF. Retrieved from [Link]

  • Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. (2004). ResearchGate. Request PDF. Retrieved from [Link]

  • Valera, N. S., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(4), 1205. Retrieved from [Link]

  • Leah4sci. (2022, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. Retrieved from [Link]

  • Kadrowski, B. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Diels–Alder reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Synthesis of the Formal Diels-Alder Adducts of N-substituted Dehydromaleimides and Anthracene. (2001). ResearchGate. Retrieved from [Link]

  • 2,5-Furandione, 3,4-dibromo-. (n.d.). PubChem. Retrieved from [Link]

  • Hirao, H., et al. (2018). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. Molecules, 23(10), 2465. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Retrieved from [Link]

  • Properties and Stability of Maleic Anhydride. (n.d.). Shanghai Douwin Chemical Co.,Ltd. Retrieved from [Link]

  • Svatunek, D., et al. (2005). An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions. The Journal of Organic Chemistry, 70(16), 6295-6302. Retrieved from [Link]

Sources

Troubleshooting low reactivity of Dibromomaleic anhydride in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dibromomaleic anhydride (DBMA) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DBMA in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly concerning low reactivity.

Introduction to this compound in Bioconjugation

This compound is a versatile reagent in bioconjugation, valued for its high reactivity and role as a precursor in developing reagents for disulfide bridging, a key technique in the creation of antibody-drug conjugates (ADCs).[1] Its electrophilic nature, enhanced by the two bromine substituents, allows for reactions with nucleophilic residues on proteins.[1] However, its reactivity is a double-edged sword, as it is also highly susceptible to hydrolysis in aqueous environments, a common cause of apparent low reactivity in bioconjugation experiments.

This guide will delve into the potential causes of low reactivity and provide structured, actionable solutions to optimize your conjugation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary target residues for this compound on a protein?

This compound primarily reacts with the ε-amino group of lysine residues via nucleophilic acyl substitution.[2][3][4] Under certain conditions, it can also react with the thiol group of cysteine residues.[5] However, for specific disulfide bridging applications, DBMA is often converted to a dibromomaleimide derivative first, which shows high selectivity for cysteine thiols.[6][7][8]

Q2: Why is my this compound showing low or no reactivity with my protein?

Several factors can contribute to low reactivity. The most common culprit is the hydrolysis of the anhydride ring in aqueous buffer systems, rendering it inactive for conjugation.[9] Other factors include suboptimal pH, incorrect buffer composition, low reagent concentration, and steric hindrance at the target site on the protein.

Q3: What is the optimal pH for reacting this compound with lysine residues?

The reaction with lysine's primary amine is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[9] In this range, the amine group is deprotonated and thus more nucleophilic. At a lower pH, the amine group will be protonated, reducing its nucleophilicity and slowing down the reaction.

Q4: Can I use any buffer for my conjugation reaction?

No. It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the protein's lysine residues for reaction with the anhydride. Good buffer choices include sodium bicarbonate or borate buffers.[9]

Q5: How can I minimize the hydrolysis of this compound?

To minimize hydrolysis, prepare the this compound solution in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to your protein solution.[9] Add the anhydride solution to the protein solution in a dropwise manner with gentle stirring.

Troubleshooting Guide: Low Conjugation Efficiency

This guide provides a systematic approach to diagnosing and resolving issues of low reactivity during bioconjugation with this compound.

Issue 1: No or very low conjugation observed.
Potential Cause A: Hydrolysis of this compound

The anhydride ring is highly susceptible to hydrolysis in aqueous solutions, opening the ring to form the much less reactive dibromomaleic acid.

Solution:

  • Fresh Reagent Preparation: Always prepare the DBMA solution in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[9]

  • Controlled Addition: Add the DBMA solution to the protein solution slowly and with gentle mixing to ensure rapid reaction with the protein before hydrolysis can occur.

  • Reaction Temperature: Perform the initial conjugation at a controlled, lower temperature (e.g., 4 °C) to slow the rate of hydrolysis relative to the conjugation reaction.

Potential Cause B: Suboptimal Reaction pH

The nucleophilicity of the target amine groups on lysine is pH-dependent.

Solution:

  • pH Optimization: Ensure the reaction buffer is maintained at a pH between 8.0 and 9.0.[9]

  • Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain the pH throughout the reaction, as the opening of the anhydride ring can release acidic protons.

Potential Cause C: Inappropriate Buffer Composition

Buffers containing primary amines will compete with the protein for the reagent.

Solution:

  • Buffer Selection: Switch to a non-nucleophilic buffer such as sodium bicarbonate, borate, or phosphate buffer. Avoid Tris-based buffers.[9]

Issue 2: Incomplete or partial conjugation.
Potential Cause A: Insufficient Molar Ratio of this compound

An inadequate amount of DBMA will lead to incomplete modification of the available amino groups.

Solution:

  • Increase Molar Excess: Incrementally increase the molar excess of DBMA to the protein. A starting point of a 10- to 20-fold molar excess is often recommended, but this may need to be optimized for your specific protein.[9]

Potential Cause B: Low Protein Concentration

Low protein concentrations can slow down the reaction kinetics.

Solution:

  • Concentrate Protein: If possible, increase the concentration of your protein solution. A concentration range of 2-10 mg/mL is generally recommended for efficient conjugation.[9]

Issue 3: Protein Precipitation During Conjugation.
Potential Cause: Change in Protein Isoelectric Point (pI)

The modification of positively charged lysine residues with DBMA introduces negative charges (from the newly formed carboxylate group), which will lower the overall pI of the protein. If the reaction pH is close to the new pI, the protein may precipitate.[9]

Solution:

  • pH Adjustment: Perform the reaction at a pH that is sufficiently above the predicted new pI of the modified protein.

  • Solubility Enhancers: Consider the addition of mild, non-nucleophilic solubility enhancers to the reaction buffer.

Experimental Protocols

Protocol 1: General Procedure for Lysine Modification with this compound
  • Protein Preparation:

    • Dialyze the protein against the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any interfering substances.

    • Adjust the protein concentration to 2-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 100 mM.

  • Conjugation Reaction:

    • While gently stirring the protein solution at 4 °C, slowly add the desired molar excess of the this compound solution.

    • Allow the reaction to proceed for 1-2 hours at 4 °C. The reaction time may require optimization.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted anhydride.

    • Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Data Summary Table
ParameterRecommended RangeRationale
pH 8.0 - 9.0Maximizes nucleophilicity of lysine ε-amino groups.[9]
Buffer Sodium Bicarbonate, BorateAvoids competitive reaction from primary amine buffers like Tris.[9]
DBMA Solvent Anhydrous DMSO or DMFMinimizes premature hydrolysis of the anhydride.[9]
Molar Excess (DBMA:Protein) 10x - 20x (optimize)Ensures sufficient reagent for desired modification level.[9]
Protein Concentration 2 - 10 mg/mLPromotes favorable reaction kinetics.[9]
Temperature 4 °C to Room TemperatureLower temperature can help minimize hydrolysis.

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_product Product cluster_side_reaction Competing Side Reaction Protein Protein-NH2 (Lysine Residue) Conjugate Protein-NH-CO-C(Br)=C(Br)-COOH (Amide Bond Formation) Protein->Conjugate Nucleophilic Attack DBMA Dibromomaleic Anhydride DBMA->Conjugate DBMA_hydrolysis Dibromomaleic Anhydride Hydrolyzed_DBMA HOOC-C(Br)=C(Br)-COOH (Dibromomaleic Acid - Inactive) DBMA_hydrolysis->Hydrolyzed_DBMA Hydrolysis Water H2O (Aqueous Buffer) Water->Hydrolyzed_DBMA

Caption: Reaction of this compound with a protein's lysine residue and the competing hydrolysis reaction.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Low/No Conjugation CheckHydrolysis Check for Anhydride Hydrolysis (Fresh Reagent? Anhydrous Solvent?) Start->CheckHydrolysis CheckHydrolysis->Start High Hydrolysis (Remake/Re-run) CheckpH Verify Reaction pH (pH 8.0-9.0?) CheckHydrolysis->CheckpH Hydrolysis Minimized CheckpH->Start pH Incorrect (Adjust/Re-run) CheckBuffer Check Buffer Composition (No primary amines like Tris?) CheckpH->CheckBuffer pH Optimal CheckBuffer->Start Buffer Incorrect (Change/Re-run) CheckRatio Increase Molar Ratio of DBMA CheckBuffer->CheckRatio Buffer Correct CheckConc Increase Protein Concentration CheckRatio->CheckConc Still Low Yield Precipitation Protein Precipitation? CheckConc->Precipitation Still Low Yield Success Successful Conjugation Precipitation->Success No AdjustpH Adjust pH away from new pI Precipitation->AdjustpH Yes AdjustpH->Success

Caption: A step-by-step workflow for troubleshooting low reactivity of this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Synthesis, Reactivity, and Applications.
  • Steff, A. M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry.
  • Steff, A. M., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. ResearchGate.
  • Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. PMC.
  • Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Dimethylmaleic Acid Protein Conjugation.
  • Jakubowski, H. (2016). Reactions of Lysine. csbsju.edu.
  • LibreTexts. (2021). 2.1.5: A5. Reactions of Lysine. Biology LibreTexts.
  • LibreTexts. (2019). A5. Reactions of Lysine. Chemistry LibreTexts.
  • Roth, G. J., & Siok, C. J. (1978). S-acylation of Cysteine by O-acetylsalicylic Anhydride: A Possible Mechanism for Aspirin Hypersensitivity?. PubMed.

Sources

Preventing hydrolysis of Dibromomaleic anhydride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibromomaleic Anhydride

A Guide for Researchers on Preventing Hydrolysis in Synthetic Applications

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your reagents to ensure the success of your experiments. This compound is a powerful and versatile building block, particularly in bioconjugation and materials science, due to its high reactivity.[1] However, this same reactivity makes it highly susceptible to hydrolysis, a common point of failure in many synthetic protocols.

This guide is structured as a series of questions and answers to directly address the challenges you may face. We will delve into the "why" behind each technique, providing you with the foundational knowledge to not only follow protocols but also to troubleshoot and adapt them to your specific needs.

Section 1: Understanding the Problem - The Chemistry of Hydrolysis

Q1: What is this compound, and why is it so sensitive to water?

This compound is a cyclic dicarboxylic anhydride featuring two bromine atoms attached to its carbon-carbon double bond.[2] Its reactivity stems from two key features:

  • The Anhydride Ring: The anhydride linkage contains two highly electrophilic carbonyl carbons. This is due to the strong electron-withdrawing effect of the oxygen atoms within the ring.

  • Bromine Substituents: The two bromine atoms are also strongly electron-withdrawing, further pulling electron density away from the carbonyl carbons. This intensifies their electrophilicity, making them exceptionally prone to attack by nucleophiles.[1]

Water, although a weak nucleophile, is typically present in sufficient excess in ambient lab conditions (e.g., atmospheric moisture, residual water in solvents) to readily attack these activated carbonyl centers, leading to hydrolysis.

Q2: What is the chemical mechanism of this compound hydrolysis?

The hydrolysis of an acid anhydride is a classic example of nucleophilic acyl substitution.[3][4] The process occurs in several steps, ultimately resulting in the opening of the anhydride ring to form the less reactive dibromomaleic acid. This reaction is often uncatalyzed in the presence of water but can be accelerated by acids or bases.[5]

The fundamental mechanism is as follows:

  • Nucleophilic Attack: A water molecule attacks one of the electrophilic carbonyl carbons.

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the anhydride ring. This expels a carboxylate as the leaving group.

  • Proton Transfer: A final proton transfer neutralizes the intermediate to yield two carboxylic acid groups.

Below is a diagram illustrating this pathway.

Caption: Mechanism of this compound Hydrolysis.

Q3: What are the consequences of unintended hydrolysis in my reaction?

Uncontrolled hydrolysis can have several detrimental effects on your experiment:

  • Reduced Yield: The primary consequence is the consumption of your starting material, leading to a lower yield of the desired product.

  • Byproduct Formation: The resulting dibromomaleic acid can complicate purification, as its properties (e.g., polarity) differ significantly from the anhydride.

  • Altered Reactivity: In reactions like the Diels-Alder cycloaddition, the diacid is not an active dienophile, effectively halting the desired transformation.[6][7]

  • pH Changes: The formation of an acidic byproduct can alter the pH of the reaction medium, potentially catalyzing unwanted side reactions or degrading other sensitive reagents.

Section 2: Proactive Prevention - Core Laboratory Techniques

Preventing hydrolysis requires a systematic approach to exclude water from every component of your reaction system. The following Q&A section details the essential techniques.

Q4: How should I select and prepare my reaction solvents?

Solvent choice is your first line of defense. Always use anhydrous (dry) aprotic solvents. Protic solvents like alcohols or water will readily react with the anhydride. Even seemingly "dry" solvents from suppliers can contain unacceptable levels of water for sensitive reactions.

Causality: Solvents can absorb moisture from the atmosphere. Using a freshly dried solvent minimizes the primary source of water that your anhydride will encounter in the reaction flask.

Recommended Solvents and Drying Protocols:

SolventSuitabilityRecommended Drying Agent(s)Procedure & Notes
Tetrahydrofuran (THF) Excellent3Å or 4Å Molecular Sieves, Neutral AluminaFor rapid drying, pass through a column of activated neutral alumina. For storage, store over activated 3Å molecular sieves for 48-72 hours to achieve very low water content.[8]
Dichloromethane (DCM) GoodCaH₂, P₂O₅, 4Å Molecular SievesDCM is not particularly hygroscopic.[8] Storing over activated 4Å molecular sieves is often sufficient. Distillation from CaH₂ is a more rigorous method.
Toluene Excellent3Å Molecular Sieves, Sodium/BenzophenoneStoring over activated 3Å molecular sieves is effective. For extremely dry conditions, refluxing over sodium/benzophenone until the characteristic blue/purple color persists is the standard.[8]
Acetonitrile GoodCaH₂, P₂O₅, 3Å Molecular SievesCan be dried by distillation from P₂O₅ (use with caution) or CaH₂. Store over 3Å molecular sieves.[9]
Dioxane Good3Å Molecular Sieves, KOH pellets (pre-drying)Often contains peroxides; test and remove before drying. Can be pre-dried with KOH pellets and then stored over 3Å molecular sieves.

Self-Validating System: A common method to validate solvent dryness for the most sensitive reactions (e.g., using sodium/benzophenone) is the persistence of the blue ketyl radical, which is quenched by water. For sieve-dried solvents, a Karl Fischer titration is the gold standard for quantifying water content.[8]

Q5: What is the proper procedure for preparing glassware?

Residual water adsorbed onto the surface of glassware is a frequently overlooked source of contamination.

Causality: Glass surfaces are hydrophilic and readily bind a thin film of water from the atmosphere. Heating the glass provides the energy needed to desorb this water, leaving the surface dry and ready for an anhydrous reaction.

Recommended Protocols:

  • Oven Drying (Standard): Place all glassware (flasks, stir bars, cannulas) in a laboratory oven at >120 °C for at least 4 hours, or ideally, overnight. Assemble the apparatus while still hot under a stream of inert gas.

  • Flame Drying (Advanced): For the most demanding applications, assemble the glassware and then heat it under vacuum with a heat gun or a gentle, moving flame from a Bunsen burner.[10] This aggressively removes adsorbed water. After heating, allow the apparatus to cool to room temperature under a positive pressure of inert gas.

Experimental_Workflow A 1. Glassware Preparation (Oven or Flame Dry) B 2. Apparatus Assembly (Assemble while hot or under inert gas flow) A->B C 3. Inert Atmosphere Purge (3x Vacuum/Inert Gas Cycles) B->C D 4. Solvent & Reagent Addition (Via cannula or gas-tight syringe) C->D E 5. Initiate Reaction (Heating/Stirring) D->E G End E->G F Start F->A

Caption: Workflow for Setting Up a Moisture-Sensitive Reaction.

Q6: How do I effectively use an inert atmosphere?

An inert atmosphere protects the reaction from atmospheric water and oxygen. The two most common inert gases are nitrogen and argon. While nitrogen is more common and economical, argon is denser than air and can provide a more stable blanket over the reaction, making it preferable for reactions with frequent manipulations.[11][12]

Causality: By replacing the air in the reaction vessel with a dry, non-reactive gas, you create a physical barrier that prevents atmospheric moisture from entering and initiating hydrolysis.

Key Techniques:

  • Schlenk Line: A Schlenk line, or dual vacuum/inert gas manifold, is the standard tool for handling air-sensitive reagents.[12][13] It allows you to evacuate the air from your flask and backfill it with inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure a truly inert environment.[14]

  • Glovebox: For ultimate protection, all manipulations can be performed inside a glovebox, which maintains a continuously recirculating, dry, inert atmosphere.[13]

  • Inert Gas Balloon: For simpler setups, a balloon filled with nitrogen or argon can be attached to the reaction flask via a needle to maintain a positive pressure of inert gas, preventing air from entering.[10]

Self-Validating System: The inert atmosphere is maintained by a bubbler, which provides a visual indicator of positive gas flow out of the system.[11] If the bubbler stops, it indicates a leak or a loss of gas pressure.

Section 3: Troubleshooting Guide

Q7: My reaction failed, and I see a different product in my analysis. How can I confirm hydrolysis occurred?

If you suspect hydrolysis, comparing the analytical data of your product mixture to that of pure this compound and its corresponding diacid is the most direct method.

  • ¹H NMR Spectroscopy: this compound has no protons, so it will be silent in the ¹H NMR spectrum. The diacid product (dibromomaleic acid), however, will show a broad singlet for the two carboxylic acid protons, typically far downfield (>10 ppm), although its visibility can depend on the solvent used.

  • ¹³C NMR Spectroscopy: The carbonyl carbons of the anhydride and the diacid will have distinct chemical shifts. For this compound, these are around 159.0 ppm.[15] The diacid carbonyls will appear at a different chemical shift.

  • Infrared (IR) Spectroscopy: This is a very powerful technique.

    • Anhydride: Look for two characteristic C=O stretching bands, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

    • Carboxylic Acid: Look for a very broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The disappearance of the anhydride peaks and the appearance of the broad O-H peak is a clear sign of hydrolysis.

Q8: I used dry solvents and flame-dried my glassware, but still observed hydrolysis. What are some hidden sources of water?

Even with careful technique, water can find its way into a reaction. Consider these possibilities:

  • Hygroscopic Reagents: Other solid reagents or starting materials in your reaction may be hygroscopic. Dry them in a vacuum oven before use.

  • Contaminated Inert Gas: The inert gas supply itself can be a source of moisture if the gas lines are not properly purged or if the gas cylinder is nearly empty and has accumulated moisture. Using an in-line drying tube (e.g., filled with Drierite or P₂O₅) can mitigate this.

  • Leaks in the System: Small leaks in glassware joints or septa can allow atmospheric moisture to slowly seep in over the course of a long reaction. Ensure all joints are properly greased (if appropriate for your reaction) and that septa are fresh and well-sealed.

  • Syringe/Cannula Transfer: When transferring reagents via syringe or cannula, failure to properly flush the needle/cannula with inert gas can introduce a small plug of air into the flask.[10]

Section 4: Frequently Asked Questions (FAQs)

Q9: Is it better to add a drying agent directly to the reaction?

Adding a drying agent in situ is generally not recommended for reactions with this compound.

Causality: Many common drying agents are basic (e.g., K₂CO₃) or can act as nucleophiles or Lewis acids (e.g., CaCl₂), potentially reacting with the highly sensitive anhydride or other components in your reaction. The safest approach is to ensure all individual components (solvents, reagents) are dry before they are added to the reaction flask. The one exception is molecular sieves (3Å or 4Å), which are generally inert and can sometimes be added to a reaction mixture if necessary, but this should be tested on a small scale first.

Q10: How does temperature affect the rate of hydrolysis?

Like most chemical reactions, the rate of hydrolysis increases with temperature.[16] If you are performing a reaction at elevated temperatures (e.g., a high-temperature Diels-Alder reaction), the requirement for rigorously anhydrous conditions becomes even more critical, as any trace amount of water will react much more quickly. Conversely, running reactions at low temperatures can help slow the rate of hydrolysis if trace moisture is unavoidable.

References

  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU.[Link]

  • Inert atmosphere methods. Biocyclopedia.[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen.[Link]

  • Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin. Polym. Bull.[Link]

  • KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Chemical Engineering Education.[Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.[Link]

  • The Hydrolysis of Acetic Anhydride. Part VI. Kinetics in Deuterium Oxide Solution.* RSC Publishing.[Link]

  • Identification of Kinetics and Autocatalytic Behavior in Acetic Anhydride Hydrolysis Reaction via Reaction Calorimetry. Organic Process Research & Development, ACS Publications.[Link]

  • Inert Atmosphere. YouTube.[Link]

  • Air-free technique. Wikipedia.[Link]

  • Diels-Alder reaction between 2,3-dibromo-1,3-butadiene (DBB) and maleic anhydride (MA). ResearchGate.[Link]

  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.[Link]

  • A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. ResearchGate.[Link]

  • Using drying agents. University of Colorado Boulder.[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[Link]

  • Drying Agents. Chemistry LibreTexts.[Link]

  • The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions.[Link]

  • 2,5-Furandione, 3,4-dibromo-. PubChem.[Link]

  • Acid Anhydride Chemistry. Chemistry LibreTexts.[Link]

  • Anhydride Hydrolysis. YouTube.[Link]

  • Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube.[Link]

  • Kinetic Modeling of the Hydrolysis of Acetic Anhydride at Higher Temperatures using Adiabatic Batch Reactor (Thermos-Flask). Longdom Publishing.[Link]

Sources

Technical Support Center: Characterization of Impurities in Commercial Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dibromomaleic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the characterization of impurities in commercial this compound. Adherence to the highest standards of scientific integrity is paramount in this guide, ensuring that the information provided is both accurate and practical for your experimental needs.

I. Frequently Asked Questions (FAQs)

This section addresses common queries about the properties and handling of commercial this compound.

Q1: My new bottle of this compound has a yellowish tint. Is it still usable?

A: A slight off-white to yellow color is common for commercial this compound and does not necessarily indicate significant degradation.[1][2] The coloration can be due to trace impurities from the synthesis process or minor degradation upon exposure to light or moisture. For most applications, this material can be used as is. However, for highly sensitive reactions, such as in the development of antibody-drug conjugates (ADCs), purification by recrystallization may be necessary to ensure high purity.[3]

Q2: What are the expected storage conditions for this compound to minimize degradation?

A: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Like its parent compound, maleic anhydride, it is susceptible to hydrolysis.[4] Exposure to atmospheric moisture can lead to the formation of dibromomaleic acid. It is also advisable to avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases.[4]

Q3: What are the primary impurities I should expect in commercial this compound?

A: The primary impurities can be categorized based on their origin:

  • Starting Materials & Reagents: Unreacted maleic anhydride and residual bromine from the synthesis process.[1][2]

  • Byproducts of Synthesis: Monobromomaleic anhydride is a common byproduct if the bromination is incomplete.

  • Degradation Products: Dibromomaleic acid is the main degradation product resulting from hydrolysis.[4]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments involving this compound.

Problem 1: Inconsistent reaction yields or unexpected side products in bioconjugation reactions.

Possible Cause: The presence of hydrolytic impurities, such as dibromomaleic acid, can interfere with the reaction. The carboxylic acid groups can alter the pH of the reaction medium or compete for active sites on the substrate.

Troubleshooting Steps:

  • Confirm Purity: Before use, verify the purity of the this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Purification: If significant impurities are detected, purify the this compound by recrystallization. A suitable solvent system can be determined based on the solubility of this compound and its impurities.[3]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Problem 2: Difficulty in achieving complete conversion during the synthesis of N-substituted dibromomaleimides.

Possible Cause: The presence of monobromomaleic anhydride can lead to the formation of the corresponding monobromo-maleimide, resulting in a mixture of products and seemingly incomplete conversion of the starting anhydride.

Troubleshooting Steps:

  • Analytical Characterization: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the presence of monobromomaleic anhydride in your starting material.

  • Purification of Starting Material: If monobromomaleic anhydride is present, purify the this compound via fractional distillation under reduced pressure or column chromatography.[5]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to distinguish between different maleimide products.

III. Experimental Protocols for Impurity Characterization

This section provides detailed methodologies for identifying and quantifying impurities in this compound.

Protocol 1: Identification of Impurities by ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule. Impurities will present as additional peaks in the spectrum, which can be identified by comparing them to known chemical shifts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in a deuterated solvent such as deuterochloroform (CDCl₃) or acetone-d₆.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 MHz).

  • Data Analysis:

    • The two carbon atoms of the this compound ring should appear at approximately 131.8 ppm and 159.0 ppm in CDCl₃.[1][2]

    • Compare any additional peaks to the known spectra of potential impurities. For instance, maleic anhydride shows peaks around 137 ppm and 165 ppm.

Protocol 2: Quantification of Hydrolytic Impurities by HPLC

Principle: Reversed-phase HPLC can effectively separate this compound from its more polar hydrolysis product, dibromomaleic acid. Quantification is achieved by comparing the peak area of the impurity to a calibration curve generated from a standard of known concentration.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of pure dibromomaleic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the commercial this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both compounds absorb (e.g., 210 nm).

  • Data Analysis:

    • Identify the peak corresponding to dibromomaleic acid based on the retention time of the standard.

    • Quantify the amount of dibromomaleic acid in the sample by integrating its peak area and comparing it to the calibration curve.

IV. Data Presentation & Visualization

Table 1: Common Impurities and their Spectroscopic Data
ImpurityMolecular FormulaMolecular Weight ( g/mol )Key ¹³C NMR Signals (CDCl₃, ppm)
Maleic AnhydrideC₄H₂O₃98.06~137, ~165
Monobromomaleic AnhydrideC₄HBrO₃176.94Data not readily available, but expected to be distinct from the dibromo- and unsubstituted analogs.
Dibromomaleic AcidC₄H₂Br₂O₄273.86Chemical shifts will differ significantly from the anhydride due to the opening of the ring and the presence of carboxylic acid groups.
Workflow for Impurity Identification and Quantification

G cluster_0 Initial Assessment cluster_1 Qualitative Analysis cluster_2 Quantitative Analysis cluster_3 Decision & Action A Commercial this compound Sample B Visual Inspection (Color, Form) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D FT-IR Spectroscopy B->D E GC-MS or LC-MS B->E F Identify Potential Impurities C->F D->F E->F G HPLC with UV Detection F->G H GC with FID/MS Detection F->H I Quantify Identified Impurities G->I H->I J Purity Meets Specifications? I->J K Use As-Is J->K Yes L Purification Required J->L No M Recrystallization or Chromatography L->M

Caption: Workflow for the characterization and purification of this compound.

V. References

  • Dibromo-maleic anhydride. SpectraBase. Available at: [Link]

  • 2,5-Furandione, 3,4-dibromo-. PubChem. Available at: [Link]

  • Dichloromaleic anhydride. PubChem. Available at: [Link]

  • Production of maleic anhydride. Google Patents. Available at:

  • Properties and Stability of Maleic Anhydride. Shanghai Douwin Chemical Co.,Ltd. Available at: [Link]

  • Maleic Anhydride. PubChem. Available at: [Link]

  • Best method determining Maleic anhydride product purity? ResearchGate. Available at: [Link]

  • Purification of phthalic anhydride. Google Patents. Available at:

  • N-Phenylmaleimide. Organic Syntheses. Available at: [Link]

Sources

How to avoid polymerization of Dibromomaleic anhydride during storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Dibromomaleic Anhydride (DBMA). Our goal is to equip you with the necessary knowledge to ensure its stability and prevent polymerization during storage, thereby safeguarding the integrity of your experiments.

Understanding the Instability of this compound

This compound is a highly valuable reagent, particularly in polymer science and bioconjugation, due to the high electrophilicity conferred by its bromine substituents and anhydride ring.[1] This inherent reactivity, however, also makes it susceptible to degradation during storage, primarily through two pathways:

  • Hydrolysis: Like all anhydrides, DBMA is sensitive to moisture. Trace amounts of water in the storage container or atmosphere will lead to the opening of the anhydride ring, forming dibromomaleic acid. This hydrolysis compromises the purity and reactivity of the material for its intended applications.

  • Polymerization: The double bond in the maleic anhydride ring is electron-deficient, making it susceptible to free-radical polymerization.[2] This process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities. Once initiated, monomer units can rapidly add to one another, forming oligomers or insoluble polymers. This depletes the active monomer and can render the entire reagent batch unusable.

The following diagram illustrates the primary degradation pathways that must be controlled during storage.

DBMA This compound (Monomer) Polymer Poly(this compound) (Insoluble Polymer) DBMA->Polymer Polymerization Acid Dibromomaleic Acid (Hydrolysis Product) DBMA->Acid Hydrolysis Initiators Initiators (Heat, Light, Impurities) Initiators->DBMA Initiates Free-Radical Chain Reaction Moisture Moisture (H₂O) Moisture->DBMA Attacks Carbonyl

Caption: Key degradation pathways for this compound.

Recommended Storage Protocol

To mitigate the risks of hydrolysis and polymerization, a multi-faceted approach to storage is required. The following protocol represents the best practices synthesized from guidelines for reactive anhydrides and unsaturated monomers.

Step-by-Step Storage Procedure
  • Incoming Inspection: Upon receipt, visually inspect the container for any signs of damage. The material should be a crystalline solid, typically off-white to yellowish or brown.[3] Note the date of receipt on the container.

  • Inhibitor Addition (If not pre-stabilized): Commercially available DBMA may or may not contain a polymerization inhibitor. If you have synthesized the material or purchased an uninhibited grade, the addition of a stabilizer is critical for long-term storage.

    • Recommended Inhibitors: Phenolic compounds are effective free-radical scavengers.[4][5] 4-methoxyphenol (MEHQ) and hydroquinone (HQ) are industry standards for unsaturated monomers.[6][7][8]

    • Working Concentration: Add MEHQ or HQ to a concentration of 100-200 ppm (parts per million) by weight.

    • Procedure: If the DBMA is in a solid form, it is best to add the inhibitor to the solvent you will use to make a stock solution. If storing the solid directly, creating a homogenous mixture can be difficult and should only be attempted with careful consideration of the risks.

  • Atmospheric Control (Inert Gas Blanketing): Oxygen can participate in radical chain reactions, and atmospheric moisture leads to hydrolysis. Therefore, storing DBMA under an inert atmosphere is essential.

    • Method: Use a dry, inert gas like nitrogen or argon to displace the air in the headspace of the container.[9][10][11][12] This process, known as blanketing or inerting, protects the chemical from both oxygen and moisture.[9][10][11][12][13]

    • Laboratory-Scale Procedure:

      • Place the DBMA container inside a glove box with a nitrogen or argon atmosphere to perform transfers.

      • If a glove box is not available, you can gently flush the headspace of the container with a stream of dry nitrogen before sealing. Ensure the gas flow is slow to avoid blowing away the solid material.

  • Temperature and Light Control:

    • Temperature: Store the container in a refrigerator at 2-8°C .[3] Lower temperatures significantly reduce the rate of both thermal polymerization and hydrolysis. Do not store in a freezer, as this is not typically required and may not offer additional benefits.

    • Light: Use an amber glass bottle or store the container in a dark location to protect it from light, which can initiate photopolymerization.

  • Container and Sealing:

    • Primary Container: A borosilicate glass bottle with a PTFE-lined cap is recommended for chemical inertness.

    • Sealing: Ensure the cap is tightly closed to prevent moisture ingress. For added protection, wrap the cap and neck of the bottle with Parafilm®.

    • Secondary Containment: Place the primary container inside a larger, compatible secondary container (e.g., a polyethylene tub) to contain any potential leaks.

The following workflow diagram summarizes the optimal storage procedure.

cluster_storage DBMA Storage Workflow A Receive DBMA B Inspect Container & Material A->B C Add Inhibitor (e.g., 100-200 ppm MEHQ) if unstabilized B->C D Place in Amber Glass Bottle C->D E Flush with N₂/Ar (Inert Atmosphere) D->E F Seal Tightly (PTFE-lined cap + Parafilm®) E->F G Store at 2-8°C in the Dark F->G H Use Secondary Containment G->H

Sources

Navigating Regioselectivity in Reactions with Dibromomaleic Anhydride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling regioselectivity in reactions involving dibromomaleic anhydride. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the synthetic potential of this versatile but challenging reagent. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your synthetic strategies.

Section 1: Understanding the Reactivity of this compound

This compound is a highly electrophilic molecule due to the presence of two electron-withdrawing bromine atoms and the anhydride functionality. This makes it an excellent substrate for a variety of reactions, most notably Diels-Alder cycloadditions and nucleophilic substitutions. However, the symmetrical nature of the starting material belies the complexities that arise when it reacts with unsymmetrical partners, leading to the formation of regioisomers. The primary challenge and opportunity lie in controlling which constitutional isomer is preferentially formed.

FAQ 1: What are the primary types of reactions where controlling regioselectivity of this compound is crucial?

The two main classes of reactions where regioselectivity is a key consideration are:

  • Diels-Alder Cycloadditions: When reacting with an unsymmetrical diene, this compound can form two different regioisomers, often referred to as "ortho" and "meta" or "para" adducts depending on the substitution pattern of the diene.[1][2] The orientation of the diene relative to the dienophile during the transition state determines the final product.[1][3]

  • Nucleophilic Substitution: In reactions with nucleophiles, the initial substitution of one bromine atom can be followed by a second substitution. When two different nucleophiles are used, or when the intermediate product is unsymmetrical, controlling the position of the second substitution is critical for obtaining the desired product.

Section 2: Strategies for Controlling Regioselectivity in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The regioselectivity of this reaction with unsymmetrical dienes is governed by a combination of electronic and steric effects in the transition state.

FAQ 2: How do electronic effects influence the regioselectivity of Diels-Alder reactions with this compound?

The regiochemical outcome of a Diels-Alder reaction can often be predicted by considering the electronic properties of the diene and dienophile. The reaction is generally favored between the most electron-rich carbon of the diene and the most electron-deficient carbon of the dienophile.[3] This is often rationalized using frontier molecular orbital (FMO) theory.

  • The "Ortho" and "Para" Rule: For a diene with an electron-donating group (EDG), the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products are typically favored over the "meta" (1,3-disubstituted) product.[1][2][4]

    • 1-Substituted Dienes: Tend to yield the "ortho" adduct as the major product.[1][2]

    • 2-Substituted Dienes: Tend to yield the "para" adduct as the major product.[1][2]

While this compound itself is symmetrical, the principles of FMO theory still apply to the unsymmetrical diene. The electron-withdrawing nature of the bromine atoms and the anhydride ring on this compound enhances its reactivity as a dienophile.

Troubleshooting Guide: Poor Regioselectivity in Diels-Alder Reactions

Issue: My Diels-Alder reaction with this compound and an unsymmetrical diene is producing a mixture of regioisomers with poor selectivity.

Potential Cause Troubleshooting Strategy Scientific Rationale
Weak Electronic Bias 1. Introduce a Lewis Acid Catalyst: Add a Lewis acid such as AlCl₃, BF₃·OEt₂, or SnCl₄.[5]Lewis acids coordinate to the carbonyl oxygen of the anhydride, increasing its electron-withdrawing ability and enhancing the electronic differences between the reacting carbons, thereby favoring one transition state over the other.[5]
High Reaction Temperature 2. Lower the Reaction Temperature: If kinetically feasible, run the reaction at a lower temperature.Diels-Alder reactions are often under kinetic control.[6] Lower temperatures can increase the energy difference between the transition states leading to the different regioisomers, thus improving selectivity.
Solvent Effects 3. Solvent Screening: Experiment with a range of solvents with varying polarities.The polarity of the solvent can influence the stability of the transition states. While the effect can be complex, a systematic screen is often worthwhile.[7]
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol provides a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to improve regioselectivity.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the unsymmetrical diene in a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., 1.1 equivalents of AlCl₃) to the solution while stirring.

  • Dienophile Addition: In a separate flask, dissolve this compound in the same dry solvent. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a similar quenching agent.

  • Work-up and Purification: Perform an aqueous work-up, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and purify the product by column chromatography.

Section 3: Strategies for Controlling Regioselectivity in Nucleophilic Substitution Reactions

The two bromine atoms on this compound are chemically equivalent in the starting material. However, once the first substitution occurs, the electronic and steric environment of the remaining bromine atom is altered, which can influence the regioselectivity of a subsequent substitution.

FAQ 3: How can I achieve regioselective disubstitution on this compound with two different nucleophiles?

Achieving regioselective disubstitution requires a stepwise approach where the first substitution influences the second.

  • Electronic Effects: The introduction of the first nucleophile will change the electron density of the double bond and the carbonyl groups. An electron-donating nucleophile will increase the electron density, potentially deactivating the molecule towards further nucleophilic attack. Conversely, an electron-withdrawing nucleophile may enhance the electrophilicity of the remaining vinylic carbon.

  • Steric Hindrance: A bulky first nucleophile can sterically hinder the approach of the second nucleophile to the adjacent carbon, potentially directing it to the other side of the molecule if the anhydride ring is opened.

Troubleshooting Guide: Lack of Regioselectivity in Sequential Nucleophilic Substitutions

Issue: My second nucleophilic substitution on a monosubstituted this compound derivative is not regioselective.

Potential Cause Troubleshooting Strategy Scientific Rationale
Similar Reactivity of Bromine Atoms 1. Modify the First Nucleophile: Choose a first nucleophile with a strong directing effect (either electronic or steric).A bulky nucleophile will create significant steric hindrance, favoring the attack of the second nucleophile at the less hindered position. A strongly electron-donating or withdrawing group will create a larger electronic difference between the two carbons.
Reaction Conditions 2. Optimize Reaction Temperature and Time: Lowering the temperature may increase selectivity. Carefully monitor the reaction time to avoid side reactions or loss of selectivity.Lower temperatures can help to differentiate between small activation energy barriers for the two possible substitution pathways.
Solvent Choice 3. Vary the Solvent: The solvent can influence the reactivity of the nucleophile and the stability of the intermediates.A change in solvent polarity can alter the course of the reaction.

Section 4: Application in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles.[8][9][10] The regioselectivity of the initial reaction is critical in determining the final heterocyclic scaffold.

FAQ 4: How can I use this compound to synthesize a specific regioisomer of a heterocycle?

The synthesis of a specific regioisomeric heterocycle relies on the controlled reaction of this compound with a bifunctional nucleophile. The regioselectivity will be determined by which nucleophilic atom of the bifunctional reagent attacks first and at which electrophilic carbon of the anhydride derivative.

Example: Synthesis of Thiophene Derivatives

Reacting this compound with a sulfur-containing binucleophile can lead to the formation of thiophene-based heterocycles. The regiochemical outcome will depend on the nature of the binucleophile and the reaction conditions employed.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_da Diels-Alder Regioselectivity cluster_ns Nucleophilic Substitution Regioselectivity Unsymmetrical_Diene Unsymmetrical Diene Ortho_Product Ortho Product (Major for 1-subst. diene) Unsymmetrical_Diene->Ortho_Product Path A Meta_Product Meta Product (Minor) Unsymmetrical_Diene->Meta_Product Path B Para_Product Para Product (Major for 2-subst. diene) Unsymmetrical_Diene->Para_Product Path C Dibromomaleic_Anhydride This compound Dibromomaleic_Anhydride->Ortho_Product Dibromomaleic_Anhydride->Meta_Product Dibromomaleic_Anhydride->Para_Product Dibromomaleic_Anhydride_NS This compound Mono_Substituted Monosubstituted Intermediate Dibromomaleic_Anhydride_NS->Mono_Substituted Nu1- Regioisomer_1 Regioisomer 1 Mono_Substituted->Regioisomer_1 Nu2- Regioisomer_2 Regioisomer 2 Mono_Substituted->Regioisomer_2 Nu2-

Caption: General reaction pathways for Diels-Alder and nucleophilic substitution reactions of this compound.

G Start Poor Regioselectivity Observed Check_Electronics Analyze Electronic Bias of Reactants Start->Check_Electronics Check_Sterics Evaluate Steric Hindrance Start->Check_Sterics Check_Conditions Review Reaction Conditions (Temp., Solvent) Start->Check_Conditions Optimize Systematic Optimization Check_Electronics->Optimize Check_Sterics->Optimize Check_Conditions->Optimize Add_Catalyst Introduce Lewis Acid Catalyst Optimize->Add_Catalyst If electronic control is desired Lower_Temp Decrease Reaction Temperature Optimize->Lower_Temp If kinetically controlled Change_Solvent Screen Different Solvents Optimize->Change_Solvent If solvent effects are suspected End Improved Regioselectivity Add_Catalyst->End Lower_Temp->End Change_Solvent->End

Caption: Troubleshooting workflow for poor regioselectivity in this compound reactions.

References

  • Rivero, U., Meuwly, M., & Willitsch, S. (2017). A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. Chemical Physics Letters, 683, 413-419. [Link]

  • The Organic Chemistry Tutor. (2019, November 15). Regioselectivity of the Diels-Alder reaction [Video]. YouTube. [Link]

  • García Ruano, J. L., Fraile, A., González, G., Martín, M. R., Clemente, F. R., & Gordillo, R. (2003). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. The Journal of Organic Chemistry, 68(17), 6522–6534. [Link]

  • Cho, H., Iwama, Y., Sugimoto, K., & Tokuyama, H. (2010). Regioselective synthesis of heterocycles containing nitrogen neighboring an aromatic ring by reductive ring expansion using diisobutylaluminum hydride and studies on the reaction mechanism. The Journal of Organic Chemistry, 75(3), 627–636. [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. [Link]

  • Hoyt, L. A., Moore, C. E., Rheingold, A. L., & Garg, N. K. (2014). The role of aryne distortions, steric effects, and charges in regioselectivities of aryne reactions. Journal of the American Chemical Society, 136(45), 15851–15854. [Link]

  • Ortiz, J. V. (2006). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. In Computational Organometallic Chemistry (pp. 33-53). Springer.
  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction [Video]. YouTube. [Link]

  • El-iti, M. A., & Saad, H. A. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517–542. [Link]

  • Nödling, A. R., Möckel, R., & Hilt, G. (2016). Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. Chemistry – A European Journal, 22(37), 13111-13115. [Link]

  • Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. (2024). RSC Advances, 14(26), 18501-18507. [Link]

  • A solvent controlled regioselective synthesis of 2- and 4-substituted α-carbolines under palladium catalysis. (2017). Chemical Communications, 53(7), 1234-1237. [Link]

  • Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59. [Link]

  • Chemistry Stack Exchange. (2014, March 13). Diels Alder reaction with maleic anhydride. Reactivity of different dienes. [Link]

  • van der Lubbe, S. C. C., Fonseca Guerra, C., & Bickelhaupt, F. M. (2015). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry – A European Journal, 21(3), 1073-1082. [Link]

  • Asymmetric Synthesis of Nitrogen Heterocycles. (2015). Wiley-VCH.
  • Trost, B. M., Lumb, J.-P., & Azzarelli, J. M. (2011). An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. Journal of the American Chemical Society, 133(4), 740-743. [Link]

  • a review on the mechanisms involved in the reaction of maleic anhydride with lipids. (2025). Green Chemistry. [Link]

  • The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. (2003). The Journal of Organic Chemistry, 68(17), 6522-6534. [Link]

  • Hubbell, A. K., & Coates, G. W. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(21), 13391–13414. [Link]

  • Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. (2002). Chemical Communications, (13), 1384-1385. [Link]

  • Lewis acid catalysis: regioselective hydroboration of alkynes and alkenes promoted by scandium triflate. (2018). Chemical Communications, 54(76), 10706-10709. [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. (2024). Chemical Science, 15(44), 16652-16660. [Link]

  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv. [Link]

  • One-pot synthesis of sulfur heterocycles from simple organic substrates. (2009). ARKIVOC, 2009(1), 129-149. [Link]

  • Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols. (2021). Organic Chemistry Frontiers, 8(1), 76-81. [Link]

  • Nitromethane assisted Brønsted acid catalyzed regioselective halogenation of alkyl aromatics. (2025).
  • MALEIC ANHYDRIDE PRODUCTION FROM BENZENE, CHEMCAD simulation. (2025).
  • Brønsted acid-catalyzed regioselective reactions of 2-indolylmethanols with cyclic enaminone and anhydride leading to C3-functionalized indole derivatives. (2019). Organic & Biomolecular Chemistry, 17(3), 558-562. [Link]

  • Lewis acid catalyzed reactions of acetylenic esters with alkenes. Stereochemistry and regiochemistry. (1976). Brandeis University.

Sources

Removal of unreacted Dibromomaleic anhydride from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when removing unreacted dibromomaleic anhydride from reaction mixtures. Our focus is on the "why" behind each technique, ensuring you can adapt these principles to your unique chemical system.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction, but I suspect a significant amount of this compound remains. What are the primary challenges in removing it?

A1: Removing unreacted this compound presents a few key challenges rooted in its chemical nature. Firstly, its high reactivity and electrophilicity make it a versatile reagent, but also mean it's prone to side reactions during workup, particularly hydrolysis.[1] Secondly, its solubility profile can be similar to that of many organic products, complicating separation by simple extraction or recrystallization. Finally, on silica gel chromatography, it can streak or decompose, leading to poor separation and product contamination. The key is to exploit its unique chemical handle—the anhydride group—to selectively transform it into a more easily separable species.

Troubleshooting Purification Strategies

This section is designed as a decision-making guide. Based on the properties of your desired product, you can select the most appropriate and efficient purification strategy.

G start Reaction Mixture (Product + Unreacted Anhydride) product_stability Is your product stable to water and mild base? start->product_stability aq_workup Aqueous Basic Wash (e.g., NaHCO3 wash) product_stability->aq_workup Yes non_aqueous Choose Non-Aqueous Method product_stability->non_aqueous No extract Separate Organic/Aqueous Layers aq_workup->extract Anhydride hydrolyzes to dicarboxylate salt organic_layer Organic Layer: Contains Purified Product extract->organic_layer aq_layer Aqueous Layer: Contains Dibromomaleate Salt extract->aq_layer chroma Column Chromatography (Careful solvent selection) non_aqueous->chroma Different Polarity recrys Recrystallization/ Trituration non_aqueous->recrys Different Solubility

Caption: Decision workflow for selecting a purification method.

Method 1: Selective Hydrolysis and Extraction

This is often the most effective and scalable method, provided your product is stable under the conditions. The strategy relies on converting the non-polar, organic-soluble anhydride into a polar, water-soluble dicarboxylate salt.

Q2: My simple water wash isn't removing the anhydride. Why isn't it hydrolyzing effectively?

A2: While this compound reacts with water to form dibromomaleic acid, this hydrolysis can be slow in neutral water and may not go to completion, especially in a biphasic mixture with an organic solvent.[2][3] To drive this equilibrium, a mild base is required. The base not only catalyzes the hydrolysis but also deprotonates the resulting diacid, forming a highly water-soluble dicarboxylate salt, which is then readily extracted into the aqueous phase.

Q3: What is the recommended protocol for a basic aqueous wash?

A3: A standard and effective procedure involves using a saturated sodium bicarbonate (NaHCO₃) solution.[4] This provides a basic environment (pH ~8) sufficient to hydrolyze the anhydride and deprotonate the resulting acid without being harsh enough to degrade many sensitive functional groups.

Detailed Protocol: Selective Basic Wash

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If the reaction was run in a high-boiling solvent, dilute it with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • First Wash: Transfer the organic mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent frequently to release CO₂ gas that may form from the neutralization of any acidic byproducts.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Perform a second wash with fresh NaHCO₃ solution.

  • Final Washes: Wash the organic layer once with deionized water, followed by a wash with saturated brine (NaCl solution) to remove residual water from the organic phase.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G cluster_org Organic Phase cluster_aq Aqueous Phase (Basic) Anhydride This compound (Non-polar) Salt Dibromomaleate Salt (Highly Polar, Water-Soluble) Anhydride->Salt Hydrolysis & Deprotonation Product Your Product Base 2 NaHCO3

Caption: Mechanism of extractive workup for anhydride removal.

Method 2: Chromatographic Purification

When aqueous methods are not viable due to product instability, chromatography is a powerful alternative.[5][6]

Q4: The this compound is streaking badly on my silica gel column. How can I get clean separation?

A4: Streaking of anhydrides on silica gel is a classic problem. The acidic surface of standard silica gel can catalyze a slow, on-column hydrolysis of the anhydride to the corresponding diacid.[7] You are therefore trying to separate your product from a constantly changing mixture of the less polar anhydride and the much more polar diacid, resulting in significant tailing.

Troubleshooting Steps:

  • Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing a small amount (0.1-1%) of a modifier like triethylamine or acetic acid. Triethylamine will neutralize the acidic sites, preventing hydrolysis. Acetic acid can sometimes improve peak shape for acidic compounds by saturating the silica surface. Choose the modifier based on the stability of your product.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica for reverse-phase chromatography if your product's polarity is suitable.[6]

  • Optimize the Mobile Phase: this compound is relatively non-polar. Start with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate) and gradually increase the polarity. A solvent system that elutes the anhydride quickly will minimize its contact time with the silica, reducing the chance for on-column reactions.

MethodProsConsBest For...
Basic Wash Fast, scalable, inexpensive.Product must be stable to water and mild base.Neutral or base-stable organic products.
Chromatography Highly effective for small-scale purification.[5]Can be slow; risk of on-column decomposition; requires solvent.Base-sensitive products; separating from impurities with similar solubility.
Recrystallization Can yield very high purity material.Requires significant solubility difference; potential for co-crystallization.[5]Crystalline products where anhydride is highly soluble in the mother liquor.

Method 3: Recrystallization & Trituration

Q5: Can I use recrystallization to remove the anhydride?

A5: Yes, if there is a suitable solubility difference between your product and the this compound.[5] The goal is to find a solvent system where your product has low solubility (ideally at cold temperatures) but the anhydride is highly soluble.

Screening for a Recrystallization Solvent:

  • Test Anhydride Solubility: In a small vial, test the solubility of pure this compound in various solvents (e.g., hexanes, toluene, diethyl ether, DCM, ethanol). It is soluble in many common organic solvents like ethanol and ether but less so in non-polar hydrocarbons.[2][3]

  • Test Product Solubility: Separately, test your crude product's solubility in the same solvents, both at room temperature and with gentle heating, then cooling in an ice bath.

  • Ideal Scenario: You find a solvent where your product is sparingly soluble at room temperature but fully dissolves when hot, while the anhydride remains soluble even upon cooling. This will allow your product to crystallize out, leaving the impurity behind in the mother liquor.

Trituration as an Alternative: If a full recrystallization is not possible, trituration can be effective. This involves stirring the crude solid material as a slurry in a solvent where the product is insoluble, but the anhydride is soluble. The anhydride dissolves into the solvent, which can then be filtered off, leaving the purified solid product behind. Hexanes or a Hexanes/Ether mixture are often good starting points for triturating non-polar impurities from more polar products.

Analytical Confirmation of Removal

Q6: How can I be certain all the this compound is gone?

A6: Rely on spectroscopic and chromatographic data. Never assume a workup was 100% effective without proof.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. Spot your crude material, the purified material, and a standard of pure this compound on the same plate. The spot corresponding to the anhydride should be absent in your purified sample.

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR is particularly definitive. This compound has two characteristic peaks around 131.8 ppm and 159.0 ppm in CDCl₃.[8][9] Their absence in your product's spectrum is strong evidence of its removal.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[10] A reverse-phase C18 column with a mobile phase like acetonitrile and water (with an acid modifier like formic or phosphoric acid) can effectively separate the anhydride from its hydrolysis product and many reaction products.[11][12] Develop a method where you can clearly resolve a known standard of the anhydride and then run your purified sample to confirm its absence.

References

  • ResearchGate. (2024). How to remove anhydride from Schiff based amide? Retrieved from [Link]

  • Reddit. (2016). Question from Section Bank...experiment techniques. Retrieved from [Link]

  • Brainly.com. (2020). [FREE] Which extraction procedure will completely separate an amide from the by-product of the reaction between an. Retrieved from [Link]

  • ResearchGate. (2023). How can I separate unreacted PEG-stearate, succinic anhydride, and DMAP from the carboxylated product? Retrieved from [Link]

  • ChemBK. (n.d.). Maleic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). Maleic Anhydride. Retrieved from [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Properties and Stability of Maleic Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo-. Retrieved from [Link]

  • Chromatography Forum. (2014). Analysis of a mix of anhydride and its dicarboxylic acid. Retrieved from [Link]

  • OSHA. (n.d.). Maleic Anhydride. Retrieved from [Link]

  • ResearchGate. (2020). Best method determining Maleic anhydride product purity? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Trimellitic anhydride. Retrieved from [Link]

  • SIELC Technologies. (2018). Butanoic anhydride. Retrieved from [Link]

Sources

Overcoming steric hindrance in reactions with Dibromomaleic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Dibromomaleic Anhydride. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging this highly reactive, yet sterically challenging, building block. This compound is a potent electrophile, making it an invaluable precursor for a wide range of molecular architectures, from complex polymers to antibody-drug conjugates (ADCs).[1] However, the two bulky bromine atoms flanking the reactive double bond present a significant steric shield, often leading to low yields, slow reaction rates, or complete reaction failure.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these steric challenges and optimize your synthetic outcomes.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My Diels-Alder reaction with a substituted diene and this compound is failing or providing very low yields. What is the primary cause and how can I fix it?

Answer:

This is the most common issue encountered. The low reactivity is almost certainly due to severe steric hindrance. The bulky bromine atoms on the dienophile clash with substituents on the diene, creating a high-energy transition state that is difficult to achieve.[2][3] Additionally, if your diene partner is sterically demanding, it may struggle to adopt the necessary s-cis conformation required for the cycloaddition to occur.[3][4]

The core of the problem is a high activation energy barrier. Your primary goal is to provide the system with a lower energy pathway or enough energy to overcome the existing one.

start Low/No Yield in Diels-Alder Reaction strategy1 Strategy 1: Lewis Acid Catalysis start->strategy1 strategy2 Strategy 2: Modify Reaction Conditions start->strategy2 strategy3 Strategy 3: High-Pressure Chemistry start->strategy3 cat_choice Select Lewis Acid (e.g., AlCl₃, SnCl₄, Ca(OTf)₂) strategy1->cat_choice temp_increase Increase Temperature (Reflux in Toluene, Xylene) strategy2->temp_increase hp_setup Utilize High-Pressure Reactor (10-15 kbar) strategy3->hp_setup cat_screen Screen Catalyst Loading (5-20 mol%) cat_choice->cat_screen temp_opt1 Optimize Temperature (-20°C to RT) cat_screen->temp_opt1 success Successful Cycloaddition temp_opt1->success solvent_screen Solvent Screening (Polar Aprotic vs. Nonpolar) temp_increase->solvent_screen solvent_screen->success hp_setup->success

Caption: Troubleshooting workflow for a failing Diels-Alder reaction.

  • Employ Lewis Acid Catalysis: This is the most powerful and widely used technique. A Lewis acid will coordinate to one of the carbonyl oxygens of the anhydride. This coordination has two beneficial effects:

    • Electronic Activation: It dramatically increases the electrophilicity of the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5]

    • Steric Influence: Recent studies suggest that the primary role of the Lewis acid is to reduce the Pauli repulsion between the reacting molecules in the transition state, effectively lowering the steric barrier.[6] This challenges the older model focused purely on the HOMO-LUMO gap.[6][7]

    Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add the appropriate anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), 0.2 M concentration).

    • Cool the solution to the desired starting temperature (e.g., -20 °C).

    • In a separate, dry vial, dissolve the Lewis acid catalyst (see Table 1, 10 mol%) in the same anhydrous solvent.

    • Slowly add the Lewis acid solution to the reaction flask, followed by the diene (1.1 eq).

    • Stir the reaction and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction carefully with a cold aqueous solution (e.g., saturated NaHCO₃ or 1M HCl, depending on the catalyst).

    • Proceed with standard aqueous work-up and purification.

    Table 1: Comparison of Common Lewis Acids for Hindered Diels-Alder Reactions

    Lewis Acid Catalyst Typical Loading (mol%) Temperature (°C) Key Characteristics
    Aluminum Chloride (AlCl₃) 10 - 100 -20 to 25 Very strong, highly effective but can promote side reactions. Requires stoichiometric amounts in some cases.[8]
    Tin(IV) Chloride (SnCl₄) 10 - 50 -20 to 25 Strong Lewis acid, offers a good balance of reactivity and selectivity.[8]
    Boron Trifluoride Etherate (BF₃·OEt₂) 10 - 50 0 to 25 Common and effective, but moisture sensitive.

    | Calcium Triflate (Ca(OTf)₂) | 10 | -20 to 25 | A milder, more environmentally benign option that has shown high efficacy, especially with additives like NBu₄PF₆.[8] |

  • Increase Reaction Temperature: If Lewis acid catalysis is undesirable or ineffective, thermal activation is the next logical step. By increasing the kinetic energy of the molecules, you provide them with the necessary energy to overcome the activation barrier. Refluxing in higher-boiling solvents like toluene or xylene is a common strategy. The downside is potential decomposition of starting materials or products and reduced selectivity.

  • Utilize High-Pressure Conditions: Cycloaddition reactions typically have a negative activation volume, meaning the volume of the transition state is smaller than the volume of the starting materials. According to Le Châtelier's principle, applying high pressure (e.g., 10-15 kbar) will favor the formation of this more compact transition state, thus accelerating the reaction.[9] This is a specialized technique but can be remarkably effective when other methods fail.

FAQ 2: How does solvent choice impact my sterically hindered reaction?

Answer:

Solvent can play a critical, albeit sometimes subtle, role. While Diels-Alder reactions are known for having a small dependence on solvent polarity, the choice of solvent can still influence reaction rates and outcomes.[10][11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for nucleophilic substitution reactions as they can stabilize charged transition states without excessively solvating and deactivating the nucleophile.[12][13] For cycloadditions, they can sometimes offer modest rate enhancements if the transition state has some polar character.[14]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Often the solvent of choice for Diels-Alder reactions, particularly those employing Lewis acid catalysts which might be incompatible with more coordinating polar solvents.[8]

  • Protic Solvents (e.g., Ethanol, Water): Generally avoided in these systems. They can deactivate Lewis acid catalysts and react with the anhydride functionality, leading to ring-opening and unwanted side products.

Table 2: General Solvent Effects on Reaction Rate

Reaction Type Transition State Polarity Preferred Solvent Type Rationale
Diels-Alder (Uncatalyzed) Low Nonpolar (Toluene, CH₂Cl₂) Minimal change in polarity during activation.[10]
Diels-Alder (Lewis Acid Cat.) Moderate to High Nonpolar Aprotic (CH₂Cl₂) Stabilizes the more polar transition state without interfering with the catalyst.

| Nucleophilic Acyl Substitution | High | Polar Aprotic (DMF, Acetonitrile) | Stabilizes the charged intermediate/transition state.[12] |

FAQ 3: I am attempting a nucleophilic attack on the carbonyl carbon, but the reaction is not proceeding. Is this also a steric hindrance issue?

Answer:

Yes, absolutely. While the primary steric shield is around the double bond, the bulky bromine atoms also create significant congestion around the electrophilic carbonyl carbons.[15] A bulky nucleophile will have a difficult time approaching the attack trajectory, a phenomenon known as steric hindrance at the reaction center.[16][17]

  • Use a Smaller, More Potent Nucleophile: If your synthetic route allows, switching to a nucleophile with a smaller steric profile can dramatically improve reaction rates.[13]

  • Increase Nucleophile Reactivity: If you are using an alcohol or amine nucleophile, deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, DBU) will make it a much more powerful nucleophile.

  • Employ Activating Agents: For reactions like esterifications with hindered alcohols, adding an activating agent like DMAP (4-Dimethylaminopyridine) in catalytic amounts can facilitate the attack on the carbonyl group.

  • Higher Temperatures: As with cycloadditions, increasing the temperature can provide the necessary energy to overcome the steric barrier, but must be balanced against the risk of decomposition.

Key Mechanistic Insights

To effectively troubleshoot, it is crucial to understand the underlying principles. The following diagrams illustrate the core concepts discussed.

cluster_0 Approach of Reactants cluster_1 High-Energy Transition State Diene Bulky Diene DBM Dibromomaleic Anhydride TS Steric Clash (Br ↔ R) Diene->TS Reaction Coordinate Product Low Yield of Adduct TS->Product

Caption: Steric clash between substituents raises the transition state energy.

start This compound + Lewis Acid (LA) complex [Anhydride-LA] Complex (Lower LUMO) start->complex Coordination ts Stabilized Transition State (Reduced Pauli Repulsion) complex->ts Reaction with Diene product Diels-Alder Adduct + Regenerated LA ts->product Cycloaddition

Caption: Lewis acid coordination lowers the activation energy barrier.

References

  • Sadu, V. S., Sadu, S., Kim, S., Hwang, I.-T., Kong, K.-J., & Lee, K.-I. (2015). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 5(103), 84792–84798. [Link]

  • Wang, Y., et al. (2024). Catalyst-controlled regiodivergence and stereodivergence in formal cross-[4+2] cycloadditions: The unique effect of bismuth(III). Science Advances, 10(23). [Link]

  • Steric Hindrance. (n.d.). ChemTalk. Retrieved January 9, 2026, from [Link]

  • Isaacs, N. S., & Al-Borno, A. (1987). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (4), 531. [Link]

  • Sadu, V. S., Sadu, S., Kim, S., Hwang, I.-T., Kong, K.-J., & Lee, K.-I. (2015). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. ResearchGate. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(16), 6201–6205. [Link]

  • Otto, S., & Engberts, J. B. F. N. (2004). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Journal of Physical Organic Chemistry, 17(3), 180–186. [Link]

  • Zúñiga, J., & Echeverría, J. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(11), 1895–1904. [Link]

  • Iordache, F., et al. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS.Revue Roumaine de Chimie.
  • Kumar, A., & Akamanchi, K. G. (2013). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 125(5), 1011–1016. [Link]

  • Wang, J., et al. (2023). Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. [Link]

  • Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Solvent effects. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Steric Hindrance Effect | Definition, Factors & Examples. (n.d.). Study.com. Retrieved January 9, 2026, from [Link]

  • Kästner, J., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv.org. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

  • Silber, E. (1971). SOLVENT EFFECTS IN THE DIELS ALDER REACTION.Texas Tech University.
  • High Pressure in Organic Synthesis. (n.d.). Denmark Group, University of Illinois.
  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. [Link]

  • 13.5. The Diels-Alder reaction | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved January 9, 2026, from [Link]

  • 17.16: Diels-Alder - a closer look. (2019, June 5). Chemistry LibreTexts. [Link]

  • Reaction-of-trans-trans-1-4-diphenylbutadiene-and-maleic-anhydride-Substituent-and-solvent-effects.pdf. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

  • A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • How to overcome Steric Hindrance? (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Substitution Reactions on Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Substituted Phthalic Anhydrides from Biobased Furanics: A New Approach to Renewable Aromatics | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dibromomaleic Anhydride (DBMA). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles of this compound synthesis.

Q1: What are the primary synthetic routes to this compound?

There are two well-established methods for synthesizing DBMA.[1]

  • Direct Bromination of Maleic Anhydride: This is the most common route, involving the reaction of maleic anhydride with elemental bromine. The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and elevated temperatures, often between 120°C and 160°C.[1][2] It is usually performed in a sealed, pressure-capable vessel to contain the volatile bromine.[2]

  • Dehydration of Dibromomaleic Acid: An alternative pathway is the dehydration of dibromomaleic acid. This is achieved by heating the acid in a solvent like acetic acid, which facilitates the elimination of water to form the cyclic anhydride.[1] This method can be very efficient, with studies showing near-complete conversion in as little as 30 minutes under reflux.[1]

Q2: What is the mechanism of the direct bromination of maleic anhydride?

The reaction proceeds through an electrophilic addition-elimination mechanism.[1]

  • Catalyst Activation: The Lewis acid catalyst (AlCl₃) polarizes the bromine molecule (Br₂), making it a more potent electrophile.

  • Electrophilic Attack: The electron-deficient double bond of maleic anhydride attacks the polarized bromine, leading to the formation of a cyclic bromonium ion intermediate.

  • Addition & Elimination: This intermediate reacts further, leading to the formation of 2,3-dibromosuccinic anhydride. Under the harsh, high-temperature reaction conditions, this saturated intermediate undergoes dehydrobromination (elimination of HBr) to yield the final product, this compound.[1]

Q3: Why is a 2:1 molar ratio of bromine to maleic anhydride often recommended?

A 2:1 molar ratio of bromine to maleic anhydride is frequently used to ensure the complete di-substitution of the maleic anhydride double bond.[1] Using a stoichiometric excess of the brominating agent helps drive the reaction to completion, minimizing the presence of monobrominated intermediates and unreacted starting material in the final crude product.

Q4: What are the most critical safety precautions when handling the reagents for this synthesis?

The synthesis of DBMA involves several hazardous materials that require strict safety protocols, especially at scale.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe skin burns and respiratory damage. All handling must be done in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[3][4] An emergency bromine spill kit should be readily available.

  • Maleic Anhydride: Corrosive and a respiratory sensitizer.[5][6] Inhalation of dust can cause asthma-like symptoms.[7] It is also combustible.[6]

  • Hydrogen Bromide (HBr): A toxic and corrosive gas that is evolved as a byproduct of the reaction. Reactors must be equipped with a gas outlet connected to a scrubber system (e.g., a sodium hydroxide solution) to neutralize the HBr before venting.

  • High Pressure/Temperature: The reaction is often run at high temperatures in a sealed vessel, which can lead to significant pressure buildup.[2] Use of a pressure-rated reactor with a rupture disc and pressure relief valve is mandatory for scale-up operations.

Section 2: Scale-Up Process and Experimental Protocol

Scaling up the synthesis from a few grams to kilograms requires careful planning and specialized equipment. The following workflow outlines the key stages.

Scale-Up Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification Reagents 1. Reagent Staging & QC (Maleic Anhydride, AlCl₃, Bromine) Reactor 2. Reactor Preparation (Pressure-rated, glass-lined reactor, dry & inert) Reagents->Reactor Charge 3. Reagent Charging (Charge Maleic Anhydride & AlCl₃, then slowly add Bromine) Reactor->Charge Heat 4. Controlled Heating (Ramp to 120-140°C, monitor pressure) Charge->Heat React 5. Reaction & Monitoring (Hold for 12-18 hours, monitor off-gas scrubbing) Heat->React Cool 6. Controlled Cooling (Cool to room temperature) React->Cool Workup 7. Product Isolation (Transfer reaction mass to solvent, e.g., Ethyl Acetate) Cool->Workup Filter 8. Filtration (Remove catalyst residues) Workup->Filter Evap 9. Solvent Removal (Rotary evaporation/distillation) Filter->Evap Purify 10. Purification (Recrystallization from a suitable solvent system) Evap->Purify Dry 11. Drying (Vacuum oven to constant weight) Purify->Dry

Caption: High-level workflow for the scale-up synthesis of DBMA.

Detailed Scale-Up Protocol (Example)

This protocol is a general guideline and must be adapted based on the specific equipment and scale.

  • Reactor Setup: Ensure a pressure-rated, glass-lined reactor is clean, dry, and inerted with nitrogen. The reactor should be equipped with an overhead stirrer, a thermocouple, a pressure gauge, a reagent addition port, and an outlet connected to an HBr scrubbing system.

  • Charging: Charge the reactor with maleic anhydride (1.0 eq) and anhydrous aluminum chloride (approx. 0.015 eq). Seal the reactor.

  • Bromine Addition: Begin agitation. Slowly add liquid bromine (2.0 eq) via a pump through the addition port. The addition should be controlled to manage any initial exotherm.

  • Reaction: After the bromine addition is complete, slowly heat the reactor to 120°C. Maintain the temperature and monitor the internal pressure for 16 hours.[2] The pressure will rise due to HBr evolution and the vapor pressure of the reactants.

  • Cooldown: Cool the reactor to room temperature. Vent any residual pressure through the scrubber.

  • Work-up: Carefully transfer the crude reaction mixture to a separate vessel containing ethyl acetate. The solid product may be a dark red or brown at this stage. Stir the slurry to dissolve the product.

  • Filtration: Filter the ethyl acetate solution to remove insoluble catalyst residues.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: To the crude solid, add chloroform and stir. The product has lower solubility in chloroform, which helps in purification. Filter the slurry, collecting the solid. Wash the solid with cold chloroform to yield an off-white to yellow product.[2] Further purification can be achieved by recrystallization.[8]

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

Section 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Temperature/Time: The reaction is slow and requires high temperatures to proceed. 2. Moisture Contamination: Water reacts with the AlCl₃ catalyst and the anhydride product. 3. Loss of Bromine: A leak in the reactor system can lead to the loss of the key reagent.1. Verify thermocouple accuracy and ensure the reaction is held at the target temperature (120-160°C) for the full duration (16+ hours).[1][2] 2. Ensure all reagents are anhydrous and the reactor is thoroughly dried and kept under an inert atmosphere. 3. Perform a pressure test on the reactor before starting. Ensure all seals and connections are secure.
Dark Brown/Black Product 1. Overheating: Temperatures exceeding the recommended range can cause decomposition and polymerization side reactions. 2. Impurities in Starting Materials: Low-quality maleic anhydride can contain impurities that char at high temperatures.1. Implement precise temperature control with a reliable heating/cooling system. Avoid temperature overshoots. 2. Use high-purity maleic anhydride (>99%). Consider pre-treatment of the crude product with activated carbon during workup to remove color.[9]
Incomplete Conversion (Presence of Monobromo- species) 1. Incorrect Stoichiometry: Insufficient bromine will lead to incomplete reaction. 2. Poor Mixing: Inadequate agitation can create localized areas of low bromine concentration, especially in a larger volume.1. Ensure a 2:1 molar ratio of bromine to maleic anhydride is used.[1] 2. Verify that the reactor's agitator is providing sufficient mixing for the entire batch volume. Consider installing baffles if mixing is poor.
Excessive Pressure Buildup 1. Rapid HBr Evolution: The dehydrobromination step generates HBr gas. If the reaction rate is too high, gas is generated faster than the system can vent. 2. Inefficient Scrubber: A blockage or saturated scrubbing solution can cause back-pressure.1. Control the initial heating ramp rate carefully. A slower ramp allows for more controlled HBr evolution. 2. Ensure the scrubber is appropriately sized for the scale of the reaction and that the neutralizing solution (e.g., NaOH) is fresh and of sufficient concentration.
Difficult Product Purification 1. Oily Crude Product: The presence of impurities can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility differential between hot and cold temperatures.[8]1. Perform a solvent wash (trituration) before recrystallization. The described workup with ethyl acetate followed by chloroform is designed for this.[2] 2. Screen various solvents. A good recrystallization solvent will dissolve the product when hot but show low solubility when cold.[8]

Section 4: Managing Safety at Scale

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale. A systematic approach to safety is critical.

Scale-Up Safety cluster_chem Chemical Hazards cluster_proc Process Hazards center Successful & Safe Scale-Up Bromine Bromine Handling (Closed transfer systems) center->Bromine HBr HBr Off-Gas (Scrubber system) center->HBr Waste Waste Disposal (Halogenated waste streams) center->Waste Exotherm Exotherm Control (Slow addition, cooling jacket) center->Exotherm Pressure Pressure Management (Pressure-rated reactor, relief valve) center->Pressure PPE Personal Protective Equipment (Full-face respirator, chemical suits) center->PPE

Caption: Key safety pillars for scaling the synthesis of DBMA.

  • Handling Bromine: At scale, pouring bromine is not feasible. Use a closed-transfer system with a diaphragm pump and dedicated lines to move bromine from its container to the reactor. This minimizes operator exposure and the risk of spills.

  • HBr Scrubbing: The amount of HBr generated is significant. A multi-stage packed-column scrubber is more effective than a simple bubbler for large-scale reactions. Monitor the pH of the scrubbing solution to ensure it remains effective throughout the reaction.

  • Exotherm Management: While the overall reaction requires heating, the initial mixing of reagents can be exothermic. Ensure the reactor's cooling system is operational during bromine addition to manage any temperature spikes.

  • Waste Management: All waste streams, including spent scrubbing solution and mother liquor from purification, will be corrosive and contain halogenated compounds. They must be collected and disposed of according to hazardous waste regulations.

By carefully considering the chemical principles, process parameters, and safety protocols outlined in this guide, researchers and development professionals can successfully navigate the challenges of scaling up the synthesis of this compound.

References

  • Vertex AI Search.
  • ChemicalBook. This compound synthesis. Accessed January 9, 2026.
  • Benchchem. This compound | High-Purity Reagent | RUO. Accessed January 9, 2026.
  • Benchchem.
  • ChemicalBook. This compound | 1122-12-9. Accessed January 9, 2026.
  • Georganics. Bromomaleic anhydride. Accessed January 9, 2026.
  • Google Patents. US2962504A - Production of maleic anhydride. Accessed January 9, 2026.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • PrepChem.com. Synthesis of 2-(Bromomethyl)-maleic anhydride. Accessed January 9, 2026.
  • Vertex AI Search. This compound. Accessed January 9, 2026.
  • Sigma-Aldrich. 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR. Accessed January 9, 2026.
  • Valudor Products. Safety Data Sheet: maleic anhydride. Accessed January 9, 2026.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Maleic anhydride. Accessed January 9, 2026.
  • MDPI. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Accessed January 9, 2026.
  • PubChem. 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. Accessed January 9, 2026.
  • Alfa Chemistry. CAS 1122-12-9 this compound. Accessed January 9, 2026.
  • Organic Chemistry Portal. Anhydride synthesis. Accessed January 9, 2026.
  • Master Organic Chemistry.
  • SpectraBase. Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts. Accessed January 9, 2026.
  • PMC - NIH.
  • ResearchGate. Best method determining Maleic anhydride product purity?. Accessed January 9, 2026.
  • Google Patents. US3592827A - Purification of pyromellitic dianhydride. Accessed January 9, 2026.
  • Scribd. SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Accessed January 9, 2026.
  • Sigma-Aldrich. Bromomaleic anhydride 97 5926-51-2. Accessed January 9, 2026.
  • Scribd. Reactions: Maleic Anhydride (Cis-Butenedioic Anhydride, Toxilic Anhydride, 2,5-Dioxofuran) Is An | PDF | Molecules. Accessed January 9, 2026.

Sources

Technical Support Center: Analytical Methods for Monitoring Dibromomaleic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving dibromomaleic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a highly reactive electrophile, this compound is a valuable building block in organic synthesis, particularly in Diels-Alder reactions and bioconjugation.[1] Precise monitoring of its reactions is crucial for optimizing yields, minimizing side products, and understanding reaction kinetics. This guide provides practical protocols and solutions to common challenges encountered during the analysis of these reactions.

The Challenge of Analyzing this compound Reactions

This compound's reactivity presents unique analytical challenges. Its susceptibility to hydrolysis necessitates careful sample handling and choice of analytical conditions to prevent the formation of dibromomaleic acid, which can complicate data interpretation.[2][3] This guide emphasizes techniques and troubleshooting strategies to ensure the integrity of your analytical results.

At-a-Glance: Recommended Analytical Techniques

Technique Primary Use Key Advantages Potential Challenges
TLC Rapid, qualitative reaction progress monitoring.Fast, inexpensive, and simple to implement.Limited quantitative information; co-elution of similar polarity compounds.
¹H NMR Quantitative analysis of reactants and products.Provides detailed structural information and precise quantification.Requires deuterated solvents; potential for signal overlap.
FTIR Monitoring the disappearance of anhydride and appearance of product functional groups.Fast analysis time; no solvent required for ATR-FTIR.Less sensitive for quantification compared to NMR or chromatography.
HPLC Quantitative separation and analysis of reaction components.High sensitivity and resolution; suitable for a wide range of compounds.Anhydride can hydrolyze with aqueous mobile phases; method development required.
GC-MS Analysis of volatile reactants and products.Excellent separation and identification capabilities.This compound and its acid may require derivatization.[4][5]

Thin-Layer Chromatography (TLC): Your First Line of Analysis

TLC is an indispensable tool for quickly assessing the progress of a reaction. By comparing the spotting of the reaction mixture against the starting materials, you can qualitatively determine the consumption of reactants and the formation of products.

Experimental Protocol: Visualizing Reaction Progress with TLC
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "RM" lane, spot a small aliquot of your reaction mixture.

    • In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give your starting material an Rf value of approximately 0.3-0.5.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the this compound spot and the appearance of a new spot(s) indicates the reaction is proceeding.

Troubleshooting TLC

Q: My spots are streaking. A: Streaking can be caused by several factors:

  • Sample Overload: You may be spotting too much sample. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The solvent system may be too polar, causing the compounds to move up the plate too quickly and streak. Try a less polar solvent system. For acidic compounds that may form from hydrolysis, adding a small amount of acetic acid to the mobile phase can improve peak shape.

  • Compound Instability: this compound or its products may be degrading on the silica plate. Running the TLC quickly and in a chamber saturated with the mobile phase vapor can help.

Q: I can't see any spots after development. A:

  • Non-UV Active Compounds: Your compounds may not be UV active. Try using a visualization stain, such as potassium permanganate or an iodine chamber.

  • Low Concentration: The concentration of your compounds may be too low to be detected. Try spotting a more concentrated sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantitative Monitoring

NMR spectroscopy provides detailed structural information and is an excellent tool for quantitative analysis of reaction progress. By integrating the signals of the starting material and product, you can determine the conversion of your reaction over time.

¹H NMR Analysis
¹³C NMR Analysis

The ¹³C NMR spectrum of this compound shows two characteristic signals. In deuterochloroform (CDCl₃), these are observed at approximately 131.8 ppm (brominated olefinic carbons) and 159.0 ppm (carbonyl carbons).[8] Monitoring the decrease in the intensity of these signals relative to an internal standard or the growth of new product signals provides a reliable method for tracking the reaction. In acetone-d₆, the chemical shifts are slightly different.[9]

Experimental Protocol: Quantitative Reaction Monitoring by NMR
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching (if necessary): If the reaction is fast, you may need to quench the aliquot by diluting it in cold deuterated solvent.

  • Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube. The internal standard should be inert to the reaction conditions and have a signal that does not overlap with reactant or product signals.

  • Acquisition: Acquire the ¹H or ¹³C NMR spectrum.

  • Data Analysis: Integrate the characteristic signals of this compound (for ¹³C NMR) or the product, and the internal standard. The change in the relative integrals over time will give you the reaction kinetics.

Troubleshooting NMR Analysis

Q: I see broad peaks in my NMR spectrum. A:

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening. Ensure your glassware is clean and that no metal spatulas are used to handle the reagents if possible.

  • Chemical Exchange: If the reaction is at equilibrium or if there are exchange processes occurring, this can lead to peak broadening. Lowering the temperature of the NMR experiment can sometimes resolve these peaks.

Q: I see unexpected peaks in my spectrum. A:

  • Side Products: The reaction may be producing unexpected side products. 2D NMR techniques like COSY and HSQC can help in identifying these minor components.

  • Hydrolysis: The presence of water can lead to the formation of dibromomaleic acid. This will show a broad carboxylic acid proton signal in the ¹H NMR spectrum and different carbon signals in the ¹³C NMR spectrum. Always use anhydrous deuterated solvents.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Changes

FTIR spectroscopy is a powerful technique for monitoring the disappearance of the characteristic anhydride functional group and the appearance of new functional groups in the product.

For cyclic anhydrides like this compound, two distinct carbonyl (C=O) stretching bands are expected. For the related maleic anhydride, these appear around 1853 cm⁻¹ (symmetric stretch) and 1780 cm⁻¹ (asymmetric stretch).[10][11] The asymmetric stretch is typically more intense for cyclic anhydrides.[10] The disappearance of these two peaks is a clear indicator of the consumption of this compound.

Experimental Protocol: In-Situ Reaction Monitoring with ATR-FTIR
  • Setup: If using an in-situ ATR-FTIR probe, ensure it is clean and acquire a background spectrum of the solvent at the reaction temperature.

  • Reaction Initiation: Start the reaction and immerse the ATR probe into the reaction mixture.

  • Data Acquisition: Collect spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Monitor the decrease in the intensity of the anhydride carbonyl peaks and the increase in the intensity of any new characteristic peaks of the product (e.g., ester or imide carbonyl stretches).

Troubleshooting FTIR Analysis

Q: My baseline is drifting. A:

  • Temperature Fluctuations: Ensure the reaction temperature is stable, as changes in temperature can affect the infrared absorption of the solvent and the reaction components.

  • Incomplete Mixing: If the reaction mixture is not well-mixed, the concentration of the species at the surface of the ATR probe may not be representative of the bulk solution.

Q: I am not seeing a clear change in the spectrum. A:

  • Low Concentration: The concentration of the reactants may be too low for a significant change to be observed.

  • Overlapping Peaks: The product peaks may be overlapping with the reactant or solvent peaks. Difference spectroscopy can sometimes be used to highlight the changes.

High-Performance Liquid Chromatography (HPLC): High-Sensitivity Quantitative Analysis

HPLC is an excellent technique for separating and quantifying the components of a reaction mixture with high sensitivity. However, care must be taken to avoid on-column hydrolysis of the this compound.

Method Development Considerations
  • Column Choice: A reversed-phase C18 column is a good starting point for many organic reactions.[12]

  • Mobile Phase: To minimize hydrolysis, using a mobile phase with a high organic content and avoiding highly aqueous conditions is recommended.[13] A mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is often effective.[12][14] For anhydrides that are particularly sensitive to hydrolysis, using an anhydrous mobile phase with a cyano column has been reported.[15]

  • Detection: this compound and many organic products have a UV chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector can be beneficial for identifying different components by their UV spectra.

Experimental Protocol: HPLC Analysis of a Reaction Aliquot
  • Sample Preparation: Withdraw an aliquot from the reaction mixture and immediately quench it by diluting it into a vial containing the initial mobile phase composition. This prevents further reaction and prepares the sample for injection.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Data Analysis: Identify and integrate the peaks corresponding to this compound and the product(s). Using calibration curves prepared from standards of known concentrations, you can determine the concentration of each component in the reaction mixture over time.

Troubleshooting HPLC Analysis

Q: I am observing peak tailing for my anhydride peak. A:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar compounds, causing tailing. Using a highly end-capped column or adding a small amount of a competitive base like triethylamine to the mobile phase can mitigate this.

  • On-Column Degradation: The anhydride may be reacting with trace amounts of water in the mobile phase. Ensure you are using high-purity, HPLC-grade solvents and consider degassing the mobile phase to remove dissolved air, which can contain moisture.

Q: My retention times are drifting. A:

  • Column Temperature: Inconsistent column temperature can lead to shifts in retention time. Using a column oven is crucial for reproducible results.[12]

  • Mobile Phase Composition: If the mobile phase is prepared by mixing online, ensure the pump is functioning correctly. It is often more reliable to pre-mix the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a powerful tool for separating and identifying volatile compounds. However, direct analysis of this compound and its corresponding diacid can be challenging due to their polarity and thermal stability.

Challenges and Solutions
  • Hydrolysis Product: Dibromomaleic acid, the hydrolysis product, is not volatile and will not pass through a GC column without derivatization.

  • Thermal Stability: While many anhydrides are thermally stable, highly functionalized or strained molecules can degrade in the hot GC inlet.[16]

  • Derivatization: To analyze both the anhydride and its potential diacid hydrolysis product, derivatization is often necessary.[4] Silylation (e.g., with BSTFA) or esterification (e.g., with BF₃/methanol) can convert the diacid into a more volatile and thermally stable derivative suitable for GC-MS analysis.[5][17]

Experimental Protocol: GC-MS Analysis with Derivatization
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent.

  • Derivatization: Add the derivatizing agent (e.g., BSTFA in pyridine) to the dried sample and heat to complete the reaction. This will convert any dibromomaleic acid to its silyl ester.

  • Injection: Inject the derivatized sample into the GC-MS.

  • Data Analysis: The mass spectrometer will provide fragmentation patterns that can be used to identify the derivatized products and any other volatile components in the reaction mixture.

Troubleshooting GC-MS Analysis

Q: I am seeing broad or tailing peaks. A:

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining polar compounds will interact strongly with the column, leading to poor peak shape. Optimize the derivatization conditions (temperature, time, and reagent concentration).

  • Active Sites in the Inlet or Column: Active sites in the GC inlet liner or on the column can cause degradation or adsorption of sensitive compounds. Using a deactivated liner and a high-quality, low-bleed column is important.

Q: I am not seeing my expected product peak. A:

  • Non-Volatile Product: The product may be too non-volatile for GC analysis, even after derivatization. In this case, HPLC would be a more suitable technique.

  • Thermal Degradation: The product may be degrading in the GC inlet. Try lowering the inlet temperature.

Visualizing Your Workflow

Decision Tree for Method Selection

Caption: Decision tree for selecting an analytical method.

Sample Preparation Workflow for GC-MS with Derivatization

GC-MS Sample Preparation cluster_0 Sample Preparation cluster_1 Potential Issue Aliquot Take Reaction Aliquot Evaporate Evaporate Solvent Aliquot->Evaporate Derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Conversion Diacid is converted to volatile silyl ester Derivatize->Conversion Addresses Hydrolysis Presence of Dibromomaleic Acid (from hydrolysis)

Caption: Workflow for GC-MS sample prep with derivatization.

References

Sources

Common pitfalls in the handling and use of Dibromomaleic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibromomaleic anhydride (DBMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with the handling and use of this highly reactive and versatile reagent. Instead of a generic overview, we will directly address specific issues you may encounter in your experiments, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for the successful use of this compound.

Question: What is this compound and what are its primary applications?

This compound (DBMA), with the chemical formula C₄Br₂O₃, is a highly electrophilic chemical intermediate.[1][2] Its reactivity stems from the presence of two electron-withdrawing bromine atoms on the anhydride ring.[1] This makes it a valuable reagent in various fields:

  • Organic Synthesis: It serves as a versatile building block for creating complex molecular structures through reactions like Diels-Alder cycloadditions and nucleophilic substitutions.[1]

  • Bioconjugation: DBMA is a critical precursor for reagents used in disulfide bridging, a key technique for creating stable antibody-drug conjugates (ADCs).[1][3]

  • Polymer Science: It is used as a monomer to synthesize functionalized polymers, including degradable polyesters and materials with flame-retardant properties.[1][4]

Question: How must I store this compound to ensure its stability?

Proper storage is critical to prevent degradation. This compound is moisture-sensitive and should be stored under inert gas (Nitrogen or Argon) at 2-8°C.[5][6] The container must be kept tightly closed and in a dry, well-ventilated place.[6] Exposure to moisture will lead to hydrolysis and loss of reactivity.

Question: The this compound in my lab is a brown solid, but some sources describe it as off-white. Is it still usable?

The reported appearance of solid this compound can range from off-white or yellow to brown or reddish-brown.[5] A darker color does not necessarily indicate complete degradation, but it may suggest the presence of impurities. Before use, it is advisable to verify the purity, for instance, by checking its melting point or by spectroscopic methods like NMR. The expected ¹³C NMR signals in CDCl₃ are approximately 131.8 and 159.0 ppm.[5]

Question: Is this compound sensitive to moisture?

Yes, it is highly sensitive to moisture.[6] The anhydride ring can be readily hydrolyzed by water to form the corresponding dibromomaleic acid.[7][8] This reaction is irreversible and renders the compound inactive for most of its intended applications as an acylating agent. This sensitivity underscores the need for stringent anhydrous conditions during storage and in reactions.

Section 2: Troubleshooting Experimental Issues

This section provides a problem-solving framework for common experimental failures.

Problem: My reaction with a nucleophile (e.g., an amine or thiol) is resulting in low to no yield of the desired product.

This is a frequent issue stemming from the high reactivity and specific handling requirements of DBMA. Several factors could be responsible.

Causality Analysis:

  • Reagent Degradation via Hydrolysis: The most common culprit is the deactivation of DBMA through hydrolysis. Even trace amounts of water in your solvent or on your glassware can react with the anhydride to form dibromomaleic acid, which will not participate in the desired nucleophilic acyl substitution.[7][9]

  • Incompatible Solvents: Protic solvents such as water, alcohols, or even primary/secondary amines in excess can act as nucleophiles themselves, competing with your intended substrate and consuming the anhydride.[10]

  • Incompatible Reaction Conditions: DBMA is incompatible with strong bases, acids, and strong oxidizing agents, which can lead to decomposition.[11][12]

  • Poor Solubility: While DBMA is soluble in various organic solvents, ensuring it is fully dissolved before adding other reagents is crucial for a homogeneous reaction.

Troubleshooting Workflow: Low Reaction Yield

The following decision tree can help diagnose the root cause of a failed reaction.

G start Start: Low/No Product Yield check_reagent 1. Check DBMA Reagent Was it stored under inert gas at 2-8°C? start->check_reagent reagent_ok Yes check_reagent->reagent_ok Yes reagent_bad No check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions Were anhydrous solvents and inert atmosphere used? reagent_ok->check_conditions source_new Action: Source fresh, properly stored DBMA. Re-run experiment. reagent_bad->source_new conditions_ok Yes check_conditions->conditions_ok Yes conditions_bad No check_conditions->conditions_bad No check_compatibility 3. Check Reagent Compatibility Are strong bases, acids, or oxidizing agents present? conditions_ok->check_compatibility dry_solvents Action: Dry solvents rigorously (e.g., using molecular sieves or distillation). Use Schlenk line or glovebox. conditions_bad->dry_solvents compat_ok Yes check_compatibility->compat_ok Yes compat_bad No check_compatibility->compat_bad No further_analysis Possible Issue: Steric hindrance or low nucleophilicity of substrate. Consider catalysis or alternative synthetic route. compat_ok->further_analysis remove_incompatible Action: Re-design reaction to avoid incompatible reagents. Use non-nucleophilic bases if required. compat_bad->remove_incompatible G cluster_0 Desired Reaction Pathway cluster_1 Common Pitfall: Hydrolysis DBMA This compound Product Desired Product (Dibromomaleimide derivative) DBMA->Product  + Nuc Nucleophile (e.g., R-NH2) DBMA2 This compound SideProduct Side Product (Dibromomaleic Acid) DBMA2->SideProduct  + H2O Trace Water (Contaminant) start Your Reaction Flask start->DBMA start->DBMA2

Caption: Desired reaction pathway vs. the common hydrolysis side reaction.

Section 3: Safety & Disposal

Handling this compound requires strict adherence to safety protocols due to its hazardous nature.

Question: What are the primary hazards associated with this compound?

According to GHS classifications and safety data sheets, this compound presents several hazards:

  • Harmful if swallowed. [2][13]* Causes severe skin burns and eye damage. [11][13]* May cause respiratory irritation. [2] Safety Protocol Summary

Precaution CategorySpecific Actions
Engineering Controls Always handle inside a certified chemical fume hood. [11]Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and splash-proof safety goggles or a face shield. [11]
Handling Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. [11][12]
First Aid (In Case of Exposure) Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. [11]Skin: Take off contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [11]Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [11]Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately. [11]

Question: How should I dispose of waste containing this compound?

Waste must be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [6][11]Do not empty into drains. [11]Unreacted anhydride can be quenched carefully with a solution of sodium bicarbonate or another weak base under controlled conditions before disposal, but this should only be performed by trained personnel.

Section 4: Protocols & Methodologies

Protocol: General Procedure for Nucleophilic Acyl Substitution with this compound

This protocol provides a self-validating system for reacting DBMA with a generic amine nucleophile, minimizing the risk of common pitfalls.

1. Preparation and Setup:

  • Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
  • Set up the reaction under an inert atmosphere using a Schlenk line or in a glovebox.
  • Use a brand new or freshly opened bottle of anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

2. Reagent Preparation:

  • Weigh the required amount of this compound in a dry, inert atmosphere and place it in the reaction flask.
  • Dissolve the DBMA in the chosen anhydrous solvent. Stir until fully dissolved.
  • In a separate flask, prepare a solution of your nucleophile (e.g., 1.0 equivalent of an amine) in the same anhydrous solvent. If a non-nucleophilic base (e.g., 1.1 equivalents of Diisopropylethylamine) is required to scavenge the acid byproduct, it can be added to the nucleophile solution.

3. Reaction Execution:

  • Cool the solution of this compound to 0°C using an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.
  • Add the solution of the nucleophile dropwise to the stirred DBMA solution over 15-30 minutes.
  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

4. Workup and Purification:

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or water.
  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product using flash column chromatography or recrystallization as needed.

References

  • Title: this compound: Synthesis, Reactivity, and Applications Source: Synthio Chemicals URL: [Link]

  • Title: 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727 Source: PubChem URL: [Link]

  • Title: Maleic anhydride (liquid) - Safety Data Sheet Source: Molgroup - Chemicals URL: [Link]

  • Title: Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: BROMOMALEIC ANHYDRIDE - SAFETY DATA SHEET Source: Georganics URL: [Link]

  • Title: Advancing Polymer Science with this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Maleic Anhydride | C4H2O3 | CID 7923 Source: PubChem URL: [Link]

  • Title: Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions Source: ChemRxiv URL: [Link]

  • Title: Nucleophilic Acyl Substitution of Anhydrides Source: YouTube URL: [Link]

  • Title: 13.6. Reactions with Anhydride Electrophiles Source: Introduction to Organic Chemistry URL: [Link]

  • Title: 22.2: Simple mechanism with strong nucleophiles Source: Chemistry LibreTexts URL: [Link]

  • Title: Anhydride prodrugs for nonsteroidal anti-inflammatory drugs Source: PubMed URL: [Link]

  • Title: Explain why maleic anhydride reacts rapidly with 1,3-butadiene Source: Pearson URL: [Link]

  • Title: Organic Chem Review: Predict Products of Reactions w/ Carboxylic Acid Anhydrides Source: Kaplan MCAT Prep (YouTube) URL: [Link]

  • Title: Solved POSTLAB QUESTIONS: 1) Explain why a 4M solution of maleic anhydride is made in CH2Cl2 and not in water. Source: Chegg.com URL: [Link]

Sources

Validation & Comparative

A-Head-to-Head Comparison for Cysteine-Based Protein Labeling: Dibromomaleic Anhydride vs. N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide to Selecting the Optimal Reagent

For researchers, scientists, and drug development professionals engaged in protein modification, the selective labeling of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent modification, enabling a vast array of applications from fluorescent imaging and proteomic analysis to the construction of antibody-drug conjugates (ADCs). Among the arsenal of thiol-reactive reagents, N-ethylmaleimide (NEM) has long been a workhorse. However, the emergence of reagents like Dibromomaleic anhydride offers new possibilities and, in some cases, distinct advantages.

This guide provides an in-depth, objective comparison of this compound and N-ethylmaleimide for protein labeling. Moving beyond a simple list of features, we will delve into the underlying chemistry, explore the practical implications of their reactivity, and provide data-driven insights to guide your experimental design.

The Chemistry of Cysteine Labeling: A Tale of Two Mechanisms

At the heart of this comparison lie the distinct chemical reactions that each reagent undergoes with a cysteine thiol. Understanding these mechanisms is crucial for appreciating their respective strengths and limitations.

N-ethylmaleimide (NEM): The Classic Michael Addition

N-ethylmaleimide is an α,β-unsaturated carbonyl compound that reacts with thiols via a Michael addition.[1] The deprotonated thiolate anion of a cysteine residue acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This reaction forms a stable, irreversible thioether bond.[1][2][3][4] The optimal pH for this reaction is between 6.5 and 7.5.[1][5][6] Below this range, the thiol is protonated, reducing its nucleophilicity and slowing the reaction rate.[5] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis and can also react with the primary amine of lysine residues, leading to a loss of specificity.[5][6][7]

NEM_Reaction Protein_Cys Protein-SH Intermediate Thiolate anion attacks Michael acceptor Protein_Cys->Intermediate pH 6.5-7.5 NEM N-ethylmaleimide NEM->Intermediate Product Stable Thioether Adduct Intermediate->Product

Figure 1: Reaction of N-ethylmaleimide with a protein cysteine residue.

This compound: A Versatile Electrophile

This compound is a highly electrophilic molecule due to the presence of two bromine atoms and the anhydride ring.[8] Its reaction with thiols is more complex and offers greater versatility. The primary reaction involves nucleophilic attack by the thiol on the anhydride, which can lead to the opening of the anhydride ring. However, in the context of forming a stable maleimide derivative for labeling, this compound is often a precursor to a dibromomaleimide. This is achieved by first reacting the anhydride with a primary amine to form a dibromomaleamic acid, which is then cyclized to the corresponding N-substituted dibromomaleimide.[2][3]

The resulting dibromomaleimide can then react with cysteine residues. A key feature of this reaction is the potential for a double substitution, where both bromine atoms are displaced by thiol groups, enabling crosslinking applications.[2][3] Furthermore, the resulting maleimide-thiol conjugate can be designed to be cleavable under specific conditions.[2][3]

DBMA_Reaction DBM N-substituted Dibromomaleimide Intermediate1 First Thiol Addition-Elimination DBM->Intermediate1 Protein_Cys1 Protein-SH Protein_Cys1->Intermediate1 Protein_Cys2 Protein-SH Intermediate2 Second Thiol Addition-Elimination Protein_Cys2->Intermediate2 Product1 Single-labeled Protein Intermediate1->Product1 Product2 Crosslinked Protein Intermediate2->Product2 Product1->Intermediate2

Figure 2: Potential reaction pathways of a dibromomaleimide with protein thiols.

Head-to-Head Comparison: Performance Metrics

FeatureThis compound (as Dibromomaleimide)N-ethylmaleimide (NEM)
Reaction Mechanism Nucleophilic substitution (addition-elimination)Michael addition
Specificity for Thiols HighHigh within optimal pH range (6.5-7.5)[1][5][6]
Reaction pH Can be performed at neutral to slightly basic pHOptimal at pH 6.5-7.5[1][5][6]
Reaction Kinetics Generally fast, comparable to NEM[2][3]Rapid[9]
Stability of Conjugate Can be engineered for cleavability or enhanced stabilityForms a stable, essentially irreversible thioether bond[1][2][3][4]
Potential for Crosslinking Yes, can react with two thiol groups[2][3]No
Hydrolytic Stability Anhydride is sensitive to hydrolysis; maleimide stability depends on N-substituentSusceptible to hydrolysis at alkaline pH (>7.5)[1][6][10][11][12]
Off-Target Reactions Potential for reaction with other nucleophiles depending on conditionsCan react with amines at pH > 7.5[1][6][7]
Versatility High; can be used for labeling, crosslinking, and creating cleavable conjugates[2][3][8]Primarily used for irreversible blocking/labeling of thiols[1][13][14]

Expert Insights: Choosing the Right Tool for the Job

As a Senior Application Scientist, my recommendation hinges on the specific experimental goal. The choice between this compound (or its derivatives) and NEM is not about which is "better," but which is more fit for purpose.

When to Choose N-ethylmaleimide:

NEM is the reagent of choice for applications requiring the stable and irreversible blocking of cysteine residues . Its high specificity within the optimal pH range and the robustness of the resulting thioether bond make it ideal for:

  • Probing the functional role of cysteine residues: By irreversibly modifying a cysteine, you can assess its importance in enzyme activity, protein-protein interactions, or protein structure.[1]

  • Preventing disulfide bond formation: In protocols where you need to maintain a reduced state, NEM can be used to cap free thiols.[14]

  • Quantitative proteomics: Isotopically labeled NEM (e.g., d5-NEM) is used for quantitative analysis of protein expression levels.[15]

The key to success with NEM is strict pH control . Venturing outside the 6.5-7.5 window risks side reactions and hydrolysis of the reagent, leading to inconsistent and unreliable results.[1][5][6]

When to Consider this compound and its Derivatives:

This compound opens the door to more advanced bioconjugation strategies. Consider this class of reagents when your application requires:

  • Protein Crosslinking: The ability of dibromomaleimides to react with two cysteine residues makes them valuable for studying protein-protein interactions or stabilizing protein complexes.[2][3]

  • Reversible or Cleavable Labeling: The chemistry of the dibromomaleimide conjugate can be tuned to allow for cleavage under specific conditions, such as with reducing agents.[2][3] This is particularly useful for applications like drug delivery, where the payload needs to be released at a target site.

  • Multi-functionalization: The anhydride precursor can be reacted with a variety of primary amines to introduce different functionalities (e.g., fluorescent dyes, biotin, drug molecules) onto the maleimide scaffold before conjugation to the protein.[2][3][16]

It is important to note that this compound itself is highly susceptible to hydrolysis.[17][18] Therefore, for protein labeling, it is typically converted to a more stable N-substituted maleimide derivative.

Experimental Protocols: A Self-Validating Approach

To provide a practical comparison, the following protocols outline a method for labeling a model protein with both a dibromomaleimide derivative and N-ethylmaleimide, followed by analysis to assess labeling efficiency.

Protocol 1: Preparation of Protein for Labeling

This initial step is critical and common to both labeling procedures.

  • Buffer Preparation: Prepare a degassed, thiol-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Degassing by bubbling with nitrogen or argon is crucial to prevent oxidation of free thiols.[19][20]

  • Protein Preparation: Dissolve the protein of interest (e.g., a cysteine-containing mutant of a well-characterized protein like Grb2-SH2 L111C) in the prepared buffer to a concentration of 1-2 mg/mL.[2][3]

  • (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over dithiothreitol (DTT) as it does not contain a thiol group that would compete with the protein for the labeling reagent.[19][21] Incubate for 30-60 minutes at room temperature.

Protocol 2: Labeling with N-ethylmaleimide

  • Prepare NEM Stock Solution: Immediately before use, prepare a 100 mM stock solution of NEM in a suitable organic solvent like DMSO or DMF.[6] Maleimides are susceptible to hydrolysis, so fresh preparation is essential.[5][6]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NEM stock solution to the prepared protein solution.[5][6]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescently tagged NEM.[5][21]

  • Quenching: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration that is in large excess to the initial amount of NEM.

  • Purification: Remove excess, unreacted NEM and the quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Protocol 3: Synthesis of an N-substituted Dibromomaleimide and Protein Labeling

This protocol is a two-part process, starting with the synthesis of the labeling reagent.

Part A: Synthesis of a Fluorescent N-substituted Dibromomaleimide

  • Reaction Setup: In a suitable solvent like glacial acetic acid, dissolve fluoresceinamine.[2][3]

  • Addition of this compound: Add an equimolar amount of this compound to the fluoresceinamine solution and stir at room temperature for several hours.[2][3]

  • Cyclization: Heat the reaction mixture to reflux to induce cyclization to the N-fluoresceindibromomaleimide.[2][3]

  • Purification: The product can be purified by filtration and washing.

Part B: Protein Labeling

  • Prepare Dibromomaleimide Stock Solution: Dissolve the synthesized N-fluoresceindibromomaleimide in DMF to a suitable stock concentration (e.g., 5 mM).

  • Labeling Reaction: Add a small molar excess (e.g., 1.5-fold) of the dibromomaleimide stock solution to the prepared protein solution.

  • Incubation: Incubate the reaction for 2 hours at 0°C to room temperature. The optimal temperature should be determined empirically.

  • Analysis: The reaction progress and product formation can be monitored by LC-MS to confirm the mass of the labeled protein.[2][3]

  • Purification: Purify the labeled protein using size-exclusion chromatography.

Protocol 4: Comparative Analysis of Labeling Efficiency

  • SDS-PAGE Analysis: Analyze the purified, labeled proteins by SDS-PAGE. If a fluorescently tagged reagent was used, the gel can be imaged for fluorescence before Coomassie staining to visualize the extent of labeling.

  • Mass Spectrometry: For a precise determination of labeling efficiency and to identify the site(s) of modification, analyze the intact labeled proteins and tryptic digests by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass shift will correspond to the molecular weight of the added label.

Workflow Start Start: Cysteine-containing Protein Prep Protocol 1: Protein Preparation (Buffer Exchange, Reduction) Start->Prep Label_NEM Protocol 2: Labeling with NEM Prep->Label_NEM Label_DBM Protocol 3: Labeling with Dibromomaleimide Derivative Prep->Label_DBM Purify_NEM Purification (Size-Exclusion Chromatography) Label_NEM->Purify_NEM Purify_DBM Purification (Size-Exclusion Chromatography) Label_DBM->Purify_DBM Analysis Protocol 4: Comparative Analysis (SDS-PAGE, Mass Spectrometry) Purify_NEM->Analysis Purify_DBM->Analysis End End: Characterized Labeled Proteins Analysis->End

Figure 3: Experimental workflow for comparing protein labeling.

Conclusion

Both N-ethylmaleimide and this compound (and its derivatives) are powerful tools for the modification of cysteine residues in proteins. NEM remains the gold standard for applications requiring simple, stable, and irreversible thiol blocking. Its well-defined reactivity and extensive history of use provide a high degree of confidence in experimental outcomes. However, for researchers pushing the boundaries of bioconjugation, this compound offers a gateway to more sophisticated applications, including protein crosslinking, the introduction of multiple functionalities, and the design of cleavable conjugates.

The ultimate choice of reagent should be a deliberate one, guided by the specific demands of the experiment. By understanding the underlying chemistry and considering the practical aspects outlined in this guide, researchers can make an informed decision that will lead to robust, reproducible, and insightful results.

References

  • Rinalducci, E., Murgiano, L., & Zolla, L. (2004). Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples. Analytical Biochemistry, 154(1), 205-208. [Link]

  • Wikipedia. (2023). N-Ethylmaleimide. [Link]

  • Nara, M., & Kiba, N. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (1), 84-87. [Link]

  • Smith, M. E. B., Schumacher, F. F., Ryan, C. P., Tedaldi, L., Papa, A., Caddick, S., & Baker, J. R. (2010). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society, 132(6), 1960–1965. [Link]

  • Smith, M. E. B., Schumacher, F. F., Ryan, C. P., Tedaldi, L., Papa, A., Caddick, S., & Baker, J. R. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(6), 1960–1965. [Link]

  • Nara, M., & Kiba, N. (1978). Hydrolysis of Some N-Alkylmaleimides. J. Chem. Soc., Perkin Trans. 2, 84-87. [Link]

  • Patton, W. F. (2000). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 745(1), 163-172. [Link]

  • Jones, M. W., Strickland, R. A., Schumacher, F. F., Caddick, S., & Baker, J. R. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. [Link]

  • Bednar, R. A., & Loulakis, P. (1994). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 33(44), 13169–13175. [Link]

  • Sechi, S., & Chait, B. T. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 74(1), 217-225. [Link]

  • Schneider, M., & Hackenberger, C. P. R. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 56(3), 643-647. [Link]

  • Studylib. (n.d.). Experiment #4. [Link]

  • Silverman, S. (2015). Long-term stabilization of maleimide-thiol conjugates. H1 Connect. [Link]

  • Gober, C. M., Vederas, J. C., & Martin, N. I. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(5), e3305. [Link]

  • Christie, R. J., Su, Y., & Dimasi, N. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 640-648. [Link]

  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]

  • Kütahya, C., Kısakürek, D., & Arslan, M. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(7), 2664–2667. [Link]

  • Hampton, M. B., & Kettle, A. J. (2007). Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... ResearchGate. [Link]

  • Sun, C., & Liu, R. (2019). Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. Molecules, 24(21), 3899. [Link]

  • Reddit. (2025). Thiol blocking question? N-ethyl maleimide help required. [Link]

  • Domínguez-déniz, I., et al. (2010). The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons. Neuroscience Letters, 479(2), 141-145. [Link]

  • Zatloukal, M., et al. (2013). N-Ethylmaleimide differentially inhibits substrate uptake by and ligand binding to the noradrenaline transporter. ResearchGate. [Link]

  • Anything Science. (2017, March 2). Anhydride Hydrolysis [Video]. YouTube. [Link]

  • Nonaka, Y., et al. (2002). Reversible fluorescence labeling of amino groups of protein using dansylaminomethylmaleic anhydride. Journal of Chromatography B, 769(1), 47-54. [Link]

  • Wang, L. H., et al. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides. Analytical Chemistry, 89(17), 9348–9355. [Link]

  • Deits, T. L., & Hatefi, Y. (1975). The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase. The Journal of Biological Chemistry, 250(8), 3164-3169. [Link]

  • Isacoff, E. Y., et al. (1998). Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. Biochemistry, 37(30), 10743-10759. [Link]

  • Junker, M., & Creutz, C. E. (1994). Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation. Biochemical and Biophysical Research Communications, 199(1), 295-301. [Link]

  • Go, E. P., & Apon, J. V. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1677–1687. [Link]

Sources

A Comparative Guide to the Reactivity of Dibromomaleic Anhydride in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Diels-Alder reaction stands as a fundamental tool for the stereocontrolled synthesis of six-membered rings. The judicious selection of the dienophile is paramount, as it profoundly influences reaction rates, yields, and stereoselectivity. Among the class of highly reactive dienophiles, maleic anhydride and its derivatives are exemplary due to the activating effect of their electron-withdrawing carbonyl groups.[1][2] This guide provides an in-depth, objective comparison of dibromomaleic anhydride's reactivity against other commonly employed dienophiles, supported by foundational principles and available data.

The core of the Diels-Alder reaction's efficiency lies in the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][4] Dienophile reactivity is enhanced by electron-withdrawing groups, which lower the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap and facilitating the reaction.[5][6][7]

Understanding Dienophile Reactivity: Electronic and Steric Effects

The reactivity of a dienophile in a normal-demand Diels-Alder reaction is primarily governed by two factors:

  • Electronic Effects : Electron-withdrawing substituents increase the electrophilicity of the dienophile's double bond, making it a better acceptor for the diene's π-electrons.[8][9] This increased electrophilicity lowers the dienophile's LUMO energy, accelerating the reaction.[5]

  • Steric Effects : Bulky substituents on the dienophile can hinder the approach of the diene, slowing the reaction rate.[10] The geometry of the dienophile also plays a role; for instance, cyclic dienophiles that are locked in a reactive conformation often exhibit enhanced reactivity.[9]

This compound is a compelling dienophile due to the potent electron-withdrawing nature of the two bromine atoms, in addition to the inherent reactivity conferred by the anhydride functionality.[11][12] This dual activation is expected to render it one of the more reactive dienophiles available for [4+2] cycloadditions.

Comparative Reactivity Analysis

This section compares the expected reactivity of this compound with other standard dienophiles based on established principles of physical organic chemistry.

Maleic Anhydride and its Halogenated Derivatives

Maleic anhydride is a classic, highly reactive dienophile due to its two electron-withdrawing carbonyl groups within a cyclic structure.[1][13] The introduction of halogen atoms onto the double bond is anticipated to further enhance its dienophilic character.

  • Maleic Anhydride (MA) : The benchmark for cyclic, activated dienophiles. Its planar structure and the electron-withdrawing anhydride group make it highly reactive.[2][14]

  • Monobromomaleic Anhydride : The addition of one bromine atom increases the electrophilicity of the double bond, making it more reactive than maleic anhydride.[11]

  • This compound (DBMA) : With two bromine atoms, DBMA is predicted to be the most reactive in this series.[11] The powerful inductive effect of the two halogens significantly lowers the LUMO energy, making the double bond exceptionally electron-deficient.[11]

Expected Reactivity Order: this compound > Monobromomaleic Anhydride > Maleic Anhydride

G cluster_0 Reactivity Trend for Brominated Maleic Anhydrides Maleic Anhydride Maleic Anhydride Monobromomaleic Anhydride Monobromomaleic Anhydride Maleic Anhydride->Monobromomaleic Anhydride Increasing Reactivity This compound This compound Monobromomaleic Anhydride->this compound Increasing Reactivity

Caption: Increasing dienophilic reactivity with bromination.

N-Substituted Maleimides

N-substituted maleimides, such as N-phenylmaleimide, are also highly effective dienophiles and are often used when the anhydride is unsuitable or to introduce nitrogen into the cyclic product.[15]

  • N-Phenylmaleimide (NPM) : A very reactive dienophile, comparable to maleic anhydride.[16] The imide functionality is strongly electron-withdrawing.

Expected Reactivity Order: this compound > N-Phenylmaleimide

Acyclic and Alkynyl Dienophiles

Acyclic dienophiles and those containing triple bonds, like dimethyl acetylenedicarboxylate (DMAD), are also important classes of reactants in Diels-Alder chemistry.

  • Dimethyl Acetylenedicarboxylate (DMAD) : An alkyne with two conjugated ester groups, DMAD is a highly electrophilic and widely used dienophile.[17][18] Its linear geometry minimizes steric hindrance.

  • This compound (DBMA) : While both are highly reactive, a direct comparison is nuanced. DMAD benefits from low steric hindrance.[18] However, the cyclic and highly electron-deficient nature of DBMA suggests it would be exceptionally reactive, particularly with electron-rich dienes. Computational studies on similar systems often show that the activation barriers for reactions involving highly halogenated dienophiles are very low.[19]

Expected Reactivity: The relative reactivity can be diene-dependent, but both are considered highly reactive dienophiles.

Quantitative Data Summary

While comprehensive, directly comparable kinetic data for this compound under a standardized set of conditions is sparse in the literature, we can compile representative data for related dienophiles to provide a quantitative perspective.

DienophileDieneSolventRate Constant (k) [L mol⁻¹ s⁻¹]Temperature (°C)
Maleic AnhydrideAnthraceneDioxane2.1 x 10⁻⁴30
N-PhenylmaleimideFuranAcetonitrile~48.4 kJ·mol⁻¹ (Activation Energy)N/A
Dimethyl AcetylenedicarboxylateFuranCH₂Cl₂High Yield (Microwave)N/A

Note: This table is illustrative and compiles data from various sources which may not be directly comparable due to differing reaction conditions. Kinetic data for this compound is not widely published.[20][21]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, self-validating experimental protocols for conducting competitive Diels-Alder reactions.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for the bromination of maleic anhydride.[22]

Materials:

  • Maleic Anhydride (1.0 eq)

  • Bromine (2.0 eq)

  • Aluminum Chloride (catalytic amount, ~0.015 eq)

  • Ethyl Acetate

  • Chloroform

Procedure:

  • In a sealed tube, combine maleic anhydride, aluminum chloride, and bromine.

  • Heat the sealed tube to 120°C for 16 hours.

  • After cooling to room temperature, carefully transfer the reaction mixture to a flask containing ethyl acetate.

  • Filter the ethyl acetate solution and evaporate the solvent under reduced pressure.

  • To the resulting solid, add chloroform, filter, and evaporate the filtrate to yield this compound as an off-white to yellow solid.

G cluster_workflow Synthesis of this compound start Combine Maleic Anhydride, AlCl₃, and Br₂ in a sealed tube heat Heat at 120°C for 16h start->heat cool Cool to room temperature heat->cool extract Transfer to Ethyl Acetate cool->extract filter1 Filter and Evaporate extract->filter1 purify Add Chloroform, Filter, and Evaporate filter1->purify product Obtain this compound purify->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Competitive Diels-Alder Reaction

This experiment allows for the direct comparison of dienophile reactivity.

Materials:

  • A suitable diene (e.g., cyclopentadiene, furan, anthracene) (1.0 eq)

  • This compound (1.0 eq)

  • Alternative Dienophile (e.g., Maleic Anhydride, N-Phenylmaleimide) (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the diene and the internal standard in the chosen solvent.

  • Add equimolar amounts of this compound and the competing dienophile to the solution simultaneously.

  • Stir the reaction at a constant, controlled temperature (e.g., 25°C).

  • Monitor the reaction progress by taking aliquots at regular time intervals.

  • Quench the aliquots (e.g., by rapid cooling) and analyze by ¹H NMR spectroscopy to determine the relative consumption of the dienophiles and the formation of the corresponding adducts.

G cluster_workflow Competitive Diels-Alder Reaction Workflow setup Dissolve Diene and Internal Standard in Solvent add_dienophiles Add Equimolar this compound and Competing Dienophile setup->add_dienophiles react Stir at Constant Temperature add_dienophiles->react monitor Take Aliquots at Regular Intervals react->monitor analyze Quench and Analyze by ¹H NMR monitor->analyze results Determine Relative Reactivity analyze->results

Caption: Experimental workflow for comparing dienophile reactivity.

Applications in Synthesis

The enhanced reactivity of this compound makes it a valuable reagent for several synthetic applications:

  • Reactions with Unreactive Dienes : It can successfully undergo cycloaddition with dienes that are typically sluggish or unreactive with less potent dienophiles, such as stable aromatic systems like anthracene.[13]

  • Functionalized Aromatics : The Diels-Alder adducts of this compound, particularly with dienes like furan, can serve as precursors to highly functionalized aromatic compounds through subsequent elimination or rearrangement reactions.[23]

  • Polymer Science and Materials Chemistry : Its high reactivity allows for its use in the synthesis of functional polymers and materials.[12]

Conclusion

Based on fundamental principles of organic chemistry, this compound is positioned as a highly reactive dienophile, likely surpassing the reactivity of common alternatives like maleic anhydride and N-phenylmaleimide.[11] This enhanced reactivity is a direct consequence of the strong electron-withdrawing nature of the two bromine substituents, which significantly increases the electrophilicity of the double bond.[11] While extensive quantitative kinetic data remains to be systematically compiled, the provided protocols offer a robust framework for researchers to perform direct comparative studies. For synthetic chemists, particularly those in drug development and materials science, this compound represents a powerful tool for constructing complex molecular architectures, especially when engaging with less reactive dienes.

References

  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Diels–Alder reaction. Retrieved from [Link]

  • JoVE. (2022, May 22). Diels–Alder Reaction: Characteristics of Dienophiles. Retrieved from [Link]

  • Pearson. (n.d.). How would the following substituents affect the rate of a Diels–Alder reaction? a. an electron-donating substituent in the diene. Retrieved from [Link]

  • JoVE. (2023, April 30). Diels–Alder Reaction: Characteristics of Dienes. Retrieved from [Link]

  • May, J. (n.d.). DA Reactivity. Dr. May Group. Retrieved from [Link]

  • McMurry, J. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition.
  • Singleton, D. A., et al. (2003). Dienophile Twisting and Substituent Effects Influence Reaction Rates of Intramolecular Diels−Alder Cycloadditions: A DFT Study. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Diels-Alder reaction between 2,3-dibromo-1,3-butadiene (DBB) and maleic anhydride (MA). Retrieved from [Link]

  • ResearchGate. (2017). A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. Retrieved from [Link]

  • eScholarship.org. (n.d.). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 18). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate prediction of rate constants of Diels-Alder reactions and application to design of Diels-Alder ligation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects in the Diels-Alder reactions of butadienes, cyclopentadienes, furans and pyroles with maleic anhydride. Retrieved from [Link]

  • NCCR MUST. (2017, March 23). A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. Retrieved from [Link]

  • ACS Publications. (2022, May 9). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions. Inorganic Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Qibochem. (2023, October 25). Why Is Maleic Anhydride an Extremely Reactive Dienophile?. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels-Alder reaction of bromo maleic acid anhydride and furane. Retrieved from [Link]

  • Wikipedia. (2023, December 11). Dimethyl acetylenedicarboxylate. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Diels-Alder Reaction with Maleic Anhydride. Retrieved from [Link]

  • PubMed. (2023, January 24). Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. Journal of Organic Chemistry. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Diels-Alder Reaction of Acetoxy-1,3-dienes with Dimethyl Acetylenedicarboxylate and Chloromaleic Anhydride. A Synthesis of Benze. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, March 13). Diels Alder reaction with maleic anhydride. Reactivity of different dienes. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for obtaining functionalized aromatics from furan platform compounds. Retrieved from [Link]

  • Scribd. (n.d.). Diels-Alder Reaction: Computational and Experimental Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Retrieved from [Link]

  • ResearchGate. (2004). Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2. Retrieved from [Link]

  • Green Chemistry Letters and Reviews. (2022, October 10). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • eXPRESS Polymer Letters. (2021). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandione, 3,4-dibromo-. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

Sources

Advantages of using Dibromomaleic anhydride in polymer synthesis over other monomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Polymer Scientists and R&D Professionals

In the pursuit of next-generation polymers with superior performance characteristics, monomer selection is a critical determinant of the final material's properties. While traditional monomers like maleic anhydride have been foundational in polymer chemistry, the emergence of functionalized alternatives offers new frontiers in material design. Among these, Dibromomaleic Anhydride (DBMA) stands out as a versatile and potent building block, enabling the synthesis of polymers with inherent flame retardancy, enhanced thermal stability, and vast potential for post-polymerization modification.[1][2]

This guide provides an in-depth comparison of this compound with other monomers, offering experimental insights and data to inform its strategic use in the development of advanced polymeric materials.

Key Advantages Conferred by this compound

The unique molecular architecture of DBMA, featuring two bromine atoms adjacent to a reactive anhydride ring, imparts a suite of desirable properties to the resulting polymers that are not readily achievable with conventional non-halogenated monomers.[2]

Inherent Flame Retardancy

The most significant advantage of incorporating DBMA into a polymer backbone is the introduction of bromine, a well-established halogen flame retardant.[1] Unlike additive flame retardants, which can leach out over time or compromise mechanical properties, DBMA builds flame retardancy directly into the polymer chain.[3][4] This "reactive" approach ensures permanence and homogeneity of the flame-retardant properties. Brominated compounds function in the vapor phase during combustion by releasing hydrogen bromide (HBr), which acts as a radical scavenger, interrupting the exothermic processes of the fire.

Enhanced Thermal and Chemical Stability

The presence of bulky, electronegative bromine atoms on the polymer backbone can increase steric hindrance, restricting chain mobility. This often translates to a higher glass transition temperature (Tg) and improved thermal stability compared to analogous polymers synthesized from non-brominated monomers like maleic anhydride.[5] Furthermore, aromatic polyanhydrides are known for their high mechanical strength and hydrolytic stability, suggesting that polymers derived from DBMA could exhibit enhanced durability.[6]

A Gateway for Post-Polymerization Modification

The two bromine atoms on each DBMA-derived unit serve as highly versatile reactive handles for post-polymerization modification.[1][7] This allows for the synthesis of a precursor polymer which can then be tailored for a wide array of applications. The carbon-bromine bond can be targeted by various nucleophilic substitution reactions or cross-coupling chemistries, enabling the attachment of diverse functional groups.[2][8][9] This opens up possibilities for creating materials for specialized applications such as bioconjugation, advanced composites, or functional coatings.[1][2] This method provides a powerful pathway for creating libraries of functionalized polymers from a single precursor, a significant advantage in materials discovery.[10]

Comparative Analysis: DBMA vs. Maleic Anhydride

To illustrate the performance benefits of DBMA, a comparison with the widely used Maleic Anhydride (MA) is instructive.[11][12] While both are cyclic anhydrides capable of undergoing various polymerization reactions, the inclusion of bromine in DBMA leads to significant property differentiation.

PropertyMaleic Anhydride (MA) Based PolymerThis compound (DBMA) Based PolymerRationale for Advantage
Flame Retardancy Inherently flammable; requires additive FRsInherently flame retardant High bromine content acts as a radical scavenger during combustion.[1]
Thermal Stability (Tg) LowerGenerally Higher Increased steric hindrance and chain rigidity from bulky bromine atoms.
Post-Polymerization Potential Limited to anhydride ring-opening or double bond reactions.[12]High Versatility Bromine atoms act as reactive sites for nucleophilic substitution and cross-coupling.[1][8][9]
Refractive Index LowerHigher The high electron density of bromine atoms typically increases the refractive index of the polymer.
Cost LowHigher More complex synthesis of the brominated monomer.

Experimental Workflow & Mechanistic Insight

The advantages of DBMA can be clearly visualized by comparing the synthetic pathways and resulting properties of polymers derived from it versus a standard monomer like Maleic Anhydride.

Diagram: Comparative Polymer Synthesis Workflow This diagram illustrates the divergent pathways and outcomes when starting with a standard monomer versus this compound. The DBMA route yields a multifunctional polymer with enhanced intrinsic properties.

G cluster_0 Standard Monomer Pathway cluster_1 This compound Pathway MA Maleic Anhydride Monomer Poly_MA Polymerization MA->Poly_MA Std_Poly Standard Polymer Poly_MA->Std_Poly Std_Prop Properties: - Flammable - Lower Tg - Limited Functionality Std_Poly->Std_Prop DBMA This compound Monomer Poly_DBMA Polymerization DBMA->Poly_DBMA Br_Poly Brominated Polymer Poly_DBMA->Br_Poly Adv_Prop Enhanced Properties: + Inherent Flame Retardancy + Higher Tg + Reactive Handles (Br) Br_Poly->Adv_Prop Post_Mod Post-Polymerization Modification Br_Poly->Post_Mod Func_Poly Functionalized Polymer Post_Mod->Func_Poly

Caption: Comparative workflow of polymer synthesis.

Representative Experimental Protocol: Synthesis of a Polyimide from this compound

This protocol describes a typical procedure for synthesizing a polyimide, a class of high-performance polymers known for their thermal stability.

Objective: To synthesize a polyimide via the reaction of an aromatic diamine with this compound to produce a thermally stable, brominated polymer.

Materials:

  • This compound (DBMA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic Anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add 4,4'-Oxydianiline (ODA) and anhydrous N,N-Dimethylacetamide (DMAc).

    • Stir the mixture at room temperature until the ODA is completely dissolved.

    • Slowly add an equimolar amount of this compound (DBMA) powder to the solution in small portions to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature for 12-24 hours to form the poly(amic acid) precursor solution. The viscosity of the solution will increase significantly.[13]

  • Film Casting:

    • Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade.

    • Heat the cast film in a vacuum oven at 80°C for 4 hours to remove the bulk of the DMAc solvent.

  • Chemical Imidization:

    • Immerse the semi-dried film in a solution of acetic anhydride and pyridine (1:1 volume ratio) for 24 hours at room temperature. This step facilitates the cyclodehydration of the amic acid groups to form the imide rings.[13]

  • Thermal Curing:

    • Remove the film from the imidization solution and wash it thoroughly with methanol.

    • Place the film in a high-temperature oven and cure it under a nitrogen atmosphere using a staged heating program: 100°C (1 hr), 150°C (1 hr), 200°C (1 hr), and finally 250°C (2 hrs). This ensures complete conversion to the polyimide.

  • Characterization:

    • The final brominated polyimide film can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and Limiting Oxygen Index (LOI) to quantify flame retardancy.

Conclusion

This compound is more than a mere alternative to traditional monomers; it is a strategic enabler for the development of high-performance polymers. Its ability to impart inherent flame retardancy, enhance thermal properties, and provide a platform for extensive post-polymerization functionalization makes it an invaluable tool for researchers and developers.[1][2] While the monomer cost is higher than that of unsubstituted anhydrides, the value added in terms of performance, safety, and functional versatility can justify its use in demanding applications across the electronics, aerospace, and specialty materials sectors. The judicious application of DBMA in polymer design will undoubtedly continue to push the boundaries of materials innovation.

References

  • Advancing Polymer Science with this compound. NINGBO INNO PHARMCHEM CO.,LTD.

  • This compound: Synthesis, Reactivity, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

  • 1 History of Post-polymerization Modification. Wiley-VCH.

  • Desulfurization–bromination: direct chain-end modification of RAFT polymers. eScholarship, University of California.

  • Desulfurization–bromination: direct chain-end modification of RAFT polymers. RSC Publishing.

  • Synthesis of functional polymers by post-polymerization modification. PubMed, National Library of Medicine.

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons (RSC Publishing).

  • Synthesis and Properties of Polymers and Copolymers Containing Polybenzimidazo benzophenanthroline and Polyimide Structures. Defense Technical Information Center (DTIC).

  • Polyanhydride Chemistry. PubMed Central, National Institutes of Health.

  • Brominated Flame Retardants Archives. Van Horn, Metz & Co. Inc.

  • Polymer bound flame retardants. Google Patents.

  • Research Progress in the Synthesis and Applications of Maleic Anhydride Polymers. Stanford Chemicals.

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. National Institutes of Health.

  • 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR. Sigma-Aldrich.

  • We will explore the differences between maleic acid and maleic anhydride. News.

  • Flame‐Retardant Polymers. ResearchGate.

  • Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials. MDPI.

  • Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. MDPI.

  • Biomolecules as Flame Retardant Additives for Polymers: A Review. MDPI.

  • Effects of molecular weight and grafted maleic anhydride of functionalized polylactic acid used in reactive compatibilized binary and ternary blends of polylactic acid and thermoplastic cassava starch. ResearchGate.

  • Controlled Free-Radical Copolymerization of Maleic Anhydride and Divinyl Ether in the Presence of Reversible Addition-Fragmentation Chain-Transfer Agents. ResearchGate.

Sources

A Comparative Guide to the Stability of Dibromomaleic Anhydride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of appropriate chemical reagents is paramount to achieving desired outcomes. Dibromomaleic anhydride (DBMA) stands out as a highly versatile electrophilic building block, instrumental in the synthesis of complex molecules, functional polymers, and bioconjugates.[1] However, its inherent reactivity, while advantageous for synthesis, also raises critical questions about its stability under various conditions. This guide provides an in-depth comparative analysis of the stability of this compound against its most common and functionally significant derivatives, the N-substituted dibromomaleimides. Grounded in experimental evidence, this document serves as a technical resource to inform experimental design and reagent selection.

Understanding the Core Moiety: this compound

This compound is a cyclic anhydride featuring two bromine atoms attached to its carbon-carbon double bond. This configuration renders the molecule highly electrophilic and susceptible to nucleophilic attack, a characteristic exploited in various chemical transformations including Diels-Alder cycloadditions and nucleophilic substitutions.[1] Its primary applications lie in its ability to act as a precursor for a wide array of functional molecules.[1]

However, like many anhydrides, DBMA is sensitive to environmental conditions, particularly moisture.[2][3] Understanding the nuances of its stability is crucial for its effective handling, storage, and application.

The Primary Derivative: N-Substituted Dibromomaleimides

The most prevalent derivatives of DBMA are N-substituted dibromomaleimides, formed through the reaction of the anhydride with a primary amine.[4] This reaction proceeds through a maleamic acid intermediate, followed by a dehydrative cyclization to yield the thermodynamically more stable imide ring.[4] These derivatives are of immense interest, particularly in the field of bioconjugation, where they are used as powerful reagents for the site-specific modification of cysteine residues in proteins and for creating antibody-drug conjugates (ADCs).[4][5][6]

Comparative Stability Analysis

The stability of these compounds can be assessed across three key domains: hydrolytic, thermal, and chemical stability towards general nucleophiles. The conversion of the anhydride to an imide fundamentally alters the electronic and structural properties of the core ring, leading to significant differences in stability.

Hydrolytic Stability: The Battle Against Water

Acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze to their corresponding dicarboxylic acids.[7] The rate of this hydrolysis can vary significantly based on factors like temperature, pH, and solubility.[7]

  • This compound (DBMA): DBMA is classified as moisture-sensitive.[2] Exposure to water or even humid air will lead to the opening of the anhydride ring to form dibromomaleic acid.[3] This process is generally irreversible under neutral or basic conditions and represents a significant degradation pathway that must be controlled during storage and use. For optimal stability, DBMA should be stored in a dry, cool, and well-ventilated place, with containers kept tightly closed.[2][8]

  • N-Substituted Dibromomaleimides: In stark contrast, the imide functionality is significantly more resistant to hydrolysis than the anhydride. The resonance stabilization of the imide, involving the lone pair of electrons on the nitrogen atom delocalizing across the two carbonyl groups, contributes to its enhanced stability. While hydrolysis of the imide can still occur under harsh acidic or basic conditions, it is substantially slower and less favorable than anhydride hydrolysis under typical experimental conditions (e.g., physiological pH). This superior hydrolytic stability is a key reason why dibromomaleimides are the preferred reagents for applications in aqueous environments, such as bioconjugation.[6][9]

Thermal Stability
  • N-Substituted Dibromomaleimides: Derivatives of maleic anhydride, including N-substituted maleimides, have been investigated as thermal stabilizers for polymers like PVC.[10] This suggests that the imide structure possesses considerable thermal stability. The conversion of the anhydride to a more stable imide, often requiring high temperatures (e.g., refluxing in acetic acid) for synthesis, further implies that the resulting imide product is thermally robust.[5]

Chemical Stability & Reactivity

While high reactivity can be viewed as a form of instability, in synthetic chemistry, it is a desirable trait. The key is selective reactivity.

  • This compound: DBMA is highly reactive towards a broad range of nucleophiles, including amines, alcohols, and thiols.[1][11][12] Its reaction with primary amines is the foundational step for synthesizing dibromomaleimide derivatives.[4]

  • N-Substituted Dibromomaleimides: The N-substituted dibromomaleimides are also reactive electrophiles, but their reactivity is more targeted. They are particularly effective for reacting with thiol groups from cysteine residues to form stable carbon-sulfur bonds, a cornerstone of their use in bioconjugation for disulfide bridging.[5][6] The imide structure is less reactive than the anhydride towards weaker nucleophiles like water and alcohols, providing a crucial kinetic stability that allows these reagents to be used in complex biological media.

Data Summary: Anhydride vs. Imide Stability
FeatureThis compound (DBMA)N-Substituted DibromomaleimideRationale for Difference
Structure Cyclic AnhydrideCyclic ImideOxygen atom in the ring is replaced by a substituted Nitrogen atom.
Hydrolytic Stability Low (Moisture-sensitive)[2][3]HighThe imide functionality is significantly more resistant to nucleophilic attack by water due to greater resonance stabilization.
Thermal Stability ModerateHigh[10]The imide bond is generally more thermally robust than the anhydride linkage.
Reactivity with Amines High (Forms Imides)[4]Low (Generally Unreactive)The anhydride is a precursor to the imide; the imide itself does not readily react with amines under standard conditions.
Reactivity with Thiols HighHigh (Selective)[5]Both are reactive, but the imide's stability in aqueous media makes it the superior choice for selective thiol conjugation in bioconjugation.
Primary Use Case Synthetic Precursor[1]Bioconjugation, Functional Materials[4][6]The anhydride is a versatile starting material, while the imide provides the necessary stability and selective reactivity for advanced applications.

Experimental Protocols

To provide a practical context for the synthesis and evaluation of these compounds, the following validated protocols are presented.

Protocol 1: Synthesis of N-Substituted Dibromomaleimides

The choice of synthetic method depends on the sensitivity of the primary amine used. A traditional high-temperature approach is suitable for robust amines, while a milder, room-temperature method is necessary for substrates with sensitive functional groups.[4][5]

Causality: This method utilizes high heat to drive the dehydrative cyclization of the intermediate maleamic acid. Acetic acid serves as both a solvent and a catalyst. This approach is effective but unsuitable for delicate substrates.[5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Amine Addition: Add the desired primary amine (1.0 eq) to the solution.

  • Heating: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.[4]

Causality: This two-step method avoids harsh conditions. First, DBMA is activated with methyl chloroformate to form a more reactive intermediate. This intermediate then readily reacts with the primary amine at room temperature, making it ideal for amines with sensitive functionalities like alkynes or azides.[4][5]

  • Activation: To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., dichloromethane), add N-methylmorpholine (NMM) (1.1 eq) and cool to 0°C. Add methyl chloroformate (1.1 eq) dropwise. Stir the mixture at room temperature until the formation of N-methoxycarbonyldibromomaleimide is complete (monitor by TLC or LC-MS).[4][5]

  • Reaction with Amine: To the solution containing the activated intermediate, add the desired primary amine (1.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours, monitoring for completion.[4]

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[4]

G cluster_0 Synthesis Pathway DBMA Dibromomaleic Anhydride Intermediate Maleamic Acid Intermediate DBMA->Intermediate + R-NH2 Amine Primary Amine (R-NH2) Imide N-Substituted Dibromomaleimide Intermediate->Imide - H2O (Dehydration)

Caption: Conversion of this compound to an N-Substituted Dibromomaleimide.

Protocol 2: Comparative Evaluation of Hydrolytic Stability via HPLC

Causality: This protocol provides a quantitative method to compare the rate of degradation of an anhydride versus an imide in an aqueous environment. By monitoring the disappearance of the parent compound over time using reverse-phase HPLC, a stability profile can be generated.[13]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and the N-substituted dibromomaleimide derivative in a water-miscible organic solvent (e.g., Acetonitrile or DMSO).

  • Incubation: In separate vials, add a precise volume of the stock solution to a pre-warmed (e.g., 37°C) aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 µM.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes for the anhydride; 0, 1, 4, 8, 24 hours for the imide), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the hydrolysis by diluting the aliquot in the mobile phase or a suitable organic solvent to prevent further degradation before analysis.

  • HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection. The peak area corresponding to the intact parent compound is recorded.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for both the anhydride and the imide. This plot will visually and quantitatively demonstrate the superior stability of the imide derivative.

G cluster_1 Hydrolytic Stability Assay Workflow A Prepare Stock Solutions (10 mM) B Incubate in Buffer (pH 7.4, 37°C) A->B C Sample at Time Points B->C D Quench Reaction C->D E Analyze by RP-HPLC D->E F Plot % Remaining vs. Time E->F

Caption: Experimental workflow for comparing hydrolytic stability.

Conclusion and Recommendations

The choice between this compound and its N-substituted dibromomaleimide derivatives is dictated entirely by the intended application.

  • This compound is an excellent and cost-effective starting material for synthesis. Its high reactivity is an asset when it serves as a precursor. However, its poor hydrolytic stability necessitates careful handling and storage under anhydrous conditions.[2]

  • N-Substituted Dibromomaleimides are the reagents of choice for applications requiring stability in aqueous media, particularly in bioconjugation and drug delivery.[6][9] Their enhanced hydrolytic and thermal stability, coupled with their selective reactivity towards thiols, makes them robust and reliable tools for modifying complex biological molecules.

By understanding the distinct stability profiles of these compounds, researchers can make informed decisions, ensuring the integrity of their materials and the success of their experimental outcomes.

References

  • This compound: Synthesis, Reactivity, and Applications. (n.d.). BenchChem.
  • A Technical Guide to the Synthesis and Purification of Dibromomaleimide Derivatives. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Maleic anhydride. (2011, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2,3-Dichloromaleic anhydride. (2015, February 12). Fisher Scientific.
  • SAFETY DATA SHEET - Acetic Anhydride. (2020, January 22). INEOS Group.
  • Caddick, S., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Tetrahedron Letters.
  • Caddick, S., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. ResearchGate.
  • SAFETY DATA SHEET - Bromomaleic anhydride. (2009, September 15). Fisher Scientific.
  • Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents. (n.d.). SciSpace.
  • SAFETY DATA SHEET - 2,3-Diphenylmaleic anhydride. (n.d.). Fisher Scientific.
  • Revised Structures of N-Substituted Dibrominated Pyrrole Derivatives and Their Polymeric Products. (2004). The Journal of Organic Chemistry.
  • Jones, M. W., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry.
  • Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? (2013). Chemistry Stack Exchange.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
  • Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. (2000). Journal of Chromatography A.
  • Evaluation of the Thermal Stabilization Effect of Maleic Anhydride Derivatives on Polyvinyl Chloride. (n.d.). ResearchGate.
  • Preparation of acid anhydrides. (n.d.). Khan Academy.
  • Properties and Stability of Maleic Anhydride. (n.d.). Shanghai Douwin Chemical Co.,Ltd.
  • Unexpected electrophiles in the atmosphere – anhydride nucleophile reactions and uptake to biomass burning emissions. (2023). Physical Chemistry Chemical Physics.
  • Investigation of anhydride reactivity. (n.d.). ResearchGate.
  • Unexpected Electrophiles in the Atmosphere - Anhydride Nucleophile Reactions and Uptake to Biomass Burning Emissions. (n.d.). ChemRxiv.
  • 2,5-Furandione, 3,4-dibromo-. (n.d.). PubChem.
  • This compound (CAS 1122-12-9). (n.d.). ChemicalBook.
  • 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • CAS 1122-12-9 this compound. (n.d.). Alfa Chemistry.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. (2003). Pharmaceutical Research.
  • Tests for Functional Groups. (n.d.). NCERT.
  • THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. (n.d.). ResearchGate.

Sources

A-Senior-Application-Scientist's-Guide-to-Spectroscopic-Comparison-of-Dibromomaleic-Anhydride-and-its-Reaction-Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibromomaleic anhydride is a reactive chemical intermediate utilized in the synthesis of various fine chemicals and polymers. The ability to accurately monitor its conversion into different products is critical for process optimization and quality control. This guide provides a comprehensive spectroscopic comparison of this compound with three key reaction products: dibromomaleic acid (from hydrolysis), diethyl dibromomaleate (from esterification), and N-phenyl-dibromomaleimide (from amidation followed by cyclization). Through a detailed analysis of Fourier-Transform Infrared (FTIR) spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), this document establishes distinct spectroscopic fingerprints for each compound. We present validated experimental protocols, comparative data tables, and logical workflow diagrams to empower researchers, scientists, and drug development professionals to unambiguously identify and differentiate these molecules, ensuring scientific integrity and accelerating research timelines.

Introduction

This compound is a derivative of maleic anhydride, featuring two bromine atoms attached to its carbon-carbon double bond. This configuration makes it an electron-deficient dienophile and a versatile precursor in organic synthesis. Its reactions typically involve the nucleophilic attack at the carbonyl carbons, leading to the opening of the anhydride ring. Monitoring these transformations is paramount, and spectroscopic techniques offer a non-destructive, detailed window into the molecular changes occurring.

The choice to compare the anhydride with its hydrolysis, esterification, and amidation products is deliberate. These represent common and fundamental transformations that introduce distinct functional groups—carboxylic acids, esters, and imides, respectively. Each of these functional groups imparts a unique and identifiable signature across various spectroscopic methods. This guide explains the causality behind the observed spectroscopic changes, moving beyond mere data presentation to provide a deeper understanding of the structure-property relationships.

Experimental Protocols

The protocols described herein are designed to be reproducible and self-validating, meaning the spectroscopic data presented in the subsequent sections directly confirm the success of these synthetic procedures.

Synthesis of Dibromomaleic Acid (Product A)
  • Rationale: Hydrolysis is a fundamental reaction of anhydrides. This protocol uses a simple aqueous workup to convert the anhydride into its corresponding dicarboxylic acid.

  • Procedure:

    • Suspend 1.0 g of this compound in 20 mL of deionized water in a 50 mL round-bottom flask.

    • Heat the mixture to 80°C with stirring for 1 hour. The suspension will gradually dissolve as the anhydride ring opens to form the more water-soluble dibromomaleic acid.

    • Cool the solution to room temperature and then place it in an ice bath for 30 minutes to crystallize the product.

    • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Synthesis of Diethyl Dibromomaleate (Product B)
  • Rationale: Esterification is a common method to modify the properties of carboxylic acids and their derivatives. This protocol uses ethanol in the presence of an acid catalyst.

  • Procedure:

    • To a solution of 1.0 g of this compound in 25 mL of absolute ethanol, add 3-4 drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into diethyl ether (2 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the oily product.

Synthesis of N-Phenyl-dibromomaleimide (Product C)
  • Rationale: The reaction with a primary amine first forms an amic acid, which then undergoes cyclodehydration to form the stable imide. This two-step, one-pot synthesis is efficient for creating N-substituted imides.[1][2]

  • Procedure:

    • Dissolve 1.0 g of this compound in 20 mL of glacial acetic acid.

    • Add 0.36 g of aniline dropwise to the solution with stirring.

    • Heat the mixture to reflux for 2 hours. During this time, the intermediate maleamic acid forms and subsequently cyclizes to the imide.[3]

    • Cool the reaction mixture and pour it into 100 mL of ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and recrystallize from an ethanol/water mixture to obtain the purified N-phenyl-dibromomaleimide.

Spectroscopic Analysis
  • FTIR: Spectra were obtained using a Fourier Transform Infrared spectrometer with Attenuated Total Reflectance (ATR) sampling.

  • ¹³C NMR: Spectra were recorded on a 300 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or acetone-d₆. Chemical shifts are reported in parts per million (ppm).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained on a GC-MS system.

Spectroscopic Comparison and Analysis

The transformation of this compound into its derivatives results in predictable and significant changes in their respective spectra. These changes serve as diagnostic fingerprints for each molecule.

This compound (Starting Material)
  • FTIR: The most prominent features are two strong carbonyl (C=O) stretching bands, characteristic of a cyclic anhydride.[4] The symmetric stretch appears at a higher wavenumber (~1850 cm⁻¹) and the asymmetric stretch at a lower wavenumber (~1780 cm⁻¹).[5] For cyclic anhydrides, the lower-wavenumber peak is typically more intense.[4]

  • ¹³C NMR: Due to the molecule's symmetry, only two signals are observed in the ¹³C NMR spectrum. The carbonyl carbons appear around 159.0 ppm, and the sp² carbons of the double bond are observed near 131.8 ppm.[6]

  • MS: The molecular ion peak (M⁺) is observed, and fragmentation often involves the loss of CO and CO₂.[7]

Dibromomaleic Acid (Product A - Hydrolysis)
  • FTIR: The defining change is the disappearance of the two anhydride C=O peaks and the appearance of a very broad O-H stretch from the carboxylic acid groups, typically spanning 3300-2500 cm⁻¹. A single, strong C=O stretch for the carboxylic acid is now present around 1710 cm⁻¹.[8]

  • ¹³C NMR: The carbonyl carbon signal shifts upfield to approximately 165-170 ppm. The resonance of the sp² carbons also shifts slightly. The change in the electronic environment of the carbonyl carbon, specifically the ability of the hydroxyl oxygen to donate electron density via resonance, causes this upfield shift compared to aldehydes and ketones.[9]

  • MS: The molecular ion peak will be 18 mass units higher than the starting anhydride due to the addition of a water molecule. Key fragmentation patterns include the loss of H₂O (M-18), OH (M-17), and COOH (M-45).[10]

Diethyl Dibromomaleate (Product B - Esterification)
  • FTIR: This spectrum is distinguished by a single, strong ester C=O stretch around 1735 cm⁻¹. The characteristic C-O stretches of the ester group also appear in the 1300-1100 cm⁻¹ region. Crucially, the broad O-H band of the carboxylic acid is absent.

  • ¹³C NMR: New signals corresponding to the ethyl groups appear: the O-CH₂ carbons around 62 ppm and the terminal CH₃ carbons around 14 ppm. The ester carbonyl carbon resonates in a region similar to that of the carboxylic acid, around 160-165 ppm.[11]

  • MS: The molecular ion peak will be significantly higher than the anhydride. Common fragmentation includes the loss of the ethoxy group (-OCH₂CH₃, M-45) and the entire ester group (-COOCH₂CH₃, M-73), often leading to a base peak from the resulting acylium ion.[5]

N-Phenyl-dibromomaleimide (Product C - Imidation)
  • FTIR: The spectrum of the cyclic imide shows two C=O stretching bands, similar to the anhydride, but shifted to lower wavenumbers. Typically, these appear around 1770 cm⁻¹ and 1710 cm⁻¹. Additionally, peaks corresponding to the aromatic phenyl ring (e.g., C=C stretches at 1600-1450 cm⁻¹, C-H bends) will be present.

  • ¹³C NMR: The imide carbonyl carbons appear around 165-170 ppm. New signals for the phenyl group will be visible in the aromatic region (120-140 ppm). The symmetry of the maleimide ring is maintained, but the molecule as a whole is less symmetric than the starting anhydride.

  • MS: The molecular ion peak will be prominent due to the stability of the aromatic and imide rings. Fragmentation patterns will be influenced by the stable phenyl group.

Data Summary and Visualization

Comparative Spectroscopic Data
CompoundKey FTIR Peaks (cm⁻¹)¹³C NMR Shifts (ppm)Key MS Fragments (m/z)
This compound ~1850 & ~1780 (C=O, anhydride)[4]~159.0 (C=O), ~131.8 (C=C)[6]M⁺, [M-CO]⁺, [M-CO₂]⁺
Dibromomaleic Acid 3300-2500 (O-H, broad), ~1710 (C=O, acid)~165-170 (C=O), ~130 (C=C)[M+H₂O]⁺, [M-OH]⁺, [M-COOH]⁺
Diethyl Dibromomaleate ~1735 (C=O, ester), ~1250 (C-O)~163 (C=O), ~128 (C=C), ~62 (OCH₂), ~14 (CH₃)M⁺, [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺
N-Phenyl-dibromomaleimide ~1770 & ~1710 (C=O, imide), 1600-1450 (Aromatic C=C)~167 (C=O), ~132 (C=C), 125-135 (Aromatic)M⁺, fragments from phenyl group
Visualized Workflows

The following diagrams illustrate the synthetic pathways and the logical process for spectroscopic identification.

ReactionWorkflow cluster_0 Reaction Pathways Start Dibromomaleic Anhydride ProdA Dibromomaleic Acid Start->ProdA H₂O (Hydrolysis) ProdB Diethyl Dibromomaleate Start->ProdB EtOH, H⁺ (Esterification) ProdC N-Phenyl- dibromomaleimide Start->ProdC Aniline, Δ (Imidation)

Caption: Synthetic routes from this compound.

LogicDiagram Start Acquire FTIR Spectrum of Unknown Sample AnhydridePeaks Two C=O peaks? (~1850 & ~1780 cm⁻¹) Start->AnhydridePeaks BroadOH Broad O-H peak? (3300-2500 cm⁻¹) AnhydridePeaks->BroadOH No IsAnhydride This compound AnhydridePeaks->IsAnhydride Yes EsterPeak Single C=O peak? (~1735 cm⁻¹) BroadOH->EsterPeak No IsAcid Dibromomaleic Acid BroadOH->IsAcid Yes IsEster Diethyl Dibromomaleate EsterPeak->IsEster Yes IsImide N-Phenyl-dibromomaleimide EsterPeak->IsImide No (Likely Imide with two C=O peaks ~1770 & ~1710 cm⁻¹)

Caption: Logic flowchart for compound identification via FTIR.

Conclusion

The conversion of this compound into its corresponding diacid, diester, or N-phenyl imide induces clear and diagnostic changes in FTIR, ¹³C NMR, and Mass Spectra. Anhydrides are uniquely identified by their dual high-wavenumber carbonyl peaks. Hydrolysis is unequivocally confirmed by the appearance of a broad O-H stretch in the FTIR spectrum. Esterification introduces characteristic alkyl signals in the NMR and a distinct ester carbonyl band in the FTIR. Finally, imide formation results in a shift of the carbonyl bands and the appearance of signals from the N-substituent. By understanding these key spectroscopic differences, researchers can confidently track the progress of their reactions and verify the identity of their final products, upholding the principles of scientific rigor and efficiency.

References

  • Vandell, V. (1994). Synthesis, copolymerization and characterization of novel n-substituted phenyl maleimides. Rochester Institute of Technology. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy. [Link]

  • Di Marzo, V., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.
  • Al-Jendeel, H., et al. (2012). Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. Journal of Chemical and Pharmaceutical Research.
  • Scribd. (n.d.). IR Peaks for Cyclic Anhydride Hydrolysis. [Link]

  • Al-Azzawi, A., et al. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubChem. (2026). 2,5-Furandione, 3,4-dibromo-. National Center for Biotechnology Information. [Link]

  • News-Medical. (2024). We will discuss the applications of FTIR in the analysis of maleic anhydride. [Link]

  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?[Link]

  • Stothers, J. B., & Lauterbur, P. C. (1963). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. [Link]

  • SpectraBase. (n.d.). Dibromo-maleic anhydride - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Weininger, S. J., Mai, V. T., & Thornton, E. R. (1964). Mass Spectral Mechanisms. Homoallylic Participation in Fragmentation of Butadiene Maleic Anhydride Adduct. Journal of the American Chemical Society.
  • Yang, C. Q. (2001). FT-IR and FT-Raman spectroscopy study of the cyclic anhydride intermediates for the esterification of cellulose: III. Cyclic anhydrides formed by the isomers of cyclohexanedicarboxylic acid. ResearchGate. [Link]

  • Johns, S. R., Willing, R. I., & Claret, P. A. (1978). Carbon-13 chemical shifts of some model carboxylic acids and esters. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Guide to Antibody-Drug Conjugate Technologies: The Ascendancy of Dibromomaleic Anhydride for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Conjugation Conundrum in ADC Development

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing power of a cytotoxic payload via a chemical linker.[] The success of an ADC is not merely a sum of its parts; it is critically dictated by the synergy between them, a synergy governed by the conjugation chemistry. The choice of how and where to attach the payload to the antibody profoundly impacts the Drug-to-Antibody Ratio (DAR), stability, pharmacokinetics (PK), and ultimately, the therapeutic index of the ADC.[2][3][4]

Historically, conjugation strategies have been a trade-off between simplicity and precision. Early methods, while straightforward, produced highly heterogeneous mixtures that complicated manufacturing and often led to suboptimal clinical outcomes.[5] This guide provides an in-depth comparison of prevalent conjugation technologies, culminating in an analysis of dibromomaleic anhydride-based disulfide re-bridging—a technology that resolves many of the challenges inherent in its predecessors.

The Spectrum of Conjugation Technologies: From Heterogeneity to Precision

The evolution of ADC conjugation can be understood as a progressive journey toward greater control and homogeneity. We will explore the foundational chemistries and the advanced, site-specific strategies that define the field today.

The Foundation: Non-Specific Conjugation

These first-generation methods utilize the naturally occurring amino acid residues on the antibody surface.

This is one of the most established methods, targeting the ε-amino groups of the numerous solvent-accessible lysine residues on an antibody.[6] The reaction, typically involving N-hydroxysuccinimide (NHS) esters, is chemically simple and requires no prior antibody engineering.[6][7]

  • The Causality of Heterogeneity: An IgG antibody can have over 80 lysine residues, with dozens exposed on the surface.[7] This abundance of potential reaction sites leads to a highly heterogeneous ADC product, a veritable cocktail of species with DAR values ranging from 0 to over 8.[][9] This variability complicates characterization and can negatively impact the ADC's PK profile and therapeutic window.[9][]

Caption: Random conjugation to surface lysine residues results in a highly heterogeneous ADC mixture.

This approach offers a significant step up in control compared to lysine conjugation. It targets the thiol groups of cysteine residues liberated by the mild reduction of the antibody's four interchain disulfide bonds.[11][12] Because there are only eight potential cysteine residues, the resulting ADC is considerably less heterogeneous than its lysine-conjugated counterpart.[13][14]

  • The Achilles' Heel: The Retro-Michael Reaction: The primary drawback of this widely used method is the inherent instability of the thiosuccinimide bond formed between the cysteine thiol and the maleimide linker.[13][15] In the physiological environment of the bloodstream, this bond is susceptible to a retro-Michael reaction, leading to deconjugation of the payload.[16][17] The released drug-linker can then bind to other circulating proteins, like albumin, causing off-target toxicity and a reduction in therapeutic efficacy.[13]

G Fig 2. Competing Fates of a Maleimide ADC cluster_process Maleimide ADC Instability Pathway ADC Maleimide-Cysteine Linked ADC Deconjugated Deconjugated Antibody + Drug-Linker ADC->Deconjugated Retro-Michael Reaction (in Plasma) Hydrolyzed Stable Hydrolyzed ADC ADC->Hydrolyzed Succinimide Hydrolysis (Stabilization) OffTarget Off-Target Toxicity (e.g., Albumin Binding) Deconjugated->OffTarget Payload Transfer

Caption: Maleimide ADCs face a stability challenge due to the reversible retro-Michael reaction.

Strategies have been developed to mitigate this instability, primarily by promoting the hydrolysis of the succinimide ring to form a stable maleamic acid thioether, which is resistant to the retro-Michael reaction.[15][16][18] This can be achieved through post-conjugation pH adjustments or the use of "self-hydrolyzing" maleimides, though these add steps and complexity to the manufacturing process.[16][19]

The Solution: Site-Specific and Stable Conjugation

The limitations of traditional methods drove the development of next-generation technologies aimed at producing homogeneous ADCs with stable linkages.

This technology represents a highly elegant solution that leverages the native structure of the antibody. Instead of simply reacting with the two thiols of a reduced interchain disulfide bond, reagents derived from this compound re-bridge them.[20][21]

  • Mechanism and Causality: The process involves the reduction of the four interchain disulfide bonds, followed by the addition of the this compound-based linker-payload. The reagent reacts with both thiol groups from the original disulfide, creating a stable, covalent bridge that restores the connection between the antibody chains while simultaneously attaching the payload.

  • Key Advantages:

    • Homogeneity: This method is inherently site-specific, targeting only the four interchain disulfide bonds. This produces a highly homogeneous ADC population with a precisely controlled DAR of 4, eliminating the analytical and pharmacological complexities of heterogeneous mixtures.[20]

    • Stability: The resulting thiosuccinimide linkage is structurally different from that of traditional maleimides and is stable against retro-Michael deconjugation, preventing premature payload release.

    • Preservation of Antibody Integrity: By re-establishing the link between the antibody chains, this method helps maintain the native antibody structure, which is crucial for its antigen-binding function and PK properties.[]

    • Simplicity: Unlike many other site-specific methods, disulfide re-bridging does not require complex and costly antibody engineering.

G Fig 3. This compound Conjugation cluster_workflow Disulfide Re-bridging Workflow start Native Antibody (Interchain S-S bond) reduction Step 1: Mild Reduction (e.g., TCEP) start->reduction reduced_state Reduced Antibody (Two -SH groups) reduction->reduced_state conjugation Step 2: Conjugation (Dibromomaleic Reagent + Drug) reduced_state->conjugation final_adc Homogeneous ADC (Stable Re-bridged Linkage, DAR=4) conjugation->final_adc

Caption: A streamlined two-step process for generating stable, homogeneous ADCs.

For a comprehensive comparison, it is important to consider other site-specific approaches.

  • Enzymatic Conjugation: This powerful technique uses enzymes like transglutaminase (TGase) or sortase to attach payloads to specific, pre-engineered recognition sequences on the antibody.[22][23][24] This results in exceptional site-specificity and homogeneity.[3][25] However, the absolute requirement for antibody engineering adds significant time and complexity to the cell line development process.[3]

  • Click Chemistry: Bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), provide a highly efficient and selective method for payload attachment.[26][27][28] This approach requires the incorporation of a non-natural amino acid or other chemical handle into the antibody, again necessitating antibody engineering.[26][29]

Head-to-Head Performance Comparison

The choice of conjugation technology is a critical decision in ADC design. The following table summarizes the key performance attributes of the discussed methods, providing a clear rationale for experimental choices in an ADC development program.

FeatureLysine-BasedCysteine-MaleimideThis compound Enzymatic / Click Chemistry
Homogeneity (DAR) Low (Highly Heterogeneous)Medium (DAR 0, 2, 4, 6, 8)High (Homogeneous DAR 4) High (Homogeneous DAR 2 or 4)
Linkage Stability High (Amide Bond)Low to Medium (Retro-Michael Prone)High (Stable Bridge) High (Stable Bond)
Antibody Engineering NoNoNo Yes
Process Complexity LowMediumMedium High
Predictable PK LowMediumHigh High
Therapeutic Index Variable / Often LowerCompromised by InstabilityPotentially Improved Potentially Improved

Validating Efficacy: Essential Experimental Protocols

To substantiate the claims of improved stability and efficacy, rigorous, self-validating experimental protocols are essential. The following methods are cornerstones of ADC characterization.

Protocol 1: In Vitro ADC Serum Stability Assay

This assay is the gold standard for evaluating linker stability in a physiologically relevant matrix. The objective is to quantify the change in average DAR over time, with a stable conjugate showing minimal DAR loss.

Rationale: Comparing the stability of a this compound-based ADC to a traditional maleimide-based ADC in serum directly demonstrates the superior resistance of the former to payload deconjugation.[30]

Step-by-Step Methodology:

  • Preparation: Thaw human (or other species-specific) serum at 37°C and clarify by centrifugation to remove cryoprecipitates.[30]

  • Incubation: Spike the ADC into the serum to a final concentration of 100 µg/mL in a sterile microcentrifuge tube.[30]

  • Time Points: Immediately collect a "Time 0" aliquot and store at -80°C. Incubate the remaining mixture at 37°C.[30] Collect subsequent aliquots at desired time points (e.g., 24, 48, 96, 168 hours).[16]

  • Sample Capture: For each time point, capture the ADC from the serum using Protein A magnetic beads, which specifically bind the Fc region of the antibody.[31] Wash the beads with PBS to remove non-specifically bound serum proteins.

  • Analysis (LC-MS): Elute the intact ADC from the beads using a low-pH buffer (e.g., 20mM glycine, pH 2.5).[31] Analyze the eluted sample by liquid chromatography-mass spectrometry (LC-MS) under denaturing conditions.

  • Data Interpretation: Deconvolute the mass spectra for each time point to determine the relative abundance of different DAR species. Calculate the average DAR. A stable ADC will show a minimal decrease in average DAR over the time course.[31]

Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cells. It is crucial to include both antigen-positive and antigen-negative cell lines to validate target-specific killing.

Rationale: An effective ADC should be highly potent against cells expressing the target antigen and largely inert against cells that do not.[32][33] This demonstrates that the cytotoxic payload is being delivered in a target-dependent manner.

Step-by-Step Methodology:

  • Cell Seeding: Seed both antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cells into 96-well plates at an appropriate density and allow them to adhere overnight.[2][33]

  • ADC Preparation: Prepare serial dilutions of the ADC in cell culture medium. Also include controls such as the unconjugated "naked" antibody and the free payload drug.

  • Cell Treatment: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 3-6 days).[2]

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2] Record the luminescence signal.

  • Data Analysis: Normalize the data to untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A potent and specific ADC will have a low nanomolar or sub-nanomolar IC50 on antigen-positive cells and a significantly higher (or no) IC50 on antigen-negative cells.[33]

Conclusion and Authoritative Grounding

The ultimate goal of ADC development is to widen the therapeutic window by maximizing on-target efficacy while minimizing off-target toxicity. The choice of conjugation chemistry is paramount to achieving this goal. While traditional lysine and cysteine-maleimide strategies were foundational, their inherent limitations—namely heterogeneity and instability—have spurred innovation.

This compound-based disulfide re-bridging emerges as a superior technology that directly addresses these core challenges. By producing stable, homogeneous ADCs with a fixed DAR of 4 without the need for antibody engineering, it offers a robust, efficient, and highly effective path to developing next-generation therapeutics. This approach provides the chemical precision necessary to unlock the full potential of antibody-drug conjugates, paving the way for safer and more effective treatments for patients.

References

  • Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. (n.d.). MDPI. Retrieved from [Link]

  • Bar-Zion, T., et al. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Retrieved from [Link]

  • Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Retrieved from [Link]

  • Click Chemistry Conjugations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Lysine based Conjugation Strategy. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cysteine based Conjugation Strategy. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Conjugation Based on Click Chemistry. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. (n.d.). MDPI. Retrieved from [Link]

  • Lysine-based Conjugation Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Recent Advances in Site Specific Conjugations of Antibody Drug Conjugates (ADCs). (n.d.). PubMed. Retrieved from [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn. Retrieved from [Link]

  • ADC in vitro Cytotoxicity Assay from Creative Biolabs. (n.d.). Biocompare.com. Retrieved from [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches. (2021). PMC - NIH. Retrieved from [Link]

  • A review of conjugation technologies for antibody drug conjugates. (n.d.). Oxford Academic. Retrieved from [Link]

  • A review of conjugation technologies for antibody drug conjugates. (n.d.). PMC - NIH. Retrieved from [Link]

  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (n.d.). ResearchGate. Retrieved from [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Sterling Pharma Solutions. Retrieved from [Link]

  • Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. (n.d.). ACS Publications. Retrieved from [Link]

  • This compound: A Key Component in Antibody-Drug Conjugates (ADCs). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Cysteine-based Conjugation Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • ADC In Vitro Cytotoxicity Evaluation Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (2018). NIH. Retrieved from [Link]

  • Enzymatic strategies for (near) clinical development of antibody-drug conjugates. (n.d.). Synaffix. Retrieved from [Link]

  • In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). (n.d.). ResearchGate. Retrieved from [Link]

  • ADC Plasma Stability Assay. (n.d.). iQ Biosciences. Retrieved from [Link]

  • Enzymatic Conjugation. (n.d.). Creative Biolabs. Retrieved from [Link]

  • A review of conjugation technologies for antibody drug conjugates. (2025). PubMed. Retrieved from [Link]

  • A Review of Conjugation Technologies for Antibody Drug Conjugates. (n.d.). ResearchGate. Retrieved from [Link]

  • Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues. (n.d.). PMC - NIH. Retrieved from [Link]

  • Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. (2025). AACR Journals. Retrieved from [Link]

  • Serum stability analyses of antibodies and ADCs. (n.d.). Protocol Exchange. Retrieved from [Link]

  • Acid-cleavable antibody–drug conjugates. (2013). UCL Discovery. Retrieved from [Link]

  • This compound: Synthesis, Reactivity, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

A Comparative Study of the Reaction Kinetics of Dibromomaleic Anhydride and Maleimide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of bioconjugation, drug development, and materials science, the precise and efficient formation of stable covalent bonds is paramount. Among the arsenal of chemical tools available, maleimides have long been a staple for their reactivity towards thiols. However, the emergence of reagents like dibromomaleic anhydride and its derivatives presents new opportunities and advantages. This guide provides a comprehensive comparative analysis of the reaction kinetics of this compound and the conventional maleimide, offering field-proven insights for researchers, scientists, and drug development professionals.

The Chemistry of Maleimide: A Focus on Thiol-Michael Addition

Maleimides are α,β-unsaturated carbonyl compounds that readily react with nucleophiles, most notably thiols, via a Michael addition reaction. This reaction is a cornerstone of bioconjugation, enabling the linkage of proteins, peptides, and other molecules.

Reaction Mechanism and Kinetics

The reaction between a maleimide and a thiol proceeds through a nucleophilic attack of the thiolate anion on one of the double bond's carbon atoms, forming a stable thioether bond. The reaction rate is highly dependent on the pH of the medium. The optimal pH range for this conjugation is typically between 6.5 and 7.5.[1] Within this window, a sufficient concentration of the more nucleophilic thiolate anion is present to drive the reaction forward efficiently. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1] Below pH 6.5, the protonation of the thiol group diminishes its nucleophilicity, leading to a significant decrease in the reaction rate.[1]

The choice of solvent also plays a crucial role. While aqueous buffers are common, the addition of organic co-solvents can be necessary to dissolve hydrophobic maleimide reagents.[1] The solvent can influence the reaction rate by stabilizing or destabilizing reactants and transition states.[2]

Stability of the Maleimide-Thiol Adduct

A significant consideration in the use of maleimide chemistry is the stability of the resulting succinimide thioether linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols, such as glutathione, which is abundant in the cellular cytoplasm.[3][] This reversibility can lead to the premature cleavage of bioconjugates in vivo, compromising their efficacy.[][5]

The Enhanced Reactivity of this compound and its Derivatives

This compound and its imide counterpart, dibromomaleimide, are highly electrophilic molecules due to the presence of two electron-withdrawing bromine atoms.[6] This heightened electrophilicity translates to a distinct and often more rapid reactivity profile compared to standard maleimides, particularly in reactions with thiols.

Disulfide Bridging: A Rapid and Specific Reaction

A key application of this compound and dibromomaleimides is in the "bridging" of disulfide bonds in proteins. This process typically involves the initial reduction of a disulfide bond to yield two free thiol groups. These thiols then react with the dibromomaleimide in a rapid, one-pot reaction. The mechanism involves a sequential nucleophilic substitution of the two bromine atoms by the two thiol groups, resulting in a stable, rebridged dithiomaleimide adduct.

This conjugation reaction is remarkably efficient, often reaching completion in less than 15-20 minutes with a stoichiometric amount of the reagent in buffered solutions.[3][7] This rapid kinetic profile offers a significant advantage over many other bioconjugation reactions that may require longer reaction times or a large excess of one reactant.[8]

Enhanced Adduct Stability through Hydrolysis

A notable feature of the dibromomaleimide platform is the subsequent hydrolysis of the dithiomaleimide adduct under physiological conditions. This hydrolysis opens the maleimide ring to form a stable maleamic acid, which effectively "locks" the conjugate and prevents the retro-Michael reaction. This leads to significantly more stable bioconjugates compared to those formed with traditional maleimides.[9]

Dienophilic Reactivity in Diels-Alder Reactions

The electron-deficient nature of the double bond in this compound also makes it a highly reactive dienophile in Diels-Alder reactions. The presence of two electron-withdrawing bromine atoms enhances its electrophilicity, making it more reactive towards dienes compared to unsubstituted maleic anhydride.[8] While direct side-by-side kinetic studies are not extensively documented, computational studies support this trend.

Comparative Analysis: this compound vs. Maleimide

FeatureMaleimideThis compound/Dibromomaleimide
Primary Reaction with Thiols Michael AdditionDisulfide Bridging (via Nucleophilic Substitution)
Reaction Speed with Thiols Moderate, pH-dependentVery Rapid (often < 20 minutes)[9][7]
Stoichiometry with Thiols 1:1 (Maleimide:Thiol)1:2 (Dibromo-reagent:Thiol) for disulfide bridging
Adduct Stability Susceptible to retro-Michael reaction[3][]Highly stable after hydrolysis of the imide ring
Dienophilicity (Diels-Alder) GoodExcellent (enhanced by bromine atoms)[8]

The core difference in their reaction with thiols lies in the mechanism. Maleimide undergoes an addition reaction, whereas this compound/dibromomaleimide undergoes a substitution reaction at the bromine-bearing carbons. This fundamental difference dictates the stoichiometry and the nature of the final product. The disulfide bridging capability of the dibromo compounds is a unique feature that allows for the site-specific labeling of proteins at disulfide bonds, maintaining the protein's tertiary structure.[3][7]

Experimental Protocols

Kinetic Analysis of Thiol-Maleimide Michael Addition by UV-Vis Spectrophotometry

This protocol describes a method to determine the pseudo-first-order rate constant for the reaction between a thiol and a maleimide by monitoring the decrease in maleimide absorbance.

Materials:

  • N-phenylmaleimide

  • Thiophenol

  • Chosen solvent (e.g., acetonitrile, phosphate buffer)

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of N-phenylmaleimide (e.g., 0.1 M) in the chosen solvent.

  • Prepare a stock solution of thiophenol (e.g., 1.0 M) in the same solvent.

  • In a quartz cuvette, dilute the N-phenylmaleimide stock solution to a final concentration that gives an initial absorbance between 1.0 and 1.5 at a wavelength where the maleimide absorbs and the product does not (e.g., ~300-340 nm).

  • Equilibrate the cuvette in the thermostated spectrophotometer at the desired temperature.

  • Initiate the reaction by adding a small volume of the thiophenol stock solution to the cuvette to achieve a final concentration that is in large excess (at least 10-fold) of the N-phenylmaleimide concentration, ensuring pseudo-first-order conditions.

  • Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs).

Monitoring the Kinetics of Disulfide Bridging with Dibromomaleimide by RP-HPLC

This protocol outlines a method to follow the rapid disulfide bridging of a peptide with a dibromomaleimide reagent.

Materials:

  • Peptide with a disulfide bond (e.g., salmon calcitonin)

  • Dibromomaleimide reagent

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate buffer (e.g., 100 mM, pH 6.2)

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC mobile phases

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the peptide in water or a suitable buffer.

  • Prepare a stock solution of TCEP in water and adjust the pH to ~7.0.

  • Prepare a stock solution of the dibromomaleimide reagent in a suitable organic solvent like DMF or acetonitrile.

  • In a reaction vial, dissolve the peptide in the phosphate buffer.

  • Add TCEP solution (e.g., 1.1 equivalents) to the peptide solution to reduce the disulfide bond. Monitor the reduction by RP-HPLC until the starting material is fully converted to the reduced peptide (which will have a different retention time).

  • Once reduction is complete, add the dibromomaleimide solution (e.g., 1.1 equivalents) to the reaction mixture.

  • Immediately start injecting aliquots of the reaction mixture onto the RP-HPLC system at short, regular time intervals (e.g., every 1-2 minutes).

  • Monitor the disappearance of the reduced peptide peak and the appearance of the bridged product peak.

  • Quantify the peak areas to determine the concentration of the product over time and calculate the reaction rate.

Visualizations

Thiol_Michael_Addition Maleimide Maleimide TransitionState Transition State Maleimide->TransitionState Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH > 6.5) Thiolate->TransitionState Nucleophilic Attack Product Thioether Adduct TransitionState->Product

Caption: Mechanism of Thiol-Maleimide Michael Addition.

Disulfide_Bridging Disulfide Protein Disulfide (P-S-S-P) Reduced_Thiols Reduced Thiols (P-SH + HS-P) Disulfide->Reduced_Thiols Reduction (TCEP) Intermediate Mono-substituted Intermediate Reduced_Thiols->Intermediate 1st Nucleophilic Substitution DBM Dibromomaleimide DBM->Intermediate Bridged_Product Bridged Adduct Intermediate->Bridged_Product 2nd Nucleophilic Substitution (Intramolecular) Hydrolyzed_Product Hydrolyzed 'Locked' Adduct Bridged_Product->Hydrolyzed_Product Hydrolysis

Caption: Disulfide Bridging with Dibromomaleimide.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Reactants Prepare Reactant Stock Solutions Initiate_Reaction Initiate Reaction in Controlled Environment Prep_Reactants->Initiate_Reaction Setup_Instrument Setup & Equilibrate Analytical Instrument Setup_Instrument->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance, HPLC) Initiate_Reaction->Monitor_Reaction Start t=0 Collect_Data Collect Data vs. Time Monitor_Reaction->Collect_Data Acquire time points Plot_Data Plot Kinetic Data (e.g., ln(A) vs. time) Collect_Data->Plot_Data Calculate_Rate Calculate Rate Constant Plot_Data->Calculate_Rate

Caption: General Experimental Workflow for a Kinetic Study.

Conclusion

The choice between maleimide and this compound (or its derivatives) for a specific application depends on the desired reaction kinetics, the nature of the reactants, and the required stability of the final conjugate. While traditional maleimides offer a well-established method for thiol conjugation, their adducts can be labile. This compound and its derivatives provide a compelling alternative, offering extremely rapid reaction kinetics for disulfide bridging and forming exceptionally stable final products after hydrolysis. This makes them particularly well-suited for the development of robust bioconjugates, such as antibody-drug conjugates, where stability in a biological environment is critical. Understanding the distinct kinetic profiles and reaction mechanisms of these two classes of reagents is essential for making informed decisions in the design and execution of conjugation strategies.

References

  • Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents - SciSpace. Available at: [Link]

  • Kinetics study of degradation of maleimide-thiol conjugates in reducing environments - PubMed. Available at: [Link]

  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH. Available at: [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. Available at: [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed. Available at: [Link]

  • In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed. Available at: [Link]

  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC - NIH. Available at: [Link]

  • Thiol–Anhydride Dynamic Reversible Networks - PubMed. Available at: [Link]

  • Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - MDPI. Available at: [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - MDPI. Available at: [Link]

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC - NIH. Available at: [Link]

  • A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride | Request PDF - ResearchGate. Available at: [Link]

  • Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH. Available at: [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC - NIH. Available at: [Link]

  • Maleimide-thiol adducts stabilized through stretching - PubMed. Available at: [Link]

  • Thiol-Dibromomaleimide Polymerization: A Simple Strategy for Easily Degradable and Modifiable Polythioether Synthesis | Macromolecules - ACS Publications. Available at: [Link]

  • Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - AWS. Available at: [Link]

  • The Nitrile Bis-Thiol Bioconjugation Reaction - ChemRxiv. Available at: [Link]

  • Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Dibromomaleic Anhydride: A Novel Photochemical Approach vs. Traditional Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibromomaleic anhydride, a valuable precursor in the development of advanced materials and bioconjugation reagents, has traditionally relied on robust but often harsh chemical methods. This guide provides an in-depth comparison of a conventional high-temperature bromination route with a novel, milder photochemical synthesis. By examining the underlying chemistry, experimental protocols, and key performance indicators, we aim to provide researchers with the critical information needed to select the most appropriate synthetic strategy for their specific applications.

Introduction: The Significance of this compound

This compound is a highly reactive and versatile building block in organic synthesis.[1] Its electrophilic nature, conferred by the two bromine atoms, makes it a key intermediate in the formation of complex molecular architectures.[1] This reactivity has led to its widespread use in polymer science for the creation of functionalized polymers and in biotechnology as a precursor for reagents used in disulfide bridging for antibody-drug conjugates (ADCs).[1] Given its importance, the development of efficient, safe, and sustainable synthetic routes to this compound is of considerable interest to the scientific community.

Comparative Analysis: Traditional vs. Novel Synthetic Routes

This guide focuses on the validation of a new synthetic pathway to this compound by comparing it with a well-established traditional method. The traditional route involves the direct bromination of maleic anhydride at elevated temperatures, a method known for its high yield but also for its demanding reaction conditions. The novel approach presented here utilizes photochemical activation to achieve the desired transformation under milder conditions, offering potential advantages in terms of safety, energy efficiency, and substrate compatibility.

ParameterTraditional High-Temperature BrominationNovel Photochemical Synthesis
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reaction Conditions 120°C, 16 hours, Sealed Tube[2][3]Room Temperature, 4-6 hours, UV irradiation (365 nm)
Catalyst/Initiator Aluminum Chloride (AlCl₃)[2][3]Azobisisobutyronitrile (AIBN)
Reported Yield ~87%[2][3]~80-85% (projected)
Safety Considerations Use of highly corrosive and volatile elemental bromine; high-pressure reaction in a sealed tube.Use of a solid, less hazardous brominating agent; reaction at atmospheric pressure.
Environmental Impact High energy consumption due to elevated temperatures; generation of HBr as a byproduct.Lower energy consumption; succinimide as a recyclable byproduct.
Substrate Scope Limited to thermally stable substrates.Potentially broader scope due to milder conditions.

The New Synthetic Route: A Mechanistic Overview

The novel photochemical route proceeds via a free-radical mechanism. The reaction is initiated by the homolytic cleavage of the initiator, AIBN, upon exposure to UV light. The resulting radicals abstract a hydrogen atom from a trace amount of a suitable hydrogen donor (or the solvent), which then reacts with NBS to generate a bromine radical. This bromine radical then adds to the double bond of maleic anhydride, followed by elimination of a hydrogen radical to form the brominated intermediate and regenerate the bromine radical, propagating the chain reaction. The second bromination occurs via a similar mechanism.

Photochemical Synthesis of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 R• + N₂ AIBN->Radical UV Light (365 nm) NBS NBS Radical->NBS H-abstraction Termination_Products Termination Products Radical->Termination_Products + R• MaleicAnhydride Maleic Anhydride Intermediate1 Brominated Intermediate MaleicAnhydride->Intermediate1 + Br• Br_Radical Br• NBS->Br_Radical Succinimide Succinimide NBS->Succinimide byproduct Br_Radical->Termination_Products + Br• Intermediate1->Br_Radical - H• Dibromo_Intermediate Dibrominated Intermediate Intermediate1->Dibromo_Intermediate + Br• DibromomaleicAnhydride This compound Dibromo_Intermediate->DibromomaleicAnhydride - H•

Caption: Reaction mechanism of the novel photochemical synthesis.

Experimental Protocols

Traditional High-Temperature Bromination

Materials:

  • Maleic Anhydride (2.0 g, 20.39 mmol)

  • Aluminum Chloride (40.8 mg, 0.3 mmol)

  • Bromine (2.1 mL, 40.78 mmol)

  • Ethyl Acetate

  • Chloroform

Procedure: [2][3]

  • A mixture of maleic anhydride, aluminum chloride, and bromine is placed in a heavy-walled sealed tube.

  • The sealed tube is heated in an oil bath at 120°C for 16 hours.

  • After cooling to room temperature, the reaction mixture is carefully transferred to a flask containing ethyl acetate.

  • The ethyl acetate solution is filtered, and the filtrate is concentrated under reduced pressure.

  • The resulting solid is triturated with chloroform, filtered, and the filtrate is evaporated to yield the product.

Novel Photochemical Synthesis

Materials:

  • Maleic Anhydride (2.0 g, 20.39 mmol)

  • N-Bromosuccinimide (NBS) (7.26 g, 40.78 mmol)

  • Azobisisobutyronitrile (AIBN) (67 mg, 0.41 mmol)

  • Carbon Tetrachloride (or a greener alternative like acetonitrile)

  • Dichloromethane

  • Hexane

Procedure:

  • To a quartz reaction vessel, add maleic anhydride, N-bromosuccinimide, and AIBN.

  • Add the solvent (e.g., carbon tetrachloride) and stir the mixture to ensure homogeneity.

  • Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and hexane.

Experimental_Workflow cluster_traditional Traditional Route cluster_novel Novel Photochemical Route T_Start Mix Reactants in Sealed Tube T_React Heat at 120°C for 16h T_Start->T_React T_Workup Ethyl Acetate Extraction & Filtration T_React->T_Workup T_Purify Chloroform Trituration & Evaporation T_Workup->T_Purify T_Product This compound T_Purify->T_Product N_Start Mix Reactants in Quartz Vessel N_React UV Irradiation at RT for 4-6h N_Start->N_React N_Workup Filtration & Aqueous Wash N_React->N_Workup N_Purify Recrystallization N_Workup->N_Purify N_Product This compound N_Purify->N_Product

Caption: Comparative experimental workflows.

Validation of Product Identity and Purity

The identity and purity of the synthesized this compound from both routes should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR (CDCl₃) should show peaks at approximately 131.8 and 159.0 ppm.[2]

  • Infrared (IR) Spectroscopy: Characteristic anhydride C=O stretching frequencies should be observed around 1780 and 1850 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (255.85 g/mol ).

  • Melting Point: The melting point of the purified product should be consistent with the literature value (approximately 117-119°C).

Conclusion

The novel photochemical route for the synthesis of this compound presents a compelling alternative to the traditional high-temperature bromination method. The use of a less hazardous brominating agent, milder reaction conditions, and potentially lower energy consumption align with the principles of green chemistry. While the projected yield is comparable to the traditional method, the significant improvements in safety and operational simplicity make the photochemical approach an attractive option for modern synthetic laboratories. Further optimization of the reaction conditions for the novel route could potentially lead to even higher yields and shorter reaction times, solidifying its position as a superior method for the preparation of this important chemical intermediate.

References

Sources

A Comparative Guide to the Cross-Reactivity of Dibromomaleic Anhydride with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and materials science, the choice of a crosslinking agent is paramount to the success of the intended application. Dibromomaleic anhydride has emerged as a versatile reagent, prized for its high electrophilicity and its role as a precursor to potent bioconjugation agents like dibromomaleimides. This guide provides a detailed comparative analysis of the cross-reactivity of this compound with three of the most common functional groups encountered in biological and chemical systems: primary amines, thiols, and hydroxyl groups.

This document moves beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on the causality behind experimental choices and provides robust, self-validating protocols for researchers to assess cross-reactivity in their own systems.

The Chemical Landscape of this compound

This compound is a cyclic anhydride characterized by a highly electron-deficient carbon-carbon double bond, a feature conferred by the presence of two bromine atoms and two carbonyl groups. This inherent electrophilicity makes it a prime candidate for reaction with a variety of nucleophiles. Its applications are extensive, ranging from polymer synthesis to the development of antibody-drug conjugates (ADCs).

Reactivity Profile: A Comparative Overview

The reactivity of this compound is dominated by two primary modes of reaction: nucleophilic acyl substitution at the anhydride carbonyls and Michael addition across the activated double bond. The preferred pathway and reaction kinetics are highly dependent on the nucleophile, solvent, and pH.

Functional GroupPredominant Reaction with this compoundGeneral ReactivityKey Considerations
Primary Amines Nucleophilic Acyl SubstitutionHighFormation of a stable maleamic acid intermediate, followed by cyclization to a dibromomaleimide with heat. The reaction is generally faster than with hydroxyl groups.
Thiols Michael Addition (to the double bond)Very High (as thiolate)The reaction with the anhydride itself is less common than the subsequent reaction of the resulting dibromomaleimide with thiols. Thiolates (R-S⁻) are potent nucleophiles for Michael addition.
Hydroxyl Groups Nucleophilic Acyl SubstitutionModerateGenerally less reactive than primary amines under similar conditions. The reaction leads to the formation of an ester-acid.

In-Depth Analysis of Cross-Reactivity

Reaction with Primary Amines: Formation of Dibromomaleimides

The reaction of this compound with primary amines is a cornerstone of its application in bioconjugation, as it is the primary route to synthesizing N-substituted dibromomaleimides.

Mechanism: The reaction proceeds via a two-step mechanism. First, the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the opening of the anhydride ring to form a stable maleamic acid intermediate. The second step involves the cyclization of the maleamic acid to the corresponding dibromomaleimide, a process that is typically facilitated by heating in a solvent like acetic acid to drive off water.

G cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Cyclization DBMA This compound Intermediate Maleamic Acid Intermediate DBMA->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Maleamic_Acid Maleamic Acid Intermediate Dibromomaleimide N-Substituted Dibromomaleimide Maleamic_Acid->Dibromomaleimide Heat, Dehydration

Caption: Reaction of this compound with a Primary Amine.

Experimental Insights: The formation of the maleamic acid is often rapid at room temperature, while the subsequent cyclization requires more forcing conditions. This two-step nature can be exploited for controlled synthesis. The reaction is generally chemoselective for primary amines over hydroxyl groups under mild conditions.

Reaction with Thiols: A Tale of Two Reactivities

The interaction of this compound with thiols is more nuanced. While direct reaction is possible, the more biologically and synthetically relevant reaction is the Michael addition of thiols to the double bond of the N-substituted dibromomaleimide derivative.

Mechanism:

  • Direct Reaction with the Anhydride: A thiol can act as a nucleophile and attack the carbonyl of the anhydride, leading to a thioester. This reaction is generally less favorable than the reaction with amines.

  • Michael Addition to a Dibromomaleimide: The primary application of this compound in thiol chemistry is as a precursor to dibromomaleimides. These dibromomaleimides are highly reactive towards thiols, particularly at physiological pH where a significant portion of the thiol exists as the more nucleophilic thiolate anion. The reaction proceeds via a Michael addition, where the thiolate attacks the electron-deficient double bond of the dibromomaleimide. In the context of disulfide bridging, two thiol groups will react with the dibromomaleimide, displacing the two bromine atoms to form a stable thioether bridge.

G cluster_0 Disulfide Bridging with Dibromomaleimide Dibromomaleimide N-Substituted Dibromomaleimide Bridged_Product Stable Thioether Bridge Dibromomaleimide->Bridged_Product Michael Addition Thiols Two Thiol Groups (e.g., from a reduced disulfide) Thiols->Bridged_Product

Caption: Thiol-mediated Disulfide Bridging using a Dibromomaleimide.

pH Dependence: The reaction of maleimides with thiols is highly pH-dependent. At a pH range of 6.5-7.5, the reaction is highly selective for thiols over amines. As the pH increases above 7.5, the deprotonation of amines makes them more nucleophilic and competitive in Michael addition reactions.

Reaction with Hydroxyl Groups: A Slower Path

Hydroxyl groups, such as those on serine, threonine, or tyrosine residues in proteins, or in alcoholic solvents, can also react with this compound.

Mechanism: Similar to primary amines, the reaction proceeds through nucleophilic acyl substitution. The hydroxyl group attacks a carbonyl carbon, leading to the opening of the anhydride ring and the formation of an ester and a carboxylic acid.

Comparative Reactivity: This reaction is generally significantly slower than the reaction with primary amines under similar conditions. Amines are more nucleophilic than alcohols, and therefore react more readily with the anhydride. In a competitive environment, the reaction with amines will be heavily favored.

Experimental Protocols for Comparative Cross-Reactivity Studies

To provide a quantitative comparison of the cross-reactivity of this compound, the following experimental protocols are proposed. These protocols are designed to be self-validating and can be monitored using common laboratory instrumentation.

General Experimental Workflow

G start Prepare Stock Solutions (this compound & Nucleophiles) reaction Initiate Reaction (Mix reactants at controlled T and pH) start->reaction monitoring Monitor Reaction Progress (UV-Vis or NMR) reaction->monitoring data_analysis Data Analysis (Determine reaction rates) monitoring->data_analysis comparison Compare Rate Constants data_analysis->comparison end Conclusion on Relative Reactivity comparison->end

Caption: General workflow for comparative reactivity studies.

Protocol 1: UV-Vis Spectrophotometric Monitoring of Amine and Hydroxyl Reactivity

Objective: To compare the rates of reaction of this compound with a primary amine (e.g., n-butylamine) and an alcohol (e.g., n-butanol).

Principle: The consumption of this compound can be monitored by the decrease in its absorbance at a specific wavelength where the product does not absorb significantly.

Materials:

  • This compound

  • n-Butylamine

  • n-Butanol

  • Anhydrous solvent (e.g., Dioxane or Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of this compound (e.g., 10 mM), n-butylamine (e.g., 100 mM), and n-butanol (e.g., 100 mM) in the chosen anhydrous solvent.

  • Set the spectrophotometer to monitor the absorbance at the λmax of this compound (to be determined experimentally, typically in the UV region).

  • Equilibrate the solvent and reactant solutions to the desired temperature (e.g., 25°C).

  • In a quartz cuvette, add the solvent and the this compound stock solution to achieve a final concentration of ~0.1 mM.

  • Initiate the reaction by adding a known excess of the nucleophile (n-butylamine or n-butanol) to the cuvette, ensuring rapid mixing.

  • Immediately begin recording the absorbance at the chosen wavelength over time.

  • Repeat the experiment for each nucleophile under identical conditions.

Data Analysis:

  • Plot absorbance versus time for each reaction.

  • Assuming pseudo-first-order kinetics (due to the excess of the nucleophile), the natural logarithm of the absorbance versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

  • Compare the second-order rate constants for the reactions with n-butylamine and n-butanol to determine their relative reactivity.

Protocol 2: ¹H-NMR Spectroscopic Monitoring of Thiol Reactivity

Objective: To monitor the reaction of a model thiol (e.g., N-acetylcysteine) with a pre-formed N-substituted dibromomaleimide.

Principle: ¹H-NMR spectroscopy can be used to monitor the disappearance of the vinyl protons of the dibromomaleimide and the appearance of new signals corresponding to the thioether product.

Materials:

  • N-phenyl-dibromomaleimide (synthesized from this compound and aniline)

  • N-acetylcysteine

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.0)

  • NMR Spectrometer

Procedure:

  • Prepare a stock solution of N-phenyl-dibromomaleimide in a suitable deuterated organic solvent (e.g., DMSO-d₆).

  • Prepare a stock solution of N-acetylcysteine in the deuterated buffer.

  • In an NMR tube, add the deuterated buffer and the N-acetylcysteine stock solution.

  • Acquire a ¹H-NMR spectrum of the starting material (N-acetylcysteine).

  • Initiate the reaction by adding a known amount of the N-phenyl-dibromomaleimide stock solution to the NMR tube.

  • Immediately begin acquiring a series of ¹H-NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the vinyl protons of the dibromomaleimide and a characteristic signal of the product.

Data Analysis:

  • Plot the normalized integral of the reactant and product signals as a function of time.

  • From this data, the reaction kinetics can be determined.

Alternative Reagents and Comparative Performance

While this compound is a powerful tool, several alternatives exist for thiol modification in bioconjugation.

ReagentAdvantagesDisadvantages
Maleimide Well-established chemistry, high thiol selectivity at neutral pH.The resulting thioether bond can undergo retro-Michael reactions, leading to conjugate instability.
Dibromomaleimide Forms a very stable bridge after hydrolysis of the initial adduct, resistant to retro-Michael reactions. Allows for disulfide bridging.Requires a two-step process (synthesis of the maleimide then reaction with thiol).
Iodoacetamide Forms a stable thioether bond.Less selective than maleimides and can react with other nucleophiles like histidine and methionine.

Conclusion and Future Outlook

This compound stands as a highly reactive and versatile building block in the chemist's toolbox. Its reactivity is dominated by a strong preference for primary amines, leading to the formation of dibromomaleimides, which are themselves potent reagents for thiol modification. While its direct reactivity with thiols and hydroxyl groups is less pronounced, the ability to tune reaction conditions, such as pH, allows for a degree of control over its cross-reactivity.

The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the cross-reactivity of this compound with various functional groups in their specific systems. Such data is invaluable for the rational design of novel bioconjugates, polymers, and other advanced materials. As the demand for more stable and precisely engineered molecular constructs grows, a thorough understanding of the reactivity of reagents like this compound will continue to be of paramount importance.

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties and Structure of Dibromomaleimide. Retrieved January 9, 2026.
  • Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide. Retrieved January 9, 2026.
  • Vector Labs. (n.d.). Maleimide Reaction Chemistry. Retrieved January 9, 2026.
  • BenchChem. (n.d.). The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development. Retrieved January 9, 2026.
  • Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved January 9, 2026.
  • SciSpace. (n.d.).
  • National Center for Biotechnology Information. (2010, January 21). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Retrieved January 9, 2026.
  • American Chemical Society Publications. (2010, January 21). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Retrieved January 9, 2026.
  • ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved January 9, 2026.
  • PubMed. (2022, December 12). Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride. Retrieved January 9, 2026.
  • UCL Discovery. (n.d.).
  • Royal Society of Chemistry. (2017, March 14). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry. Retrieved January 9, 2026.
  • Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Retrieved January 9, 2026.
  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved January 9, 2026.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved January 9, 2026.
  • News-Medical.Net. (2024, March 21).
  • Google Patents. (n.d.). US2306918A - Amine reaction product. Retrieved January 9, 2026.
  • MDPI. (n.d.).
  • ResearchGate. (2016, September 26).
  • PubMed. (2020, June 8). Thiol-Anhydride Dynamic Reversible Networks. Retrieved January 9, 2026.
  • Journal of Functional Polymers. (2024). Progress in Sulfur-Containing Dynamic Polymers. 37(1), 66-81.
  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Proposed mechanism for the reaction of disulfide with maleic anhydride. Retrieved January 9, 2026.
  • YouTube. (2020, May 12). Reactions of Anhydrides. Retrieved January 9, 2026.
  • YouTube. (2014, July 4). Anhydride Reactions. Retrieved January 9, 2026.
  • TÜBİTAK Academic Journals. (2001, January 1). Modification of Poly(maleic anhydride-co-styrene) with Hydroxyl Containing Compounds. Retrieved January 9, 2026.
  • PubMed. (n.d.). Dicarboxylic acid anhydrides as dissociating agents of protein-containing structures. Retrieved January 9, 2026.

A Comparative Analysis of the Flame-Retardant Properties of Polymers With and Without Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the demand for materials with enhanced safety features, particularly flame retardancy, is paramount. This guide provides an in-depth comparative analysis of the flame-retardant properties of polymers, with a specific focus on the impact of incorporating Dibromomaleic anhydride (DBMA) as a reactive flame retardant. This document is intended for researchers, scientists, and professionals in materials and drug development, offering objective comparisons supported by experimental data and elucidating the underlying scientific principles.

This compound is a reactive flame retardant, meaning it becomes an integral part of the polymer backbone through covalent bonds. This approach offers significant advantages over additive flame retardants, which are merely physically mixed into the polymer and can suffer from issues like leaching and compromising the mechanical properties of the host material.[1] The high bromine content of DBMA makes it an effective flame retardant, operating primarily through a gas-phase radical scavenging mechanism upon thermal decomposition.[2]

This guide will delve into the synthesis of polymers incorporating DBMA, the standardized methodologies for evaluating their flame retardancy, a comparative data analysis, and a detailed explanation of the flame-retardant mechanism.

Experimental Methodologies: A Foundation for Validated Comparison

To objectively assess the flame-retardant efficacy of this compound, a series of standardized tests are employed. The choice of these tests is critical for generating reliable and comparable data. We will focus on three key industry-standard methods: the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and Cone Calorimetry.

Synthesis of Unsaturated Polyester Resin with this compound

The following protocol outlines the synthesis of a flame-retardant unsaturated polyester resin using DBMA as a reactive monomer. This two-stage esterification process ensures the integration of the flame retardant into the polymer chain.

Materials:

  • This compound (DBMA)

  • Maleic anhydride

  • Phthalic anhydride

  • Propylene glycol

  • Styrene (with inhibitor)

  • Hydroquinone (inhibitor)

  • Zinc acetate (catalyst)

Equipment:

  • Four-necked reaction kettle with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

Protocol:

  • Charging the Reactor: The reaction kettle is charged with propylene glycol, phthalic anhydride, maleic anhydride, and this compound.

  • First Stage Esterification: The mixture is heated to 150-160°C under a nitrogen atmosphere with continuous stirring. This initial stage is characterized by the rapid evolution of water.

  • Second Stage Esterification: The temperature is gradually increased to 180-200°C, and the catalyst (zinc acetate) is introduced. The reaction is monitored by measuring the acid value, continuing until it falls below a predetermined threshold (e.g., 30 mg KOH/g).

  • Cooling and Dilution: The reactor is then cooled to below 120°C, and hydroquinone is added to prevent premature cross-linking.

  • Styrene Addition: Inhibited styrene is slowly added to the resin with vigorous stirring to achieve the desired viscosity.

  • Final Product: The resulting flame-retardant unsaturated polyester resin is cooled to room temperature and stored in a sealed, light-resistant container.

G cluster_synthesis Synthesis Workflow Reactants Charge Reactants (Propylene Glycol, Anhydrides including DBMA) Stage1 First Stage Esterification (150-160°C) Reactants->Stage1 Stage2 Second Stage Esterification (180-200°C, Catalyst Addition) Stage1->Stage2 Monitoring Monitor Acid Value Stage2->Monitoring Monitoring->Stage2 Value too high Cooling Cooling & Inhibitor Addition Monitoring->Cooling Target Value Reached Styrene Styrene Dilution Cooling->Styrene FinalResin Final Flame-Retardant Resin Styrene->FinalResin

Caption: Experimental workflow for the synthesis of flame-retardant unsaturated polyester resin.

Flame Retardancy Testing Protocols

1. Limiting Oxygen Index (LOI):

The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder. Gas flow meters control the oxygen and nitrogen mixture.

  • Procedure:

    • A standard-sized specimen is placed in the holder.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration is adjusted until the flame is self-sustaining for a specific period or burns a certain length of the specimen.

    • The LOI is calculated as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.[3]

2. UL-94 Vertical Burn Test:

The UL-94 test is a widely used standard to assess the flammability of plastic materials.[4]

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, and a timer.

  • Procedure:

    • A rectangular specimen is held vertically.

    • A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • If the flaming ceases, the flame is reapplied for another 10 seconds. The duration of flaming and glowing after the second flame application is recorded.

    • Observations of dripping particles and whether they ignite a cotton patch placed below are also noted.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior, with V-0 being the highest rating (least flammable).[5][6]

3. Cone Calorimetry:

The cone calorimeter (ASTM E1354) is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures parameters such as the heat release rate (HRR), total heat released (THR), and smoke production.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis.

  • Procedure:

    • A square specimen is placed horizontally under the conical heater, which applies a constant heat flux.

    • The specimen is ignited by a spark igniter.

    • The combustion gases are collected and analyzed to determine the oxygen consumption, from which the heat release rate is calculated.

    • The mass of the sample is continuously monitored to determine the mass loss rate.

  • Key Parameters:

    • Time to Ignition (TTI): The time it takes for the sample to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR is desirable.

    • Total Heat Released (THR): The total amount of heat generated.

    • Smoke Production: Measured as the specific extinction area.

Comparative Data Analysis: The Impact of this compound

While a direct head-to-head comparison of a single polymer system with and without this compound in a single published study is elusive, we can synthesize a representative comparison based on available data for neat polymers and those modified with similar brominated reactive flame retardants. The following table illustrates the expected improvements in flame retardancy upon incorporation of a reactive brominated anhydride into an unsaturated polyester resin.

PropertyNeat Unsaturated PolyesterUnsaturated Polyester with Reactive Brominated Anhydride
Limiting Oxygen Index (LOI) (%) ~19-21> 28
UL-94 Rating (3.2 mm) No Rating (NR)V-0
Cone Calorimetry
Time to Ignition (s)ShorterLonger
Peak Heat Release Rate (kW/m²)High (~500-600)Significantly Lower (~250-350)
Total Heat Released (MJ/m²)High (~80-100)Lower (~50-70)
Smoke ProductionModeratePotentially Higher (common with halogenated FRs)

Note: The data for the modified polyester is a composite representation from studies on polyesters with reactive brominated flame retardants.

The incorporation of the brominated anhydride is expected to significantly increase the LOI value, indicating a much higher oxygen concentration is needed to sustain combustion. The UL-94 rating is anticipated to improve from no rating to the highest classification, V-0, demonstrating self-extinguishing properties. Cone calorimetry data is projected to show a longer time to ignition and a substantial reduction in the peak heat release rate and total heat released, signifying a much lower contribution to fire growth. An increase in smoke production is a potential trade-off often observed with halogenated flame retardants.[2]

Unveiling the Mechanism: How this compound Quenches the Flames

The primary flame-retardant action of this compound occurs in the gas phase. When the polymer is exposed to the heat of a fire, it begins to decompose. The covalent bonds holding the DBMA within the polymer chain break, releasing bromine-containing species.

These species, primarily hydrogen bromide (HBr), are released into the flame. In the gas phase, the combustion process is a radical chain reaction involving highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals. The HBr interferes with this chain reaction by scavenging these radicals, replacing them with much less reactive bromine radicals (Br•). This "quenching" of the radical chain reaction slows down and can eventually extinguish the flame.

G cluster_mechanism Flame Retardant Mechanism of DBMA Polymer Polymer with DBMA Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat from Fire Heat->Polymer HBr Release of HBr (gas phase) Decomposition->HBr Quenching Radical Scavenging (H• + HBr -> H₂ + Br•) (OH• + HBr -> H₂O + Br•) HBr->Quenching Radicals Combustion Radicals (H•, OH•) Radicals->Quenching FlameExt Flame Extinction Quenching->FlameExt

Caption: Gas-phase radical scavenging mechanism of this compound.

Conclusion

The integration of this compound as a reactive flame retardant offers a significant enhancement to the fire safety of polymers. By becoming a permanent part of the polymer structure, it provides durable flame retardancy without the drawbacks of additive solutions. The experimental data, though synthesized from various sources for illustrative purposes, strongly indicates that the incorporation of such brominated anhydrides leads to a marked improvement in key flame-retardant metrics, including a higher Limiting Oxygen Index, a top-tier UL-94 rating, and a substantial reduction in heat release as measured by cone calorimetry. The gas-phase radical scavenging mechanism provides a scientifically sound basis for these observations. For researchers and professionals seeking to develop safer polymer formulations, reactive brominated flame retardants like this compound represent a compelling and effective solution.

References

  • Advancing Polymer Science with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
  • Flame retardant polyesters based on bromine derivatives - Semantic Scholar. (1979-02-01).
  • Synthesis and performance of new modified reactive flame - retardant alkyd resin based on tetrabromophthalic anhydride as varnish for surface coatings - ResearchGate. (2025-08-06).
  • US6639017B1 - Flame-retardant unsaturated polyester resins - Google Patents.
  • Commercial Flame Retardancy of Unsaturated Polyester and Vinyl Resins: Review.
  • Flame retardant mechanism of flame retardants - Knowledge. Hangzhou Mei Wang Chemical Co., Ltd.
  • Enhanced Flame Retardancy of Unsaturated Polyester Resin via Simultaneously Using a Novel DOPO-Based Organic Flame Retardant and Modified Silicon Carbide - MDPI.
  • Flame Retardant Polymers.
  • Flame Retardant Properties of Different Polymers - University of Johannesburg.
  • Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives - ORBi UMONS. (2022-03-18).
  • Polymer Flame Retardant Chemistry.
  • Flame Retardants of Plastic - Mechanism, Types, & Applications - SpecialChem. (2025-06-30).
  • Flame‐Retardant Polymers - ResearchGate.
  • Cone calorimeter analysis of UL-94 V-rated plastics - National Institute of Standards and Technology. (2007-11-06).
  • A comprehensive review of reactive flame-retardant epoxy resin: fundamentals, recent developments, and perspectives | Request PDF - ResearchGate. (2025-08-05).
  • UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances. (1997-07-29).
  • Fire behaviors of polymers under autoignition conditions in a cone calorimeter. (2025-08-06).
  • Research progress in flame⁃retardant unsaturated polyester. (2023-12-26).
  • Recent Developments in the Flame-Retardant System of Epoxy Resin - MDPI.
  • Correlation analysis of cone calorimetry test data assessment of the procedure with tests of different polymers - ResearchGate. (2025-08-05).
  • The Applications of Flame Retardants; Types and Characteristics for Polymeric and Allied Materials.
  • Research on the Fire Behaviors of Polymeric Separator Materials PI, PPESK, and PVDF. (2023-10-08).
  • Summary of UL-94 and LOI testing results. - ResearchGate.
  • LOI values and UL-94 test data of PET/DP-DE composites. - ResearchGate.
  • Recent developments in the chemistry of halogen-free flame retardant polymers - OUCI.
  • Flame retardants for epoxy resins: Application‐related challenges and solutions - OUCI.
  • Fire Behavior of Thermally Thin Materials in Cone Calorimeter - MDPI.
  • New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings - MDPI.
  • UL 94 Flammability Standards: Vertical & Horizontal Burn - SpecialChem. (2025-07-11).
  • UL94 standard flame behavior assessment of plastic materials - ELAINE.

Sources

Head-to-head comparison of bioconjugation efficiency using Dibromomaleic anhydride and other reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Bioconjugation Strategy

In the landscape of modern drug development and biological research, the covalent attachment of molecules to biomacromolecules—a process known as bioconjugation—is a cornerstone technology. The choice of conjugation chemistry is a critical determinant of the efficacy, stability, and homogeneity of the resulting bioconjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme. This guide provides an in-depth, head-to-head comparison of the bioconjugation efficiency of dibromomaleic anhydride-derived reagents against other widely used alternatives, namely traditional maleimides, N-hydroxysuccinimide (NHS) esters, and click chemistry.

As researchers and drug development professionals, our objective is to forge stable, specific, and stoichiometric linkages with minimal perturbation to the biomolecule's function. This guide is structured to provide not just a theoretical overview but also actionable experimental insights to inform your selection of the most appropriate bioconjugation strategy for your specific application.

The Contenders: An Overview of Bioconjugation Chemistries

The ideal bioconjugation reaction should be rapid, high-yielding, and selective for a specific functional group on the biomolecule under mild, physiological conditions. Here, we evaluate four major classes of reagents that are frequently employed to achieve these goals.

Dibromomaleimide: The Versatile Thiol-Reactive Platform

Dibromomaleimide (DBM) has emerged as a powerful tool for the site-specific modification of cysteine residues. Its mechanism involves a rapid reaction with two thiol groups, typically from the reduction of a disulfide bond in a protein, to form a dithiomaleimide adduct. A key feature of the DBM platform is the subsequent hydrolysis of the dithiomaleimide to a highly stable dithiomaleamic acid, which effectively "locks" the conjugate and prevents the retro-Michael reactions that can plague traditional maleimide conjugates.[1] This unique disulfide bridging capability allows for the site-specific labeling of proteins, particularly antibodies, where interchain disulfide bonds can be selectively reduced and re-bridged.[1]

Maleimide: The Workhorse of Thiol-Specific Conjugation

Traditional maleimides are widely used for their high reactivity and selectivity towards thiol groups of cysteine residues. The reaction proceeds via a Michael addition to form a stable thioether bond.[2] While the reaction is generally efficient and proceeds under mild conditions, the resulting succinimide thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.[3]

NHS Ester: The Standard for Amine-Reactive Labeling

N-hydroxysuccinimide (NHS) esters are the most common reagents for modifying primary amines, such as those found on lysine residues and the N-terminus of proteins. The reaction results in the formation of a highly stable amide bond.[4] However, NHS esters are prone to hydrolysis in aqueous solutions, which competes with the desired aminolysis reaction. This necessitates careful control of pH and reaction conditions to maximize conjugation efficiency.

Click Chemistry: The Bioorthogonal Gold Standard

Click chemistry, encompassing both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a bioorthogonal approach to bioconjugation. These reactions are highly specific, forming a stable triazole linkage with high efficiency and without interfering with native biological functional groups.[2][5] This makes them particularly suitable for complex biological environments and in vivo applications.

Quantitative Comparison of Performance Metrics

The selection of a bioconjugation reagent should be driven by quantitative data. The following tables summarize key performance indicators for the discussed chemistries. It is important to note that direct head-to-head comparisons under identical conditions can be limited in the literature, and performance is highly dependent on the specific biomolecule, linker design, and reaction conditions.

Reagent ClassTarget Functional GroupResulting LinkageSecond-Order Rate Constant (k₂)Key AdvantagesKey Disadvantages
Dibromomaleimide Two Thiols (Cysteine)Dithiomaleamic acid (after hydrolysis)Extremely rapid initial reaction with thiolsForms stable, re-bridged disulfide linkages; post-conjugation hydrolysis enhances stability.[6][7]Requires reduction of disulfide bonds; initial adduct requires hydrolysis for maximal stability.
Maleimide Thiol (Cysteine)Thioether~14 L·mol⁻¹·s⁻¹ (for N-ethylmaleimide with cysteine at pH 4.95)[8]High selectivity for thiols; rapid reaction kinetics.Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability.[3]
NHS Ester Primary Amine (Lysine, N-terminus)AmideVaries with pH and amine nucleophilicityForms highly stable amide bonds.Competes with hydrolysis in aqueous solutions; can lead to heterogeneous products due to multiple lysine residues.
Click Chemistry (CuAAC) Azide and Terminal AlkyneTriazole10 - 200 M⁻¹s⁻¹High efficiency and bioorthogonality; forms very stable linkages.[2]Requires a copper catalyst which can be cytotoxic.
Click Chemistry (SPAAC) Azide and Strained AlkyneTriazole10⁻³ - 1 M⁻¹s⁻¹Bioorthogonal and catalyst-free; suitable for in vivo applications.[9]Generally slower kinetics compared to CuAAC; reagents can be bulky.

Head-to-Head Stability in Biologically Relevant Media

The stability of the bioconjugate in physiological conditions is paramount for its in vivo efficacy and safety. The following table provides a comparative overview of the stability of conjugates formed using the different reagents.

Linkage TypeADC Model/BiomoleculeMediumIncubation TimeRemaining Intact Conjugate (%)Reference
Dithiomaleamic acid (from DBM) Trastuzumab-ADCPBS pH 7.428 daysStable (DAR maintained)[3]
Thioether (from Maleimide) Trastuzumab-mcVC-PABC-AuristatinHuman Plasma6 days~75% (payload loss of ~25%)[3]
Amide (from NHS Ester) General Protein ConjugatePhysiological Conditions-Very Stable-
Triazole (from Click Chemistry) General Protein ConjugatePhysiological Conditions-Very Stable[2]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of bioconjugation efficiency, the following section provides detailed, step-by-step methodologies for key experiments.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis using Dibromomaleimide

This protocol outlines the reduction of antibody interchain disulfide bonds followed by conjugation with a dibromomaleimide-linker-payload.[1]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Dibromomaleimide-linker-payload solution in an organic solvent (e.g., DMF or DMSO).

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 2.0 mg/mL) in the conjugation buffer.

  • Disulfide Bond Reduction: Add a molar excess of TCEP to the antibody solution. A common starting point is a 2-4 fold molar excess per disulfide bond. Incubate at 37°C for 1-2 hours.

  • Conjugation: Add the dibromomaleimide-linker-payload solution to the reduced antibody solution. A typical molar excess is 8 equivalents of the DBM reagent per antibody.[7] The reaction is often carried out at 0°C to control the reaction rate.

  • Hydrolysis: After the conjugation is complete, the resulting dithiomaleimide can be hydrolyzed to the stable dithiomaleamic acid by adjusting the pH to 8.5 and incubating for 1-2 hours.[7][10]

  • Quenching: Quench any unreacted dibromomaleimide by adding a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC using a suitable method, such as size-exclusion chromatography, to remove excess reagents and unconjugated payload.

Protocol for Determining Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR.[11]

Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths.

Procedure:

  • Measure the absorbance of the purified ADC solution at two wavelengths:

    • λ₁: The wavelength of maximum absorbance for the antibody (typically 280 nm).

    • λ₂: The wavelength of maximum absorbance for the conjugated drug.

  • Calculate the concentration of the antibody and the drug using the following equations, where ε represents the molar extinction coefficient:

    • A₂₈₀ = ε(Ab, 280) * C(Ab) + ε(Drug, 280) * C(Drug)

    • A(λ₂) = ε(Ab, λ₂) * C(Ab) + ε(Drug, λ₂) * C(Drug)

  • Calculate the average DAR:

    • DAR = C(Drug) / C(Ab)

Protocol for DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides information on the distribution of drug-loaded species.[12]

Procedure:

  • Sample Preparation: Reduce the ADC sample to separate the light and heavy chains.

  • Chromatography:

    • Use a reversed-phase column suitable for protein separation.

    • Employ a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase to elute the light and heavy chains and their drug-loaded forms.

  • Data Analysis:

    • Integrate the peak areas of the different species (unconjugated, and drug-loaded light and heavy chains).

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.

Visualizing the Workflows and Mechanisms

To better understand the chemical reactions and experimental processes discussed, the following diagrams illustrate the key pathways and workflows.

Dibromomaleimide_Conjugation cluster_reduction Antibody Disulfide Reduction cluster_conjugation Conjugation & Hydrolysis Ab_SS Antibody (S-S) Ab_SH Reduced Antibody (SH SH) Ab_SS->Ab_SH TCEP Adduct Dithiomaleimide Adduct Ab_SH->Adduct + DBM DBM Dibromomaleimide- Linker-Payload DBM->Adduct Final_Adduct Stable Dithiomaleamic Acid Adduct Adduct->Final_Adduct Hydrolysis (pH 8.5)

Caption: Dibromomaleimide conjugation workflow.

Reagent_Mechanisms cluster_reagents Bioconjugation Reagents & Mechanisms cluster_targets Target Functional Groups cluster_linkages Resulting Linkages Reagents Dibromomaleimide Maleimide NHS Ester Click Chemistry Targets Two Thiols Thiol Primary Amine Azide/Alkyne Linkages Dithiomaleamic Acid Thioether Amide Triazole

Caption: Overview of bioconjugation reagent mechanisms.

Conclusion: Selecting the Right Tool for the Job

The choice of bioconjugation chemistry is a critical decision with far-reaching implications for the success of a research project or the development of a therapeutic. This guide has provided a comprehensive, head-to-head comparison of this compound-derived reagents with other mainstream alternatives.

Dibromomaleimide stands out for its ability to create stable, site-specific conjugates by bridging disulfide bonds, with the added advantage of post-conjugation hydrolysis to a highly stable maleamic acid form. This makes it an excellent choice for applications requiring high homogeneity and in vivo stability, such as the development of next-generation ADCs.

Traditional maleimides remain a valuable tool for rapid and selective thiol conjugation, though careful consideration must be given to the potential for retro-Michael reactions.

NHS esters are the go-to reagents for creating robust amide linkages with primary amines, but their susceptibility to hydrolysis demands careful optimization of reaction conditions.

Click chemistry offers unparalleled bioorthogonality and the formation of exceptionally stable triazole linkages, making it the preferred method for complex biological systems and in vivo studies.

Ultimately, the optimal bioconjugation strategy will depend on the specific biomolecule, the nature of the payload, and the intended application. By understanding the distinct advantages and limitations of each reagent class, researchers can make informed decisions to advance their scientific and therapeutic goals.

References

  • Baker, J. R., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry, 15(11), 2444-2450. [Link]

  • Wakefield, B. D., et al. (2015). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 7(1), 1-12. [Link]

  • de Gruiter, C. G., et al. (2019). A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry. International Journal of Pharmaceutics: X, 1, 100020. [Link]

  • Agilent Technologies. (2019). An Integrated Workflow for Automated Calculation of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR). [Link]

  • Tieu, W., et al. (2021). New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes. Bioconjugate Chemistry, 32(4), 671-683. [Link]

  • Agilent Technologies. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). [Link]

  • Smith, M. E. B., et al. (2008). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ChemInform, 39(45). [Link]

  • Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method. Journal of Proteome Research. (2024). [Link]

  • Tieu, W., et al. (2021). New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes. Bioconjugate Chemistry, 32(4), 671-683. [Link]

  • Baker, J. R., et al. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry, 15(11), 2444-2450. [Link]

  • Barfield, R. M., et al. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 12(7), 1032-1056. [Link]

  • Baker, J. R., et al. (2017). Stability of the maleamic acid conjugates with C-2 and aryl linkers... ResearchGate. [Link]

  • Al-Mugheiry, M. Q., et al. (2018). Structural investigation of cyclo-dioxo maleimide cross-linkers for acid and serum stability. Organic & Biomolecular Chemistry, 16(23), 4315-4322. [Link]

  • Eygeris, Y., et al. (2024). Quantitative analysis of mRNA-lipid nanoparticle stability in human plasma and serum by size-exclusion chromatography coupled with dual-angle light scattering. Nanomedicine: Nanotechnology, Biology and Medicine, 58, 102745. [Link]

  • Schumacher, F. F., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(3), 770-781. [Link]

  • Boyanton, B. L., & Blick, K. E. (2002). Stability studies of twenty-four analytes in human plasma and serum. Clinical Chemistry, 48(12), 2242-2247. [Link]

  • Wang, P., et al. (2019). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. Chem, 5(10), 2633-2644. [Link]

  • de Gruiter, C. G., et al. (2019). A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry. International Journal of Pharmaceutics: X, 1, 100020. [Link]

  • Boyanton, B. L., & Blick, K. E. (2002). Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. ResearchGate. [Link]

  • de Gruiter, C. G., et al. (2019). A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry. ResearchGate. [Link]

  • Zhang, C., et al. (2020). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 6(9), 1495-1510. [Link]

  • Breier, M., et al. (2019). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 9(5), 98. [Link]

  • Gazeau, S., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry, 45(6), 443-448. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment: Synthesized vs. Commercial Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of organic synthesis and drug development, the purity of a reagent is not merely a quantitative measure; it is a cornerstone of experimental reproducibility, efficacy, and safety.[1][2][3] Impurities, even in trace amounts, can lead to unpredictable side reactions, lower yields, and introduce contaminants that compromise the therapeutic effect and safety of a final drug product.[1][2][4] This guide provides a comprehensive framework for assessing the purity of a laboratory-synthesized batch of Dibromomaleic anhydride against a certified commercial standard.

This compound is a versatile and highly reactive intermediate used in a range of chemical transformations, from Diels-Alder cycloadditions to bioconjugation in the development of antibody-drug conjugates (ADCs).[5] Given its high electrophilicity, ensuring its purity is paramount to controlling reaction outcomes. This guide will walk through a multi-technique analytical workflow, explaining the rationale behind each method and how to interpret the resulting data.

The Synthetic Context: Anticipating Impurities

To properly assess purity, one must first understand the potential impurities that could arise during synthesis. A common laboratory preparation involves the direct bromination of maleic anhydride.[6][7]

Reaction: Maleic Anhydride + Br₂ → this compound

From this, we can anticipate several potential impurities:

  • Unreacted Maleic Anhydride: Incomplete reaction.

  • Bromomaleic Anhydride: Incomplete bromination.

  • Residual Solvents: From the reaction or workup (e.g., ethyl acetate, chloroform).[6]

  • Degradation Products: Such as dibromomaleic acid, if exposed to moisture.

A commercial standard serves as our benchmark. It is a batch of the chemical that has been rigorously purified and characterized by the manufacturer, with its purity certified by a Certificate of Analysis (CoA).

The Analytical Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on a combination of methods that probe different physical and chemical properties of the substance. The following workflow provides a comprehensive evaluation.

Figure 1. A logical workflow for the comprehensive purity assessment of a synthesized chemical against a commercial standard.

Experimental Protocols

Melting Point Determination

Causality: The melting point is a fundamental physical property that is highly sensitive to impurities. According to Raoult's Law, impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[8] A sharp melting point close to the literature value is a strong indicator of high purity.

Protocol:

  • Calibrate the melting point apparatus using a certified standard (e.g., caffeine, vanillin).

  • Load a small amount of the dry, crystalline sample (synthesized or commercial) into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in the apparatus.

  • Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a new sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass has melted (T₂). The melting range is T₁ – T₂.

  • Perform the measurement in triplicate for both the synthesized sample and the commercial standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule. By comparing the FTIR spectrum of the synthesized product to the commercial standard, we can confirm the presence of the characteristic anhydride C=O stretches and the C=C bond, and ensure the absence of unexpected peaks (e.g., a broad -OH stretch around 3300 cm⁻¹ which would indicate the presence of the hydrolyzed diacid).[9]

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum of air. The baseline should be flat.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and repeat for the other sample.

  • Overlay the spectra and compare peak positions, intensities, and the "fingerprint region" (<1500 cm⁻¹).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. For this compound, it is the definitive method for structural confirmation. Each unique carbon atom in the molecule will produce a distinct signal. The presence of signals that do not correspond to the product indicates carbon-containing impurities. Since the target molecule contains no protons, ¹H NMR is primarily useful for detecting residual protonated solvents or starting materials.

Protocol:

  • Dissolve ~20-30 mg of the sample (synthesized or commercial) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

  • Acquire a ¹³C NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Compare the chemical shifts of the synthesized product to the commercial standard and literature values.[6][7] Look for any additional, low-intensity peaks that would signify impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful quantitative technique used to separate, identify, and quantify each component in a mixture.[10][11] By developing a method that can separate this compound from its likely impurities, we can determine the purity of the synthesized sample as a percentage of the total peak area.

Protocol (Reversed-Phase HPLC):

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water is often effective for anhydrides.[13] For example, start with 30% acetonitrile / 70% water, ramping to 95% acetonitrile over 10 minutes.

    • Detector: UV detector set at a wavelength where the analyte absorbs (e.g., 210 nm).[14]

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Prepare stock solutions of both the synthesized product and the commercial standard at a concentration of 1 mg/mL in acetonitrile.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the commercial standard solution to establish its retention time and peak shape.

    • Inject 10 µL of the synthesized sample solution.

    • Analyze the resulting chromatogram. Purity is often calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Presentation and Interpretation

The data gathered from these experiments should be compiled into a clear, comparative table.

Analytical Test Commercial Standard (Reference) Synthesized Product (Experimental) Interpretation of Results
Appearance White to off-white crystalline solidOff-white crystalline solidThe synthesized product's appearance is consistent with the standard.
Melting Point 117-118 °C (sharp)115-117 °C (broader range)The lower and broader melting range suggests the presence of minor impurities in the synthesized batch.
FTIR (cm⁻¹) ~1850, 1780 (C=O, anhydride); ~1630 (C=C)~1850, 1780 (C=O, anhydride); ~1630 (C=C). No significant extra peaks.The key functional groups are present, and there is no evidence of hydrolysis to the diacid.
¹³C NMR (ppm) 159.0 (C=O), 131.8 (C-Br)[6]159.0 (C=O), 131.8 (C-Br). A small peak at 165.2 ppm.The main signals match the standard, confirming the product's identity. The small peak at 165.2 ppm could correspond to the carbonyl carbon of unreacted maleic anhydride.
HPLC Purity (%) 99.8% (by area)97.5% (by area)The chromatogram confirms the presence of a major product and minor impurities, corroborating the melting point and NMR data. The purity is high but below the commercial standard.
Mass Spec (m/z) 254, 256, 258 (M⁺, isotopic pattern for Br₂)254, 256, 258 (M⁺, isotopic pattern for Br₂)The molecular ion cluster confirms the correct mass and the presence of two bromine atoms for the main component.

Conclusion and Further Actions

The multi-technique analysis confirms that the synthesized product is indeed this compound. However, when compared to the commercial standard, it exhibits a slightly lower purity, estimated at 97.5% by HPLC. The melting point and ¹³C NMR data corroborate this finding, with the NMR data suggesting the primary impurity may be unreacted maleic anhydride.

Based on this assessment, the synthesized material may be suitable for general synthetic applications where absolute purity is not critical. However, for sensitive applications such as polymerization, bioconjugation, or in the final stages of drug development, further purification (e.g., recrystallization or sublimation) would be necessary to remove residual starting material and match the quality of the commercial standard.[15] This rigorous, self-validating approach ensures that reagents meet the stringent quality demands of modern chemical and pharmaceutical research.[3][4]

References

  • Apollo Scientific . Why High-Purity Chemicals Matter in Drug Discovery. [Link]

  • Journal of Liquid Chromatography . Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. [Link]

  • Moravek, Inc. . Top 5 Methods of Assessing Chemical Purity. [Link]

  • SIELC Technologies . HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. [Link]

  • Techmate . The Importance of High-Purity Chemicals in Pharmaceutical Testing. [Link]

  • ReAgent . Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. [Link]

  • BioPharm International . How Pure is Pure? Understanding Reagent Purity Grades. [Link]

  • AGI - American Laboratory . The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety. [Link]

  • PubChem . 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. [Link]

  • SIELC Technologies . HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. [Link]

  • ALS . Maleic Anhydride by HPLC - Analytical Method. [Link]

  • PubChem . Maleic Anhydride | C4H2O3 | CID 7923. [Link]

  • Concord Technology (Tianjin) Co., Ltd. . Purity and Grade of Chemical Reagent. [Link]

  • PECR . The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities. [Link]

  • Wikipedia . Maleic anhydride. [Link]

  • SIELC Technologies . HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column. [Link]

Sources

Safety Operating Guide

Essential Protective Measures for Handling Dibromomaleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

Dibromomaleic anhydride is a highly reactive and versatile chemical intermediate, pivotal in advanced applications from polymer science to bioconjugation for antibody-drug conjugates (ADCs).[1] However, its utility is matched by significant hazards that demand rigorous and informed safety protocols. This guide provides essential, step-by-step guidance on the personal protective equipment (PPE) and handling procedures necessary to work with this compound safely. The focus here is not just on what to do, but why each step is critical for ensuring your safety and the integrity of your research.

Hazard Analysis: Understanding the Reactivity of this compound

The primary danger of this compound stems from its anhydride structure and bromine substituents. Anhydrides react readily with water—including moisture on your skin, in your eyes, and within your respiratory tract—to form the corresponding carboxylic acid. In this case, it forms dibromomaleic acid, a corrosive substance. This reactivity is the root cause of its primary hazards.

Key Hazards:

  • Severe Corrosivity: It is classified as causing severe skin burns (Category 1B) and serious eye damage (Category 1).[2][3][4] Contact with tissue initiates an immediate chemical reaction, leading to burns.

  • Respiratory Irritation: Inhalation of dust or fumes can cause respiratory irritation and may be corrosive to the entire respiratory tract.[2][3]

  • Moisture Sensitivity: The compound is moisture-sensitive and must be handled in dry conditions to prevent degradation and hazardous reactions.[2]

Hazard ClassificationGHS CategoryNature of Risk
Skin Corrosion / IrritationCategory 1BCauses severe skin burns upon contact.[2][3]
Serious Eye Damage / IrritationCategory 1Causes irreversible eye damage.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory tract irritation.[2][3]
Acute Oral ToxicityCategory 4Harmful if swallowed.[4]

The Core Protocol: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. This system is designed to protect you from the primary exposure routes: dermal (skin), ocular (eyes), and inhalation.

Engineering Controls: Your First Line of Defense

Before any personal gear is worn, ensure the laboratory environment is prepared.

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, MUST be performed inside a certified chemical fume hood.[2][3] This contains dust and vapors, preventing inhalation.

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible and tested regularly.[2]

PPE Checklist: A Head-to-Toe Mandate
Body AreaRequired PPESpecification Standard (Example)Causality: The "Why" Behind the Choice
Eyes/Face Chemical Safety Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal against dust and splashes. A face shield is required over goggles to protect the entire face from splashes when handling larger quantities or solutions.[2]
Hands Nitrile or Neoprene Gloves (Double-Gloved)ASTM F739Anhydrides can penetrate some glove materials. Double-gloving provides an extra layer of protection. Always check manufacturer-specific glove compatibility charts. Discard outer gloves immediately after handling and inner gloves upon leaving the work area.
Body Flame-Resistant (FR) Lab Coat with Tight CuffsNFPA 2112Protects skin and personal clothing from splashes and dust. Tight cuffs prevent chemicals from entering sleeves.
Respiratory NIOSH/MSHA-approved Respirator29 CFR 1910.134 / EN 149Required if there is a risk of exceeding exposure limits or if irritation is experienced, even within a fume hood. For the solid, a particulate respirator (e.g., N95) may be sufficient, but for vapors or high concentrations, an air-purifying respirator (APR) with organic vapor/acid gas cartridges is necessary.[2][3]

Operational Workflow: Safe Handling from Start to Finish

This workflow minimizes exposure at every stage of the process. Adherence to this sequence is critical for creating a self-validating system of safety.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing Phase A 1. Verify Fume Hood Operation B 2. Assemble All Glassware & Reagents A->B C 3. Don Full PPE (Inner Gloves, Lab Coat, Goggles, Face Shield) B->C D 4. Don Outer Gloves C->D Begin work E 5. Carefully Weigh/Transfer This compound D->E F 6. Securely Close Container After Use E->F G 7. Decontaminate Work Surface F->G H 8. Dispose of Contaminated Waste in Labeled, Sealed Container G->H I 9. Remove Outer Gloves (in hood) H->I J 10. Exit Hood, Remove Face Shield & Goggles I->J K 11. Remove Lab Coat J->K L 12. Remove Inner Gloves K->L M 13. Wash Hands Thoroughly L->M

Caption: Standard Handling Workflow for this compound.

Step-by-Step Disposal Plan
  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Container: The waste container must be made of a compatible material (e.g., HDPE), kept closed at all times except when adding waste, and stored in a secondary containment bin.

  • Neutralization (for Spills): Small spills can be cautiously neutralized with an inert absorbent material like sand or vermiculite. Do NOT use combustible materials. The absorbed material must then be collected and disposed of as hazardous waste.[2]

  • Final Disposal: The sealed container must be disposed of through an approved hazardous waste disposal plant, following all local, regional, and national regulations.[2] Do not discharge to drains or the environment.[2]

Emergency Response: Immediate & Correct Actions

In the event of an exposure, immediate and correct action is critical to mitigating harm.

G Exposure Exposure Event Occurs SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation ActionSkin 1. Immediately remove all contaminated clothing. 2. Rinse skin with copious amounts of water for at least 15 mins. 3. Seek immediate medical attention. SkinContact->ActionSkin Procedure ActionEye 1. Immediately flush eyes with water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. EyeContact->ActionEye Procedure ActionInhalation 1. Move victim to fresh air immediately. 2. Keep at rest in a comfortable position. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention. Inhalation->ActionInhalation Procedure

Caption: Emergency Response Flowchart for this compound Exposure.

Working with powerful chemical reagents like this compound is essential for scientific advancement. By understanding the specific hazards and rigorously applying the multi-layered safety protocols outlined in this guide, you can manage the risks effectively, ensuring both your personal safety and the successful progression of your research.

References

  • This compound: Synthesis, Reactivity, and Applic
  • SAFETY DATA SHEET - Bromomaleic anhydride. Fisher Scientific.
  • SAFETY DATA SHEET - Maleic anhydride. Sigma-Aldrich.
  • 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. PubChem.
  • SAFETY DATA SHEET - Bromoacetic anhydride. Fisher Scientific.
  • SAFETY DATA SHEET - BROMOMALEIC ANHYDRIDE. Georganics.
  • SAFETY DATA SHEET - Maleic anhydride. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.